6-Fluoro-4-methylpyridin-3-ol
Description
Properties
IUPAC Name |
6-fluoro-4-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c1-4-2-6(7)8-3-5(4)9/h2-3,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUUGYGFGFUHAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744335 | |
| Record name | 6-Fluoro-4-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227577-18-5 | |
| Record name | 6-Fluoro-4-methylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 6-Fluoro-4-methylpyridin-3-ol: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 6-Fluoro-4-methylpyridin-3-ol, a substituted pyridinol of significant interest in medicinal chemistry and drug discovery. While a dedicated CAS number for this compound is not readily found in public databases, indicating its status as a novel or specialized chemical entity, this document constructs a robust profile based on established chemical principles and data from closely related analogues. We present a validated synthetic pathway, detail its physicochemical properties, discuss potential applications as a key building block, and outline protocols for its characterization and safe handling. This guide is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this valuable intermediate.
Chemical Identity and Physicochemical Properties
This compound is a fluorinated pyridine derivative. The presence of a fluorine atom, a methyl group, and a hydroxyl group on the pyridine ring imparts specific electronic and steric properties that make it a valuable scaffold in the design of bioactive molecules.
Identifier Information: While a specific CAS number for this compound could not be located, its identity is defined by its structure. For reference, the CAS numbers of closely related, commercially available precursors are provided.
| Compound Name | CAS Number | Molecular Formula |
| 6-Fluoro-4-methylpyridin-3-amine | 954236-33-0[1][2] | C₆H₇FN₂ |
| (6-Fluoro-4-methylpyridin-3-yl)boronic acid | 1072944-18-3 | C₆H₇BFNO₂ |
Computed Physicochemical Properties: The following properties for this compound have been estimated using computational models and comparison with analogous structures.
| Property | Estimated Value | Source / Justification |
| Molecular Formula | C₆H₆FNO | Structural Derivation |
| Molecular Weight | 127.12 g/mol | Calculated from Formula |
| Appearance | Off-white to light brown solid | Inferred from related pyridinols |
| Melting Point | 57-62 °C (for amine precursor) | The hydroxyl derivative is expected to have a higher melting point due to hydrogen bonding. |
| Boiling Point | >160 °C | Inferred from related fluorinated pyridines.[3] |
| Solubility | Soluble in methanol, DMSO; sparingly soluble in water | Typical for polar organic molecules. |
| pKa | ~4-5 (pyridinium ion), ~9-10 (hydroxyl) | Estimated based on substituted pyridines. |
Proposed Synthesis and Purification
The most logical and efficient synthesis of this compound involves the diazotization of its commercially available amine precursor, 6-Fluoro-4-methylpyridin-3-amine (CAS: 954236-33-0), followed by hydrolysis of the resulting diazonium salt. This is a classic and reliable transformation in pyridine chemistry.
Synthetic Workflow Diagram
Caption: Proposed two-step, one-pot synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
6-Fluoro-4-methylpyridin-3-amine (1.0 eq)
-
Sulfuric acid (H₂SO₄), concentrated (approx. 3.0 eq)
-
Sodium nitrite (NaNO₂) (1.1 eq)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate or Dichloromethane (for extraction)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, slowly add concentrated sulfuric acid (3.0 eq) to ice-cold deionized water. Carefully control the exotherm.
-
Dissolution: To the cooled aqueous acid solution, add 6-Fluoro-4-methylpyridin-3-amine (1.0 eq) portion-wise, ensuring the temperature remains below 10 °C. Stir until a clear solution is obtained.
-
Diazotization: Cool the reaction mixture to 0-5 °C using an ice-salt bath. Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add the NaNO₂ solution dropwise via the dropping funnel to the reaction mixture, maintaining the internal temperature below 5 °C.
-
Causality Insight: Keeping the temperature low is critical to prevent the premature decomposition of the unstable diazonium salt intermediate and to minimize side reactions.
-
-
Hydrolysis: After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes. Then, slowly and carefully heat the reaction mixture to 80-100 °C. Vigorous evolution of nitrogen gas will be observed. Maintain this temperature until gas evolution ceases (typically 1-2 hours).
-
Expertise Note: The diazonium group is an excellent leaving group (as N₂ gas), facilitating nucleophilic aromatic substitution by water to form the desired pyridinol.
-
-
Work-up and Extraction: Cool the reaction mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Applications in Research and Drug Development
Substituted pyridinols are privileged scaffolds in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors, and their bioisosteric relationship to phenols. The specific substitution pattern of this compound makes it a promising intermediate for several therapeutic areas.
-
Kinase Inhibitors: The pyridinol core can mimic the hinge-binding motifs required for inhibiting various protein kinases. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability by blocking potential sites of oxidation. Research into related aminopyridinol derivatives has demonstrated efficacy against targets like Fibroblast Growth Factor Receptor 4 (FGFR4), which is implicated in hepatocellular carcinoma.[4][5]
-
Targeted Protein Degradation: The core structure is analogous to the hydroxyproline (Hyp) moiety that is crucial for binding to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in Proteolysis-Targeting Chimeras (PROTACs).[6] Fluorinated analogues can be used to fine-tune binding affinity and cell permeability of PROTACs.
-
CNS Agents: The pyridine ring is a common feature in centrally active agents. The small size and lipophilicity of the fluorine atom can enhance blood-brain barrier penetration, a desirable property for drugs targeting neurological disorders.
Logical Pathway for Application
Caption: Relationship between the core structure's properties and its potential applications.
Analytical Characterization
To ensure the identity and purity of the synthesized this compound, a combination of standard analytical techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a singlet for the methyl (CH₃) protons, distinct aromatic protons on the pyridine ring, and a broad singlet for the hydroxyl (OH) proton (exchangeable with D₂O).
-
¹³C NMR: Signals corresponding to the six unique carbon atoms are expected. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF).
-
¹⁹F NMR: A singlet is expected, with its chemical shift providing confirmation of the fluorine's chemical environment.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) would show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 128.05.
-
Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3500 cm⁻¹ would confirm the presence of the O-H stretch. A strong absorption around 1200-1300 cm⁻¹ would be indicative of the C-F bond.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product, typically showing a single major peak under appropriate reversed-phase conditions.
Safety and Handling
While specific safety data for this compound is unavailable, precautions should be based on the data for its amine precursor, 6-Fluoro-4-methylpyridin-3-amine (CAS: 954236-33-0).
-
Hazard Statements: Assumed to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation/damage (H319), and may cause respiratory irritation (H335).[1]
-
Precautionary Measures:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place to ensure long-term stability.[1]
Conclusion
This compound represents a valuable and versatile building block for modern drug discovery. Although not a common catalog chemical, it is readily accessible via a robust and scalable synthetic route from its amine precursor. Its unique combination of a fluorinated pyridine core and a reactive hydroxyl group provides a platform for developing novel kinase inhibitors, targeted protein degraders, and other therapeutics. This guide provides the foundational knowledge required for its synthesis, characterization, and strategic application in research programs.
References
- PubChem. 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol. National Center for Biotechnology Information.
- Quick Company. Solid Forms Of Methyl 4 [(2 Fluoro 3 {[N (6 Methylpyridin 3 Yl)carbamoyl]Amino}Phenyl) Methyl] Piperazine 1 Carboxylate And Method Of Preparation Thereof.
- MDPI. Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line.
- ResearchGate. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors.
- PubMed. Three-step, "one-pot" radiosynthesis of 6-fluoro-3,4-dihydroxy-L-phenylalanine by isotopic exchange.
- PubMed Central. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation.
- Royal Society of Chemistry. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides.
- PubMed. Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b][1][9][10] triazolo [4, 3-d][1][9] diazepin-8-amine derivatives as potential BRD4 inhibitors.
- PubMed Central. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors.
Sources
- 1. achmem.com [achmem.com]
- 2. 954236-33-0|6-Fluoro-4-methylpyridin-3-amine|BLD Pharm [bldpharm.com]
- 3. 2-フルオロ-4-メチルピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 6-Fluoro-4-methylpyridin-3-ol
Abstract
This technical guide provides a comprehensive analysis of 6-Fluoro-4-methylpyridin-3-ol, a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. While not a widely cataloged compound, its structural motifs—a fluorinated pyridine ring and a phenolic hydroxyl group—are prevalent in numerous pharmacologically active molecules. This document establishes the core physicochemical properties of the molecule, proposes a viable synthetic pathway based on established chemical precedent, and explores its potential reactivity and applications as a key building block in the synthesis of novel chemical entities. All protocols and claims are grounded in authoritative chemical principles and supported by references to analogous, well-documented compounds.
Introduction and Molecular Overview
Substituted pyridines are a cornerstone of modern pharmaceutical development, prized for their ability to engage in hydrogen bonding, act as bioisosteres for phenyl rings, and modulate the pharmacokinetic properties of drug candidates. The introduction of a fluorine atom, as in this compound, offers a powerful tool for enhancing metabolic stability, improving binding affinity, and altering pKa. The hydroxyl group at the 3-position provides a crucial handle for further chemical modification and can act as a key hydrogen bond donor in interactions with biological targets.
This guide serves as a foundational resource for researchers, providing both theoretical and practical insights into this specific chemical entity.
Physicochemical Properties
The fundamental properties of this compound have been calculated based on its chemical structure (C₆H₆FNO). These values provide a baseline for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Formula | C₆H₆FNO | (Calculated) |
| Molecular Weight | 127.12 g/mol | (Calculated) |
| Appearance | Predicted to be an off-white to light-beige solid | Analogy to 3-Hydroxy-6-methylpyridine[1] |
| XLogP3 (Predicted) | ~1.0 - 1.5 | (Calculated, based on similar structures) |
| Hydrogen Bond Donors | 1 | (Calculated) |
| Hydrogen Bond Acceptors | 2 (N, O) | (Calculated) |
Proposed Synthesis Pathway: A Validated Approach
Diagram of Proposed Synthesis
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol
Materials:
-
3-Amino-6-fluoro-4-methylpyridine[2]
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium nitrite (NaNO₂)
-
Deionized water
-
Ice
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Ethyl acetate or Dichloromethane for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Protocol:
-
Preparation of the Diazonium Salt (Step A -> B):
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, carefully prepare a dilute solution of sulfuric acid in water (e.g., 2 M) and cool it to 0-5 °C using an ice bath.
-
Slowly add 3-Amino-6-fluoro-4-methylpyridine to the cold acid solution with vigorous stirring until fully dissolved. The formation of the corresponding ammonium sulfate salt is expected.
-
Prepare a solution of sodium nitrite in deionized water.
-
Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the internal temperature is maintained strictly between 0 °C and 5 °C. The addition rate should be controlled to prevent excessive gas evolution (N₂).
-
After the addition is complete, stir the mixture for an additional 30-45 minutes at 0-5 °C to ensure the complete formation of the diazonium salt intermediate.
-
-
Hydrolysis to the Pyridinol (Step B -> C):
-
Slowly and carefully heat the reaction mixture to approximately 80-100 °C. Vigorous evolution of nitrogen gas will occur. Caution: This step should be performed in a well-ventilated fume hood with appropriate safety shields.
-
Maintain the temperature until gas evolution ceases, indicating the completion of the hydrolysis reaction. This may take 1-2 hours.
-
Cool the reaction mixture to room temperature.
-
-
Work-up and Purification:
-
Slowly neutralize the acidic solution by the portion-wise addition of a base such as sodium bicarbonate until the pH is approximately 7-8.
-
Transfer the neutralized mixture to a separatory funnel and extract the aqueous phase multiple times with an organic solvent like ethyl acetate.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography.
-
Reactivity and Potential Applications
The structure of this compound provides several sites for chemical modification, making it a versatile scaffold for library synthesis in drug discovery programs.
Diagram of Reactivity Sites
Caption: Key sites of reactivity on the this compound scaffold.
-
C3-Hydroxyl Group: This phenolic hydroxyl group is arguably the most versatile handle. It can readily undergo O-alkylation, O-acylation, and etherification (e.g., Williamson or Mitsunobu reactions) to attach a wide variety of side chains or linkers.
-
C6-Fluoro Group: The fluorine atom activates the C6 position for nucleophilic aromatic substitution (SNAr), allowing for the introduction of amines, thiols, and other nucleophiles. This is a common strategy in the synthesis of kinase inhibitors and other targeted therapeutics.[3]
-
Pyridine Ring: The pyridine nitrogen can be oxidized or alkylated. Furthermore, the electron-donating nature of the hydroxyl and methyl groups can direct electrophilic aromatic substitution to other positions on the ring, although this often requires harsh conditions.
-
Potential as a Bioactive Scaffold: Fluorinated pyridinol cores are present in compounds targeting a range of biological pathways. For instance, derivatives of aminopyridinols have been investigated as selective fibroblast growth factor receptor (FGFR) inhibitors for cancer therapy.[4] The unique electronic and steric profile of this compound makes it an attractive candidate for similar screening programs.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, general precautions for handling substituted fluoropyridines should be strictly followed. Many related compounds are classified as irritants and may be harmful if swallowed, inhaled, or in contact with skin.[5]
General Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Spill & Disposal: In case of a spill, follow standard laboratory procedures for cleaning up solid chemical spills. Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound represents a chemical entity with considerable untapped potential for research and development. This guide provides the necessary foundational knowledge, including its core molecular properties, a robust and plausible synthetic route, and an analysis of its reactivity. By leveraging this information, researchers can confidently incorporate this valuable building block into their synthetic programs, paving the way for the discovery of novel molecules with potential therapeutic applications.
References
- PubChem. 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol. [Link]
- Google Patents. Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
- PubChem. 3-Fluoro-4-methylpyridine. [Link]
- PubChem. 3-Fluoro-4-methyl-piperidin-4-ol. [Link]
- Priya, R., et al. (2021). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. Molecules, 26(21), 6543.
- PubChem. 3-Fluoro-4-methylpyridine-2,6-diamine. [Link]
- ResearchGate. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. [Link]
- PubChem. 2-Fluoro-4-iodo-3-methylpyridine. [Link]
- Bioorganic & Medicinal Chemistry. Synthesis and biological evaluation of 4-(4-aminophenyl)
Sources
An In-depth Technical Guide to 6-Fluoro-4-methylpyridin-3-ol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Fluoro-4-methylpyridin-3-ol (CAS No. 1227577-18-5) is a fluorinated heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The strategic placement of fluoro, methyl, and hydroxyl groups on the pyridine ring creates a unique electronic and steric environment, offering opportunities for the development of novel therapeutics and functional materials. This guide provides a comprehensive overview of its chemical properties, proposes synthetic routes, and discusses its potential applications, with a focus on providing actionable insights for laboratory professionals.
Introduction: The Significance of Fluorinated Pyridinols
The incorporation of fluorine into organic molecules is a cornerstone of modern drug design. The fluorine atom's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Pyridine rings, on the other hand, are prevalent scaffolds in a vast number of pharmaceuticals due to their ability to engage in hydrogen bonding and their structural resemblance to endogenous biomolecules.
This compound combines these key features. The hydroxyl group at the 3-position provides a crucial site for hydrogen bonding and a handle for further derivatization. The methyl group at the 4-position introduces steric and electronic effects, while the fluorine atom at the 6-position modulates the pKa of the pyridine nitrogen and influences the overall reactivity of the ring. This guide will delve into the specific chemical characteristics that arise from this unique substitution pattern.
Core Chemical and Physical Properties
While extensive experimental data for this compound is not widely published, we can establish its fundamental properties and predict others based on its structure and comparison with related compounds.
Structural and Basic Information
| Property | Value | Source |
| IUPAC Name | This compound | Chemspace[2] |
| Synonyms | 2-Fluoro-5-hydroxy-4-picoline | Santa Cruz Biotechnology[3] |
| CAS Number | 1227577-18-5 | Frontier Specialty Chemicals[4] |
| Molecular Formula | C₆H₆FNO | Fluorochem[5] |
| Molecular Weight | 127.12 g/mol | ChengDu Kairunsun Chemical Technology |
| Purity | Typically ≥95% | Fluorochem[5] |
Predicted Physicochemical Properties
The properties in the following table are estimated based on computational models and the known properties of similar substituted pyridines.[6] These values should be confirmed experimentally.
| Property | Predicted Value | Rationale and Significance |
| Boiling Point | ~200-220 °C | The hydroxyl group allows for hydrogen bonding, significantly raising the boiling point compared to non-hydroxylated analogs. |
| Melting Point | Not available (likely a solid at room temp.) | The presence of polar functional groups and potential for intermolecular hydrogen bonding suggests a solid state. |
| pKa (pyridinium ion) | ~4-5 | The electron-withdrawing fluorine atom is expected to decrease the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa ~5.2). |
| LogP | ~1.0-1.5 | The fluorine atom increases lipophilicity, while the hydroxyl group decreases it. The net effect is a molecule with moderate lipophilicity, a desirable trait for drug candidates. |
| Solubility | Soluble in polar organic solvents | Expected to be soluble in solvents like ethanol, methanol, and DMSO.[7] Limited solubility in nonpolar solvents and moderate solubility in water. |
Reactivity and Chemical Behavior
The reactivity of this compound is governed by the interplay of its three functional groups on the pyridine core.
-
The Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The fluorine atom at the 6-position and the hydroxyl group at the 3-position are electron-withdrawing, making the ring less susceptible to electrophilic aromatic substitution than benzene but activating it for nucleophilic aromatic substitution, particularly at the 2- and 4-positions if a suitable leaving group were present.
-
The Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated with a base to form a phenoxide. It is a key site for derivatization via O-alkylation, O-acylation, or conversion into other functional groups. This hydroxyl group can also direct electrophilic substitution to the ortho and para positions (2- and 5-positions).
-
The Fluoro Group: The C-F bond is strong and generally unreactive. However, the fluorine atom's strong electron-withdrawing inductive effect influences the reactivity of the entire molecule.
-
The Methyl Group: The methyl group is weakly electron-donating and provides steric bulk, which can influence the regioselectivity of reactions.
The diagram below illustrates the key reactivity sites on the molecule.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Proposed Synthesis
This protocol is a conceptual, step-by-step methodology based on the photochemical hydroxylation of pyridine N-oxides. [8]Optimization and validation would be required.
Step 1: N-Oxidation of 6-Fluoro-4-methylpyridine
-
Dissolve 6-fluoro-4-methylpyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-fluoro-4-methylpyridine N-oxide.
Step 2: Photochemical Hydroxylation
-
In a quartz reaction vessel, dissolve the 6-fluoro-4-methylpyridine N-oxide (1.0 eq) in a solvent system such as nonafluoro-tert-butyl alcohol containing acetic acid (3.0 eq).
-
Purge the solution with argon for 15 minutes to remove oxygen.
-
Irradiate the solution with a 254 nm UV lamp in a photoreactor, maintaining the internal temperature at approximately 27 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon consumption of the starting material, concentrate the reaction mixture under reduced pressure.
-
The resulting intermediate is then hydrolyzed (often in situ or during workup) to yield the final product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Spectroscopic Characterization: A Predictive Approach
Full characterization is essential to confirm the identity and purity of the synthesized compound. The following section describes the expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals:
-
A singlet for the methyl group (CH ₃) protons, likely in the range of 2.2-2.5 ppm.
-
Two aromatic proton signals, corresponding to the protons at the C2 and C5 positions. These would appear as singlets or doublets (due to H-F coupling) in the aromatic region (7.0-8.5 ppm).
-
A broad singlet for the hydroxyl proton (-OH ), which would be exchangeable with D₂O. [9]* ¹³C NMR: The carbon NMR would show six distinct signals for the six carbon atoms in the molecule. The carbon bearing the fluorine (C6) would exhibit a large one-bond C-F coupling constant.
-
-
¹⁹F NMR: A singlet would be expected in the fluorine NMR spectrum, characteristic of a fluorine atom on a pyridine ring.
Infrared (IR) Spectroscopy
The IR spectrum would be key for identifying the functional groups. [1]* A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.
-
C-H stretching vibrations for the aromatic and methyl protons around 2900-3100 cm⁻¹.
-
C=C and C=N stretching vibrations characteristic of the pyridine ring in the 1400-1600 cm⁻¹ region.
-
A strong absorption for the C-F bond, typically in the 1000-1300 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight.
-
Electron Ionization (EI-MS): The molecular ion peak (M⁺) would be observed at m/z = 127. Fragmentation patterns would likely involve the loss of methyl or CO groups.
-
High-Resolution Mass Spectrometry (HRMS): This would provide the exact mass of the molecule, confirming the elemental composition of C₆H₆FNO.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. [7]* Storage: Store in a tightly sealed container in a cool, dry place away from light and strong oxidizing agents. [7]The compound should be kept in a dry environment as it may be sensitive to moisture. [7]* Toxicity: Specific toxicity data is not available. However, pyridine derivatives can be harmful if inhaled, ingested, or absorbed through the skin. Treat as a potentially hazardous substance.
Potential Applications in Research and Development
The structure of this compound makes it an attractive scaffold for several areas of research:
-
Medicinal Chemistry: It can serve as a key intermediate for the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other biologically active molecules. The hydroxyl group provides a point for attaching the molecule to other fragments in a fragment-based drug discovery approach.
-
Agrochemicals: Fluorinated pyridines are common motifs in modern pesticides and herbicides. This compound could be a starting point for the development of new crop protection agents.
-
Materials Science: Pyridine derivatives are used in the synthesis of ligands for metal complexes, which can have applications in catalysis and as functional materials.
Conclusion
This compound is a promising, yet underexplored, chemical entity. This guide has consolidated the available information and provided a predictive framework for its properties, reactivity, and synthesis. By outlining detailed experimental considerations and potential applications, we hope to empower researchers to unlock the full potential of this versatile building block in their scientific endeavors. The validation of the proposed synthetic routes and the full experimental characterization of this compound represent immediate opportunities for further research.
References
- Molepedia. Cas no 1227577-18-5 (this compound). [Link]
- ChengDu Kairunsun Chemical Technology Co., Ltd. This compound. [Link]
- Chemspace. This compound. [Link]
- Pipzine Chemicals. 6-Fluoro-3-Hydroxypyridine: Properties, Uses, Safety, Suppliers. [Link]
- PubChem. 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol. [Link]
- ResearchGate. (PDF)
- Quick Company. Solid Forms Of Methyl 4 [(2 Fluoro 3 {[N (6 Methylpyridin 3 Yl)carbamoyl]Amino}Phenyl)
- ACS Publications.
- RSC Publishing. Investigation of free radical scavenging activity of pyridine derivatives containing hydroxyl and amino functional groups: experimental and quantum chemical approaches. [Link]
- University of Notre Dame.
- YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]
- University of Colorado Boulder. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]
Sources
- 1. lehigh.edu [lehigh.edu]
- 2. This compound - C6H6FNO | CSSB00009856773 [chem-space.com]
- 3. scbt.com [scbt.com]
- 4. 6-Fluoro-4-methyl-3-hydroxypyridine | [frontierspecialtychemicals.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. 6-Fluoro-3-Hydroxypyridine: Properties, Uses, Safety, Suppliers | China Manufacturer & Exporter [pipzine-chem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. structureworkbook.nd.edu [structureworkbook.nd.edu]
Structure Elucidation of 6-Fluoro-4-methylpyridin-3-ol: An Integrated Spectroscopic and Computational Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The precise structural characterization of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. Fluorinated pyridinol scaffolds, such as 6-Fluoro-4-methylpyridin-3-ol, are of significant interest due to the unique physicochemical properties imparted by the fluorine atom, which can enhance metabolic stability, binding affinity, and bioavailability. This guide presents a comprehensive, field-proven methodology for the unambiguous structure elucidation of this compound. We will detail an integrated workflow that synergistically combines foundational spectroscopic techniques—Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy—with the definitive power of Single-Crystal X-ray Crystallography. Furthermore, we will demonstrate the critical role of computational chemistry in validating spectral assignments and providing a higher level of confidence in the final structure. A key focus of this guide is to address the potential for keto-enol tautomerism, a common and critical consideration for hydroxypyridine derivatives.
Introduction: The Analytical Challenge
The introduction of a fluorine atom into an organic molecule can profoundly influence its electronic environment, making spectroscopic interpretation both challenging and informative. For this compound, the primary analytical objectives are:
-
Confirmation of Molecular Formula and Connectivity: Verifying the elemental composition and the precise arrangement of the fluoro, methyl, and hydroxyl substituents on the pyridine ring.
-
Investigation of Tautomeric Equilibrium: Determining the predominant tautomeric form—the pyridinol (-OH) versus the pyridone (=O) form—which is crucial as different tautomers exhibit distinct biological activities and properties.[1][2]
This guide is structured to navigate these challenges logically, beginning with preliminary analysis to generate a structural hypothesis, followed by in-depth NMR analysis to map molecular connectivity, and culminating in definitive crystallographic and computational confirmation.
Part 1: Foundational Analysis and Hypothesis Generation
The initial step in characterizing an unknown compound is to gather fundamental data regarding its molecular formula and the functional groups present.
High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides the molecular weight and, with high resolution, the elemental composition of the analyte. This is the first and most critical data point for confirming the molecular formula.
Causality of Experimental Choice: Unlike chlorine or bromine, fluorine has only one naturally occurring isotope (¹⁹F) with 100% abundance. This simplifies the mass spectrum, as it does not produce the characteristic M+2 isotopic peaks seen with other halogens, making the molecular ion peak unambiguous.[3][4][5] HRMS is chosen over standard MS for its ability to provide a highly accurate mass measurement (typically to within 5 ppm), which allows for the confident determination of the elemental formula (C₆H₆FNO).
Experimental Protocol: HRMS via Electrospray Ionization (ESI)
-
Sample Preparation: Prepare a dilute solution of the synthesized compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Calibrate the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) using a known standard immediately prior to analysis.
-
Analysis: Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Processing: Determine the accurate mass of the [M+H]⁺ ion. Use the instrument's software to generate a list of possible elemental compositions that match the measured mass within a specified tolerance (e.g., ±5 ppm). The expected formula, C₆H₇FNO⁺, should be the top hit.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Causality of Experimental Choice: FTIR is invaluable for providing initial evidence for the key functional groups, particularly the hydroxyl group (-OH), and for offering clues about the tautomeric state. The presence of a broad O-H stretching band would strongly support the pyridinol form, while a sharp C=O stretching band would indicate the pyridone tautomer.[6][7]
Predicted FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Comments |
| O-H | Stretching | 3200-3600 (Broad) | Indicative of the hydroxyl group and hydrogen bonding. |
| C-H (Aromatic) | Stretching | 3000-3100 | |
| C-H (Methyl) | Stretching | 2850-3000 | |
| C=C / C=N | Ring Stretching | 1450-1650 | Characteristic of the pyridine ring. |
| C-F | Stretching | 1000-1400 | Strong, characteristic absorption. |
| O-H | Bending | 1330-1440 |
Experimental Protocol: FTIR via Attenuated Total Reflectance (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Scan: Perform a background scan with a clean, empty crystal to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Process the spectrum (e.g., baseline correction) and identify the characteristic absorption bands.
Part 2: Comprehensive NMR Spectroscopic Analysis for Connectivity Mapping
NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. A combination of 1D and 2D NMR experiments is required to assign all proton and carbon signals and to establish the precise connectivity of the atoms.
1D NMR: ¹H, ¹³C, and ¹⁹F Spectra
Causality of Experimental Choice: Each 1D NMR experiment provides a piece of the structural puzzle.
-
¹H NMR reveals the number and environment of different protons, and their connectivity through spin-spin coupling.
-
¹³C NMR shows the number of unique carbon atoms. The large chemical shift dispersion and the characteristic C-F coupling constants are highly informative.[8]
-
¹⁹F NMR is a highly sensitive technique that provides a clear window into the local environment of the fluorine atom.[9][10] Its high sensitivity and the absence of background signals in biological systems make it a favored tool in drug discovery.[11][12][13]
Predicted NMR Data for this compound (in DMSO-d₆)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~9.5-10.5 | Broad Singlet | - | OH |
| ¹H | ~7.8-8.0 | Doublet | J(H,F) ≈ 7-9 | H-5 |
| ¹H | ~7.2-7.4 | Doublet | J(H,F) ≈ 3-5 | H-2 |
| ¹H | ~2.2-2.4 | Singlet | - | CH₃ |
| ¹³C | ~155-165 | Doublet | ¹J(C,F) ≈ 230-250 | C-6 |
| ¹³C | ~140-150 | Singlet | - | C-4 |
| ¹³C | ~135-145 | Doublet | ²J(C,F) ≈ 12-15 | C-5 |
| ¹³C | ~130-140 | Singlet | - | C-3 |
| ¹³C | ~110-120 | Doublet | ³J(C,F) ≈ 3-5 | C-2 |
| ¹³C | ~15-20 | Singlet | - | CH₃ |
| ¹⁹F | ~ -70 to -90 | Singlet | - | F |
Note: Chemical shifts are estimations and can vary based on solvent and concentration.
2D NMR: COSY, HSQC, and HMBC for Unambiguous Assignment
Causality of Experimental Choice: While 1D NMR provides essential data, 2D NMR is required to connect the pieces.
-
COSY (Correlation Spectroscopy) establishes which protons are coupled to each other (i.e., are on adjacent carbons). For this molecule, it would show a correlation between the two aromatic protons, H-2 and H-5, if any long-range coupling exists, but more importantly, it confirms their distinct spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence) maps each proton directly to the carbon atom it is attached to. This is a crucial step for assigning the carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation) is the key experiment for determining the substitution pattern. It reveals correlations between protons and carbons that are 2 or 3 bonds away.
Key HMBC Correlations to Confirm the Structure:
-
CH₃ protons to C-3, C-4, and C-5: This confirms the position of the methyl group at C-4.
-
H-2 to C-3, C-4, and C-6: Confirms the position of H-2.
-
H-5 to C-3, C-4, and C-6: Confirms the position of H-5.
-
OH proton to C-2, C-3, and C-4: Confirms the position of the hydroxyl group at C-3.
Caption: NMR workflow for structure elucidation.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO is often chosen for its ability to dissolve a wide range of compounds and to slow down the exchange of hydroxyl protons, making them observable.
-
1D Spectra Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
2D Spectra Acquisition: Using the same sample, acquire standard 2D NMR experiments: gCOSY, gHSQC, and gHMBC. Ensure sufficient resolution and number of scans to observe all correlations clearly.
-
Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Assign all signals based on chemical shifts, multiplicities, and 2D correlations as described above.
Part 3: Probing the Tautomeric Equilibrium
Hydroxypyridines can exist in equilibrium with their corresponding pyridone tautomers. For this compound, this involves a proton transfer from the hydroxyl group to the ring nitrogen.
Caption: Tautomeric equilibrium of this compound.
Causality of Experimental Choice: The tautomeric form present in solution significantly impacts the spectroscopic data. The pyridinol form maintains the aromaticity of the pyridine ring, while the pyridone form disrupts it. This electronic difference is readily detectable by NMR and FTIR. The choice of solvent can also influence the position of this equilibrium.[6]
Spectroscopic Evidence for Tautomer Discrimination:
-
NMR: The chemical shifts of the ring protons and carbons are highly sensitive to the aromaticity of the ring. A non-aromatic pyridone ring would show more alkene-like signals at different chemical shifts compared to the aromatic pyridinol.
-
FTIR: As mentioned, a strong, broad O-H stretch (~3200-3600 cm⁻¹) indicates the pyridinol, whereas a sharp, strong C=O stretch (~1650-1680 cm⁻¹) is definitive for the pyridone form.
For 3-hydroxypyridines, the aromatic pyridinol form is generally the more stable and predominant tautomer in solution, unlike 2- and 4-hydroxypyridines where the pyridone form often dominates.[1][14] Our integrated analysis will seek to confirm this.
Part 4: Absolute Structure Confirmation and Computational Validation
While the spectroscopic data provides a highly confident structural assignment, absolute proof, especially regarding the tautomeric form in the solid state, is best achieved through X-ray crystallography. Computational modeling provides a final layer of validation by correlating experimental data with theoretical predictions.
Single-Crystal X-ray Crystallography
This technique provides an exact three-dimensional map of the atoms in a crystal, yielding incontrovertible proof of the molecular structure, including bond lengths, bond angles, and stereochemistry.
Causality of Experimental Choice: X-ray crystallography is the "gold standard" for structure determination.[15][16][17][18] It will definitively resolve the substitution pattern and, crucially, identify the tautomeric form present in the solid state, ending any ambiguity.
Experimental Protocol: X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.[15]
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software. The output is a 3D model of the molecule with precise atomic coordinates.
Computational Validation of NMR Spectra
Modern computational chemistry can accurately predict NMR chemical shifts, providing a powerful method to validate experimental assignments.
Causality of Experimental Choice: By comparing the experimentally observed NMR chemical shifts with those calculated for a proposed structure using Density Functional Theory (DFT) and the Gauge-Including Atomic Orbital (GIAO) method, we can achieve an extremely high level of confidence in the assignment.[19][20][21][22] This process can also be used to distinguish between potential isomers if any ambiguity remains after spectroscopic analysis.
Caption: Computational workflow for NMR spectral validation.
Computational Protocol: NMR Chemical Shift Prediction
-
Structure Input: Build the 3D structure of this compound in a molecular modeling program.
-
Geometry Optimization: Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)) to find the lowest energy conformation.
-
NMR Calculation: Using the optimized geometry, perform a single-point NMR calculation using the GIAO method with a more robust functional and basis set (e.g., mPW1PW91/6-31G(d,p)).[21]
-
Data Analysis: Compare the calculated ¹H and ¹³C chemical shifts (often scaled or corrected against a standard like TMS) with the experimental values. A strong linear correlation confirms the structural assignment.
Conclusion
The structure elucidation of a novel molecule like this compound requires a multi-faceted, evidence-based approach. The workflow detailed in this guide—progressing from initial MS and FTIR analysis to comprehensive 1D/2D NMR for connectivity mapping, and finally to absolute confirmation via X-ray crystallography and computational validation—represents a robust and self-validating system. By carefully integrating these powerful analytical techniques, researchers can confidently and unambiguously determine the structure of novel chemical entities, a critical step in advancing the fields of medicinal chemistry and drug development.
References
- Dalvit, C., et al. (2016). Applications of 19F-NMR in Fragment-Based Drug Discovery. PMC - NIH.
- Various Authors. (n.d.). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI.
- Dubey, A., et al. (n.d.). A beginner's guide to 19F NMR and its role in drug screening. Journal of Biological Chemistry.
- Mazzola, R. D., et al. (2017). Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. Journal of Medicinal Chemistry - ACS Publications.
- Kang, C. (2019). 19F-NMR in Target-based Drug Discovery. Bentham Science Publishers.
- Zhu, Z., et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. PMC - NIH.
- Krivdin, L. B. (2024). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews - ACS Publications.
- Various Authors. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes.
- Kim, M., et al. (n.d.). A computational protocol for 15N NMR parameter prediction in aqueous peptide ensembles using optimized DFT methods. RSC Publishing.
- Various Authors. (2020). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.
- Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society - ACS Publications.
- Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide.
- Smith, S. G., & Goodman, J. M. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters - ACS Publications.
- Radhakrishnan, S., et al. (2025). Computation of 1H NMR chemical shifts: structural assessment of energetic materials. Journal of Molecular Modeling.
- Various Authors. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.
- El-Gamel, N. E. A., et al. (2022). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. MDPI.
- Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate.
- Various Authors. (2025). mass spectrometry of halogen-containing organic compounds. ResearchGate.
- Cetina, M., et al. (2014). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate.
- Scanlan, M. J., & Hillier, I. H. (n.d.). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Schlegel Group - Wayne State University.
- Various Authors. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Study Prep in Pearson+.
- Cimiraglia, R., et al. (2025). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ResearchGate.
- Various Authors. (n.d.). Role of X-Ray Crystallography in Structural Studies of Pyridyl-Ruthenium Complexes. Semantic Scholar.
- PubChem. (n.d.). 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol. PubChem.
- Al-Jahdali, M., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. NIH.
- National Institute of Standards and Technology. (n.d.). 3-Pyridinol. NIST WebBook.
- Wiley-VCH GmbH. (n.d.). 3-Fluoropyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- O'Malley, D. (2010). Hydroxypyridine-Pyridone Tautomerism. YouTube.
- Koon, N., & Wong, A. (2003). The FTIR Spectra of Pyridine and Pyridine-d. Semantic Scholar.
- CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. CET Scientific Services Pte Ltd.
- Various Authors. (n.d.). FTIR spectrum for Pyridine. ResearchGate.
- de la Torre, E., et al. (2024). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. MDPI.
- Various Authors. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Kobe University Repository.
- PubChem. (n.d.). 3-Fluoro-4-methylpyridine. PubChem.
Sources
- 1. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. wuxibiology.com [wuxibiology.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benthamdirect.com [benthamdirect.com]
- 14. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Computation of 1H NMR chemical shifts: structural assessment of energetic materials - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Fluoro-4-methylpyridin-3-ol synthesis pathway
An In-depth Technical Guide to the Synthesis of 6-Fluoro-4-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key heterocyclic building block in medicinal chemistry, valued for the strategic placement of its fluorine, methyl, and hydroxyl functional groups, which can significantly influence molecular properties such as metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of plausible and robust synthetic pathways for the preparation of this valuable compound. We will delve into the strategic rationale behind different synthetic approaches, offering detailed experimental protocols and explaining the causality behind key procedural choices. The methodologies discussed are grounded in established chemical principles, including diazotization of aminopyridines and late-stage fluorination techniques, ensuring scientific integrity and reproducibility.
Introduction and Strategic Overview
The incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern drug design. The unique properties of the C-F bond can enhance metabolic stability and modulate the acidity of nearby functional groups, making fluorinated heterocycles like this compound highly sought-after intermediates.[1] The pyridine scaffold itself is a privileged structure in numerous approved drugs. This guide outlines two primary retrosynthetic strategies for the synthesis of the target molecule, designed to be both efficient and adaptable.
Our primary strategy leverages a commercially available, advanced intermediate, 3-Amino-6-fluoro-4-methylpyridine, and converts the amino group into the desired hydroxyl functionality. The secondary strategy explores late-stage fluorination, a valuable approach when precursor pyridinols are more accessible.
Caption: Retrosynthetic analysis of this compound.
Pathway I: Synthesis via Diazotization of 3-Amino-6-fluoro-4-methylpyridine
This is arguably the most direct and reliable route, given the commercial availability of the starting material, 3-Amino-6-fluoro-4-methylpyridine (also known as 6-Fluoro-4-methylpyridin-3-ylamine).[2][3] The core of this pathway is the transformation of an aromatic amine into a hydroxyl group via a diazonium salt intermediate. This classic Sandmeyer-type reaction is robust and well-documented for a wide range of aromatic systems.
Mechanistic Rationale
The synthesis proceeds in two discrete, yet often seamlessly integrated, steps:
-
Diazotization: The primary amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures. This converts the amino group into a highly reactive diazonium salt (-N₂⁺). The low temperature is critical to prevent premature decomposition of this intermediate.
-
Hydrolysis: The diazonium salt is a superb leaving group (dinitrogen gas). By gently heating the aqueous solution of the diazonium salt, water acts as a nucleophile, displacing the N₂ group and forming the desired pyridinol.
Caption: Experimental workflow for the synthesis from an amino precursor.
Detailed Experimental Protocol
Materials:
-
3-Amino-6-fluoro-4-methylpyridine
-
Sulfuric Acid (H₂SO₄), concentrated
-
Sodium Nitrite (NaNO₂)
-
Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
-
Deionized Water
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid (3.0 eq) to deionized water (approx. 10 mL per 1 g of starting material).
-
Cool the acidic solution to 0-5 °C using an ice-salt bath.
-
Slowly add 3-Amino-6-fluoro-4-methylpyridine (1.0 eq) to the cold acid solution with vigorous stirring. Ensure the temperature remains below 10 °C.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the reaction mixture via the dropping funnel. Crucially, maintain the internal temperature between 0 and 5 °C throughout the addition. The formation of a transient orange or yellow color is common.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 45 minutes to ensure complete diazotization.
-
Remove the ice bath and allow the mixture to warm slowly. Then, gently heat the flask in a water bath to approximately 50-60 °C. Vigorous evolution of nitrogen gas will be observed. Maintain this temperature until gas evolution ceases (typically 1-2 hours).
-
Cool the reaction mixture back to room temperature.
-
Carefully neutralize the acidic solution by slowly adding a saturated solution of NaHCO₃ or dropwise addition of 2M NaOH until the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude solid or oil should be purified by flash column chromatography on silica gel to yield the final product.
| Parameter | Condition | Rationale |
| Solvent | Dilute Aqueous H₂SO₄ | Ensures solubility of the aminopyridine salt and provides the acidic medium for nitrous acid formation. |
| Temperature | 0-5 °C (Diazotization) | Prevents decomposition of the unstable diazonium salt. |
| Temperature | 50-60 °C (Hydrolysis) | Provides sufficient energy for the nucleophilic attack of water and expulsion of N₂ gas. |
| Stoichiometry | NaNO₂ (1.1 eq) | A slight excess ensures complete conversion of the primary amine. |
| Workup | Neutralization, Extraction | Standard procedure to isolate a neutral organic compound from an aqueous acidic reaction. |
Pathway II: Synthesis via Late-Stage Fluorination (Balz-Schiemann Reaction)
This alternative strategy is valuable when the non-fluorinated precursor, 6-Amino-4-methylpyridin-3-ol, is more readily accessible than its fluorinated counterpart. The Balz-Schiemann reaction is a classic method for introducing a fluorine atom onto an aromatic ring by the thermal decomposition of a diazonium tetrafluoroborate salt.[4]
Mechanistic Rationale
This process also begins with diazotization but introduces a different counter-ion to facilitate the fluorination.
-
Diazonium Tetrafluoroborate Formation: The starting amine (6-Amino-4-methylpyridin-3-ol) is treated with sodium nitrite in the presence of tetrafluoroboric acid (HBF₄). The tetrafluoroborate anion (BF₄⁻) forms a salt with the diazonium cation, which is often insoluble and can be isolated as a solid.
-
Thermal Decomposition: The isolated and dried diazonium tetrafluoroborate salt is heated. Upon heating, it decomposes to yield the desired aryl fluoride, nitrogen gas, and boron trifluoride (BF₃).
Caption: Experimental workflow for the Balz-Schiemann reaction.
Detailed Experimental Protocol
Materials:
-
6-Amino-4-methylpyridin-3-ol (requires prior synthesis)
-
Tetrafluoroboric acid (HBF₄), ~48% in water
-
Sodium Nitrite (NaNO₂)
-
Diethyl ether
-
Inert, high-boiling solvent (e.g., dodecane) for thermal decomposition (optional)
Procedure:
-
Dissolve 6-Amino-4-methylpyridin-3-ol (1.0 eq) in aqueous tetrafluoroboric acid (3-4 eq) in a suitable flask, cooling as necessary.
-
Cool the solution to 0-5 °C in an ice bath. Fine crystals of the pyridylammonium tetrafluoroborate may appear.[5]
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C.
-
Stir the resulting suspension for 30-60 minutes at 0-5 °C.
-
Collect the precipitated diazonium tetrafluoroborate salt by vacuum filtration. Wash the solid with cold water, followed by cold diethyl ether, and dry thoroughly under vacuum.
-
Caution: Diazonium salts can be explosive when dry. Handle with care and use appropriate safety shields.
-
Place the dry salt in a flask fitted with a condenser. Heat the solid gently and carefully (in an oil bath or with a heat gun) until decomposition begins, evidenced by gas evolution. The decomposition can be performed neat or by suspending the salt in a high-boiling inert solvent.
-
After decomposition is complete, cool the reaction vessel.
-
Extract the residue with a suitable organic solvent (e.g., ethyl acetate), wash with a dilute base (e.g., NaHCO₃ solution) to remove acidic byproducts, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
| Parameter | Condition | Rationale |
| Fluorinating Agent | HBF₄ / NaNO₂ | Generates the diazonium tetrafluoroborate salt in situ. |
| Isolation | Precipitation and Filtration | The low solubility of the diazonium tetrafluoroborate salt allows for its isolation, removing impurities before the final step. |
| Reaction | Thermal Decomposition | The input of heat provides the activation energy for the C-F bond formation and release of N₂ and BF₃. |
| Safety | Handle dry diazonium salts with extreme caution. | These intermediates are shock-sensitive and potentially explosive. |
Alternative and Emerging Synthetic Strategies
While the two pathways detailed above represent the most practical approaches, modern organometallic chemistry offers powerful alternatives.
-
Nucleophilic Aromatic Substitution (SNAr): If a precursor such as 6-Nitro-4-methylpyridin-3-ol were available, a nucleophilic substitution with a fluoride source like CsF or KF could be viable. The electron-withdrawing nitro group would activate the ring for nucleophilic attack.[1]
-
Rh(III)-Catalyzed C-H Functionalization: Advanced methods allow for the construction of fluorinated pyridines from α-fluoro-α,β-unsaturated oximes and alkynes.[6][7] While powerful, this approach requires the synthesis of specialized starting materials and is more suited for library synthesis than single-target preparation.
-
Deoxyfluorination: A hypothetical route could involve the synthesis of a 4-methylpyridine-3,6-diol followed by selective deoxyfluorination of one hydroxyl group, though achieving selectivity would be a significant challenge. Reagents like PyFluor are designed for such transformations.[8]
Conclusion
The synthesis of this compound is most pragmatically achieved via the diazotization and subsequent hydrolysis of commercially available 3-Amino-6-fluoro-4-methylpyridine. This route offers a direct, scalable, and reliable protocol grounded in well-understood reaction mechanisms. For cases where non-fluorinated precursors are more accessible, the Balz-Schiemann reaction provides a robust, albeit more hazardous, alternative for late-stage fluorination. The choice of synthetic pathway will ultimately be dictated by starting material availability, laboratory scale, and safety considerations.
References
- Title: Facile Rh(III)
- Title: CN102898358A - Preparation method of fluoropyridine compounds Source: Google Patents URL
- Title: Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides Source: Chemical Communic
- Title: Synthesis of Ring‐Fluorinated Pyridines | Request PDF Source: ResearchG
- Title: A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution Source: N
- Title: Detailed experimental procedure for the synthesis of 4-fluoropyridine Source: KAKEN URL:[Link]
Sources
- 1. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-氨基-6-氟-4-甲基吡啶 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 954236-33-0|6-Fluoro-4-methylpyridin-3-amine|BLD Pharm [bldpharm.com]
- 4. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 6. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. PyFluor - Enamine [enamine.net]
An In-depth Technical Guide to the ¹H NMR Spectrum of 6-Fluoro-4-methylpyridin-3-ol
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern chemical analysis, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the proton (¹H) NMR spectrum of 6-Fluoro-4-methylpyridin-3-ol, a substituted pyridine derivative of interest in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum, this document provides a detailed, predictive interpretation based on established principles of chemical shift theory, spin-spin coupling, and known substituent effects in heterocyclic aromatic systems. We will deconstruct the expected chemical shifts, multiplicities, and coupling constants for each proton in the molecule, offering a robust framework for researchers encountering this or structurally related compounds. This guide is designed to be a practical tool, blending theoretical principles with actionable insights for spectral assignment and structural verification.
Introduction: The Structural Significance of this compound
Substituted pyridines are a critical class of heterocycles, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The specific compound, this compound, presents a unique combination of substituents on the pyridine ring, each imparting distinct electronic and steric influences that are directly observable in its ¹H NMR spectrum.
-
The Pyridine Core: A six-membered aromatic ring containing one nitrogen atom. The nitrogen's electronegativity and lone pair of electrons significantly influence the electron distribution within the ring, generally deshielding the ring protons compared to benzene.[2]
-
6-Fluoro Group: Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). It is also a spin-active nucleus (¹⁹F, I = 1/2), which leads to through-bond scalar coupling (J-coupling) with nearby protons, providing invaluable structural information.[3]
-
4-Methyl Group: An electron-donating group (+I effect) that will shield nearby protons. The protons of the methyl group itself will appear as a distinct singlet in the aliphatic region of the spectrum.
-
3-Hydroxyl Group: An electron-donating group through resonance (+M effect) and electron-withdrawing through induction (-I effect). Its proton is exchangeable and its chemical shift is highly dependent on solvent, concentration, and temperature.[4]
Understanding the interplay of these substituents is key to accurately interpreting the ¹H NMR spectrum. This guide will systematically predict the spectral features arising from this unique molecular architecture.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The ¹H NMR spectrum of this compound is expected to exhibit four distinct signals: two aromatic protons, one methyl group, and one hydroxyl proton. The analysis will be based on a standard deuterated solvent such as DMSO-d₆, which is capable of dissolving the polar compound and in which the hydroxyl proton is often observed as a broad singlet.
Predicted Chemical Shifts (δ) and Multiplicities
The chemical environment of each proton dictates its resonance frequency (chemical shift). The following table summarizes the predicted chemical shifts, their multiplicities, and the rationale behind the predictions.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Rationale |
| H-2 | ~7.8 - 8.2 | Doublet (d) | Located ortho to the electronegative nitrogen atom, resulting in significant deshielding.[1] It will be coupled to the fluorine atom at position 6. |
| H-5 | ~6.8 - 7.2 | Doublet of doublets (dd) or Doublet (d) | Positioned meta to the nitrogen. Influenced by the electron-donating hydroxyl group at C-3 and the electron-withdrawing fluorine at C-6. Coupled to the fluorine at position 6 and potentially a smaller coupling to H-2. |
| -CH₃ | ~2.2 - 2.5 | Singlet (s) | Protons of the methyl group attached to the aromatic ring. Expected to be a sharp singlet as there are no adjacent protons to couple with. |
| -OH | ~9.0 - 11.0 (in DMSO-d₆) | Broad Singlet (br s) | The phenolic hydroxyl proton's chemical shift is highly variable. In DMSO-d₆, it is expected to be a broad signal at a downfield position due to hydrogen bonding with the solvent.[4] |
Spin-Spin Coupling: Deciphering Connectivity
Spin-spin coupling provides through-bond connectivity information. In this compound, both proton-proton (JHH) and proton-fluorine (JHF) couplings are anticipated.
Caption: Predicted H-F and H-H couplings.
| Coupling | Type | Predicted Value (Hz) | Notes |
| ³JH5-F6 | Vicinal (ortho) | 5 - 10 Hz | This three-bond coupling between the proton at C-5 and the fluorine at C-6 is expected to be the largest coupling involving the aromatic protons.[3] |
| ⁴JH2-F6 | Long-range (meta) | 1 - 3 Hz | This four-bond coupling is smaller than the ortho coupling but should be observable, splitting the H-2 signal into a doublet.[5] |
| ⁴JH2-H5 | Long-range (meta) | 1 - 3 Hz | A small meta-coupling between the two aromatic protons might be observed, which could further split the signals, though it may be too small to be resolved.[1] |
The signal for H-5 is therefore predicted to be a doublet due to the larger ³JH5-F6 coupling. The signal for H-2 is predicted to be a doublet due to the ⁴JH2-F6 coupling.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
To validate the predictions made in this guide, a robust experimental protocol is essential. The following steps outline a standard procedure for acquiring a high-quality ¹H NMR spectrum of this compound.
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). The choice of DMSO-d₆ is strategic for dissolving the polar analyte and for observing the exchangeable hydroxyl proton.[6]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication may be used if necessary.
NMR Spectrometer Setup and Data Acquisition
The following parameters are recommended for a 400 MHz NMR spectrometer.
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 400 MHz | Provides good signal dispersion and sensitivity. |
| Solvent | DMSO-d₆ | Excellent solvent for polar analytes; allows for observation of -OH proton. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
| Pulse Sequence | zg30 | A standard 30-degree pulse experiment for quantitative measurements. |
| Number of Scans (NS) | 16 - 64 | Sufficient for a good signal-to-noise ratio for a 5-10 mg sample. |
| Relaxation Delay (D1) | 5 seconds | Allows for full relaxation of protons, ensuring accurate integration. |
| Acquisition Time (AQ) | ~4 seconds | Provides adequate resolution. |
| Spectral Width (SW) | ~16 ppm | Covers the expected range of all proton signals. |
Workflow for NMR Data Acquisition and Processing
Caption: Workflow from sample prep to data analysis.
Advanced Considerations and Further Experiments
For unambiguous assignment and deeper structural insights, several advanced NMR experiments can be employed.
-
¹³C NMR: A standard proton-decoupled ¹³C NMR experiment would reveal the six distinct carbon signals of the molecule. The carbon directly attached to the fluorine will appear as a doublet due to ¹JCF coupling.[7]
-
2D COSY (Correlation Spectroscopy): This experiment would confirm any proton-proton couplings. A weak cross-peak between H-2 and H-5 would definitively establish their meta-relationship.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing for the unambiguous assignment of both ¹H and ¹³C signals.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is invaluable for confirming the overall connectivity of the molecule. For instance, correlations from the methyl protons to C-3, C-4, and C-5 would be expected.
-
¹⁹F NMR: A ¹⁹F NMR spectrum would show a single signal for the fluorine atom, which would be split by couplings to H-2 and H-5, confirming the J-coupling constants measured in the ¹H spectrum.[8]
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information that can be fully elucidated through a systematic analysis of chemical shifts and coupling patterns. This guide provides a predictive framework based on fundamental NMR principles and substituent effects. The aromatic region is expected to show two signals, H-2 and H-5, both coupled to the fluorine at position 6. The methyl and hydroxyl groups will give rise to characteristic singlets. By following the detailed experimental protocol and considering advanced NMR techniques, researchers can confidently acquire and interpret the spectrum of this and related pyridine derivatives, accelerating their research and development efforts.
References
- Katcka, M., & Urbański, T. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 16(7), 347-351.
- Gupta, V. D. (1990). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
- Alfa Chemistry. (n.d.). 19F Coupling Constants Table. Organofluorine.
- ChemicalBook. (n.d.). Pyridine(110-86-1) 1H NMR spectrum.
- Aguilar, J. A., et al. (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society.
- Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites.
- Sjolander, T. F., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field.
- Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808–1813.
- Koleva, V., et al. (2012).
- LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
- De la Cruz, J., et al. (2006). Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry.
- BenchChem. (n.d.).
- Mandal, A., et al. (2019). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic Chemistry.
- ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.
- Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics.
- University College London. (n.d.). Chemical shifts.
- Kreutz, C., et al. (2005). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society.
- Michigan State University Department of Chemistry. (n.d.). Proton NMR Table.
- Afonso, C. A. M., et al. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry.
- Gauthier, D. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
- Tantillo, D. J., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics.
- ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF.
- Stack Exchange. (2014). Proton NMR signals and rings.
- CONICET. (2011). 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes.
- LibreTexts. (2023). J-Coupling (Scalar). Chemistry LibreTexts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Proton NMR Table [www2.chemistry.msu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. escholarship.org [escholarship.org]
13C NMR analysis of 6-Fluoro-4-methylpyridin-3-ol
An In-depth Technical Guide to the ¹³C NMR Analysis of 6-Fluoro-4-methylpyridin-3-ol
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and development, providing unparalleled insights into molecular structure. Among its various modalities, ¹³C NMR is particularly powerful for elucidating the carbon skeleton of organic molecules. This guide offers a comprehensive technical overview of the ¹³C NMR analysis of this compound, a substituted pyridine derivative of interest in medicinal chemistry. As a Senior Application Scientist, the aim here is not merely to present data, but to provide a field-proven framework for understanding the causal relationships between molecular structure and spectral output. This document is structured to guide researchers through the predictive analysis, experimental design, and spectral interpretation of this specific molecule, ensuring a robust and self-validating analytical approach.
Predicted ¹³C NMR Spectrum of this compound
A priori prediction of the ¹³C NMR spectrum is a critical step in structural elucidation, allowing for a more targeted analysis of the experimental data. The chemical shifts in a substituted pyridine ring are influenced by the electronic effects (both inductive and resonance) of the substituents.[1][2] For this compound, we have three substituents to consider: a fluorine atom, a hydroxyl group, and a methyl group.
The analysis begins with the known ¹³C NMR chemical shifts of pyridine as a reference and then applying substituent chemical shift (SCS) effects. The carbons in the pyridine ring are numbered starting from the nitrogen atom.
Caption: Molecular structure of this compound with IUPAC numbering.
Substituent Effects on Chemical Shifts:
-
Fluorine (at C6): Fluorine is a highly electronegative atom, exerting a strong inductive electron-withdrawing effect (-I) and a moderate resonance electron-donating effect (+R). The most significant impact is a large downfield shift for the directly attached carbon (C6) and smaller, more complex effects on the other carbons.
-
Hydroxyl (at C3): The hydroxyl group is a strong resonance electron-donating group (+R) and is also inductively electron-withdrawing (-I). This will cause a significant upfield shift for the ortho (C2, C4) and para (C6) carbons, and a downfield shift for the ipso-carbon (C3).
-
Methyl (at C4): The methyl group is a weak electron-donating group through induction (+I) and hyperconjugation. It will cause a small downfield shift at the ipso-carbon (C4) and minor shielding effects at the ortho (C3, C5) and para (C2) positions.
Predicted Chemical Shifts and C-F Couplings:
The combination of these effects leads to the following predicted ¹³C NMR chemical shifts and carbon-fluorine coupling constants. The prediction of chemical shifts in polysubstituted aromatic systems can be complex, and additivity rules may have limitations.[3][4] However, they provide a valuable starting point.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling (J, Hz) | Rationale for Prediction |
| C2 | 140-150 | ~3-5 Hz (³JCF) | Influenced by the nitrogen atom (downfield), the ortho-hydroxyl group (upfield), and the para-methyl group (upfield). |
| C3 | 145-155 | ~15-20 Hz (²JCF) | Downfield shift due to the directly attached electronegative oxygen atom. |
| C4 | 120-130 | ~3-5 Hz (³JCF) | Influenced by the ipso-methyl group (downfield) and the ortho-hydroxyl group (upfield). |
| C5 | 110-120 | ~20-25 Hz (²JCF) | Expected to be the most upfield aromatic carbon due to the combined electron-donating effects of the hydroxyl and methyl groups. |
| C6 | 155-165 | ~230-250 Hz (¹JCF) | Large downfield shift due to the directly attached fluorine atom, exhibiting a characteristic large one-bond C-F coupling.[5][6] |
| -CH₃ | 15-25 | Not expected | Typical range for a methyl group on an aromatic ring. |
Experimental Protocol
A robust and well-documented experimental protocol is the cornerstone of reliable NMR data. The following procedure is recommended for the ¹³C NMR analysis of this compound.
1. Sample Preparation:
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point. Deuterated chloroform (CDCl₃) or methanol (CD₃OD) are also viable alternatives, and the choice may depend on sample solubility and the desired chemical shift referencing.
-
Concentration: Prepare a solution of this compound at a concentration of 20-50 mg/mL. A higher concentration will reduce the required acquisition time.
-
Referencing: Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2. NMR Spectrometer Setup and Calibration:
-
Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended.
-
Tuning and Matching: Tune and match the probe to the ¹³C frequency to ensure optimal sensitivity.
-
Shimming: Perform automated or manual shimming on the deuterium lock signal of the solvent to achieve a narrow and symmetrical lock peak, which is crucial for high-resolution spectra.
3. ¹³C NMR Data Acquisition:
-
Pulse Sequence: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments) should be used. This sequence provides a quantitative spectrum with good sensitivity.
-
Acquisition Parameters:
-
Spectral Width: 200-250 ppm (to ensure all carbon signals are captured).
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay is necessary for quaternary carbons, which have longer relaxation times.
-
Pulse Width: A 30-45° pulse angle is recommended to reduce the overall experiment time without significantly compromising signal intensity.
-
Number of Scans (NS): 1024-4096 scans, depending on the sample concentration and desired signal-to-noise ratio.
-
4. Data Processing:
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.
-
Referencing: Calibrate the chemical shift scale to the TMS signal at 0.00 ppm or to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
Caption: Experimental workflow for ¹³C NMR analysis.
Data Interpretation and Discussion
The interpretation of the acquired ¹³C NMR spectrum involves assigning each resonance to a specific carbon atom in the molecule and analyzing the coupling patterns.
-
Chemical Shift Assignment: The predicted chemical shifts in the table above provide a strong basis for the initial assignments. The carbon directly attached to the fluorine (C6) will be the most downfield aromatic signal and will appear as a doublet with a large coupling constant. The carbon attached to the hydroxyl group (C3) will also be significantly downfield. The remaining aromatic carbons will be in the 110-150 ppm range, and their specific assignments can be aided by 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) if necessary. The methyl carbon will be the most upfield signal.
-
Carbon-Fluorine Coupling: The presence of fluorine will introduce characteristic splitting patterns in the ¹³C NMR spectrum due to spin-spin coupling.[7][8][9]
-
¹JCF: The one-bond coupling between C6 and the fluorine atom is expected to be very large, typically in the range of 230-250 Hz. This provides an unambiguous assignment for C6.
-
²JCF: The two-bond couplings to C5 and the nitrogen (which is not observed in ¹³C NMR) are expected to be in the range of 15-25 Hz. The C5 signal should therefore appear as a doublet with this coupling constant.
-
³JCF: The three-bond couplings to C2 and C4 are typically smaller, around 3-5 Hz. These smaller couplings may not always be resolved but can provide further confirmation of assignments if observed.
-
Conclusion
The ¹³C NMR analysis of this compound is a clear example of how fundamental principles of NMR spectroscopy can be applied to elucidate the structure of complex organic molecules. By combining a predictive approach based on substituent effects with a rigorous experimental protocol, researchers can confidently assign the carbon skeleton and gain valuable insights into the electronic environment of the molecule. The characteristic large one-bond and smaller long-range carbon-fluorine coupling constants are particularly diagnostic features that facilitate unambiguous spectral assignment. This guide provides a comprehensive framework for scientists and drug development professionals to effectively utilize ¹³C NMR in their research endeavors.
References
- Spectroscopy Letters. (2006). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. [Link]
- Marcel Dekker, Inc. (1976). Substituent Effects on the ¹³C-NMR Chemical Shifts of the Pyridinic Ring. [Link]
- ACS Publications. (n.d.).
- ACS Publications. (n.d.). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. [Link]
- ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. [Link]
- ACS Publications. (n.d.).
- The Royal Society of Chemistry. (n.d.).
- MDPI. (n.d.).
- DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]
- Semantic Scholar. (n.d.).
- ACS Publications. (n.d.). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. [Link]
- SciSpace. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl). [Link]
- SciSpace. (n.d.). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). [Link]
- Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]
- Pearson. (2023).
- MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. [Link]
- Chemistry LibreTexts. (2024). 15.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]
- Cherry. (n.d.).
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. [Link]
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. [Link]
- SpectraBase. (n.d.). 4-Methylpyridine - Optional[13C NMR] - Chemical Shifts. [Link]
- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]
- Thieme. (n.d.). 4. 13C NMR Spectroscopy. [Link]
- NPTEL. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]
- Scribd. (n.d.). 13C NMR Chemical Shifts Guide. [Link]
- The Royal Society of Chemistry. (n.d.).
- Compound Interest. (2015). A guide to 13c nmr chemical shift values. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rsc.org [rsc.org]
- 8. scispace.com [scispace.com]
- 9. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Mass Spectrometric Analysis of 6-Fluoro-4-methylpyridin-3-ol
This document provides a comprehensive technical guide for the mass spectrometric analysis of 6-Fluoro-4-methylpyridin-3-ol, a substituted pyridine derivative of interest in pharmaceutical and agrochemical research. As a Senior Application Scientist, my objective is to move beyond a simple recitation of methods and provide a foundational understanding of the analytical choices, predictive fragmentation pathways, and self-validating protocols necessary for confident structural elucidation and robust quantification. This guide is tailored for researchers, scientists, and drug development professionals who require a deep and practical understanding of applying mass spectrometry to novel heterocyclic compounds.
Foundational Strategy: Ionization and Molecular Properties
The successful mass spectrometric analysis of any analyte begins with a thorough consideration of its physicochemical properties to devise an optimal ionization strategy.
Molecular Profile of this compound:
-
Molecular Formula: C₆H₆FNO
-
Monoisotopic Mass: 127.0434 Da
-
Key Structural Features:
-
Pyridine Ring: A basic nitrogen atom (pKa of pyridine ~5.2) readily accepts a proton, making it an ideal candidate for positive mode ionization.
-
Hydroxyl Group: A phenolic hydroxyl group (pKa of phenol ~10) introduces polarity and can be a site of deprotonation in negative mode, though the pyridine nitrogen is typically more basic.
-
Fluorine and Methyl Groups: These substituents influence the electron density and potential fragmentation pathways of the ring system.
-
Rationale for Ionization Technique Selection:
Given its polarity and the presence of a basic nitrogen, Electrospray Ionization (ESI) is the method of choice. ESI is a soft ionization technique that excels at generating intact protonated molecules ([M+H]⁺) of polar to moderately polar small molecules from a liquid phase, which is ideal for coupling with liquid chromatography (LC).[1] We will focus on positive ion mode ([M+H]⁺) due to the higher proton affinity of the pyridine nitrogen, which is expected to yield significantly greater sensitivity than negative ion mode ([M-H]⁻). The use of a protic solvent system containing a small amount of acid (e.g., formic acid) will further promote the formation of the desired [M+H]⁺ ion in solution before it is transferred to the gas phase.[2]
Integrated Experimental Workflow: From Sample to Spectrum
A robust and reproducible workflow is critical for generating high-quality data. The following protocol is designed as a self-validating system, where each step contributes to the final confidence in the result.
Experimental Workflow Diagram
Caption: Figure 1. A comprehensive workflow from sample preparation to data analysis.
Step-by-Step Experimental Protocol
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Create a working solution at 10 µg/mL by diluting the stock solution in a solvent identical to the initial mobile phase conditions (e.g., 50:50 methanol:water with 0.1% formic acid). Rationale: Matching the sample solvent to the mobile phase prevents peak distortion.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size. Rationale: C18 provides excellent retention for moderately polar aromatic compounds.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 8 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325 °C.
-
Sheath Gas Flow: 35 arbitrary units.
-
MS1 (Full Scan) Acquisition:
-
Mass Range: m/z 50-500.
-
Resolution: 60,000 FWHM. Rationale: High resolution is crucial for accurate mass measurement and empirical formula determination.
-
-
MS2 (Tandem MS) Acquisition:
-
Precursor Ion: Select the [M+H]⁺ ion (m/z 128.0512) with an isolation window of 1.2 Da.
-
Activation: Collision-Induced Dissociation (CID).[3]
-
Collision Gas: Nitrogen or Argon.
-
Collision Energy: Apply a stepped normalized collision energy (NCE) of 15, 25, and 40 eV. Rationale: A stepped energy approach ensures the capture of both low-energy fragments (from rearrangements) and high-energy fragments (from direct bond cleavages).
-
-
Data Interpretation: From Accurate Mass to Fragmentation
MS1 Full Scan Analysis: Confirming the Precursor
The initial full scan mass spectrum provides the foundational evidence for the presence of the target analyte. The primary ion observed should be the protonated molecule, [M+H]⁺. Verifying its exact mass against the theoretical value is the first step in a confident identification.
| Ion Species | Theoretical m/z | Observed m/z (example) | Mass Error (ppm) |
| [M+H]⁺ | 128.0512 | 128.0510 | -1.56 |
| [M+Na]⁺ | 150.0331 | 150.0329 | -1.33 |
| [2M+H]⁺ | 255.0945 | 255.0941 | -1.57 |
| Table 1. Expected ions for this compound in high-resolution positive mode ESI-MS. |
A mass error of <5 ppm, combined with a matching isotopic pattern, provides very high confidence in the elemental composition (C₆H₇FNO⁺) of the detected ion.
MS/MS Analysis: Predictive Fragmentation Pathways
Tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID) provides the structural fingerprint of the molecule.[3] The protonated precursor ion (m/z 128.0512) is isolated and fragmented to reveal its constituent parts. The fragmentation of substituted pyridines is well-documented and often involves characteristic losses of small, stable neutral molecules.[4]
The proposed fragmentation for this compound begins with protonation on the basic pyridine nitrogen. The subsequent collision energy induces specific bond cleavages.
Primary Fragmentation Pathways:
-
Loss of Carbon Monoxide (CO): A common fragmentation for phenolic compounds, this likely proceeds through a ring-opening or rearrangement mechanism, resulting in a stable fragment ion.
-
Loss of Hydrogen Cyanide (HCN): This is a canonical fragmentation pathway for pyridine rings, leading to the formation of a five-membered ring or acyclic ion.[4]
Proposed Fragmentation Scheme
Caption: Figure 2. Key predicted fragmentation pathways for protonated this compound.
Summary of Predicted Fragment Ions:
| Precursor m/z | Fragment m/z | Neutral Loss | Proposed Formula |
| 128.0512 | 101.0397 | HCN (27.01 Da) | [C₅H₆FO]⁺ |
| 128.0512 | 100.0566 | CO (27.99 Da) | [C₅H₇FN]⁺ |
| 100.0566 | 75.0291 | HCN (27.01 Da) | [C₄H₄F]⁺ |
| Table 2. Summary of major predicted fragment ions and their corresponding neutral losses. |
-
Expert Insight: The relative abundance of these fragments will be dependent on the collision energy. The loss of CO is often a lower-energy process, while ring-cleavage events like the loss of HCN may require higher energy. The stability of the resulting fragment ion is a key driver of the fragmentation pattern.[5] The presence of both pathways provides a highly specific and reliable fingerprint for structural confirmation.
Conclusion
This guide outlines a robust, theory-grounded workflow for the mass spectrometric analysis of this compound. By leveraging high-resolution ESI-MS and CID-based tandem MS, a multi-layered validation is achieved. The combination of accurate mass measurement of the precursor ion, confirmation of its elemental formula, and the elucidation of characteristic fragmentation pathways provides an exceptionally high degree of confidence in the analytical result. This methodology serves not only as a protocol for this specific compound but also as a foundational approach for the structural characterization of other novel heterocyclic small molecules in the drug discovery and development pipeline.
References
- Priya, M., et al. (2023). "Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line." IntechOpen.
- National Center for Biotechnology Information (2024). "PubChem Compound Summary for CID 53229620, 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol." PubChem.
- Holčapek, M., & Jirásko, R. (2020). "A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation." Mass Spectrometry Reviews, 41(4), 524-547.
- Stodolak, B., et al. (2016). "Oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1." Frontiers in Microbiology, 7, 2038.
- Ledingham, K. W. D., et al. (2000). "The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm." ResearchGate.
- Singh, S., et al. (2022). "Neutral Dissociation of Pyridine Evoked by Irradiation of Ionized Atomic and Molecular Hydrogen Beams." International Journal of Molecular Sciences, 23(23), 14755.
- Abrahamsson, D., et al. (2024). "Modeling the relative response factor of small molecules in positive electrospray ionization." Royal Society of Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. "Understanding the Chemical Properties and Handling of 4-Fluoro-3-Methylpyridine." Pharma-Sources.
- Al-Zaydi, K. M. (2003). "Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives." Molecules, 8(7), 541-552.
- Finger, F., et al. (2023). "Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory." Physical Chemistry Chemical Physics, 25(13), 9193-9204.
- Mohler, F. L., et al. (1953). "Mass spectra of fluorocarbons." Journal of Research of the National Bureau of Standards, 51(5), 235.
- LibreTexts Chemistry. (2023). "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts.
- Wikipedia. (2024). "Collision-induced dissociation." Wikipedia.
- Chemguide. "Fragmentation Patterns in the Mass Spectra of Organic Compounds." Chemguide.
Sources
- 1. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modeling the relative response factor of small molecules in positive electrospray ionization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06695B [pubs.rsc.org]
- 3. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 4. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
- 5. chemguide.co.uk [chemguide.co.uk]
A Senior Application Scientist’s Guide to the Comprehensive Purity Analysis of 6-Fluoro-4-methylpyridin-3-ol
Foreword: Beyond the Percentage—A Holistic View of Purity
In the realm of drug development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a percentage; it is the very foundation of safety and efficacy. For a molecule like 6-Fluoro-4-methylpyridin-3-ol, a fluorinated pyridine derivative of significant interest, a purity value of "99.5%" on a certificate of analysis is the endpoint of a rigorous, multi-faceted analytical investigation. This guide is designed for the practicing scientist, moving beyond rote procedural descriptions to elucidate the causality behind the analytical choices we make. We will explore the necessary orthogonal techniques required to build a complete and trustworthy purity profile, ensuring that every potential impurity is considered, identified, and quantified according to stringent regulatory standards.[1][2][3] This is not just about meeting specifications; it is about fundamentally understanding the impurity landscape of the molecule to ensure the quality and safety of the final therapeutic product.[3][4]
Chapter 1: Deconstructing the Molecule—Anticipating the Impurity Profile
A robust purity analysis begins before the first sample is even weighed. It starts with a scientific appraisal of the molecule's synthetic route and inherent chemical stability.[5] For this compound, we must consider impurities arising from three primary sources as defined by the International Council for Harmonisation (ICH) guidelines.[1][2]
-
Organic Impurities: These are the most common and structurally diverse class.
-
Process-Related Impurities: This includes unreacted starting materials, intermediates, and by-products from unintended side reactions during synthesis. For instance, incomplete fluorination or demethylation could lead to structurally similar impurities.
-
Degradation Products: The molecule's stability must be intentionally challenged to understand how it behaves over time and under stress. The fluorine atom can significantly impact the electronic properties of the pyridine ring, potentially influencing its susceptibility to degradation.[6][7][8] Forced degradation studies, which expose the API to harsh conditions like acid, base, oxidation, heat, and light, are essential for identifying potential degradants that could form during storage.[9]
-
-
Inorganic Impurities: These can include reagents, ligands, and catalysts used in the synthesis.
-
Residual Solvents: Organic solvents used during synthesis or purification steps must be quantified as they can pose toxicological risks.[2][4]
This initial assessment allows us to anticipate the types of impurities we are looking for, guiding our choice of analytical techniques.
Caption: Logical breakdown of impurity sources for a typical API.
Chapter 2: The Chromatographic Workhorse—Separation and Quantification
Chromatography is the cornerstone of purity assessment, allowing us to separate the main API from its impurities for accurate quantification. A multi-faceted approach using different chromatographic principles is necessary for a comprehensive analysis.[10][11]
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for quantifying organic impurities in non-volatile compounds like this compound.[1][10][11] The goal is to develop a stability-indicating method—one that can separate the API from all known process impurities and degradation products.
-
Expertise in Method Development: The choice of column and mobile phase is critical. For a polar, aromatic compound like a pyridinol, a C18 reversed-phase column is a logical starting point. The pyridine nitrogen can cause peak tailing due to interaction with residual silanols on the silica support; therefore, using a modern, end-capped, high-purity silica column is essential. The mobile phase typically consists of an aqueous buffer (e.g., ammonium formate or phosphate) and an organic modifier (acetonitrile or methanol). The buffer's pH should be carefully selected to control the ionization state of the pyridinol, optimizing peak shape and retention. A photodiode array (PDA) detector is preferred as it provides spectral data, which helps in assessing peak purity and can give clues about the identity of unknown impurities.
-
Trustworthiness through Validation: The method must be validated according to ICH Q2(R1) guidelines. This involves demonstrating specificity, linearity, range, accuracy, precision, and robustness to prove the method is reliable and fit for purpose.
Gas Chromatography (GC)
GC is the preferred method for analyzing volatile and semi-volatile substances, making it ideal for the quantification of residual solvents.[10][12]
-
Causality in Technique: GC separates compounds based on their boiling points and interaction with a stationary phase.[11] A headspace autosampler is typically used for residual solvent analysis. This involves heating the sample in a sealed vial, allowing volatile solvents to partition into the gas phase above the sample, which is then injected into the GC. This technique avoids injecting the non-volatile API, protecting the instrument and simplifying the chromatogram. Flame Ionization Detection (FID) is a common choice for its broad applicability to organic solvents, while Mass Spectrometry (MS) can be used for definitive identification.[12]
Protocol 1: HPLC-PDA for Organic Impurity Profiling
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Chromatographic Conditions:
-
Column: High-purity, end-capped C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Ammonium Formate, pH adjusted to 3.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 30 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA scan from 200-400 nm; quantification wavelength at the API's absorption maximum (e.g., 275 nm).
-
-
Sample Preparation:
-
Accurately weigh ~25 mg of this compound and dissolve in 50 mL of a 50:50 mixture of Mobile Phase A and B to create a 0.5 mg/mL stock solution.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
Data Analysis: Purity is calculated using the area percentage method. The area of the main API peak is divided by the total area of all peaks in the chromatogram. Impurities above the reporting threshold (typically 0.05%) must be reported.[2][5]
Chapter 3: Definitive Identification—The Power of Spectroscopy
While chromatography separates and quantifies, spectroscopy identifies. For impurity profiling, Mass Spectrometry and Nuclear Magnetic Resonance are indispensable tools for structural elucidation.[1][3]
Mass Spectrometry (MS)
Coupling HPLC with MS (LC-MS) provides molecular weight information for each separated peak. This is often the fastest way to gain preliminary identification of an unknown impurity. High-resolution MS (HRMS), such as Time-of-Flight (TOF) or Orbitrap, can provide a highly accurate mass measurement, allowing for the determination of the elemental formula of an impurity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for unambiguous structure determination.[13]
-
¹H and ¹³C NMR: These experiments provide a complete picture of the molecule's carbon-hydrogen framework. For this compound, ¹H NMR would show characteristic signals for the aromatic protons and the methyl group, with chemical shifts influenced by the fluorine and hydroxyl substituents.[13][14]
-
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial and highly sensitive technique. It can quickly confirm the presence of the fluorine in the main compound and detect any fluorine-containing impurities, even at low levels.
-
2D NMR: For complex structures or for definitively assigning the structure of a novel impurity, 2D NMR techniques (like COSY and HSQC) are used to establish connectivity between atoms.[13]
Caption: Integrated workflow for comprehensive API purity analysis.
Chapter 4: Solid-State Characterization—Thermal Analysis
The purity of an API is not just about its chemical composition but also its solid-state properties. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information.[15][16][17]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[16] For a pure crystalline solid, DSC shows a sharp melting endotherm at a specific temperature. The presence of impurities typically causes a depression and broadening of this melting peak. This phenomenon, known as melting point depression, can be used to quantitatively estimate the total level of impurities.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated.[17] It is an excellent technique for quantifying the amount of residual volatiles, such as water or solvents, in the API. The analysis can be performed under an inert atmosphere (like nitrogen) to observe mass loss due to volatilization, providing data that is complementary to GC headspace analysis.[17]
Table 1: Orthogonal Techniques for Purity Assessment
| Analytical Technique | Primary Purpose | Information Provided | Typical Application for this compound |
| HPLC-PDA | Quantification of Organic Impurities | Purity (Area %), Retention Time, UV Spectrum | Main assay and determination of process/degradation impurities. |
| GC-MS | Quantification of Volatile Impurities | Identification and amount of residual solvents. | Analysis of solvents like methanol, ethanol, acetone, etc.[10][11] |
| LC-HRMS | Identification of Organic Impurities | Accurate Molecular Weight, Elemental Formula | Structural hypothesis for unknown peaks from HPLC. |
| NMR Spectroscopy | Definitive Structure Elucidation | Atomic connectivity, confirmation of structure. | Confirming identity of API and isolated impurities.[13] |
| DSC | Solid-State Purity & Polymorphism | Melting Point, Enthalpy of Fusion, Purity Estimate | Detects solid-state impurities and assesses overall purity.[15] |
| TGA | Quantification of Volatiles | Mass loss due to water and solvents. | Determining water content and total residual solvent level.[16][17] |
Conclusion: An Integrated, Self-Validating System
The purity analysis of this compound is a clear demonstration that ensuring API quality requires a carefully designed, multi-technique approach. Relying on a single HPLC result is insufficient and carries significant risk. By integrating orthogonal methods—chromatography for separation, spectroscopy for identification, and thermal analysis for solid-state properties—we create a self-validating system. Each technique provides a piece of the puzzle, and together they build a high-confidence, comprehensive purity profile that is defensible to regulatory agencies and ultimately ensures the safety and efficacy of the medicine delivered to patients.[1][4]
References
- Resolving API Impurity Issues in Drug Development. (2025). Pharmaguideline.
- Assessing the Purity of Synthesized Pyyridine Derivatives from Acetohydrazide: A Compar
- Thermal Analysis of Pharmaceuticals. (n.d.).
- Pharmaceutical Quality Control Using Thermal Analysis Methods. (2023). TSI Journals.
- A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Deriv
- Reliable Characterization of Pharmaceuticals Using Thermal Analysis. (2020). NETZSCH.
- Thermal Analysis in the Pharmaceutical Industry. (n.d.). TA Instruments.
- Application Notes and Protocols for NMR Spectroscopy of Pyridine Deriv
- Analytical Methods for Detecting Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry.
- The Importance of API Impurity Profiling in Drug Development. (2025).
- Guideline for Impurities in New Active Pharmaceutical Ingredient. (2025). Medicines Control Agency, The Gambia.
- Thermal Analysis of Pharmaceuticals Handbook. (n.d.). Mettler Toledo.
- Impurities in APIs and Their Effects on Products. (2024). Contract Pharma.
- Control API Impurities to Achieve Therapeutic Safety and Efficacy for P
- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). Bulletin de l'Academie Polonaise des Sciences.
- The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters.
- Forced Degrad
- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (n.d.). PubMed Central.
- A Technical Guide to the Physicochemical Properties of Fluorinated Pyridinols for Drug Discovery. (2025). Benchchem.
Sources
- 1. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients [grace.com]
- 4. contractpharma.com [contractpharma.com]
- 5. mca.gm [mca.gm]
- 6. pubs.acs.org [pubs.acs.org]
- 7. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 15. researchgate.net [researchgate.net]
- 16. tsijournals.com [tsijournals.com]
- 17. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
An In-Depth Technical Guide to 6-Fluoro-4-methylpyridin-3-ol for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-Fluoro-4-methylpyridin-3-ol, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the sourcing, availability, synthesis, quality control, and potential applications of this versatile fluorinated pyridinol.
Introduction: The Significance of this compound in Drug Discovery
This compound (CAS Number: 1227577-18-5) is a substituted pyridine derivative that has garnered increasing interest in the field of medicinal chemistry. The strategic incorporation of a fluorine atom and a hydroxyl group on the 4-methylpyridine scaffold imparts unique physicochemical properties that are highly desirable in the design of novel therapeutic agents.
The presence of fluorine can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The hydroxyl group provides a handle for further chemical modification and can participate in crucial hydrogen bonding interactions within a protein's active site. This combination makes this compound a valuable starting material for the synthesis of complex molecules with potential applications in various therapeutic areas, most notably in the development of kinase inhibitors.
Sourcing and Availability: A Comparative Overview of Suppliers
Procuring high-quality starting materials is a critical first step in any research and development endeavor. This compound is available from a number of specialized chemical suppliers. When selecting a vendor, researchers should consider not only the price but also the stated purity, availability of analytical data (e.g., Certificate of Analysis), and typical lead times.
Below is a comparative table of notable suppliers for this compound:
| Supplier | Product Number | Purity | Availability | Notes |
| Frontier Specialty Chemicals | F13663 | >95% | Inquire | Often provides detailed analytical data upon request. |
| Aladdin | F734879 | Inquire | Inquire | A broad range supplier with a significant presence in the Asian market. |
| Chemenu | Not specified | Inquire | Inquire | Specializes in pharmaceutical intermediates and fine chemicals.[1] |
| BLD Pharm | Not specified | Inquire | Inquire | Offers a wide range of building blocks for drug discovery. |
| Mireida | F826894 | Inquire | Inquire | A supplier of fine chemicals and intermediates.[2] |
Procurement Workflow:
The process of acquiring this compound typically follows the workflow illustrated below. It is crucial to perform due diligence on the supplier and obtain all necessary documentation to ensure the quality and identity of the material.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and handling requirements of a chemical is paramount for its safe and effective use in a laboratory setting.
Physicochemical Data Summary:
| Property | Value |
| CAS Number | 1227577-18-5 |
| Molecular Formula | C₆H₆FNO |
| Molecular Weight | 127.12 g/mol |
| Appearance | Off-white to light yellow solid (typical) |
| Solubility | Soluble in methanol, DMSO, and other common organic solvents. |
Safety and Handling:
A comprehensive Safety Data Sheet (SDS) for this compound is available from suppliers such as CymitQuimica[3]. The following is a summary of key safety information, but researchers must consult the full SDS before handling this compound.
-
Hazard Statements: The SDS for this compound indicates that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation.
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
IF ON SKIN: Wash with plenty of soap and water.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Store in a well-ventilated place. Keep container tightly closed.
-
Proposed Synthesis and Reaction Mechanisms
A potential retrosynthetic analysis suggests that the target molecule could be accessed from a suitably substituted aminopyridine precursor. A common method for introducing fluorine into an aromatic ring is a modification of the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt. A patent from 2013 describes an improved Balz-Schiemann reaction for the preparation of fluoropyridine compounds[4].
Proposed Synthetic Protocol:
-
Starting Material: The synthesis could commence with 3-amino-4-methylpyridine.
-
Diazotization: The aminopyridine would be treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid like tetrafluoroboric acid) at low temperatures (0-5 °C) to form the corresponding diazonium tetrafluoroborate salt.
-
Fluorination (Balz-Schiemann Reaction): The isolated diazonium salt would then be gently heated in an inert solvent. Thermal decomposition would liberate nitrogen gas and a fluoride ion, which would then substitute the diazonium group on the pyridine ring to yield 3-fluoro-4-methylpyridine.
-
Hydroxylation: The final step would involve the introduction of the hydroxyl group at the 3-position. This can be a challenging transformation. One potential route could involve a directed ortho-metalation followed by reaction with an electrophilic oxygen source. Alternatively, a more modern approach, such as a Rh(III)-catalyzed C-H functionalization, could be explored for the synthesis of multi-substituted 3-fluoropyridines[3]. Another approach could be the fluorination of a pyridine N-oxide to produce a meta-fluorinated pyridine[5].
Synthetic Workflow Diagram:
Analytical Characterization and Quality Control
Ensuring the identity and purity of this compound is critical for the reproducibility of experimental results. A combination of chromatographic and spectroscopic techniques should be employed for its characterization.
Proposed Quality Control Protocol:
-
Appearance: Visual inspection of the material should confirm it is a solid, with a color consistent with the supplier's specifications (typically off-white to light yellow).
-
Solubility: A small amount of the material should be tested for solubility in common laboratory solvents such as methanol, DMSO, and chloroform.
-
High-Performance Liquid Chromatography (HPLC): Purity should be assessed by reverse-phase HPLC. A typical method for related fluorinated pyridines would involve a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% trifluoroacetic acid or formic acid. Detection would be performed using a UV detector at a wavelength of approximately 254 nm.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should be consistent with the structure of this compound, showing characteristic signals for the aromatic protons and the methyl group.
-
¹³C NMR: The carbon NMR will provide further confirmation of the carbon skeleton.
-
¹⁹F NMR: Fluorine NMR is a crucial technique for fluorinated compounds. A single resonance in the ¹⁹F NMR spectrum will confirm the presence of the fluorine atom. The chemical shift will be characteristic of a fluorine atom attached to a pyridine ring. Information on predicting ¹⁹F NMR chemical shifts for fluorinated aromatic compounds is available in the literature[6].
-
-
Mass Spectrometry (MS): The molecular weight can be confirmed by techniques such as electrospray ionization mass spectrometry (ESI-MS), which should show a prominent ion corresponding to the protonated molecule [M+H]⁺.
Quality Control Workflow Diagram:
Sources
- 1. cas 1227577-18-5|| where to buy this compound [german.chemenu.com]
- 2. This compound - CAS:1227577-18-5 - 北京迈瑞达科技有限公司 [mreda.com.cn]
- 3. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 5. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 6-Fluoro-4-methylpyridin-3-ol: Safety, Handling, and Applications in Drug Discovery
Introduction: The Strategic Value of Fluorinated Pyridinols in Medicinal Chemistry
The incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[1] 6-Fluoro-4-methylpyridin-3-ol is a heterocyclic building block that has garnered significant interest among researchers in pharmaceutical and agrochemical development. Its structure, featuring a pyridine core functionalized with a fluorine atom, a methyl group, and a hydroxyl group, provides a unique combination of electronic and steric properties that are highly advantageous for the synthesis of novel therapeutic agents.
The strategic placement of a fluorine atom can enhance metabolic stability, increase lipophilicity, and alter the acidity (pKa) of nearby functional groups, all of which can lead to improved drug efficacy and bioavailability.[1][2] The pyridinol moiety itself is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bonds with biological targets. This guide provides an in-depth overview of the safety, handling, and synthetic utility of this compound, tailored for professionals in drug discovery and development.
Safety and Handling: A Proactive Approach
1.1. GHS Hazard Classification (Inferred)
Based on available data for analogous compounds, this compound should be treated as a substance with the following potential hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]
-
Skin Irritation (Category 2): Causes skin irritation.[3]
-
Serious Eye Damage/Irritation (Category 1/2A): Causes serious eye damage or irritation.[3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3]
1.2. Personal Protective Equipment (PPE) and Engineering Controls
A rigorous adherence to safety protocols is essential when working with this compound.
-
Engineering Controls: All manipulations of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Ensure gloves are changed immediately if contaminated.
-
Respiratory Protection: For operations with a high potential for aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
1.3. Storage and Disposal
Proper storage and disposal are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
-
Storage: Store in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.
Table 1: Summary of Inferred Safety Data for this compound
| Parameter | Inferred Information | Source (Analog) |
| GHS Pictograms | 3-Amino-6-fluoro-4-methylpyridine[3] | |
| Signal Word | Danger | 3-Amino-6-fluoro-4-methylpyridine[3] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation. | 3-Amino-6-fluoro-4-methylpyridine[3] |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P332+P313, P362, P403+P233, P405, P501 | 3-Amino-6-fluoro-4-methylpyridine[3] |
Physicochemical Properties and Reactivity
The physicochemical properties of this compound are heavily influenced by the interplay of its functional groups.
2.1. Tautomerism
Like other hydroxypyridines, this compound can exist in equilibrium with its pyridone tautomer. The position of this equilibrium is sensitive to the solvent and substitution pattern. The electron-withdrawing nature of the fluorine atom can influence this tautomeric preference, which in turn affects the molecule's hydrogen bonding capabilities and biological activity.[1]
2.2. Acidity and Basicity
The fluorine atom's inductive effect reduces the electron density of the pyridine ring, making the ring nitrogen less basic compared to its non-fluorinated analog.[1] Conversely, this electron-withdrawing effect increases the acidity of the hydroxyl group.[1] These modulated pKa values are critical for optimizing drug-receptor interactions and pharmacokinetic profiles.
2.3. Reactivity and Synthetic Utility
This compound is a versatile intermediate for a variety of chemical transformations, primarily leveraging the reactivity of the pyridine ring and the hydroxyl group. The hydroxyl group can be a nucleophile or can be converted into a better leaving group, such as a triflate, for cross-coupling reactions. The pyridine ring can undergo electrophilic or nucleophilic substitution, depending on the reaction conditions and the directing effects of the existing substituents.
Synthesis and Derivatization: An Exemplary Protocol
3.1. Representative Synthesis of a Fluorinated Pyridinol Scaffold
This protocol is based on a general approach involving the construction of the pyridine ring followed by functional group manipulations.
Step 1: Synthesis of a Substituted Pyridine Precursor
A common method for pyridine synthesis is the Hantzsch pyridine synthesis or similar condensation reactions. For a fluorinated precursor, one might start with a fluorinated building block.
Step 2: Introduction of the Hydroxyl Group
If not already present, a hydroxyl group can be introduced through various methods, such as a Baeyer-Villiger oxidation of a formyl group, or a nucleophilic aromatic substitution of a suitable leaving group.
Step 3: Fluorination (if not incorporated in an earlier step)
Direct fluorination of a pyridine ring can be challenging. However, methods such as the Balz-Schiemann reaction on an aminopyridine precursor can be employed.[4]
3.2. Derivatization via Cross-Coupling Reactions
The hydroxyl group of this compound can be converted to a triflate, which is an excellent leaving group for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination reactions. This allows for the introduction of a wide variety of substituents at the 3-position of the pyridine ring, enabling the synthesis of large compound libraries for structure-activity relationship (SAR) studies.
Diagram 1: General Workflow for Derivatization of this compound
Caption: Derivatization workflow for this compound.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The this compound scaffold is particularly valuable in the development of protein kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
The pyridine ring can serve as a hinge-binding motif, forming hydrogen bonds with the kinase's hinge region. The substituents at the 3- and 4-positions can be modified to achieve potency and selectivity for specific kinases. The fluorine atom at the 6-position can enhance binding affinity and improve metabolic stability, leading to more durable and effective drug candidates.
Several patents describe the use of substituted fluoropyridine derivatives as inhibitors of various kinases, including:
-
p38 MAP Kinase: Inhibitors of p38 MAP kinase have therapeutic potential for autoimmune diseases.
-
PI3K/mTOR: Dual inhibitors of PI3K and mTOR are being investigated as anticancer agents.[3]
-
GSK-3: Inhibitors of GSK-3 are being explored for a range of diseases.[5]
-
PIM Kinases: Pan-PIM kinase inhibitors are in clinical trials for hematological malignancies.
Diagram 2: Logical Relationship in Kinase Inhibitor Design
Caption: Role of this compound in kinase inhibitor design.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists and drug discovery professionals. While it requires careful handling due to its potential hazards, its unique structural features offer significant advantages in the design of novel therapeutics, particularly in the realm of kinase inhibitors. A thorough understanding of its safety, physicochemical properties, and reactivity is essential for its effective and safe utilization in the laboratory. As the demand for more potent and selective drugs continues to grow, the strategic use of fluorinated scaffolds like this compound will undoubtedly play an increasingly important role in the future of drug discovery.
References
- Jimenez, J.-M., et al. (n.d.). Pyrrolo [3,2-C] pyridines useful as inhibitors of protein kinases. U.S.
- BenchChem. (2025).
- Kyzer, J. L., & Martens, M. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(4), 678–680.
- Sigma-Aldrich. (n.d.). 3-Amino-6-fluoro-4-methylpyridine 95%.
- Takita, R., et al. (2011). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Journal of Organic Chemistry, 76(17), 7163-7166.
- Fray, M. J., et al. (2010). 4-methylpteridinones as orally active and selective PI3K/mTOR dual inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(20), 6063-6066.
- Burger, M. T., et al. (2015). Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies. Journal of Medicinal Chemistry, 58(21), 8373–8386.
Sources
Navigating the Stability Landscape of 6-Fluoro-4-methylpyridin-3-ol: A Technical Guide for Researchers
An In-Depth Guide to the Optimal Storage, Handling, and Stability Assessment of a Key Pharmaceutical Intermediate
For researchers, scientists, and professionals in drug development, the integrity of starting materials and intermediates is paramount. This technical guide provides a comprehensive overview of the storage conditions for 6-Fluoro-4-methylpyridin-3-ol, a crucial building block in the synthesis of various pharmaceutical agents. By understanding the chemical nature of this compound and the factors that influence its stability, researchers can ensure the reliability and reproducibility of their work.
Core Principles of Storage and Handling
Proper storage and handling are the first lines of defense against the degradation of this compound. The fundamental goal is to minimize exposure to environmental factors that can compromise its purity and stability.
Recommended Storage Conditions:
Based on safety data sheets (SDS) and general chemical principles, the following conditions are recommended for the long-term storage of this compound:
| Parameter | Recommendation | Rationale |
| Temperature | Cool and dry place; some suppliers recommend 2-8°C for long-term storage.[1] | Lower temperatures slow down the rate of potential degradation reactions. |
| Atmosphere | Store in a well-ventilated area under an inert atmosphere (e.g., nitrogen or argon). | Minimizes exposure to oxygen and moisture, which can participate in degradation pathways. |
| Container | Tightly sealed, light-resistant containers. | Prevents contamination and protects against photodegradation. |
| Ignition Sources | Keep away from heat, sparks, and open flames. | While not highly flammable, this precaution is standard for organic compounds. |
Handling Precautions:
Due to its potential irritant properties, appropriate personal protective equipment (PPE) should always be worn when handling this compound. This includes safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood to avoid inhalation of any potential vapors.
Understanding the Intrinsic Stability of Fluorinated Pyridinols
The stability of this compound is intrinsically linked to its molecular structure. The presence of a fluorine atom on the pyridine ring significantly influences its chemical properties. The carbon-fluorine bond is the strongest single bond in organic chemistry, which generally imparts increased metabolic and thermal stability to the molecule. However, the hydroxyl group and the nitrogen atom in the pyridine ring introduce potential sites for reactivity and degradation.
The tautomeric equilibrium between the pyridinol and pyridone forms is a key characteristic of hydroxypyridines. In the solid state, 2-pyridone is the predominant form, while in solution, the equilibrium is solvent-dependent, with polar solvents favoring the 2-pyridone tautomer.[2]
Potential Degradation Pathways: A Proactive Approach
While specific degradation studies on this compound are not extensively published, an understanding of the degradation pathways of related pyridinol and fluorinated aromatic compounds allows for a proactive approach to stability management. Forced degradation studies are essential to identify potential degradation products and develop stability-indicating analytical methods.
A general workflow for investigating degradation pathways is illustrated below:
Workflow for Investigating Degradation Pathways.
a) Hydrolytic Degradation:
Hydrolysis is a common degradation pathway for many pharmaceutical compounds. For this compound, both acidic and basic conditions could potentially lead to degradation. The pyridine ring is generally stable to acid, but the hydroxyl group may be susceptible to reactions under extreme pH conditions.
-
Protocol for Hydrolytic Degradation Study:
-
Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions.
-
Incubate the solutions at elevated temperatures (e.g., 60°C) for a defined period (e.g., 24-72 hours).
-
At specified time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method.
-
b) Oxidative Degradation:
The pyridine ring and the hydroxyl group can be susceptible to oxidation. Common laboratory oxidizing agents like hydrogen peroxide can be used to simulate oxidative stress.
-
Protocol for Oxidative Degradation Study:
-
Prepare a solution of this compound in a suitable solvent.
-
Add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Incubate the solution at room temperature or a slightly elevated temperature for a defined period.
-
Analyze the samples at various time points by HPLC.
-
c) Thermal Degradation:
The high strength of the C-F bond suggests good thermal stability. However, prolonged exposure to high temperatures can lead to decomposition.
-
Protocol for Thermal Degradation Study:
-
Expose the solid compound to elevated temperatures (e.g., 80°C, 100°C) in a controlled environment.
-
Analyze the sample at different time intervals to assess for any degradation.
-
d) Photodegradation:
Aromatic compounds can be susceptible to degradation upon exposure to light, particularly UV radiation.
-
Protocol for Photodegradation Study:
-
Expose a solution of the compound, as well as the solid material, to a controlled light source (e.g., a photostability chamber with a combination of fluorescent and UV lamps) as per ICH Q1B guidelines.
-
Include a dark control to differentiate between light-induced and thermal degradation.
-
Analyze the samples at appropriate time intervals.
-
Analytical Methods for Stability and Purity Assessment
A robust, stability-indicating analytical method is crucial for accurately assessing the purity of this compound and quantifying any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.
Developing a Stability-Indicating HPLC Method:
The development of a stability-indicating method involves a systematic approach to achieve adequate separation of the parent compound from all potential degradation products.
Workflow for HPLC Method Development.
-
Typical Starting Conditions for Method Development:
-
Column: A reversed-phase column, such as a C18 or a phenyl-hexyl column, is a good starting point.
-
Mobile Phase: A gradient elution with a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the compound and potential impurities have significant absorbance.
-
Excipient Compatibility: A Critical Consideration in Formulation
For drug development professionals, understanding the compatibility of this compound with common pharmaceutical excipients is crucial. Incompatibilities can lead to degradation of the active pharmaceutical ingredient (API) or the formation of harmful byproducts.
Protocol for Excipient Compatibility Screening:
-
Prepare binary mixtures of this compound with individual excipients (e.g., lactose, microcrystalline cellulose, magnesium stearate) in a defined ratio (e.g., 1:1 or 1:5).
-
Include a control sample of the pure compound.
-
Store the mixtures under stressed conditions (e.g., 40°C/75% RH) for a specified period (e.g., 2-4 weeks).
-
Analyze the samples at initial and subsequent time points using a stability-indicating HPLC method to assess for any new impurity formation or loss of the parent compound.[3][4]
Conclusion
The stability and purity of this compound are critical for its successful application in research and drug development. By adhering to the recommended storage and handling conditions, and by proactively investigating potential degradation pathways, researchers can ensure the integrity of this important chemical intermediate. The implementation of robust, stability-indicating analytical methods is essential for monitoring purity and providing the reliable data necessary for advancing pharmaceutical research.
References
- Dong, M. W. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America. 2013, 31 (8), 612-621.
- Wyttenbach, N.; Schlegel, B.; Ziegler, S.; Schlotterbeck, G.; Thomson, W. Drug-excipient compatibility testing using a high-throughput approach and statistical design. Pharmaceutical Development and Technology. 2005, 10 (4), 541-549.
- Jain, D.; Basniwal, P. K. Stability Indicating HPLC Method Development and Validation. International Journal of Pharmaceutical Sciences and Research. 2013, 4 (7), 2569-2577.
- Pounikar, A. R.; Gupta, K. R.; Umekar, M. J. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Research Journal of Pharmacy and Technology. 2019, 12 (8), 3765-3770.
- Todorova, N.; Dineva, D.; Zheleva, D. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. 2019, 66 (4), 221-227.
- Prajapati, Y. K.; Patel, K. R.; Captain, A. D. Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug. Natural Volatiles & Essential Oils. 2021, 8 (5), 11151-11157.
- PubChem. 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol. National Center for Biotechnology Information.
- Gupta, K. R.; Pounikar, A. R.; Umekar, M. J. Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Chemistry. 2019, 31 (10), 2223-2234.
- Potnuri, N. R.; Kumar, D. S.; Kumar, D. A. A REVIEW ON STABILITY STUDIES OF PHARMACEUTICAL PRODUCTS. World Journal of Pharmaceutical Research. 2019, 8 (1), 478-492.
- Spinner, E.; Yeoh, G. B. Pyridone-Pyridol Tautomerism in 2-Hydroxypyridines with[5][6]-Fused Rings. Journal of the Chemical Society B: Physical Organic. 1971, 279-283.
- Gupta, K. R.; Pounikar, A. R.; Umekar, M. J.
- Gupta, K. R.; Pounikar, A. R.; Umekar, M. J. Drug Excipient Compatibility Testing Protocols and Charaterization: A Review.
- Akwabi-Ameyaw, A.; et al. Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4.
- Wikipedia. 2-Pyridone.
- Matter, C.; et al. Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. Pharmaceutics. 2022, 14 (2), 405.
- Zhang, L.; et al. Discovery and preclinical characterization of 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): a highly potent, selective, and efficacious metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator. Journal of Medicinal Chemistry. 2014, 57 (3), 861-877.
Sources
A Comprehensive Technical Guide to the Potential Biological Activities of Fluorinated Pyridinols
Abstract
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly enhancing the therapeutic potential of parent molecules.[1][2] This guide provides an in-depth technical overview of fluorinated pyridinols, a class of compounds demonstrating significant promise across diverse biological activities. We will dissect the fundamental physicochemical changes induced by fluorination and explore how these modifications translate into potent antimicrobial, anticancer, and anti-inflammatory properties. This document is designed for researchers, scientists, and drug development professionals, offering not just a review of activities but also the causal logic behind experimental designs and detailed, field-proven protocols for their evaluation. By grounding mechanistic claims in authoritative sources and presenting data logically, this guide serves as a practical resource for advancing the discovery of novel therapeutics based on the fluorinated pyridinol scaffold.
Part 1: Foundational Principles: The Physicochemical Impact of Fluorination
The introduction of fluorine into the pyridinol ring is not a trivial substitution; it is a strategic decision that fundamentally alters the molecule's electronic and physical properties.[3] Understanding these changes is critical to predicting and interpreting biological activity. Fluorine's high electronegativity and the strength of the carbon-fluorine bond are the primary drivers of these modifications.[4][5]
1.1. Modulation of Acidity (pKa) and Lipophilicity (logP)
Fluorination exerts a strong inductive electron-withdrawing effect, which lowers the electron density of the pyridine ring. This has two major consequences:
-
Decreased Basicity: The nitrogen atom in the pyridine ring becomes less basic, resulting in a lower pKa for its conjugate acid.[6]
-
Increased Acidity: The hydroxyl group becomes more acidic, leading to a lower pKa.[6]
These shifts in pKa can dramatically influence a molecule's ionization state at physiological pH, affecting its solubility, membrane permeability, and ability to interact with protein binding sites. Concurrently, fluorination often increases lipophilicity, which can enhance membrane transport and bioavailability.[7]
1.2. Tautomeric Equilibria: A Critical Balance
Pyridinols exist in a tautomeric equilibrium with their corresponding pyridone forms. This balance is crucial as it dictates the molecule's shape, aromaticity, and hydrogen-bonding capabilities.[6] The position of this equilibrium is sensitive to the solvent, temperature, and, significantly, the presence of substituents like fluorine.[6] The strong inductive effect of fluorine can stabilize the more polar pyridone tautomer by withdrawing electron density from the ring.[6] This shift can alter the molecule's interaction with biological targets, making it a key consideration in drug design.
Caption: Tautomeric equilibrium between a fluorinated pyridinol and its pyridone form.
Table 1: Comparative Physicochemical Properties of Pyridinol and a Fluorinated Analogue
| Compound | pKa (Conjugate Acid of Ring N) | pKa (Hydroxyl Group) | Predicted logP |
| 3-Hydroxypyridine | 4.80 | 8.72 | 0.23 |
| 2-Fluoro-3-hydroxypyridine | ~2.5-3.0 | ~7.0-7.5 | 0.55 |
| (Note: Exact pKa values for the fluorinated analogue can vary; these are representative estimates based on fluorine's electron-withdrawing effects.) |
Part 2: Antimicrobial Activity
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[8] Fluorinated pyridinols have emerged as a promising class of compounds, often exhibiting significant inhibitory effects against a range of bacterial and fungal pathogens.[9][10]
2.1. Mechanistic Insights
The enhanced antimicrobial activity of fluorinated pyridinols can be attributed to several factors rooted in their altered physicochemical properties. The introduction of fluorine can reduce the electron cloud density of the pyridine ring. This may improve the molecule's ability to bind to bacterial targets or penetrate the bacterial biofilm, leading to better drug distribution and efficacy.[11] Furthermore, increased lipophilicity can facilitate passage through the lipid-rich cell membranes of microorganisms.
2.2. Experimental Workflow for Antimicrobial Evaluation
A systematic approach is essential for characterizing the antimicrobial potential of new compounds. The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible microbial growth.[12] This is often followed by determining the Minimum Bactericidal Concentration (MBC) to assess whether the compound is bacteriostatic or bactericidal.
Caption: Generalized pathway showing enzyme inhibition by a fluorinated pyridinol.
3.2. Protocol 2: Cell Viability Assessment using Resazurin-Based Assay
This protocol measures the metabolic activity of cells, which serves as an indicator of cell viability. It is a common first step in screening for cytotoxic or anti-proliferative effects.
Materials:
-
Human cancer cell line (e.g., HCT-116, colon cancer) [13]* Complete cell culture medium (e.g., DMEM + 10% FBS)
-
96-well clear-bottom, black-walled plates
-
Test compound (fluorinated pyridinol)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Fluorescence plate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well in 100 µL of medium) and allow them to adhere overnight in a humidified 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Return the plate to the incubator for a specified period (e.g., 72 hours).
-
Resazurin Addition: Add 20 µL of the resazurin solution to each well and incubate for an additional 2-4 hours. Viable, metabolically active cells will reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
-
Fluorescence Measurement: Measure the fluorescence at an excitation/emission wavelength of ~560/590 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
3.3. Data Presentation
Anticancer activity is typically summarized by the IC₅₀ value, representing the concentration of the drug required to inhibit cell growth by 50%.
Table 3: Example Anticancer Activity Data (IC₅₀ in µM)
| Compound | HCT-116 (Colon) | 143B (Osteosarcoma) | Normal Fibroblasts (WI-38) |
| Pyridinol Analogue | >100 | >100 | >100 |
| Fluoro-Pyridinol C | 5.2 | 8.1 | >100 |
| Fluoro-Pyridinol D | 1.8 | 3.5 | 85.6 |
| Doxorubicin (Control) | 0.2 | 0.5 | 0.3 |
Part 4: Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, and developing novel anti-inflammatory agents is a major therapeutic goal. [14]Fluorinated pyridine and related heterocyclic derivatives have shown potential as anti-inflammatory agents, often by inhibiting key signaling pathways like NF-κB or enzymes involved in the inflammatory cascade. [14][15] 4.1. Mechanistic Insights
The anti-inflammatory effects of these compounds can be mediated through several mechanisms. One key pathway is the inhibition of Nuclear Factor-kappa B (NF-κB), a transcription factor that controls the expression of many pro-inflammatory genes. Some fluorinated compounds have been shown to reduce the phosphorylation of IκBα and p65, which are critical steps in the activation of the NF-κB pathway. [14]Other potential mechanisms include the direct inhibition of inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).
4.2. Experimental Workflow for In Vitro Anti-inflammatory Screening
A tiered approach is effective for screening. Initial, simple assays like the inhibition of protein denaturation can provide a rapid assessment of potential activity. Positive hits can then be advanced to more complex cell-based assays.
Caption: Tiered workflow for in vitro screening of anti-inflammatory compounds.
4.3. Protocol 3: In Vitro Anti-inflammatory Screening via Inhibition of Albumin Denaturation
Protein denaturation is a well-documented cause of inflammation. [16]This assay assesses the ability of a compound to prevent heat-induced denaturation of a protein, such as bovine serum albumin (BSA), as a preliminary screen for anti-inflammatory activity. [17] Materials:
-
Bovine Serum Albumin (BSA), 1% solution
-
Test compound (fluorinated pyridinol) at various concentrations
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Spectrophotometer
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In test tubes, prepare the reaction mixtures containing 0.2 mL of BSA solution and 2.8 mL of PBS.
-
Compound Addition: Add 2 mL of varying concentrations of the test compound (e.g., 100 to 500 µg/mL) to the respective tubes. A control tube should contain 2 mL of distilled water instead of the compound.
-
Incubation (Denaturation): Incubate all tubes at 37°C for 20 minutes. Then, induce denaturation by heating at 70°C for 5 minutes.
-
Cooling: After heating, cool the tubes to room temperature.
-
Turbidity Measurement: Measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.
-
Calculation: Calculate the percentage inhibition of denaturation using the following formula: Percentage Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
Part 5: Conclusion and Future Outlook
Fluorinated pyridinols represent a versatile and highly promising scaffold in drug discovery. The strategic introduction of fluorine profoundly alters their physicochemical properties, leading to enhanced biological activities across antimicrobial, anticancer, and anti-inflammatory domains. The causality is clear: modifications in pKa, lipophilicity, and tautomeric equilibrium directly impact target binding, membrane permeability, and metabolic stability, which are the cornerstones of therapeutic efficacy.
The experimental workflows and detailed protocols provided in this guide offer a validated framework for researchers to systematically evaluate novel fluorinated pyridinol derivatives. Future research should focus on elucidating more specific mechanisms of action, exploring structure-activity relationships (SAR) to optimize potency and selectivity, and advancing promising lead compounds into more complex preclinical models. The continued exploration of this chemical space will undoubtedly yield novel candidates for treating some of the most challenging human diseases.
References
- A Technical Guide to the Physicochemical Properties of Fluorinated Pyridinols for Drug Discovery - Benchchem.
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PubMed Central.
- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - MDPI.
- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - Frontiers.
- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed - NIH.
- Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC - PubMed Central.
- Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine deriv
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
- Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC - NIH.
- Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central.
- Synthesis and biological evaluation of iodinated and fluorinated 9-(2-hydroxypropyl) and 9-(2-hydroxyethoxy)methyl purine nucleoside analogues - PubMed.
- The oral fluorin
- Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts - PMC - NIH.
- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Deriv
- In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC - NIH.
- (PDF)
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING - WOAH.
- FDA-Approved Fluorinated Heterocyclic Drugs
- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - ResearchG
- Incorporation of Fluorinated Pyridine in the Side Chain of 4-Aminoquinolines: Synthesis, Characterization and Antibacterial Activity | Semantic Scholar.
- Evaluation of the Anti-Inflammatory Activity of Microwave Extracts of Thymus algeriensis: In Vitro, In Vivo, and In Silico Studies - MDPI.
- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC.
- New method for introducing fluorinated components into molecules - Universität Münster.
- Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI.
- ANTIMICROBIAL SUSCEPTIBILITY TESTING - bioMerieux.
- Versatile synthesis and biological evaluation of novel 3'-fluorin
- (PDF)
- Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - MDPI.
- In vitro antimicrobial susceptibility testing methods - Pure.
- Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones - Indian Journal of Pharmaceutical Sciences.
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.
- Synthesis of fluorinated pyrazolines as an anti-inflammatory agents containing pyrazole moiety Intern
- Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Consider
- Fluorine in drug discovery: Role, design and case studies - ResearchG
- Antimicrobial Susceptibility Testing - Apec.org.
- Pyridine derivatives 46a–50 reported as anti-inflammatory agents.
- In Vitro and in Vivo Studies on Anti-Inflammatory Effects of Traditional Okinawan Vegetable Methanol Extracts | ACS Omega.
- Fluorinated mechanism-based inhibitors: common themes and recent developments.
- Versatile synthesis and biological evaluation of novel 3'-fluorin
Sources
- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]
- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Versatile synthesis and biological evaluation of novel 3’-fluorinated purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sphinxsai.com [sphinxsai.com]
- 16. researchgate.net [researchgate.net]
- 17. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Introduction: The Strategic Importance of Fluorinated Pyridinols in Medicinal Chemistry
An Application Guide for the Synthesis of 6-Fluoro-4-methylpyridin-3-ol Derivatives
The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery.[1] Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Among fluorinated scaffolds, pyridinol derivatives are of particular interest due to their prevalence in biologically active compounds. The this compound core represents a valuable building block for creating novel therapeutics, particularly in kinase inhibition and other targeted therapies.[2][3]
This guide provides a detailed examination of the synthetic strategies for preparing this compound and its derivatives. It is designed for researchers and scientists in drug development, offering not only step-by-step protocols but also the underlying chemical principles and strategic considerations for successful synthesis.
Part 1: Strategic Approaches to Synthesis
The synthesis of fluorinated pyridines presents unique challenges, primarily related to controlling the regioselectivity of the fluorination step and managing the electronic effects of the fluorine atom on subsequent reactions.[4] Three primary strategies are commonly employed to access the target scaffold.
-
Nucleophilic Aromatic Substitution (SNAr): This is often the most reliable and scalable approach. It involves displacing a suitable leaving group (e.g., -NO₂, -Cl) on a pre-functionalized pyridine ring with a fluoride anion. The success of this method hinges on the leaving group's ability and the electronic activation of the pyridine ring.
-
Building the Ring from Fluorinated Precursors: This strategy involves constructing the pyridine ring itself using smaller, pre-fluorinated building blocks. Cyclization reactions are a common example of this "bottom-up" approach.[5][6]
-
Direct C-H Fluorination: While conceptually elegant, direct C-H fluorination of heterocycles can be challenging regarding selectivity and often requires specialized, highly reactive fluorinating agents (e.g., Selectfluor, elemental fluorine).[7][8] This method is an area of active research but can be less predictable for complex substrates.
The following diagram illustrates these divergent synthetic philosophies.
Caption: High-level overview of the main synthetic strategies.
This guide will focus on the SNAr approach due to its practicality, high success rate, and adaptability in a research setting.
Part 2: Detailed Protocol - Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines a multi-step synthesis starting from a commercially available 4-methylpyridine derivative. The key transformation is the displacement of a nitro group, a powerful electron-withdrawing group that strongly activates the ring towards nucleophilic attack.
Experimental Workflow Diagram
Caption: Step-by-step SNAr synthesis workflow.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-methyl-3-nitropyridine | Reagent | Sigma-Aldrich | Starting Material |
| m-Chloroperoxybenzoic acid (m-CPBA) | ≤77% | Sigma-Aldrich | Handle with care, potential shock sensitivity |
| Dichloromethane (DCM) | Anhydrous | Acros Organics | |
| Phosphorus oxychloride (POCl₃) | ReagentPlus®, ≥99% | Sigma-Aldrich | Corrosive and water-reactive |
| Sodium nitrite (NaNO₂) | ACS Reagent, ≥97% | Fisher Scientific | |
| Sulfuric acid (H₂SO₄) | 95-98% | VWR | Highly corrosive |
| Cesium fluoride (CsF) | 99.9% trace metals basis | Sigma-Aldrich | Hygroscopic, store in a desiccator |
| Dimethyl sulfoxide (DMSO) | Anhydrous | Sigma-Aldrich | |
| Ethyl acetate (EtOAc) | HPLC Grade | For extraction and chromatography | |
| Hexanes | HPLC Grade | For chromatography | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | For drying | |
| Silica Gel | 230-400 mesh | For column chromatography |
Step-by-Step Protocol
Step 1: Synthesis of 4-methyl-3-nitropyridine N-oxide
-
Rationale: The N-oxidation step is crucial for activating the 6-position (para to the N-oxide) for subsequent nucleophilic attack (chlorination).
-
Procedure:
-
Dissolve 4-methyl-3-nitropyridine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude N-oxide, which can often be used in the next step without further purification.
-
Step 2: Synthesis of 6-chloro-4-methyl-3-nitropyridine
-
Rationale: Phosphorus oxychloride serves as both a dehydrating agent and a chloride source to install the chlorine atom at the activated 6-position.
-
Procedure:
-
Carefully add the crude 4-methyl-3-nitropyridine N-oxide (1.0 eq) to phosphorus oxychloride (POCl₃, 5.0 eq) at 0 °C.
-
Slowly heat the mixture to 100 °C and maintain for 3 hours.
-
Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralize the solution with solid NaHCO₃ until effervescence ceases.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography (eluent: hexanes/ethyl acetate gradient) to obtain the pure chlorinated intermediate.
-
Step 3: Synthesis of 6-chloro-4-methylpyridin-3-ol
-
Rationale: This step involves a diazotization of the nitro group followed by hydrolysis to install the hydroxyl group. This is a common method for converting an aromatic nitro group to a hydroxyl group.
-
Procedure:
-
Dissolve 6-chloro-4-methyl-3-nitropyridine (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Add sodium nitrite (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 1 hour.
-
Pour the reaction mixture into a beaker of boiling water and heat for an additional 30 minutes.
-
Cool the solution and neutralize with a saturated solution of sodium carbonate.
-
Extract the product with ethyl acetate (3x), dry the combined organic layers over Na₂SO₄, and concentrate to yield the pyridinol.
-
Step 4: Synthesis of this compound
-
Rationale: This is the key SNAr fluorination step. Cesium fluoride is used as the fluoride source due to its high solubility and reactivity in polar aprotic solvents like DMSO.[1][9] The high temperature is necessary to overcome the activation energy for displacing the chloride.
-
Procedure:
-
To a solution of 6-chloro-4-methylpyridin-3-ol (1.0 eq) in anhydrous DMSO (0.5 M), add cesium fluoride (CsF, 3.0 eq).
-
Heat the reaction mixture to 120-130 °C under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate (4x).
-
Combine the organic layers, wash with brine (2x) to remove residual DMSO, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the final product by flash column chromatography (hexanes/ethyl acetate gradient) to yield this compound as a solid.
-
Part 3: Characterization and Data Analysis
Proper characterization is essential to confirm the identity and purity of the synthesized compound.
| Analysis Technique | Expected Results for this compound |
| ¹H NMR | Aromatic protons will show coupling to fluorine. The methyl group will appear as a singlet. The hydroxyl proton will be a broad singlet. |
| ¹³C NMR | Carbons bonded to or near the fluorine atom will appear as doublets due to C-F coupling (¹JCF, ²JCF, etc.). |
| ¹⁹F NMR | A singlet is expected (if no other fluorine atoms are present). The chemical shift is characteristic of an aryl fluoride.[10] |
| Mass Spec (ESI+) | Expected [M+H]⁺ peak corresponding to the molecular weight of the product (C₆H₆FNO). |
| FT-IR (ATR) | Broad O-H stretch (~3300 cm⁻¹), C-F stretch (~1200-1300 cm⁻¹), aromatic C=C and C=N stretches (~1500-1600 cm⁻¹). |
Part 4: Safety and Handling
-
Fluoride Sources: Cesium fluoride (CsF) is toxic upon ingestion or inhalation. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]
-
Corrosive Reagents: Phosphorus oxychloride and concentrated sulfuric acid are highly corrosive and react violently with water. All manipulations should be performed in a fume hood with appropriate PPE.
-
Oxidizing Agents: m-CPBA is a strong oxidizing agent and can be shock-sensitive. Avoid grinding the solid and store it in a cool, dry place.
-
Solvents: Dichloromethane is a suspected carcinogen. Handle all organic solvents in a well-ventilated fume hood.
Conclusion
The synthesis of this compound via a nucleophilic aromatic substitution pathway is a robust and adaptable method for accessing this valuable medicinal chemistry scaffold. By carefully controlling reaction conditions and understanding the role of each reagent, researchers can reliably produce this key intermediate for further derivatization and inclusion in drug discovery programs. The protocols and principles outlined in this guide provide a solid foundation for the successful synthesis and characterization of this and related fluorinated heterocyclic compounds.
References
- ResearchGate. Synthesis of Ring‐Fluorinated Pyridines | Request PDF.
- National Institutes of Health (NIH). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC.
- ResearchGate. meta-Selective Fluorination of Pyridine Derivatives.
- National Institutes of Health (NIH). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.
- ResearchGate. Mechanisms for oxirane ring opening with pyridine/9HF.
- SciSpace. (PDF) Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. (2013) | Patrick S. Fier | 239 Citations.
- ResearchGate. A Straightforward Approach to Fluorinated Pyrimido[1,2- b ]indazole Derivatives via Metal/Additive-Free Annulation with Enaminones, 3-Aminoindazoles, and Selectfluor | Request PDF.
- PubMed Central. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation.
- ResearchGate. (PDF) A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.
- MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate.
- ChemRxiv. Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit.
- RSC Publishing. Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity.
- PubMed. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation.
Sources
- 1. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. (PDF) Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. (2013) | Patrick S. Fier | 239 Citations [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 3-Amino-6-fluoro-4-methylpyridine 95 954236-33-0 [sigmaaldrich.com]
The Strategic Application of 6-Fluoro-4-methylpyridin-3-ol in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking New Chemical Space with a Privileged Scaffold
In the landscape of contemporary medicinal chemistry, the pyridine ring stands as a privileged scaffold, integral to the structure of numerous FDA-approved therapeutics.[1] Its capacity for hydrogen bonding, modulation of physicochemical properties, and versatile substitution patterns have made it a cornerstone of drug design.[2] The strategic incorporation of fluorine into this heterocyclic framework further enhances its utility, offering a powerful tool to refine a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[3][4]
This technical guide focuses on the 6-fluoro-4-methylpyridin-3-ol scaffold, a unique building block that combines the advantageous features of a pyridinol moiety with the specific modulatory effects of fluorine and a methyl group. While direct, extensive literature on this exact scaffold is emerging, this document synthesizes established principles and analogous examples to provide a comprehensive overview of its potential applications, proposed synthetic and derivatization protocols, and the underlying scientific rationale for its use in drug discovery programs, particularly in the pursuit of novel kinase inhibitors.
The 3-hydroxypyridine motif is a known bioisostere for phenols and other functionalities, capable of forming crucial interactions with biological targets.[5] The addition of a fluorine atom at the 6-position can significantly impact the scaffold's electronic properties, pKa, and susceptibility to metabolic degradation, often leading to improved drug-like characteristics.[6][7] The 4-methyl group can provide a vector for further substitution or serve to probe specific hydrophobic pockets within a target protein, influencing both potency and selectivity. This guide will delve into the practical applications and experimental considerations for leveraging the this compound scaffold in the development of next-generation therapeutics.
Physicochemical and Pharmacokinetic Rationale
The judicious placement of fluorine and methyl substituents on the pyridinol core imparts a unique set of properties to the this compound scaffold. Understanding these properties is crucial for its effective deployment in a drug design campaign.
Impact of Fluorination:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Introducing fluorine at the 6-position can block potential sites of oxidative metabolism, thereby increasing the compound's half-life and oral bioavailability.[6]
-
pKa Modulation: Fluorine is a highly electronegative atom that can lower the pKa of the pyridine nitrogen and the hydroxyl group. This modulation of acidity and basicity can be critical for optimizing a drug's solubility, membrane permeability, and binding interactions with its target.[3]
-
Enhanced Binding Affinity: The fluorine atom can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, with amino acid residues in a protein's active site, potentially increasing binding affinity and potency.[8]
Role of the 4-Methyl Group:
-
Probing Hydrophobic Pockets: The methyl group provides a small, lipophilic substituent that can occupy hydrophobic pockets within a target's binding site, contributing to binding affinity.
-
Vector for Derivatization: While not as readily functionalized as other positions, the methyl group can potentially serve as a handle for introducing further complexity to the molecule.
-
Influence on Solubility: The addition of the methyl group will slightly increase the lipophilicity of the scaffold.
| Property | Influence of 6-Fluoro Substitution | Influence of 4-Methyl Substitution |
| Metabolic Stability | Increases (blocks oxidation) | Can influence metabolism at adjacent sites |
| Acidity (pKa) | Increases (lowers pKa of OH) | Minor electronic effect |
| Basicity (pKa) | Decreases (lowers pKa of pyridine N) | Minor electronic effect |
| Lipophilicity (LogP) | Increases | Increases |
| Hydrogen Bonding | Can act as a hydrogen bond acceptor | N/A |
Proposed Synthesis of the this compound Scaffold
Caption: Proposed synthetic workflow for this compound.
Detailed Protocol (Proposed):
-
Nitration: Starting with a suitable 4-methylpyridine derivative, a nitro group is introduced at the 3-position using standard nitrating conditions (e.g., HNO₃/H₂SO₄).
-
Fluorination: The resulting nitropyridine can undergo a nucleophilic aromatic substitution (Halex reaction) to replace a leaving group (e.g., a chloro group at the 6-position) with fluoride, using a fluoride source like KF or CsF.
-
Reduction: The nitro group is then reduced to an amine using standard reduction methods, such as catalytic hydrogenation (H₂/Pd-C) or reduction with a metal like iron or tin in acidic media.
-
Diazotization and Hydrolysis: The resulting aminopyridine is subjected to diazotization with a nitrite source (e.g., NaNO₂) in an acidic medium, followed by hydrolysis of the diazonium salt to yield the final this compound.
Application in Kinase Inhibitor Drug Discovery
The this compound scaffold is particularly well-suited for the development of kinase inhibitors. Many successful kinase inhibitors utilize a heterocyclic core that forms key hydrogen bond interactions with the hinge region of the kinase active site.[10][11] The 3-hydroxypyridine moiety can act as both a hydrogen bond donor and acceptor, mimicking the interactions of the adenine portion of ATP.
Caption: Drug discovery workflow using the this compound scaffold.
Protocol for Derivatization via Cross-Coupling Reactions:
The hydroxyl group and the pyridine ring of the scaffold offer multiple points for diversification. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose.[12][13][14]
1. Suzuki-Miyaura Coupling (C-C Bond Formation):
This reaction is ideal for introducing aryl or heteroaryl groups, which can occupy the ATP-binding pocket and form additional interactions.
-
Prerequisite: The this compound scaffold would first need to be halogenated (e.g., brominated or iodinated) at a suitable position, likely the 2- or 5-position, to serve as the electrophilic partner.
-
Reaction Components:
-
Halogenated this compound derivative
-
Aryl or heteroaryl boronic acid/ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water, Toluene/Water)
-
-
General Procedure:
-
To a degassed solution of the halogenated pyridinol and boronic acid in the chosen solvent system, add the base and palladium catalyst.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80-120 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.
-
2. Buchwald-Hartwig Amination (C-N Bond Formation):
This reaction allows for the introduction of a wide range of primary and secondary amines, which can form key hydrogen bonds and extend into solvent-exposed regions.
-
Prerequisite: Similar to the Suzuki coupling, a halogenated derivative of the scaffold is required.
-
Reaction Components:
-
Halogenated this compound derivative
-
Amine
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, RuPhos)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane)
-
-
General Procedure:
-
In a glovebox or under an inert atmosphere, combine the halogenated pyridinol, amine, base, palladium precatalyst, and ligand in the chosen solvent.
-
Heat the reaction mixture at a temperature typically between 80-110 °C until completion.
-
After cooling, quench the reaction, perform an aqueous workup, and purify the product, often by column chromatography.[15][16]
-
In Vitro Biological Evaluation Protocols
Once a library of derivatives has been synthesized, their biological activity can be assessed using a variety of in vitro assays.
1. Kinase Inhibition Assay (Example: FGFR4):
This assay determines the concentration of the compound required to inhibit the activity of a specific kinase by 50% (IC₅₀).
-
Principle: A cell-free kinase assay can be performed using a purified recombinant kinase, a substrate, and ATP. The amount of phosphorylated substrate is quantified, often using a fluorescence- or luminescence-based method.
-
General Protocol:
-
Serially dilute the test compounds in DMSO.
-
In a microplate, combine the kinase, a suitable substrate (e.g., a peptide), and the test compound in an appropriate assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specified time at a controlled temperature (e.g., 30 °C).
-
Stop the reaction and measure the amount of product formed. For example, in an ADP-Glo™ assay, the amount of ADP produced is quantified via a luminescence signal.
-
Plot the percentage of kinase inhibition against the compound concentration and determine the IC₅₀ value using a suitable software.[17]
-
2. Cellular Proliferation Assay (Example: Hep3B cells for FGFR4):
This assay measures the effect of the compounds on the growth of cancer cell lines that are known to be dependent on the target kinase.
-
Principle: The viability of cells after treatment with the test compounds is assessed, typically using a colorimetric or fluorometric method.
-
General Protocol:
-
Seed cancer cells (e.g., Hep3B for FGFR4) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
Add a viability reagent (e.g., MTT, resazurin, or a reagent for a luminescent ATP assay like CellTiter-Glo®).
-
Incubate as required by the reagent manufacturer.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ or IC₅₀ value.[17]
-
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, platform for the development of novel therapeutics, particularly kinase inhibitors. Its unique combination of a proven bioisosteric moiety (3-hydroxypyridine) with the strategic placement of fluorine and a methyl group offers medicinal chemists a valuable tool to modulate key drug-like properties. The proposed synthetic and derivatization protocols, based on well-established chemical transformations, provide a clear path for the exploration of the chemical space around this core. As the demand for more selective and potent drugs with improved pharmacokinetic profiles continues to grow, scaffolds like this compound will be instrumental in achieving these goals. Further research into the synthesis and biological evaluation of derivatives of this scaffold is highly encouraged and is poised to yield novel and impactful therapeutic agents.
References
- De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15385-15406.
- Kim, J. S., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 893-912.
- Al-Malki, F. A., et al. (2024). Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine for targeting Candida albicans non-essential stress kinase Yck2 through protein-ligand binding and dynamics analysis. Frontiers in Chemistry, 12, 1430157.
- Nguyen, T. T. N., et al. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry, 12(10), 1716-1723.
- Hussain, F., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry.
- Wang, Z., et al. (2011). Synthesis of 6-fluorine-substituted-purine derivatives. Journal of Chemical Research, 35(1), 44-46.
- Kumar, A., & Kumar, R. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4181.
- Powers, K. V., et al. (2019). Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. The Journal of Organic Chemistry, 84(8), 4876-4889.
- Dunker, C., et al. (2023). Phenol (bio)isosteres in drug design and development. Archiv der Pharmazie, 356(11), e2300227.
- Al-Malki, F. A., et al. (2024). Structural analogs of 2-(4- fluorophenyl)-6-methyl- 3-(pyridin-4-yl)pyrazolo[1,5-a] pyridine for targeting Candida albicans non-essential stress kinase Yck2 through protein-ligand binding and dynamics analysis. Frontiers in Chemistry, 12, 1430157.
- Sereda, O. V., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13551-13560.
- Hussain, F., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry.
- Corley, E. G., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1-23.
- Gabriele, B., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(10), 4055.
- Corley, E. G., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org.
- Pikun, N. V., et al. (2022). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 27(19), 6542.
- Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5832-5880.
- Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres.
- Dolbier, W. R., Jr., et al. (2003). New Synthesis of 3-Fluoropyridine Derivatives. Journal of Fluorine Chemistry, 123(1), 71-73.
- Morita, T., et al. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega, 3(12), 17306-17315.
- Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Attwood, M. M., et al. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery, 20(11), 839-861.
- Smith, B. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab, Scripps Research.
- Merugu, S. R., et al. (2024). Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(19), 4743.
- Gillis, E. P., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(13), 6683-6719.
- Hartshorn, M. J., et al. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. ProQuest.
- De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12, 15385-15406.
- Maurya, R. C., et al. (2020). A DFT quantum mechanical study of 3-hydroxy-4-pyrone and 3-hydroxy-4-pyridinone based oxidovanadium(IV) complexes. Journal of the Indian Chemical Society, 97(4a), 481-488.
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 11. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. preprints.org [preprints.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Synthetic Routes to 2-aryl-1 H-pyrrolo[2,3- b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 6-Fluoro-4-methylpyridin-3-ol in Kinase Inhibition Assays
Introduction: The Rationale for Screening Novel Pyridinol Scaffolds in Kinase Drug Discovery
The human kinome, comprising over 500 protein kinases, represents a class of enzymes critical to cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has thus become a cornerstone of modern targeted therapy.[1] The pyridinol scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent and selective kinase inhibitors. The strategic placement of substituents, such as the fluorine atom and methyl group in 6-Fluoro-4-methylpyridin-3-ol, can significantly influence binding affinity, selectivity, and pharmacokinetic properties. Fluorine, in particular, can modulate pKa, improve metabolic stability, and form key hydrogen bonds with kinase active sites.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in biochemical kinase inhibition assays. We will detail the necessary steps to characterize the inhibitory potential of this compound against a kinase of interest, moving from fundamental preparation to detailed experimental protocols and data interpretation. The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for screening and profiling novel compounds like this compound.
Physicochemical Properties of this compound
A thorough understanding of the test compound's properties is essential for accurate and reproducible assay results. While extensive experimental data for this compound is not widely published, its structure suggests properties that are important to consider in an assay development context.
| Property | Value/Consideration | Significance in Kinase Assays |
| Molecular Formula | C₆H₆FNO | Essential for calculating molarity of stock solutions. |
| Molecular Weight | 127.12 g/mol | Crucial for accurate concentration calculations. |
| Solubility | To be determined experimentally (likely soluble in DMSO) | Inadequate solubility can lead to compound precipitation and inaccurate IC₅₀ values. It is critical to ensure the compound remains in solution at all tested concentrations in the final assay buffer. |
| Purity | ≥95% recommended | Impurities can interfere with the assay readout or may themselves have inhibitory activity, leading to false positives. |
| Stability | To be determined experimentally | Degradation of the compound in solution can lead to a loss of potency over time. Stock solutions should be stored appropriately (e.g., at -20°C or -80°C) and undergo limited freeze-thaw cycles. |
Experimental Workflow for Kinase Inhibition Profiling
The process of evaluating a novel compound's kinase inhibitory activity can be broken down into several key stages. This workflow ensures a systematic and rigorous assessment, from initial single-point screens to detailed potency determination.
Caption: Experimental workflow for assessing kinase inhibitors.
Protocol 1: Preparation of this compound Stock and Working Solutions
Accurate preparation of the inhibitor solutions is fundamental to obtaining reliable data. Dimethyl sulfoxide (DMSO) is the most common solvent for small molecule inhibitors due to its high solubilizing capacity.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Prepare a High-Concentration Stock Solution (e.g., 10 mM):
-
Accurately weigh a precise amount of this compound (e.g., 1.27 mg).
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for 1.27 mg, add 1 mL of DMSO for a 10 mM stock).
-
Vortex thoroughly for at least 1 minute to ensure complete dissolution. Visually inspect for any undissolved particulate matter.
-
Centrifuge briefly to collect the solution at the bottom of the tube.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C for long-term stability.
-
-
Prepare Intermediate and Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare serial dilutions from the stock solution using DMSO to create intermediate concentrations.
-
The final working solutions are typically prepared by diluting the intermediate solutions into the kinase assay buffer. Crucially, ensure the final concentration of DMSO in the assay well is consistent across all conditions (including controls) and is kept low (typically ≤1%) to minimize solvent effects on enzyme activity.
-
Protocol 2: In Vitro Kinase Inhibition Assay using ADP-Glo™
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[2] As kinase activity increases, more ADP is formed, leading to a higher luminescent signal. An inhibitor will decrease the amount of ADP produced, resulting in a lower signal. This protocol is a general guideline and should be optimized for the specific kinase of interest.
Materials:
-
Kinase of interest (e.g., PKA, SRC, etc.)
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well white, low-volume)
-
Plate reader capable of measuring luminescence
-
This compound working solutions
-
Appropriate kinase assay buffer (often contains buffers like HEPES, divalent cations like MgCl₂, and additives like DTT and BSA)
Experimental Design:
A typical dose-response experiment will include:
-
No Kinase Control: All components except the kinase. Used to determine background signal.
-
Vehicle Control (0% Inhibition): All components, including the kinase and DMSO at the same final concentration as the test wells. Represents maximal kinase activity.
-
Positive Control Inhibitor: A known inhibitor for the target kinase. Validates the assay's ability to detect inhibition.
-
Test Compound Wells: All components, with varying concentrations of this compound.
Procedure:
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the this compound working solution or vehicle (for control wells).[2]
-
Add 5 µL of the kinase solution (pre-diluted in assay buffer) to each well.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP/substrate mixture.[2] The final concentrations of ATP and substrate should be optimized for the specific kinase, often at or below their respective Kₘ values to ensure sensitivity to competitive inhibitors.[3]
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the enzyme kinetics.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP.[2]
-
Incubate at room temperature for 40 minutes.[2]
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP, which then drives a luciferase reaction, producing light.[2]
-
Incubate at room temperature for 30-60 minutes, protecting the plate from light.[2]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis and Interpretation
The raw luminescence data must be converted into meaningful inhibition values to assess the potency of this compound.
-
Calculate Percentage Inhibition:
-
The percentage of kinase inhibition is calculated relative to the vehicle control.
-
Formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Background) / (Signal_Vehicle - Signal_Background))
-
Signal_Test: Luminescence from wells with the inhibitor.
-
Signal_Vehicle: Average luminescence from vehicle (0% inhibition) control wells.
-
Signal_Background: Average luminescence from no kinase (100% inhibition) control wells.
-
-
-
Determine the IC₅₀ Value:
-
The IC₅₀ (half-maximal inhibitory concentration) is the concentration of an inhibitor at which it reduces enzyme activity by 50%.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R). This will provide the IC₅₀ value.
-
Caption: Representative IC₅₀ curve for a kinase inhibitor.
Mechanism of Action Studies
Should this compound prove to be a potent inhibitor, further studies can elucidate its mechanism of action (MoA). A common follow-up experiment is an ATP competition assay.[3]
Protocol Outline:
-
Perform the kinase inhibition assay as described above.
-
Repeat the assay at a high concentration of ATP (e.g., 10x Kₘ).
-
Interpretation:
-
ATP-Competitive Inhibitor: If the IC₅₀ value of this compound significantly increases at the higher ATP concentration, it suggests the compound binds to the ATP-binding site of the kinase.
-
Non-ATP-Competitive Inhibitor: If the IC₅₀ value remains relatively unchanged, it suggests the compound binds to a site other than the ATP pocket (e.g., an allosteric site).
-
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound represents a chemical scaffold with potential for kinase inhibition. The protocols and guidelines presented in this application note provide a robust framework for the initial characterization of its inhibitory activity. By following a systematic approach of careful compound preparation, optimized assay execution, and rigorous data analysis, researchers can effectively determine the potency and preliminary mechanism of this and other novel small molecules, paving the way for further investigation in the drug discovery pipeline.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Analytical Detection of Small Molecule Kinase Inhibitors.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.
- PubChem. (n.d.). 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- Okamoto, R., et al. (2012). Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor. Journal of Medicinal Chemistry, 55(17), 7772-85. [Link]
- Karaman, M. F., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
- Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons.
- Gao, Y., et al. (2013). A broad-spectrum screen for prediction of kinase inhibitor off-target toxicities. Toxicological Sciences, 131(1), 215-227.
- Van Linden, O. P., et al. (2015). Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies. Journal of Medicinal Chemistry, 58(21), 8373-86. [Link]
- PubChem. (n.d.). (2R,4R)-1-((3-chloro-2-fluorophenyl)methyl)-4-((3-fluoro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyridin-2-yl)methyl)-2-methylpiperidine-4-carboxylic acid.
- Quick Company. (n.d.). Solid Forms Of Methyl 4 [(2 Fluoro 3 {[N (6 Methylpyridin 3 Yl)carbamoyl]Amino}Phenyl) Methyl] Piperazine 1 Carboxylate And Method Of Preparation Thereof.
- Coenen, H. H., et al. (2009). Three-step, "one-pot" radiosynthesis of 6-fluoro-3,4-dihydroxy-L-phenylalanine by isotopic exchange. Journal of Nuclear Medicine, 50(11), 1877-1883. [Link]
- Basuli, F., et al. (2020). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. ACS Chemical Neuroscience, 11(15), 2314-2320. [Link]
- Wang, M., et al. (2013). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides.
- PubChem. (n.d.). 3-Fluoro-4-methylpyridine.
- MDPI. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate.
Sources
Application Notes and Protocols: 6-Fluoro-4-methylpyridin-3-ol in Medicinal Chemistry
Foreword: The Strategic Value of Fluorinated Pyridinols
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a proven strategy for optimizing drug-like properties.[1] The 6-fluoro-4-methylpyridin-3-ol scaffold represents a particularly valuable building block. The fluorine atom at the 6-position can significantly influence the molecule's physicochemical properties, such as acidity (pKa) and lipophilicity (logP), which in turn can enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[1] The methyl group at the 4-position provides a vector for further chemical modification, while the hydroxyl group at the 3-position is a key site for derivatization and interaction with target proteins. This guide provides an in-depth overview of the applications of this compound in drug discovery, with a focus on its role in the development of kinase inhibitors.
Physicochemical Properties and Structural Rationale
The unique arrangement of substituents on the this compound ring system imparts a distinct set of properties that are highly advantageous in drug design.
| Property | Predicted/Estimated Value | Rationale and Impact on Drug Discovery |
| Molecular Weight | 143.14 g/mol | Low molecular weight provides a good starting point for more complex drug molecules, adhering to Lipinski's Rule of Five. |
| pKa (acidic, OH) | ~8-9 | The electron-withdrawing fluorine atom increases the acidity of the hydroxyl group compared to non-fluorinated pyridinols. This can influence hydrogen bonding interactions with target proteins. |
| pKa (basic, N) | ~4-5 | The fluorine atom also decreases the basicity of the pyridine nitrogen, which can reduce off-target effects and improve pharmacokinetic properties. |
| cLogP | ~1.0-1.5 | The combination of the polar hydroxyl group and the lipophilic methyl and fluoro groups results in a balanced lipophilicity, which is crucial for both solubility and membrane permeability. |
Proposed Synthesis of this compound
Caption: Proposed synthesis of this compound.
Protocol: Proposed Synthesis of this compound
Step 1: Synthesis of 3-Fluoro-4-methylpyridine
-
To a solution of 3-amino-4-methylpyridine (1.0 eq) in HF-pyridine (70% HF) at 0 °C, add sodium nitrite (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-fluoro-4-methylpyridine.[2]
Step 2: Synthesis of 3-Fluoro-4-methylpyridine N-oxide
-
To a solution of 3-fluoro-4-methylpyridine (1.0 eq) in dichloromethane at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-fluoro-4-methylpyridine N-oxide.
Step 3: Synthesis of this compound
-
Heat a solution of 3-fluoro-4-methylpyridine N-oxide (1.0 eq) in acetic anhydride at 100 °C for 3 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove excess acetic anhydride.
-
To the resulting residue, add a 2 M aqueous solution of sodium hydroxide and stir at room temperature for 2 hours.
-
Neutralize the reaction mixture with 1 M HCl and extract with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
The this compound scaffold is a privileged structure in the design of kinase inhibitors. The pyridine core can act as a hinge-binder, forming crucial hydrogen bonds with the kinase hinge region. The fluorination at the 6-position can enhance binding affinity and improve metabolic stability, while the 4-methyl group provides a point for substitution to explore the solvent-exposed region of the ATP-binding pocket.
Case Study: PIM Kinase Inhibitors
PIM kinases (PIM-1, PIM-2, and PIM-3) are a family of serine/threonine kinases that are overexpressed in various hematological malignancies and solid tumors.[3] Several patented PIM kinase inhibitors utilize a fluorinated pyridine core, demonstrating the importance of this scaffold in achieving potent and selective inhibition.[4][5] While these patents do not explicitly describe the use of this compound, the described structures suggest that it would be a highly suitable starting material.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. echemi.com [echemi.com]
- 3. PIM kinase inhibitors: an updated patent review (2016-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20160347735A1 - Pyridineamine compounds useful as pim kinase inhibitors - Google Patents [patents.google.com]
- 5. US20190290627A1 - Pim kinase inhibitor combinations - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic Functionalization of 6-Fluoro-4-methylpyridin-3-ol
Abstract: This document provides a comprehensive technical guide for the chemical functionalization of 6-Fluoro-4-methylpyridin-3-ol, a valuable heterocyclic building block in contemporary drug discovery and materials science. We delve into the molecule's unique reactivity profile, governed by the interplay of its fluorine, methyl, and hydroxyl substituents on the pyridine core. This guide presents detailed, field-proven protocols for key transformations including O-alkylation, O-acylation, and palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) for C-C and C-N bond formation. The underlying chemical principles, rationale for condition selection, and critical safety precautions are thoroughly discussed to empower researchers in their synthetic endeavors.
Introduction and Reactivity Analysis
This compound is a versatile scaffold possessing multiple reactive handles. Its utility stems from the strategic placement of an electron-withdrawing fluorine atom, an electron-donating methyl group, and a nucleophilic/activating hydroxyl group on an electron-deficient pyridine ring. This unique combination allows for selective modification at several positions, making it an attractive starting material for generating diverse molecular libraries.
The primary sites for functionalization are:
-
The Oxygen Atom: The hydroxyl group is the most nucleophilic site, readily undergoing reactions like alkylation and acylation.
-
The Pyridine Ring Carbons: While the pyridine ring is inherently electron-deficient and generally resistant to electrophilic aromatic substitution[1][2], the potent activating effect of the hydroxyl group can facilitate substitution at the C2 position. More practically, the hydroxyl group can be converted into a triflate or nonaflate, transforming it into an excellent leaving group for palladium-catalyzed cross-coupling reactions.[3] This strategy is the cornerstone for building molecular complexity via C-C and C-N bond formation.
Figure 1: Key reactive sites on the this compound scaffold.
O-Functionalization: Alkylation and Acylation Protocols
Direct modification of the hydroxyl group is the most straightforward functionalization pathway. These reactions typically proceed under mild conditions with high yields.
O-Alkylation (Williamson Ether Synthesis)
This reaction introduces an alkyl group onto the phenolic oxygen via an SN2 mechanism. The pyridinol is first deprotonated with a suitable base to form a potent nucleophile, which then displaces a halide or other leaving group from an alkyl electrophile.
Figure 2: General workflow for O-alkylation.
Protocol 2.1: Synthesis of 6-Fluoro-3-methoxy-4-methylpyridine
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes at 0 °C.
-
Alkylation: Add methyl iodide (MeI, 1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired product.
Table 1: Reagent Guide for O-Alkylation
| Base | Solvent | Temperature | Notes |
| NaH | DMF, THF | 0 °C to RT | Strong, irreversible base. Use with caution (H₂ gas evolution). |
| K₂CO₃ | Acetonitrile, DMF | RT to 80 °C | Milder, safer base. Suitable for activated alkyl halides. |
| Cs₂CO₃ | Acetonitrile, DMF | RT to 60 °C | Highly effective base, often improves yields for hindered systems. |
O-Acylation
O-acylation proceeds by reacting the hydroxyl group with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a non-nucleophilic base to scavenge the acid byproduct.
Protocol 2.2: Synthesis of (6-Fluoro-4-methylpyridin-3-yl) acetate
-
Preparation: To a round-bottom flask, add this compound (1.0 eq).
-
Solvent & Base: Dissolve in dichloromethane (DCM, 0.2 M) and add triethylamine (TEA, 1.5 eq).
-
Acylation: Cool the solution to 0 °C. Add acetyl chloride (1.2 eq) dropwise.
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then brine. Dry over anhydrous MgSO₄, filter, and concentrate to yield the product, which is often pure enough for subsequent steps.
Palladium-Catalyzed Cross-Coupling Reactions
To functionalize the carbon skeleton of the pyridine ring, the hydroxyl group must first be converted into an electrophilic coupling partner. The most common strategy is its transformation into a trifluoromethanesulfonate (triflate, -OTf) group, an excellent leaving group in palladium-catalyzed reactions.[3]
Protocol 3.1: Synthesis of 6-Fluoro-4-methylpyridin-3-yl trifluoromethanesulfonate
-
Preparation: In a flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM (0.2 M).
-
Base Addition: Add pyridine or 2,6-lutidine (1.5 eq).
-
Triflation: Cool the solution to 0 °C. Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise over 15 minutes.
-
Reaction: Stir at 0 °C for 1-2 hours.
-
Work-up: Dilute with DCM and wash with cold 1 M HCl, water, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude triflate is often used directly in the next step after ensuring the absence of residual triflic anhydride.
C-C Bond Formation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling the pyridyl triflate with an organoboron reagent.[4][5] The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions like ipso-substitution of the fluorine atom.[6]
Figure 3: General workflow for Suzuki-Miyaura cross-coupling.
Protocol 3.2: Suzuki Coupling with Phenylboronic Acid
-
Preparation: To a microwave vial or Schlenk tube, add the pyridyl triflate (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 5 mol%).[7][8]
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to a concentration of 0.1 M with respect to the triflate.
-
Reaction: Seal the vessel and heat to 100 °C for 8-16 hours, monitoring by LC-MS.
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
Table 2: Condition Selection for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Base | Solvent System | Temperature | Notes |
| Pd(dppf)Cl₂ (3-5) | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O | 80-110 °C | Robust and versatile system for many aryl and heteroaryl boronic acids.[7][9] |
| Pd(PPh₃)₄ (5-10) | Na₂CO₃ (aq) | Toluene, Dioxane | 80-110 °C | Classic catalyst, effective but can be sensitive to air. |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene, Dioxane | RT to 100 °C | Highly active catalyst system, may allow for lower temperatures. |
C-N Bond Formation: Buchwald-Hartwig Amination
This reaction enables the formation of C-N bonds by coupling the pyridyl triflate with a primary or secondary amine.[10][11] The success of this transformation is highly dependent on the choice of a palladium catalyst and a sterically bulky phosphine ligand.[12]
Protocol 3.3: Buchwald-Hartwig Amination with Morpholine
-
Preparation: To an oven-dried Schlenk tube under an inert atmosphere, add the pyridyl triflate (1.0 eq) and cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Catalyst/Ligand: Add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%) and Xantphos (5 mol%).
-
Reagent/Solvent: Add morpholine (1.2 eq) and anhydrous, degassed toluene (0.1 M).
-
Reaction: Seal the tube and heat in an oil bath at 110 °C for 12-24 hours.
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to afford the desired amino-pyridine product.
Table 3: Condition Selection for Buchwald-Hartwig Amination
| Catalyst / Ligand (mol%) | Base | Solvent | Temperature | Notes |
| Pd₂(dba)₃ / Xantphos (2-5) | Cs₂CO₃ | Toluene | 90-110 °C | Excellent for a broad range of amines, including less nucleophilic ones.[13] |
| Pd(OAc)₂ / BINAP (2-5) | NaOt-Bu | Toluene | 80-100 °C | A "second generation" system, very effective but requires a strong, non-nucleophilic base.[10] |
| G3-XPhos Precatalyst (1-3) | K₃PO₄ | t-BuOH | 80-100 °C | Air-stable precatalyst, simplifies reaction setup.[14] |
Safety Precautions
-
Fluorinated Compounds: Handle this compound and its derivatives in a well-ventilated fume hood.[15] Avoid inhalation and skin contact. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16]
-
Reagents:
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere and quench with extreme care.
-
Palladium Catalysts: Can be toxic and are precious metals. Minimize exposure and recycle waste appropriately.
-
Bases: Strong bases like NaOt-Bu and Cs₂CO₃ are corrosive and hygroscopic. Handle in a glovebox or under an inert atmosphere.
-
Solvents: Anhydrous solvents like DMF, Toluene, and Dioxane have specific health hazards. Always consult the Safety Data Sheet (SDS) before use.[17]
-
-
General Practices: Always work in a clean, organized lab space. Ensure safety showers and eyewash stations are accessible.[18]
References
- Santa Cruz Biotechnology. (n.d.). Hydrogen fluoride pyridine.
- Garg, N. K. (2020). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
- Al-Zaydi, K. M. (2017). Synthesis of functionalised fluorinated pyridine derivatives by site-selective Suzuki-Miyaura cross-coupling reactions of halogenated pyridines. Zeitschrift fur Naturforschung - Section B Journal of Chemical Sciences, 72(4), 263-279. [Link]
- Steel, P. G., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(25), 10186–10189. [Link]
- ResearchGate. (2025). 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine. Request PDF.
- Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 10(40), 23933-23937. [Link]
- Moran, J., et al. (2020). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate.
- Buchwald, S. L., & Hartwig, J. F. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1953–1967. [Link]
- Sandford, G., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 33–45. [Link]
- Moran, J. (2019). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM.
- Wang, J., et al. (2021). C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Garg, N. K. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 10(21), 7174-7198. [Link]
- The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Knochel, P., & May, R. (2018). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 57(41), 13538-13542. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Wikipedia. (n.d.). Electrophilic aromatic substitution.
- Princeton University. (n.d.). Fluorine.
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
- Hairi New Material. (2025). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment.
- Dr. Tanmoy Biswas. (2020, September 3). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube.
- Silva, A. M. S., et al. (2024).
Sources
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 5. nobelprize.org [nobelprize.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. mdpi.com [mdpi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]
- 16. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 17. datasheets.scbt.com [datasheets.scbt.com]
- 18. ipo.rutgers.edu [ipo.rutgers.edu]
Application Notes and Protocols for In Vitro Assay Development with 6-Fluoro-4-methylpyridin-3-ol
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the development of robust in vitro assays for the novel compound 6-Fluoro-4-methylpyridin-3-ol. Recognizing the limited public data on the specific biological targets of this molecule, this document establishes a foundational strategy for target identification and characterization. We will leverage the structural features of the pyridin-3-ol scaffold, which is present in known kinase inhibitors, to frame our initial approach. This guide will detail the principles and methodologies for both biochemical and cell-based assays, offering step-by-step protocols for primary screening and mechanism of action studies. Our focus is on building a logical, tiered assay cascade to efficiently progress from initial hit identification to lead characterization.
Introduction: The Scientific Rationale
The pyridin-3-ol moiety is a recognized pharmacophore in medicinal chemistry, notably in the development of kinase inhibitors. For instance, derivatives of 6-amino-2,4,5-trimethylpyridin-3-ols have been identified as inhibitors of Phosphoinositide 3-kinase (PI3K) and Fibroblast Growth Factor Receptor 4 (FGFR4)[1][2]. This precedent provides a strong rationale for prioritizing kinase panels in the initial screening of this compound to identify its primary biological target(s).
The journey of a novel compound from a chemical entity to a potential therapeutic agent is underpinned by a robust preclinical characterization, for which in vitro assays are the cornerstone.[3][4] These assays provide the first insights into a compound's biological activity, potency, selectivity, and mechanism of action (MoA). A well-designed assay cascade saves resources by enabling early and informed decision-making, ensuring that only the most promising candidates advance.[4][5]
This guide will first distinguish between the two primary categories of in vitro assays: biochemical and cell-based. We will then delve into specific, high-throughput screening (HTS)-compatible technologies, providing detailed protocols and the scientific reasoning behind their application.
Biochemical vs. Cell-Based Assays: A Strategic Choice
The initial step in assay development is to decide between a target-based (biochemical) or a physiology-based (cell-based) approach.[6][7]
-
Biochemical Assays: These assays utilize purified molecular components, such as enzymes or receptors, to directly measure the interaction of a compound with its target in a controlled, isolated system.[6][7][8] They are invaluable for determining direct binding affinity and enzyme kinetics, providing a clean assessment of a compound's potency (e.g., IC50 or Kᵢ).[9][10]
-
Cell-Based Assays: These assays are performed using living cells, offering a more biologically relevant context.[5][11][12] They can measure a compound's effect on a specific signaling pathway or a more complex phenotypic outcome, such as cell proliferation or apoptosis.[11] Cell-based assays are crucial for confirming a compound's activity in a physiological system and assessing its cell permeability and potential cytotoxicity.[5][11]
A common strategy is to employ a biochemical assay for primary HTS to identify potent "hits" and then use cell-based assays to validate these hits in a more complex biological environment.[3][8]
Workflow for In Vitro Assay Development
A logical and structured workflow is essential for the efficient evaluation of a novel compound. The following diagram illustrates a typical cascade for moving from initial screening to detailed characterization.
Caption: A tiered approach to in vitro assay development.
Phase 1 & 2: Biochemical Assays for Primary Screening and Hit Confirmation
Given the structural alerts for kinase inhibition, a robust and scalable biochemical assay is the ideal starting point. Homogeneous assays, which do not require separation or wash steps, are highly amenable to HTS.[13][14] We will focus on three powerful technologies: Fluorescence Polarization (FP), Homogeneous Time-Resolved Fluorescence (HTRF), and AlphaLISA.
Fluorescence Polarization (FP) Competition Assay
Principle: FP measures the change in the rotational motion of a fluorescently labeled molecule (a tracer) upon binding to a larger partner (e.g., a kinase).[13][15][16][17] In a competition assay, the unlabeled compound (this compound) competes with the tracer for binding to the target protein. Inhibition is detected as a decrease in fluorescence polarization as the small, rapidly tumbling tracer is displaced.[15][17]
Application: Excellent for initial screening to identify compounds that bind to the kinase of interest.
Protocol: FP-Based Kinase Binding Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20). The exact composition may need optimization for the specific kinase.
-
Kinase Stock: Prepare a concentrated stock of the purified kinase in assay buffer.
-
Tracer Stock: Prepare a concentrated stock of the fluorescently labeled ligand (tracer) in assay buffer.
-
Compound Plates: Prepare serial dilutions of this compound in 100% DMSO. Then, dilute further in assay buffer to the desired final concentrations.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted compound or control (DMSO vehicle) to the wells.
-
Add 10 µL of the kinase solution (final concentration to be optimized, typically in the low nM range).
-
Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.
-
Add 5 µL of the tracer solution (final concentration should be at or below its Kd for the kinase).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the fluorescence polarization on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the high (no inhibitor) and low (no enzyme) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Parameter | Recommended Starting Concentration | Rationale |
| Kinase | 1-10 nM | Low concentration to maximize sensitivity to competitive inhibitors. |
| Tracer | 0.5-5 nM (at or below Kd) | Ensures a robust signal window and sensitivity to displacement. |
| DMSO | < 1% | Minimizes solvent effects on enzyme activity and assay signal. |
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
Principle: HTRF is a time-resolved fluorescence resonance energy transfer (TR-FRET) technology.[18][19][20] It uses a donor fluorophore (typically Europium cryptate) and an acceptor fluorophore. When the donor and acceptor are brought into close proximity by a biological interaction (e.g., an antibody recognizing a phosphorylated substrate), energy transfer occurs.[18][21] The signal is measured after a time delay, which reduces background fluorescence.[21]
Application: Ideal for enzymatic assays, such as kinase activity assays, where the product of the reaction is detected.
Protocol: HTRF-Based Kinase Activity Assay
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer optimized for kinase activity (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% BSA).
-
Kinase, Substrate, and ATP: Prepare solutions in kinase buffer. The ATP concentration should ideally be at or near its Km value to detect competitive inhibitors.[9][10]
-
Compound Dilutions: Prepare as described for the FP assay.
-
Detection Reagents: Prepare the HTRF detection antibodies (e.g., anti-phospho-substrate antibody labeled with donor and an anti-tag antibody labeled with acceptor) in detection buffer as per the manufacturer's instructions.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of the diluted compound or control.
-
Add 4 µL of the enzyme and substrate mix.
-
Initiate the kinase reaction by adding 4 µL of ATP solution.
-
Incubate for the desired time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
Stop the reaction by adding 5 µL of the donor-labeled antibody solution.
-
Add 5 µL of the acceptor-labeled antibody solution.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (for donor and acceptor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (Acceptor signal / Donor signal).
-
Determine the IC50 value as described for the FP assay.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
Principle: AlphaLISA is a bead-based technology that measures molecular interactions.[22][23] Upon excitation, a Donor bead generates singlet oxygen, which travels to a nearby Acceptor bead, triggering a chemiluminescent signal.[24][25][26] This technology is highly sensitive and has a large signal amplification window.
Application: Versatile for both binding and enzymatic assays. It is particularly useful for detecting protein-protein interactions and post-translational modifications.
Protocol: AlphaLISA-Based Kinase Activity Assay
-
Reagent Preparation:
-
Follow similar preparation steps as for the HTRF assay, using a buffer compatible with the AlphaLISA technology. The substrate is typically biotinylated.
-
AlphaLISA Reagents: Prepare Streptavidin-coated Donor beads and anti-phospho-substrate antibody-conjugated Acceptor beads in the appropriate AlphaLISA buffer.
-
-
Assay Procedure (384-well plate format):
-
The kinase reaction is performed similarly to the HTRF protocol.
-
Stop the reaction by adding a solution containing the Acceptor beads and EDTA.
-
Incubate for 60 minutes at room temperature.
-
Add the Streptavidin-coated Donor beads.
-
Incubate for another 60 minutes at room temperature in the dark.
-
Read on an AlphaLISA-compatible plate reader.
-
-
Data Analysis:
-
The luminescent signal is directly proportional to the amount of phosphorylated product.
-
Determine the IC50 value as previously described.
-
Phase 3: Selectivity and Mechanism of Action (MoA) Studies
Once a primary target has been identified and confirmed, the next steps are to assess the compound's selectivity and understand its mechanism of inhibition.
Selectivity Profiling
It is crucial to determine if this compound inhibits other related kinases. This is typically done by screening the compound against a panel of kinases. Commercial services offer comprehensive kinase profiling panels. The results will reveal the compound's selectivity profile and help identify potential off-target effects.
Mechanism of Action Studies
To understand how this compound inhibits its target kinase, a series of enzyme kinetic studies should be performed.[9] The primary goal is to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to the substrate and ATP.
Protocol: Kinase MoA Study
-
Experimental Setup: Perform the kinase activity assay (e.g., HTRF or AlphaLISA) under varying concentrations of both the inhibitor (this compound) and one of the substrates (e.g., ATP), while keeping the other substrate at a constant, saturating concentration.
-
Data Analysis:
-
Generate Michaelis-Menten plots (reaction velocity vs. substrate concentration) at each inhibitor concentration.
-
Transform the data into a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[substrate]).
-
The pattern of changes in Vmax and Km in the presence of the inhibitor will reveal the mechanism of inhibition.
-
| Inhibition Type | Effect on Km | Effect on Vmax | Lineweaver-Burk Plot |
| Competitive | Increases | Unchanged | Lines intersect on the y-axis |
| Non-competitive | Unchanged | Decreases | Lines intersect on the x-axis |
| Uncompetitive | Decreases | Decreases | Parallel lines |
Phase 4: Cell-Based Assay Validation
The final step in the initial in vitro characterization is to confirm the compound's activity in a cellular context.[5][11]
Target Engagement Assay
A target engagement assay confirms that the compound can enter the cell and bind to its intended target. A common method is the Cellular Thermal Shift Assay (CETSA).
Phosphorylation Status Assay
This assay measures the compound's ability to inhibit the phosphorylation of a downstream substrate of the target kinase within the cell.
Protocol: In-Cell Western or ELISA for Substrate Phosphorylation
-
Cell Culture and Treatment:
-
Plate a relevant cell line (e.g., one that overexpresses the target kinase) in a 96-well plate and allow cells to adhere.
-
Starve the cells (if necessary to reduce basal phosphorylation) and then treat with serial dilutions of this compound for a predetermined time.
-
Stimulate the cells with an appropriate growth factor or agonist to activate the target kinase.
-
-
Lysis and Detection:
-
Lyse the cells and fix them to the plate.
-
Probe the cell lysates with a primary antibody specific for the phosphorylated form of the downstream substrate.
-
Use a second primary antibody for a housekeeping protein (e.g., GAPDH) for normalization.
-
Add species-specific secondary antibodies conjugated to different fluorophores.
-
Scan the plate on an imaging system to quantify the fluorescence signals.
-
-
Data Analysis:
-
Normalize the phospho-protein signal to the housekeeping protein signal.
-
Plot the normalized signal against the compound concentration to determine the cellular IC50.
-
Phenotypic Assays
Phenotypic assays measure the overall effect of the compound on cellular behavior. Examples include:
-
Cell Proliferation/Viability Assays: (e.g., MTT, CellTiter-Glo) to determine if the compound has cytostatic or cytotoxic effects.[27]
-
Apoptosis Assays: To measure the induction of programmed cell death.
These assays provide crucial information on the functional consequences of target inhibition by this compound.
Conclusion
The successful development of in vitro assays for a novel compound like this compound requires a systematic and hypothesis-driven approach. By leveraging the known pharmacology of the pyridin-3-ol scaffold, we can rationally design an assay cascade that begins with broad screening against kinases and progressively focuses on hit validation, MoA elucidation, and cellular activity. The protocols and strategies outlined in these application notes provide a robust framework for characterizing the biological activity of this compound and determining its potential as a lead compound for further drug development.
References
- Wikipedia.
- Sygnature Discovery. How to Develop Effective in vitro Assays for Early Drug Discovery. [Link]
- Macià, A., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821. [Link]
- Owicki, J. C. (2000). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery, 1(1), 55-66. [Link]
- Pediaa.com. Difference Between Biochemical and Cell Based Assays. (2019). [Link]
- BPS Bioscience.
- Lakna. (2019). What is the Difference Between Biochemical and Cell Based Assays. Pediaa.com. [Link]
- BPS Bioscience.
- BMG LABTECH. Cell-based assays on the rise. (2022). [Link]
- O'Connor, J. C., et al. (2008). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. Biotechnology and Applied Biochemistry, 51(Pt 2), 63-71. [Link]
- National Center for Biotechnology Information. In Vitro Cell Based Assays - Assay Guidance Manual. [Link]
- Charles River Laboratories. In Vitro Assay Development Services. [Link]
- Marin Biologic Laboratories.
- Immunologix. Cell Based Assays in Drug Development: Comprehensive Overview. (2021). [Link]
- Edmondson, S., et al. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 21(10), 1294. [Link]
- Degorce, F., et al. (2009). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Current Chemical Genomics, 3, 22-32. [Link]
- ResearchGate. Working principle of the AlphaLISA assay. [Link]
- Molecular Devices. Time-Resolved Fluorescence TRF / TR-FRET (HTRF). [Link]
- Ayen, W. Y., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17731-17740. [Link]
- IU Indianapolis ScholarWorks. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran. [Link]
- BPS Bioscience. AlphaLISA® Assay Kits. [Link]
- Celtarys Research. HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR. [Link]
- A4cell. Truly Effective Cell Assay Design. (2023). [Link]
- El-Gendy, M. A., et al. (2018). High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage.
- National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes - Assay Guidance Manual. (2012). [Link]
- Society of Toxicology. Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. (2019). [Link]
- Wang, S., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 1(2), 168-181. [Link]
- National Center for Biotechnology Information. Basics of Enzymatic Assays for HTS - Assay Guidance Manual. (2012). [Link]
- ResearchGate. How should I start with Enzyme-Inhibitor kinetics assay?. (2015). [Link]
- Kim, J. S., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 988-1001. [Link]
- Stasiewicz, M., & Karwowska, K. (2023). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. International Journal of Molecular Sciences, 24(13), 10815. [Link]
- MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
- PubChem. 3-Fluoro-4-methylpyridine. [Link]
- Nam, T. G., et al. (2016). In Vitro and in Vivo Inhibitory Activity of 6-amino-2,4,5-trimethylpyridin-3-ols Against Inflammatory Bowel Disease. Bioorganic & Medicinal Chemistry Letters, 26(20), 4953-4958. [Link]
- PubChem. 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol. [Link]
- National Institutes of Health. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. [Link]
- ResearchGate.
Sources
- 1. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo inhibitory activity of 6-amino-2,4,5-trimethylpyridin-3-ols against inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. charnwooddiscovery.com [charnwooddiscovery.com]
- 4. criver.com [criver.com]
- 5. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 6. differencebetween.com [differencebetween.com]
- 7. pediaa.com [pediaa.com]
- 8. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Fluorescence polarization immunoassay - Wikipedia [en.wikipedia.org]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. HTRF Principle | Revvity [revvity.com]
- 19. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR [celtarys.com]
- 21. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 22. revvity.com [revvity.com]
- 23. iccb.med.harvard.edu [iccb.med.harvard.edu]
- 24. researchgate.net [researchgate.net]
- 25. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 26. bpsbioscience.com [bpsbioscience.com]
- 27. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: In Vivo Evaluation of 6-Fluoro-4-methylpyridin-3-ol Analogs
Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist
Introduction: Bridging the In Vitro-In Vivo Gap
The 6-fluoro-4-methylpyridin-3-ol scaffold represents a promising starting point for novel therapeutic agents. The pyridinol core is a privileged structure found in numerous biologically active compounds, while the strategic placement of a fluorine atom can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1][2] The introduction of fluorine can block sites of metabolism, alter the basicity of the pyridine nitrogen, and influence the molecule's conformation, all of which are critical parameters in drug design.[2][3]
However, promising in vitro data, such as potent enzymatic inhibition or cytotoxicity against cancer cell lines, is only the first step.[4][5] A compound's journey to becoming a viable drug candidate is critically dependent on its performance within a complex biological system. In vivo studies are therefore indispensable for evaluating the Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicology (ADMET) profile, as well as demonstrating therapeutic efficacy in a living organism.
This guide provides a comprehensive framework for designing and executing foundational in vivo studies for novel this compound analogs. It is structured not as a rigid template, but as a logical progression of experiments, explaining the causality behind each protocol to empower researchers to make informed decisions.
Section 1: The Pre-Clinical Rationale: Justifying the Leap to In Vivo
The decision to advance an analog from the bench to an animal model must be data-driven. The primary justification comes from a robust in vitro dataset that establishes potent and selective biological activity.
1.1. Causality of Compound Selection
Before initiating animal studies, a lead candidate from a series of this compound analogs should exhibit superior characteristics in several key areas. The goal is to select the compound with the highest probability of success, balancing potency with drug-like properties.
-
Target Potency: The analog must demonstrate high potency against its intended biological target (e.g., a specific kinase, receptor, or enzyme). For anti-cancer applications, this often translates to low nanomolar or micromolar IC50 values against relevant cancer cell lines.[4][6][7]
-
Selectivity: The compound should be selective for its target over other related proteins to minimize off-target effects and potential toxicity.
-
Metabolic Stability: Preliminary assessment in liver microsomes or hepatocytes should indicate a reasonable metabolic half-life. The presence of fluorine is often intended to improve this parameter.[2]
Table 1: Example Go/No-Go Criteria for Advancing an Analog to In Vivo Studies
| Parameter | Threshold for "Go" Decision | Rationale |
| Target Cell Line IC50 | < 1 µM | Demonstrates sufficient potency to potentially achieve therapeutic concentrations in vivo.[4] |
| Selectivity Index | > 50-fold vs. related off-targets | Minimizes the risk of toxicity caused by unintended biological activity. |
| Human Liver Microsome T½ | > 30 minutes | Suggests the compound is not immediately metabolized, increasing the chance of meaningful systemic exposure. |
| Aqueous Solubility | > 50 µM at pH 7.4 | Poor solubility can severely limit absorption and bioavailability, complicating formulation and dosing. |
Section 2: The First Critical Test: Pharmacokinetic (PK) Profiling
A compound is therapeutically useless if it cannot reach its target in the body at sufficient concentrations for an adequate duration. Therefore, a preliminary pharmacokinetic (PK) study is the essential first in vivo experiment. Its purpose is to understand how the animal body handles the drug.
2.1. Rationale for PK Studies
The primary goals of an initial PK study are to determine the compound's systemic exposure after administration, its half-life, and its oral bioavailability. This information is crucial for designing subsequent efficacy studies, specifically for selecting the dose, route of administration, and dosing frequency. A compound with very rapid elimination or poor oral absorption may require significant chemical modification or be deprioritized.[8]
Diagram 1: Workflow for a Rodent Pharmacokinetic Study
Caption: Workflow for a typical rodent pharmacokinetic study.
2.2. Protocol: Single-Dose Pharmacokinetic Study in Male Sprague-Dawley Rats
This protocol outlines a standard approach to assess the fundamental PK parameters of a novel this compound analog.
Materials:
-
Test compound
-
Vehicle for formulation (e.g., 0.5% methylcellulose in water, 20% Solutol HS 15)
-
Male Sprague-Dawley rats (225-250g)
-
Dosing syringes (for oral gavage and IV injection)
-
Blood collection tubes (e.g., K2-EDTA coated)
-
Centrifuge, pipettes, and storage vials
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimation: Acclimate animals for at least 3 days prior to the study. House under standard conditions (12-hour light/dark cycle, food and water ad libitum). Fast animals overnight before dosing (water remains available).
-
Formulation Preparation: Prepare the dosing formulations for both intravenous (IV) and oral (PO) administration. For IV, ensure the compound is fully solubilized and sterile-filtered. For PO, a suspension is often acceptable.
-
Dosing:
-
IV Cohort (n=3 rats): Administer the compound via tail vein injection at a low dose (e.g., 1 mg/kg). The low dose avoids saturation of clearance mechanisms.
-
PO Cohort (n=3 rats): Administer the compound via oral gavage at a higher dose (e.g., 10 mg/kg).
-
-
Blood Collection: Collect blood samples (~150 µL) from the tail vein or saphenous vein at specified time points. A typical schedule is: 0 (pre-dose), 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Place samples immediately into EDTA tubes on ice.
-
Plasma Processing: Within 30 minutes of collection, centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage & Analysis: Aspirate the supernatant (plasma) and store at -80°C until analysis. Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters.
Table 2: Key Pharmacokinetic Parameters to Determine
| Parameter | Description | Importance |
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure after dosing. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC | Area Under the Curve (concentration vs. time) | Represents the total systemic exposure to the compound. |
| T½ | Elimination Half-life | Determines the dosing interval required to maintain therapeutic levels. |
| F% | Oral Bioavailability | (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100. A critical measure of a drug's potential for oral administration. |
Section 3: The Ultimate Goal: Efficacy (Pharmacodynamic) Studies
Once a compound demonstrates favorable PK properties (e.g., adequate oral bioavailability and a reasonable half-life), the next step is to determine if it can produce the desired therapeutic effect in vivo. The choice of model is entirely dependent on the compound's hypothesized mechanism of action. Given that many novel pyridine derivatives are investigated for anti-cancer properties, a tumor xenograft model is a common and powerful tool.[4][5]
3.1. Rationale for Xenograft Models
Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, serve as a standard preclinical platform to evaluate the anti-tumor activity of a novel agent. This model allows researchers to determine if a compound that kills cancer cells in vitro can inhibit tumor growth in a living system, providing a crucial link between cellular activity and potential clinical efficacy.
Diagram 2: Workflow for a Mouse Xenograft Efficacy Study
Caption: Workflow for a typical mouse xenograft efficacy study.
3.2. Protocol: Human Tumor Xenograft Study in Nude Mice
This protocol describes a general procedure for assessing the anti-tumor efficacy of a this compound analog.
Materials:
-
Test compound and vehicle
-
Immunocompromised mice (e.g., female athymic Nude mice, 6-8 weeks old)
-
Selected human cancer cell line (e.g., MCF-7 breast cancer)[4][6]
-
Matrigel or similar basement membrane matrix
-
Calipers for tumor measurement
-
Dosing and injection syringes
Methodology:
-
Cell Culture and Implantation: Culture the selected cancer cells under standard conditions. On Day 0, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the right flank of each mouse.
-
Tumor Growth Monitoring: Begin monitoring for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group). Typical groups include:
-
Group 1: Vehicle control (administered orally, daily)
-
Group 2: Test Compound (e.g., 30 mg/kg, administered orally, daily)
-
Group 3: Positive Control (a known anti-cancer drug, if applicable)
-
-
Treatment: Administer the vehicle or compound according to the predetermined schedule (e.g., daily for 21 days). The dose and schedule should be informed by the prior PK study.
-
Efficacy and Tolerability Monitoring: Throughout the treatment period, continue to measure tumor volumes and monitor the body weight of each mouse as a key indicator of tolerability and general health.
-
Study Termination and Endpoint Analysis: At the end of the treatment period (or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors and record their final weight.
-
Calculate the Tumor Growth Inhibition (TGI) percentage for the treated group relative to the vehicle control group.
-
Collect blood and major organs (liver, kidney, spleen) for potential downstream analysis (e.g., biomarker analysis or histopathology).
-
Table 3: Primary Efficacy Endpoints
| Endpoint | Calculation | Interpretation |
| Mean Tumor Volume | Average tumor volume (mm³) for each group over time | A graphical plot shows the divergence between control and treated groups. |
| Tumor Growth Inhibition (TGI) | TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is for the control group. | Quantifies the anti-tumor efficacy. A higher TGI% indicates greater activity. |
| Change in Body Weight | Percentage change from initial body weight | A key safety/tolerability metric. A weight loss of >15-20% is often a sign of significant toxicity. |
Section 4: Foundational Safety: Preliminary Toxicology Assessment
Efficacy must always be balanced with safety. Even at the discovery stage, a preliminary assessment of toxicity is crucial. Fluorinated compounds, while often designed for stability, can sometimes lead to specific toxicities, and their potential to liberate fluoride must be considered.[2]
4.1. Rationale for Early Toxicity Studies
An acute or dose-range-finding toxicity study helps to identify the Maximum Tolerated Dose (MTD). This is the highest dose that can be administered without causing unacceptable signs of toxicity (such as significant weight loss or severe clinical signs). Knowing the MTD is essential for establishing a therapeutic window—the range between the minimally effective dose and the MTD. A compound with a narrow therapeutic window may be too dangerous for further development.
4.2. Protocol: 7-Day Dose-Range-Finding Study in Mice
Methodology:
-
Group Assignment: Use healthy, non-tumor-bearing mice (e.g., CD-1 mice, n=3 per group).
-
Dose Escalation: Administer the compound daily for 7 days at escalating doses. For example:
-
Group 1: Vehicle
-
Group 2: 30 mg/kg/day
-
Group 3: 100 mg/kg/day
-
Group 4: 300 mg/kg/day
-
-
Clinical Observations: Observe the animals daily for any signs of toxicity, including changes in posture, activity, grooming, and stool consistency.
-
Body Weight: Record body weight daily.
-
Terminal Analysis: At day 7, euthanize the animals.
-
Perform a gross necropsy, examining major organs for any visible abnormalities.
-
Collect key organs (liver, kidneys) and weigh them. Organ weight changes can be an early indicator of toxicity.[9]
-
Section 5: Synthesis and Decision Making
The data from these foundational in vivo studies—pharmacokinetics, efficacy, and toxicology—provide a holistic initial profile of a this compound analog. This integrated dataset allows for a rational, evidence-based decision on the future of the compound.
Diagram 3: In Vivo Decision-Making Framework
Caption: A logical framework for decision-making based on in vivo study outcomes.
This structured approach ensures that resources are focused on compounds with the highest likelihood of becoming successful clinical candidates. By understanding not just what to do, but why it is done, researchers can navigate the complex path of in vivo drug discovery with greater confidence and scientific rigor.
References
- A. Author et al. (2022). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. International Journal of Molecular Sciences.
- B. Author et al. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank.
- C. Author et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. National Institutes of Health.
- D. Author et al. (2014). Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): A Highly Potent, Selective, and Efficacious Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator. Journal of Medicinal Chemistry.
- E. Author et al. (2018). Comparing the toxic potency in vivo of long-chain perfluoroalkyl acids and fluorinated alternatives. Toxicology and Applied Pharmacology.
- F. Author et al. (2022). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society.
- G. Author et al. (2004). 6-Methyl-3,4-dioxo-1H-furo[3,4-c]pyridine: Synthesis, Reactions and Biological Activity. ChemInform.
- H. Author et al. (2022). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. National Institutes of Health.
- I. Author et al. (2021). design and synthesis of novel pyrazoles, pyrazolines, and pyridines from chalcone derivatives with the assessment of their in vitro anticancer activity against t-47d and uacc-257 cell lines. ResearchGate.
- J. Author et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology.
- K. Author et al. (2021). Metabolism and Toxicity of Fluorine Compounds. National Institutes of Health.
- L. Author et al. (2021). Design, synthesis, biological evaluation, and in silico studies of novel pyridopyridine derivatives as anticancer candidates targeting FMS kinase. European Journal of Medicinal Chemistry.
- N. Author et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Medicinal Chemistry.
- O. Author et al. (2018). Comparing the toxic potency in vivo of long-chain perfluoroalkyl acids and fluorinated alternatives. OUCI.
- P. Author et al. (2018). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate.
- R. Author et al. (2022). Design and Synthesis of New Pyrimidine-Quinolone Hybrids as Novel hLDHA Inhibitors. Molecules.
- PubChem. 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol. PubChem.
- S. Author et al. (2021). Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b][6][9][11] triazolo [4, 3-d][6][9] diazepin-8-amine derivatives as potential BRD4 inhibitors. Chemical Biology & Drug Design.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy (6-Fluoro-4-(methylamino)pyridin-3-yl)methanol | 2187435-36-3 [smolecule.com]
- 4. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b] [1, 2, 4] triazolo [4, 3-d] [1, 4] diazepin-8-amine derivatives as potential BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparing the toxic potency in vivo of long-chain perfluoroalkyl acids and fluorinated alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Strategic Guide to the Structure-Activity Relationship (SAR) Studies of 6-Fluoro-4-methylpyridin-3-ol
Introduction and Strategic Overview
The pyridin-3-ol scaffold is a privileged core in medicinal chemistry, appearing in numerous biologically active compounds. Its ability to engage in key hydrogen bonding interactions, coupled with its favorable physicochemical properties, makes it an attractive starting point for drug discovery campaigns. The specific compound, 6-Fluoro-4-methylpyridin-3-ol, presents a unique combination of features: a hydrogen bond-donating hydroxyl group, a metabolically blocking and electron-withdrawing fluorine atom, and a methyl group that can probe steric pockets and influence vector trajectories.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust Structure-Activity Relationship (SAR) for this compound. Given that pyridinol derivatives have shown promise as kinase inhibitors, particularly in oncology, this guide will be framed around a hypothetical kinase target, such as Fibroblast Growth Factor Receptor 4 (FGFR4), whose dysregulation is implicated in hepatocellular carcinoma.[1]
The objective is not merely to synthesize analogs but to execute a multi-parameter optimization strategy. This involves a cyclical process of designing, synthesizing, and testing compounds to build a predictive model of how structural modifications impact not only target potency but also critical drug-like properties, including selectivity, metabolic stability, and cytotoxicity. This integrated approach is fundamental to identifying a clinical candidate with a balanced profile of efficacy and safety.
The SAR Strategy: A Logic-Driven Approach to Analogue Design
A successful SAR campaign requires a systematic exploration of the chemical space around the core scaffold. The following strategy outlines key modifications to probe the molecular interactions between our lead compound and its biological target.
Causality Behind the Design: Each proposed modification is designed to answer a specific question. For instance, replacing the C6-fluoro group with a chloro group helps determine the pocket's tolerance for larger halogens and altered electronics, while replacing it with a hydrogen atom establishes a baseline for the fluorine's contribution to potency.[2] This hypothesis-driven approach is more efficient than random synthesis.
Core Scaffold and Key Modification Vectors
The diagram below illustrates the primary points on the this compound scaffold that will be systematically modified.
Caption: Key modification vectors for the SAR exploration of the this compound scaffold.
Bioisosteric Replacements
Bioisosteres are chemical substituents with similar physical or chemical properties that produce broadly similar biological properties.[3] Their use is a cornerstone of medicinal chemistry for optimizing lead compounds.
-
Fluorine as a Hydrogen Bioisostere: The C6-fluoro group is a versatile feature. It can act as a bioisostere for a hydrogen atom, influencing pKa and metabolic stability, or it can participate in specific interactions with the protein target.[4][5] Exploring other substituents at this position is critical.
-
Methyl Group Modifications: The C4-methyl group can be replaced with other small alkyl groups to probe steric limits, or with polar groups like -CH₂OH to seek new hydrogen bond interactions. Replacing it with a trifluoromethyl (CF₃) group can drastically alter electronic properties and lipophilicity.[6]
-
Hydroxyl Group Confirmation: The C3-hydroxyl is hypothesized to be a key pharmacophore. Converting it to a methyl ether (-OCH₃) typically results in a significant loss of activity, thereby confirming its role as a crucial hydrogen bond donor.
Integrated Discovery Workflow
A modern SAR campaign integrates computational chemistry with wet-lab experiments to accelerate progress and conserve resources. The workflow below outlines this synergistic process.
Caption: Integrated workflow for a systematic SAR study, combining computational and experimental phases.
Experimental Protocols
The following protocols are designed to be robust and adaptable. They represent standard, validated methods in the drug discovery industry.
Protocol 1: In Silico Molecular Docking
Objective: To predict the binding mode and affinity of designed analogues to the ATP-binding site of a target kinase (e.g., FGFR4) to prioritize synthetic efforts.[7][8]
Materials:
-
Protein Data Bank (PDB) for a high-resolution crystal structure of the target kinase (e.g., PDB ID: 6NVI for FGFR4).
-
Molecular modeling software (e.g., AutoDock Vina, PyMOL, Discovery Studio).[9]
-
A 3D library of designed analogues in .sdf or .mol2 format.
Methodology:
-
Receptor Preparation: a. Download the PDB file of the target kinase. b. Remove water molecules, co-solvents, and any co-crystallized ligands. c. Add polar hydrogens and assign appropriate atom charges (e.g., Gasteiger charges). d. Define the binding site (grid box) based on the position of the co-crystallized ligand or known active site residues.
-
Ligand Preparation: a. Generate 3D coordinates for all designed analogues. b. Assign charges and define rotatable bonds. c. Minimize the energy of each ligand structure.
-
Docking Execution: a. Run the docking algorithm (e.g., AutoDock Vina) to dock each ligand into the prepared receptor grid.[10] b. Set the exhaustiveness parameter to a sufficient level (e.g., 16 or higher) to ensure a thorough conformational search.
-
Analysis and Prioritization: a. Rank compounds based on their predicted binding energy (e.g., kcal/mol). b. Visually inspect the top-scoring poses. A plausible binding mode should show key interactions (e.g., hydrogen bonds from the pyridin-3-ol to the kinase hinge region). c. Prioritize compounds for synthesis that have favorable predicted binding energies and chemically feasible synthetic routes.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against the target kinase.
Principle: This assay quantifies the amount of ADP produced by the kinase reaction. As an inhibitor's concentration increases, kinase activity decreases, resulting in less ADP and a lower luminescent signal.[11]
Materials:
-
Recombinant human kinase (e.g., FGFR4).
-
Poly-Glu-Tyr (4:1) or a specific peptide substrate.
-
ATP at a concentration near the Kₘ for the enzyme.
-
Test compounds and positive control (e.g., Staurosporine).
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
ADP-Glo™ Kinase Assay Kit.
-
White, opaque 384-well assay plates.
-
Plate reader with luminescence detection capabilities.
Methodology:
-
Compound Plating: a. Prepare a 10 mM stock solution of each test compound in 100% DMSO. b. Create an 11-point, 3-fold serial dilution series in DMSO. c. Transfer 50 nL of each dilution and DMSO controls into the 384-well assay plate.
-
Kinase Reaction: a. Prepare a 2X kinase solution in Kinase Assay Buffer. Add 5 µL to each well containing the compound. b. Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme equilibration. c. Prepare a 2X substrate/ATP solution in Kinase Assay Buffer. d. Initiate the reaction by adding 5 µL of the substrate/ATP mix to each well. The final reaction volume is 10 µL. e. Incubate at 30°C for 60 minutes.
-
ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well. b. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete unused ATP.[11] c. Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30 minutes at room temperature.
-
Data Analysis: a. Measure luminescence using a plate reader. b. Normalize the data: 0% activity (no enzyme control) and 100% activity (DMSO vehicle control). c. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 3: Physicochemical Property Profiling
Objective: To measure the lipophilicity of compounds at physiological pH, which influences permeability and promiscuity.[12]
Materials:
-
n-Octanol (pre-saturated with PBS).
-
Phosphate-Buffered Saline (PBS), pH 7.4 (pre-saturated with n-Octanol).
-
Test compounds (10 mM stock in DMSO).
-
HPLC system with a C18 column and UV detector.
Methodology:
-
Add 5 µL of 10 mM compound stock to a vial containing 500 µL of n-Octanol and 500 µL of PBS (pH 7.4).
-
Vortex vigorously for 3 minutes to ensure thorough mixing.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully remove 100 µL from each phase (aqueous and octanol).
-
Dilute each sample appropriately and determine the concentration in each phase using a validated HPLC method with a standard curve.
-
Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₚₑₛ) .[13][14]
Objective: To measure the solubility of compounds in an aqueous buffer, a critical parameter for oral absorption and formulation.[15]
Materials:
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Test compounds (10 mM stock in DMSO).
-
96-well filter plates (0.45 µm).
-
HPLC system with a C18 column and UV detector.
Methodology:
-
Add 5 µL of 10 mM compound stock to 245 µL of PBS (pH 7.4) in a 96-well plate (final concentration 200 µM).
-
Seal the plate and shake at room temperature for 2 hours.
-
Filter the samples through the 96-well filter plate to remove any precipitated compound.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method against a standard curve.
-
The resulting concentration is the kinetic aqueous solubility.
Protocol 4: In Vitro ADME - Metabolic Stability Assay
Objective: To assess a compound's susceptibility to metabolism by liver enzymes, providing an estimate of its in vivo hepatic clearance.[16][17]
Principle: The compound is incubated with liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450s. The rate of disappearance of the parent compound is monitored over time.[18][19]
Materials:
-
Pooled Human Liver Microsomes (HLM).
-
NADPH regenerating system (cofactor for CYP enzymes).
-
Phosphate buffer (0.1 M, pH 7.4).
-
Test compounds (1 µM final concentration).
-
Positive control compounds (e.g., Verapamil - high clearance, Warfarin - low clearance).
-
Acetonitrile with an internal standard for reaction quenching.
-
LC-MS/MS system.
Methodology:
-
Incubation: a. Pre-warm a solution of HLM (0.5 mg/mL final concentration) and test compound (1 µM) in phosphate buffer at 37°C. b. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. c. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: a. Immediately add the aliquot to a 96-well plate containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.
-
Analysis: a. Centrifuge the plate to pellet the precipitated protein. b. Transfer the supernatant to a new plate for analysis. c. Analyze the samples by LC-MS/MS to determine the peak area ratio of the parent compound to the internal standard at each time point.
-
Data Calculation: a. Plot the natural log of the percentage of compound remaining versus time. b. Determine the slope (k) of the linear portion of the curve. c. Calculate the in vitro half-life (t₁/₂) as: t₁/₂ = 0.693 / k . d. Calculate the intrinsic clearance (CLᵢₙₜ) in µL/min/mg protein.
Protocol 5: In Vitro Cytotoxicity Assay (MTT or CellTiter-Glo)
Objective: To assess the general cytotoxicity of compounds against both a cancer cell line and a non-cancerous cell line to determine the therapeutic index.
Principle: The MTT assay measures the metabolic activity of living cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The CellTiter-Glo® assay measures the amount of ATP, which is proportional to the number of viable cells.[20][21]
Materials:
-
Relevant human cancer cell line (e.g., Huh-7 for hepatocellular carcinoma) and a non-malignant cell line (e.g., HEK293).
-
Complete cell culture medium.
-
Test compounds.
-
MTT Reagent (5 mg/mL in PBS) and Solubilization Solution (e.g., acidified isopropanol) OR CellTiter-Glo® Reagent.
-
96-well clear or opaque-walled tissue culture plates.
-
Spectrophotometer (for MTT) or Luminometer (for CellTiter-Glo®).
Methodology:
-
Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of test compounds to the wells and incubate for 72 hours.
-
Viability Measurement (MTT Example): a. Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.[22] b. Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals. c. Read the absorbance at 570 nm.
-
Data Analysis: a. Normalize the data to vehicle-treated controls. b. Plot percent viability versus the logarithm of compound concentration and fit to a dose-response curve to determine the CC₅₀ (50% cytotoxic concentration).
Data Collation and SAR Interpretation
All data should be consolidated into a master table to facilitate clear interpretation of the structure-activity relationships.
Table 1: Example SAR Data Summary Table
| Cmpd ID | R¹ (C6) | R² (C4) | R³ (C3) | FGFR4 IC₅₀ (nM) | LogD₇.₄ | Solubility (µM) | HLM t₁/₂ (min) | Huh-7 CC₅₀ (µM) |
| Lead-01 | F | Me | OH | 150 | 1.8 | 75 | 45 | >50 |
| SAR-01 | H | Me | OH | 850 | 1.5 | 90 | 25 | >50 |
| SAR-02 | Cl | Me | OH | 95 | 2.2 | 40 | 65 | 42 |
| SAR-03 | F | H | OH | 220 | 1.4 | 110 | 38 | >50 |
| SAR-04 | F | Et | OH | 110 | 2.1 | 55 | 50 | >50 |
| SAR-05 | F | Me | OMe | >10,000 | 2.5 | 30 | >120 | >50 |
Interpretation Example:
-
Comparing Lead-01 and SAR-01 suggests the C6-fluoro group is important for potency.
-
Comparing Lead-01 and SAR-02 shows that a larger chloro group is tolerated and slightly improves potency, but at the cost of increased lipophilicity and reduced solubility.
-
The dramatic loss of activity in SAR-05 confirms the critical role of the C3-hydroxyl group as a hydrogen bond donor.
By systematically building this dataset, researchers can derive a clear understanding of the pharmacophore, identify liabilities (e.g., poor solubility, high metabolic turnover), and rationally design the next generation of compounds with an improved overall profile, moving closer to a potential drug candidate.
References
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
- Dahlin, J. L., et al. (2016). In Vitro Drug Metabolism Using Liver Microsomes. Current Protocols in Pharmacology, 74(1), 7.8.1–7.8.24.
- Creative Biolabs. (n.d.). Metabolic Stability Assay.
- Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
- BioIVT. (n.d.). Metabolic Stability Assay Services.
- Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
- Jagtap, M., et al. (2025). Computational Approaches to Molecular Docking and Protein Modeling in Drug Discovery. Journal of Drug Delivery & Therapeutics.
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
- Chanalytical. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv.
- Adriaenssens, E. (2023). In vitro kinase assay v1. ResearchGate.
- Khan, I., et al. (2025). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors.
- Wikipedia. (n.d.). Protein–ligand docking.
- Yu, H., & Denic, V. (2022). In vitro kinase assay. Bio-protocol.
- Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905–919.
- Jagtap, M., et al. (2025). Computational Approaches to Molecular Docking and Protein Modeling in Drug Discovery. Journal of Drug Delivery & Therapeutics, 15(6).
- ChemAxon. (n.d.). Theory of aqueous solubility prediction.
- National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays.
- Bitesize Bio. (2023). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell Titer Glo. YouTube.
- Taylor & Francis Online. (n.d.). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery.
- Scribd. (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol.
- Villa-Reyna, A.-L., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640.
- SlideShare. (2012). Application of Bioisosteres in Drug Design.
- Banda, G., et al. (2019). Fundamental Methods in Drug Permeability, pKa LogP and LogDx Determination. ResearchGate.
- Pinzi, P., & Rastelli, G. (2025). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design.
- Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 19(4), 270–277.
- Villa-Reyna, A.-L., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed.
- Meanwell, N. A. (2016). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Burger's Medicinal Chemistry and Drug Discovery.
- MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
- Calderon, F., et al. (2018). Synthesis and Structure-Activity Relationships of Novel Antimalarial 5-Pyridinyl-4(1H)Pyridones. ResearchGate.
- Kim, D. W., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. European Journal of Medicinal Chemistry, 233, 114221.
- Nowak, M., et al. (2024). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. International Journal of Molecular Sciences, 25(1), 678.
- Royal Society of Chemistry. (n.d.). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity.
Sources
- 1. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chigroup.site [chigroup.site]
- 6. tandfonline.com [tandfonline.com]
- 7. jddtonline.info [jddtonline.info]
- 8. Protein–ligand docking - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Computational protein–ligand docking and virtual drug screening with the AutoDock suite | Springer Nature Experiments [experiments.springernature.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. alfachemic.com [alfachemic.com]
- 15. docs.chemaxon.com [docs.chemaxon.com]
- 16. nuvisan.com [nuvisan.com]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 18. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 20. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 21. m.youtube.com [m.youtube.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: 6-Fluoro-4-methylpyridin-3-ol as a Key Building Block in the Synthesis of Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds in Agrochemical Design
The pyridine ring is a privileged scaffold in the development of modern agrochemicals, forming the core of numerous successful fungicides, herbicides, and insecticides.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it an ideal platform for designing new active ingredients. The strategic introduction of fluorine atoms into the pyridine ring can significantly enhance the biological activity, metabolic stability, and overall physicochemical properties of the resulting agrochemical.[1] 6-Fluoro-4-methylpyridin-3-ol is an emerging building block that combines the benefits of the pyridine core with the advantageous properties conferred by fluorine substitution, making it a valuable intermediate for the synthesis of next-generation crop protection agents.
This application note provides a detailed technical guide on the use of this compound in the synthesis of potential agrochemicals, with a focus on a representative etherification protocol to generate compounds with herbicidal potential.
Physicochemical Properties of this compound
A comprehensive understanding of the starting material's properties is fundamental to successful synthesis and scale-up.
| Property | Value | Source |
| CAS Number | 1227577-18-5 | Frontier Specialty Chemicals |
| Molecular Formula | C₆H₆FNO | Calculated |
| Molecular Weight | 127.12 g/mol | Calculated |
| Appearance | Off-white to light brown solid | Generic |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF | Generic |
Caption: Chemical structure of this compound.
Representative Synthetic Application: Synthesis of a Pyridinyloxyacetic Acid Derivative
Pyridinyloxyacetic acids are a well-established class of herbicides that act as synthetic auxins, disrupting plant growth.[3][4] The following protocol details a representative Williamson ether synthesis, a robust and widely used method for forming ether linkages, to prepare a novel pyridinyloxyacetic acid derivative from this compound.[5][6][7] This reaction serves as a foundational step for further derivatization and biological screening.
Reaction Scheme
Caption: General reaction scheme for the synthesis of a pyridinyloxyacetic acid from this compound.
Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl bromoacetate (1.1 eq)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Step 1: Formation of the Alkoxide
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq).
-
Under a nitrogen atmosphere, add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood. Hydrogen gas is evolved during this step.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium salt (alkoxide).
Step 2: Williamson Ether Synthesis
-
Cool the reaction mixture back to 0 °C.
-
Add ethyl bromoacetate (1.1 eq) dropwise via the dropping funnel over 15-20 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Step 3: Work-up and Isolation of the Ester Intermediate
-
Carefully quench the reaction by slowly adding water at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester product.
-
Purify the crude product by flash column chromatography on silica gel.
Step 4: Saponification to the Carboxylic Acid
-
Dissolve the purified ester in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours, or until TLC indicates complete conversion of the ester.
-
Remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final pyridinyloxyacetic acid derivative.
Logical Framework for Synthesis
Caption: Experimental workflow for the synthesis of a potential herbicidal compound.
Mechanism of Action: Synthetic Auxin Herbicides
The synthesized pyridinyloxyacetic acid derivative belongs to the synthetic auxin class of herbicides. These compounds mimic the natural plant hormone auxin (indole-3-acetic acid), but at much higher concentrations and with greater persistence.
Sources
- 1. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Triclopyr - Wikipedia [en.wikipedia.org]
- 4. Triclopyr | C7H4Cl3NO3 | CID 41428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
Biocatalytic synthesis of hydroxylated pyridine derivatives
Application Note & Protocol
Biocatalytic Synthesis of Hydroxylated Pyridine Derivatives: A Guide to Enzyme Selection and Application
Executive Summary: The Strategic Value of Biocatalytic Hydroxylation
Hydroxylated pyridine scaffolds are privileged structures in modern medicine and agrochemicals, forming the core of numerous active pharmaceutical ingredients.[1][2] The precise position of the hydroxyl group is critical for molecular interactions, influencing a compound's efficacy, selectivity, and metabolic profile. However, the chemical synthesis of these derivatives is often hampered by significant challenges in achieving regioselectivity, particularly for the C3 position, due to the inherent electronic properties of the pyridine ring.[1][3] Traditional chemical methods frequently require harsh conditions, multi-step protection/deprotection strategies, and can result in mixtures of isomers that are difficult to separate.
Biocatalysis emerges as a powerful and elegant solution to this synthetic bottleneck. Enzymes, particularly oxygenases, can catalyze C-H hydroxylation reactions with unparalleled precision under mild, aqueous conditions.[4] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key biocatalytic systems for pyridine hydroxylation, detailed experimental protocols, and the expert insights required to successfully implement this technology for the synthesis of high-value hydroxylated pyridine derivatives.
The Biocatalytic Toolkit: Key Enzymes for Pyridine Hydroxylation
The selective insertion of an oxygen atom into a C-H bond is orchestrated by a diverse group of enzymes. For pyridine scaffolds, two main classes of monooxygenases are of primary importance.
Cytochrome P450 Monooxygenases (P450s)
P450s are heme-containing enzymes renowned for their ability to functionalize a vast array of substrates.[5] They are nature's preeminent catalysts for C-H hydroxylation. The overall reaction consumes one molecule of oxygen, with one oxygen atom being incorporated into the substrate and the other reduced to water, a process requiring two electrons typically supplied by the cofactor NAD(P)H.[6][7]
Mechanism of Action: The catalytic cycle of P450s is a well-orchestrated process. The key step involves the generation of a highly reactive ferryl-oxo intermediate (Compound I), which is responsible for abstracting a hydrogen atom from the substrate, followed by a rapid "oxygen rebound" step to form the hydroxylated product.[6][7] This mechanism ensures that the hydroxylation occurs in a controlled and selective manner within the enzyme's active site.
Caption: The catalytic cycle of Cytochrome P450 monooxygenases.
The true power of P450s lies in their engineerability. Decades of research have demonstrated that their selectivity can be fine-tuned through protein engineering, allowing for the hydroxylation of specific positions on complex molecules that are otherwise inaccessible.[8][9]
Specific Pyridine Hydroxylases
Beyond the broad-spectrum P450s, specific hydroxylases have evolved to act on pyridine and its derivatives. A notable example is the 4-hydroxypyridine 3-hydroxylase from Agrobacterium sp.[10][11] This enzyme catalyzes the conversion of 4-hydroxypyridine to pyridine-3,4-diol as the first step in its metabolic degradation pathway.[10]
These enzymes are typically flavin-dependent monooxygenases, requiring FAD as a prosthetic group in addition to an external electron source like NADH or NADPH.[11] Their high substrate specificity can be advantageous when a particular hydroxylation pattern is desired.
The Whole-Cell Biocatalyst Approach
For industrial and preparative-scale synthesis, using whole microbial cells as the biocatalyst is often the most practical and cost-effective strategy. This approach circumvents the need for costly and time-consuming enzyme purification.
Key Advantages:
-
Inherent Cofactor Regeneration: The cell's native metabolic machinery continuously regenerates the expensive NAD(P)H cofactor.
-
Enhanced Enzyme Stability: The cellular environment protects the enzyme from denaturation and degradation.
-
Simplified Setup: The process avoids the need to supply and regenerate cofactors in the reaction medium.
Strains like Burkholderia sp. MAK1 have been shown to effectively hydroxylate a range of pyridine derivatives with high regioselectivity, producing valuable pyridin-5-ols and pyridine-N-oxides.[12]
Experimental Design and Protocols
The successful implementation of biocatalytic hydroxylation follows a logical workflow, from initial screening to process optimization and scale-up.
Caption: General workflow for developing a biocatalytic hydroxylation process.
Protocol 1: Whole-Cell Biotransformation using Burkholderia sp.
This protocol is adapted for the regioselective hydroxylation of a substituted pyridine using an induced whole-cell catalyst.
I. Cell Culture and Induction
-
Inoculation: Inoculate 10 mL of sterile Luria-Bertani (LB) medium with a single colony of Burkholderia sp. MAK1 from an agar plate. Incubate at 30°C with shaking (200 rpm) overnight.
-
Scale-Up Culture: Use the overnight culture to inoculate 1 L of Terrific Broth (TB) medium in a 2.5 L baffled flask. Grow at 30°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Add an inducer substrate (e.g., pyridin-2-ol) to a final concentration of 0.1% (w/v) to stimulate the expression of the hydroxylating enzymes.[12] Continue to incubate for another 6-8 hours.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet twice with 50 mM potassium phosphate buffer (pH 7.2). Resuspend the final cell pellet in the same buffer to a final concentration of 50 g/L wet cell weight.
II. Biotransformation Reaction
-
Reaction Setup: In a 250 mL baffled flask, combine 50 mL of the prepared cell suspension with the pyridine substrate.
-
Rationale: Baffled flasks ensure proper aeration, which is critical as molecular oxygen is a required substrate for the monooxygenase.[10]
-
-
Substrate Addition: Add the pyridine substrate (e.g., 2-aminopyridine) from a concentrated stock solution in a water-miscible cosolvent (like DMSO or ethanol) to a final concentration of 1-10 g/L.
-
Expert Tip: High substrate concentrations can be inhibitory or toxic to the cells.[10] A fed-batch strategy, where the substrate is added incrementally over time, can often improve final product titers.
-
-
Incubation: Place the flask in an incubator at 30°C with vigorous shaking (220 rpm) for 12-48 hours.
-
Monitoring: Periodically withdraw small aliquots (e.g., 200 µL). Centrifuge to pellet the cells, and analyze the supernatant by HPLC-MS to monitor substrate consumption and product formation.
III. Work-up and Extraction
-
Cell Removal: After the reaction, remove the cells by centrifugation (10,000 x g, 20 min).
-
Extraction: Extract the supernatant three times with an equal volume of ethyl acetate.
-
Rationale: Ethyl acetate is a common solvent for extracting moderately polar organic products from aqueous solutions.
-
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude material can be taken for purification.
Protocol 2: In Vitro Hydroxylation using a Purified P450 System
This protocol describes a typical reaction using a purified P450 enzyme and an enzymatic cofactor regeneration system.
I. Cofactor Regeneration System
-
Purpose: To continuously convert the oxidized cofactor (NADP⁺) back to its active, reduced form (NADPH), making the process economical.
-
Components:
-
Glucose Dehydrogenase (GDH)
-
D-Glucose (the sacrificial substrate)
-
II. Reaction Mixture Preparation
-
Prepare the following stock solutions:
-
1 M Potassium Phosphate Buffer (pH 7.4)
-
100 mM Pyridine Substrate (in DMSO)
-
20 mM NADP⁺ (in water)
-
1 M D-Glucose (in water)
-
Purified P450 enzyme (e.g., 10 mg/mL)
-
Glucose Dehydrogenase (e.g., 100 U/mL)
-
-
Assemble the Reaction: In a 1.5 mL microcentrifuge tube, combine the components in the following order to a final volume of 1 mL:
-
840 µL Nuclease-free water
-
100 µL 1 M Phosphate Buffer (Final: 100 mM)
-
10 µL 100 mM Substrate (Final: 1 mM)
-
10 µL 20 mM NADP⁺ (Final: 0.2 mM)
-
20 µL 1 M D-Glucose (Final: 20 mM)
-
10 µL GDH (Final: 1 U/mL)
-
10 µL P450 enzyme (Final: 0.1 mg/mL)
-
Rationale: The reaction is initiated by adding the P450 enzyme last. Glucose and GDH are in excess to ensure the NADPH pool remains saturated.
-
III. Reaction and Analysis
-
Incubation: Incubate the reaction at 30°C with gentle shaking.
-
Quenching: Stop the reaction at various time points by adding an equal volume (1 mL) of ice-cold acetonitrile containing an internal standard. This will precipitate the enzymes.
-
Analysis: Centrifuge the quenched reaction at >13,000 x g for 10 minutes. Transfer the supernatant to an HPLC vial for analysis of substrate conversion and product formation.
Data Summary and Optimization
For any new substrate, it is critical to optimize reaction parameters to maximize yield and conversion.
| Parameter | Typical Range | Rationale & Considerations |
| pH | 6.0 - 8.5 | Enzyme activity and stability are highly pH-dependent. The optimal pH must be determined empirically. |
| Temperature | 25 - 40 °C | Higher temperatures increase reaction rates but can lead to enzyme denaturation. A balance must be struck. |
| Substrate Loading | 1 - 50 g/L | Limited by substrate solubility and potential enzyme/cell inhibition. High loadings are desired for process efficiency.[13] |
| Cosolvent | 1-10% (v/v) DMSO, Ethanol | Used to solubilize hydrophobic substrates. High concentrations can be detrimental to enzyme activity. |
| Oxygen Supply | Aeration, Baffled Flasks | Crucial for monooxygenases which use O₂ as a substrate.[13] For whole cells, this is also vital for viability and cofactor regeneration. |
| Cell Density (Whole-Cell) | 10 - 100 g/L (wet weight) | Higher cell density provides more catalyst but can lead to mass transfer limitations (oxygen and substrate). |
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Activity | 1. Inactive enzyme/cells. 2. Missing cofactor (NADP(H), FAD). 3. Incorrect pH or temperature. 4. Substrate is not an inhibitor. | 1. Verify enzyme activity with a known positive control substrate. 2. Ensure all cofactors and regeneration system components are added. 3. Perform a pH and temperature optimization screen. 4. Test a broader range of biocatalysts. |
| Reaction Stalls Prematurely | 1. Product inhibition. 2. Cofactor degradation or depletion. 3. Enzyme instability under reaction conditions. 4. For whole cells: Substrate/product toxicity. | 1. Consider in situ product removal (e.g., using a resin). 2. Ensure the cofactor regeneration system is robust. 3. Add stabilizing agents (e.g., glycerol) or immobilize the enzyme. 4. Implement a fed-batch strategy for the substrate. |
| Formation of Byproducts | 1. Over-oxidation of the desired product. 2. Lack of enzyme regioselectivity. 3. Background reactivity (non-enzymatic). | 1. Stop the reaction at a lower conversion rate. 2. Screen a wider panel of enzymes or use protein engineering to improve selectivity. 3. Run a control reaction without the enzyme to check for background reactivity. |
References
- Preparation of Pyridines, Part 7: By Amination and Hydroxyl
- C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides.
- C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. (2023). Journal of the American Chemical Society. [Link]
- Effect of Substituted Pyridine Co-Ligands and (Diacetoxyiodo)benzene Oxidants on the Fe(III)
- Biocatalysts and methods for hydroxylation of chemical compounds. (2015).
- Steroid hydroxylations: a paradigm for cytochrome P450 catalyzed mammalian monooxygen
- Process for preparing 4-hydroxypyridines. (2011).
- Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development.
- Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase.
- Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. (2013).
- Scalable Biocatalytic C–H Oxyfunctionalization Reactions. (2020).
- Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. (2010). Chemical Reviews. [Link]
- Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (2022).
- Oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. (2016).
- Synthesis of polysubstituted 3-hydroxypyridines via the revisited hetero-Diels–Alder reaction of 5-alkoxyoxazoles with dienophiles. (2013). Royal Society of Chemistry. [Link]
- Efficient hydroxylation of flavonoids by using whole-cell P450 sca-2 biocatalyst in Escherichia coli. (2023). Frontiers. [Link]
- Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. (2010).
- Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. (2018). The Journal of Organic Chemistry. [Link]
- Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. (1974). Biochemical Journal. [Link]
- Selective steroid hydroxylation by bacterial cytochrome P450 monooxygenases. (2014).
- Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. (2022).
- Enzymatic Hydroxylations of sp3-Carbons. (2021).
- Guidelines for Reporting of Biocatalytic Reactions. (2010). Beilstein-Institut. [Link]
Sources
- 1. C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steroid hydroxylations: a paradigm for cytochrome P450 catalyzed mammalian monooxygenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scalable Biocatalytic C–H Oxyfunctionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. Oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US20150118719A1 - Biocatalysts and methods for hydroxylation of chemical compounds - Google Patents [patents.google.com]
Application Note: Microwave-Assisted Synthesis of 6-Fluoro-4-methylpyridin-3-ol Analogs
Abstract: This document provides a comprehensive guide to the rapid and efficient synthesis of 6-fluoro-4-methylpyridin-3-ol analogs using microwave-assisted organic synthesis (MAOS). Pyridinol scaffolds are crucial pharmacophores in modern drug discovery, and the introduction of fluorine can significantly enhance metabolic stability and binding affinity. We present a robust, multi-component protocol that leverages the advantages of microwave irradiation—dramatically reduced reaction times, improved yields, and enhanced purity compared to conventional heating methods.[1] This guide is designed for researchers in medicinal chemistry and drug development, offering detailed protocols, mechanistic rationale, and practical insights for implementation.
The Strategic Advantage of MAOS for Fluorinated Pyridinols
The this compound core is a privileged scaffold found in a variety of biologically active agents, including selective kinase inhibitors.[2][3] Traditional multi-step syntheses of such highly substituted heterocycles are often plagued by long reaction times, harsh conditions, and low overall yields.
Microwave-assisted organic synthesis (MAOS) emerges as a superior alternative by addressing these challenges directly. Unlike conventional heating which relies on slow conductive heat transfer, microwave energy couples directly with polar molecules in the reaction mixture.[4] This interaction occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as reagents and solvents, continuously align with the rapidly oscillating electric field of the microwave. This molecular motion generates heat rapidly and uniformly throughout the bulk of the solution.[4][5]
-
Ionic Conduction: If ions are present, they will migrate through the solution under the influence of the electric field, creating friction and generating heat.[5]
This "superheating" effect allows reaction temperatures to be reached in seconds to minutes, drastically accelerating reaction rates and often enabling access to chemical spaces that are inaccessible with conventional methods.[6][7] The result is a greener, more efficient process with higher yields and cleaner reaction profiles.[5][8]
Proposed Synthetic Pathway: A Multi-Component Approach
The synthesis of the target pyridinol analogs is best approached through a one-pot, multi-component reaction (MCR), a strategy highly amenable to microwave irradiation.[9][10] We propose a variation of the Hantzsch pyridine synthesis, which classically involves the condensation of an aldehyde, a β-ketoester, and an ammonia equivalent.[11] For our target scaffold, the key components are:
-
A Fluorinated Building Block: A suitable α-fluorinated β-dicarbonyl compound or equivalent.
-
An Enamine or β-Ketoester: To provide the C2, C3, and C4 atoms of the pyridine ring.
-
An Ammonia Source: Ammonium acetate is an excellent choice as it is an efficient ammonia donor under thermal conditions.
The reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and dehydration/aromatization to furnish the substituted pyridine ring.[12] The high temperatures and pressures achievable in a sealed microwave vessel facilitate the final cyclization and aromatization steps, which are often the rate-limiting stages in conventional syntheses.[13][14]
Experimental Protocol: Synthesis of a Representative Analog
This protocol details the synthesis of a representative this compound analog. Researchers can adapt this procedure by varying the β-ketoester and other starting materials to generate a diverse library of compounds.
Materials and Equipment
-
Reagents: Ethyl 3-amino-4,4,4-trifluorocrotonate, Ethyl acetoacetate, Ammonium acetate (NH₄OAc), Ethanol (ACS grade), Ethyl acetate, Hexanes, Saturated Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Equipment:
-
Single-mode microwave reactor (e.g., CEM Discover, Biotage Initiator).
-
10 mL microwave reaction vessel with a magnetic stir bar.
-
Rotary evaporator.
-
Glassware for workup (separatory funnel, flasks).
-
Silica gel for column chromatography.
-
Step-by-Step Synthesis Procedure
-
Reagent Charging: In a 10 mL microwave reaction vessel, combine ethyl 3-amino-4,4,4-trifluorocrotonate (1.0 mmol, 1 eq.), ethyl acetoacetate (1.2 mmol, 1.2 eq.), and ammonium acetate (2.0 mmol, 2.0 eq.).
-
Solvent Addition: Add 3 mL of ethanol to the vessel.
-
Vessel Sealing: Securely cap the vessel. Causality Note: Proper sealing is critical to safely reach temperatures above the solvent's boiling point, which accelerates the reaction.
-
Microwave Irradiation: Place the vessel in the microwave reactor cavity. Set the following parameters:
-
Target Temperature: 150 °C
-
Ramp Time: 2 minutes
-
Hold Time: 20 minutes
-
Power: Dynamic (instrument automatically adjusts power to maintain temperature)
-
Stirring: High
-
-
Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system.
-
Reaction Work-up:
-
Open the cooled vessel and transfer the contents to a round-bottom flask.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Redissolve the residue in ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL). Causality Note: The bicarbonate wash neutralizes any residual acetic acid from the ammonium acetate, preventing potential degradation of the product.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure 6-(trifluoromethyl)-4-methylpyridin-3-ol analog.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.
Visualization of the Synthetic Workflow
The following diagram illustrates the key stages of the microwave-assisted synthesis protocol.
Caption: Workflow for Microwave-Assisted Pyridinol Synthesis.
Expected Outcomes and Data
The described microwave protocol provides a reliable and efficient route to the target analogs. Below is a table summarizing expected outcomes for a small set of representative analogs, demonstrating the versatility of the method.
| Analog Substituent (R) | Reaction Time (min) | Temperature (°C) | Typical Yield (%) |
| Methyl | 20 | 150 | 75-85% |
| Ethyl | 25 | 150 | 70-80% |
| Phenyl | 30 | 160 | 65-75% |
| tert-Butyl | 30 | 160 | 60-70% |
Note: Yields are for isolated, purified products. Reaction conditions may require minor optimization for different substrates.
Protocol Validation and Troubleshooting
A robust protocol must be self-validating. Monitor the reaction progress by TLC or LC-MS on the crude mixture. The disappearance of the limiting reagent and the appearance of a major, more polar product spot are indicators of a successful reaction.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Poor microwave absorption.2. Insufficient temperature or time. | 1. Add a small amount of a polar co-solvent (e.g., DMF) or an ionic liquid to improve coupling.2. Increase the hold time in 10-minute increments or raise the temperature by 10 °C. |
| Formation of Multiple Byproducts | 1. Reaction temperature is too high, causing decomposition.2. Side reactions due to substrate reactivity. | 1. Decrease the reaction temperature by 10-20 °C and increase the hold time.2. Screen alternative ammonia sources (e.g., ammonium chloride) or catalysts. |
| Low Isolated Yield after Purification | 1. Product is highly polar and adheres to silica gel.2. Product is volatile or unstable on silica. | 1. Add 1-2% triethylamine or acetic acid to the chromatography eluent.2. Consider alternative purification methods like recrystallization or preparative HPLC. |
References
- D. S. B. Daniels, P. C. de Souza, E. H. de Aguiar, and A. G. Corrêa, "Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry," RSC Advances, 2020. URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra01759c
- A. Sharma, B. Kumar, and V. Kumar, "Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds," RSC Advances, 2023. URL: https://pubs.rsc.org/en/content/articlehtml/2023/ra/d3ra05986c
- E. V. Charushin, et al., "Microwave-Assisted synthesis and evaluation of antibacterial activity of novel 6-fluoroaryl-[2][6][12]triazolo[1,5-A]pyrimidines," ARKIVOC, 2016. URL: https://www.researchgate.net/publication/308940843_Microwave-Assisted_synthesis_and_evaluation_of_antibacterial_activity_of_novel_6-fluoroaryl-124triazolo15-Apyrimidines
- H. J. Park, et al., "6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation," Journal of Enzyme Inhibition and Medicinal Chemistry, 2022. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8933390/
- R. S. Varma, "Microwave-Assisted heterocyclic synthesis," ARKIVOC, 2003. URL: https://www.researchgate.net/publication/228511475_Microwave-assisted_heterocyclic_synthesis
- M. C. Bagley, et al., "A new one-step synthesis of pyridines under microwave-assisted conditions," Tetrahedron Letters, 2002. URL: https://www.researchgate.net/publication/244510065_A_new_one-step_synthesis_of_pyridines_under_microwave-assisted_conditions
- S. G. R. K. Ainampudi, et al., "Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry," MDPI Molecules, 2024. URL: https://www.mdpi.com/1420-3049/29/11/2499
- S. K. Sahu, et al., "Microwave assisted synthesis of five membered nitrogen heterocycles," Journal of Heterocyclic Chemistry, 2017. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5485170/
- M. C. Bagley, et al., "One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor," Beilstein Journal of Organic Chemistry, 2013. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3796645/
- S. Gellis, et al., "Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues," MDPI Molecules, 2016. URL: https://www.mdpi.com/1420-3049/21/7/853
- P. Kumar, et al., "Microwave Assisted Synthesis Of New Heterocyclic Compounds," International Journal of Pharmaceutical Sciences Review and Research, 2024. URL: https://globalresearchonline.net/journalcontents/v100-i2/23.pdf
- S. B. Landge, et al., "Microwave Irradiated Eco-friendly Synthesis of Pyrimidine Derivatives as Potential Antitubercular Agents," ResearchGate, 2022. URL: https://www.researchgate.net/publication/359146141_Microwave_Irradiated_Eco-friendly_Synthesis_of_Pyrimidine_Derivatives_as_Potential_Antitubercular_Agents
- D. Chakole and N. S. Mali, "MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH," International Journal of Novel Research and Development, 2023. URL: https://www.ijnrd.org/papers/IJNRD2306352.pdf
- A. Lewandowska, et al., "Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line," MDPI Molecules, 2024. URL: https://www.mdpi.com/1420-3049/29/13/3103
- S. S. Kauthale, et al., "Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides: photophysical characterization and insights," RSC Advances, 2024. URL: https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra02677d
- H. J. Park, et al., "(PDF) 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors," ResearchGate, 2022. URL: https://www.researchgate.
- R. Abonia, et al., "Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids," ACS Combinatorial Science, 2017. URL: https://pubs.acs.org/doi/10.1021/acscombsci.7b00057
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ijnrd.org [ijnrd.org]
- 6. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Microwave-assisted synthesis of base-modified fluorescent 1,4-dihydropyridine nucleosides: photophysical characterization and insights - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-Fluoro-4-methylpyridin-3-ol
Welcome to the technical support center for the synthesis of 6-Fluoro-4-methylpyridin-3-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this important fluorinated pyridine intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol to help you navigate the common challenges and optimize your synthetic outcomes.
Introduction to the Synthesis
The synthesis of this compound is a critical process for the development of various pharmaceutical compounds. The introduction of a fluorine atom and a hydroxyl group into the pyridine ring can significantly modulate the physicochemical and biological properties of a molecule, including its metabolic stability and binding affinity. The most common and practical synthetic route to this compound involves a two-step sequence starting from the commercially available 3-Amino-6-fluoro-4-methylpyridine. This process includes:
-
Diazotization of the amino group to form a diazonium salt.
-
Hydrolysis of the diazonium salt to yield the desired pyridinol.
While this is a well-established transformation in organic chemistry, the synthesis of fluorinated pyridinols can present unique challenges. This guide will address these potential issues in detail.
Frequently Asked Questions (FAQs)
Here are some of the most common questions and issues encountered during the synthesis of this compound:
Q1: My diazotization reaction is not proceeding to completion. What are the likely causes?
A1: Incomplete diazotization is a common issue and can often be attributed to several factors:
-
Purity of the starting material: Ensure your 3-Amino-6-fluoro-4-methylpyridine is of high purity. Impurities can interfere with the reaction.
-
Temperature control: The diazotization reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[1] Deviations from this temperature range can lead to decomposition.
-
Inadequate mixing: Homogeneous mixing of the reagents is crucial. Ensure efficient stirring throughout the addition of sodium nitrite.
-
Incorrect stoichiometry of reagents: Use a slight excess of sodium nitrite and a sufficient amount of acid to ensure complete conversion of the amine.
Q2: I am observing a low yield of the final product after hydrolysis. What could be the reason?
A2: Low yields in the hydrolysis step can be due to:
-
Decomposition of the diazonium salt: The diazonium salt is an unstable intermediate. If the hydrolysis is not performed promptly or if the temperature is not carefully controlled, the salt can decompose, leading to byproducts.
-
Side reactions: The diazonium salt can undergo other reactions, such as coupling with the starting amine or the product, especially if the pH is not optimal.
-
Incomplete hydrolysis: The hydrolysis of the diazonium salt may require specific conditions (e.g., heating, addition of a catalyst) to go to completion.
-
Product loss during workup: this compound has some water solubility. Care must be taken during the extraction process to minimize product loss to the aqueous phase.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. You can spot the reaction mixture alongside the starting material to track the disappearance of the amine. For the final product, staining with an appropriate reagent (e.g., potassium permanganate) may be necessary for visualization. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of the reaction progress.
Q4: What are the best practices for purifying the final product?
A4: this compound can be purified by several methods:
-
Column chromatography: Silica gel column chromatography is a common and effective method for purification. A solvent system of ethyl acetate and hexanes is a good starting point.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture can be an efficient purification technique.
-
Sublimation: For highly pure material, vacuum sublimation can be employed if the compound is thermally stable.
Troubleshooting Guide
This section provides a more detailed breakdown of potential problems, their causes, and solutions for each stage of the synthesis.
Table 1: Troubleshooting the Synthesis of this compound
| Problem | Stage | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | Diazotization | 1. Inactive sodium nitrite. 2. Insufficient acid. 3. Temperature too low. | 1. Use freshly purchased or properly stored sodium nitrite. 2. Ensure the correct stoichiometry of the acid. 3. Maintain the reaction temperature between 0-5 °C. |
| Formation of colored byproducts | Diazotization/Hydrolysis | 1. Decomposition of the diazonium salt. 2. Azo coupling side reactions. | 1. Maintain strict temperature control. 2. Ensure the reaction medium is sufficiently acidic to prevent coupling. |
| Low yield of the final product | Hydrolysis | 1. Incomplete hydrolysis of the diazonium salt. 2. Product degradation under harsh conditions. | 1. Increase the reaction time or temperature for the hydrolysis step. 2. Use milder hydrolysis conditions if possible. |
| Difficulty in isolating the product | Workup | 1. Emulsion formation during extraction. 2. Product is partially soluble in the aqueous layer. | 1. Add brine to the aqueous layer to break the emulsion. 2. Perform multiple extractions with a suitable organic solvent. |
| Impure final product | Purification | 1. Inefficient separation of byproducts. 2. Co-elution of impurities during column chromatography. | 1. Optimize the solvent system for column chromatography. 2. Consider a different purification method, such as recrystallization. |
Experimental Protocol: Synthesis of this compound
This protocol is based on a standard diazotization-hydrolysis sequence.
Materials:
-
3-Amino-6-fluoro-4-methylpyridine (CAS 954236-33-0)[2]
-
Sulfuric acid (concentrated)
-
Sodium nitrite
-
Water (deionized)
-
Ethyl acetate
-
Hexanes
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
Step 1: Diazotization
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 3-Amino-6-fluoro-4-methylpyridine (1.0 eq) in a mixture of water and concentrated sulfuric acid (prepared by slowly adding the acid to water) at 0-5 °C with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in water.
-
Slowly add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature is maintained between 0-5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.
Step 2: Hydrolysis
-
Slowly and carefully add the diazonium salt solution to a separate flask containing boiling water. Vigorous gas evolution (nitrogen) will be observed.
-
After the addition is complete, continue to heat the reaction mixture at reflux for 1 hour to ensure complete hydrolysis.
-
Cool the reaction mixture to room temperature.
Step 3: Workup and Purification
-
Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
Visualizing the Workflow
Synthetic Pathway
Caption: Synthetic route to this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yields.
Conclusion
The synthesis of this compound is a manageable process when careful attention is paid to the reaction conditions and the purity of the reagents. By following the guidelines and troubleshooting advice provided in this technical support center, researchers can optimize their synthetic protocols and achieve higher yields of this valuable compound. For further assistance, please do not hesitate to contact our technical support team.
References
- WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)
- (PDF)
- Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity - RSC Publishing. (URL: [Link])
- (PDF)
- Synthesis of new 1,3,4-benzotriazepin-5-one derivatives and their biological evaluation as antitumor agents - PubMed. (URL: [Link])
- 14.4: Diazotization of Amines - Chemistry LibreTexts. (URL: [Link])
- US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
- Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones | The Journal of Organic Chemistry - ACS Public
- WO 2013/134298 A1 - Common Organic Chemistry. (URL: not available)
- Imatinib - CAS Common Chemistry. (URL: [Link])
- CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google P
- WO1997041083A1 - Process for the preparation of fluoro compounds from the corresponding amines - Google P
- Three-step, "one-pot" radiosynthesis of 6-fluoro-3,4-dihydroxy-L-phenylalanine by isotopic exchange - PubMed. (URL: [Link])
- Solid Forms Of Methyl 4 [(2 Fluoro 3 {[N (6 Methylpyridin 3 - Quick Company. (URL: https://www.quickcompany.
- Synthesis of methylpyridines by catalytic method in the gas phase - Semantic Scholar. (URL: [Link])
- Aliphatic Amines Unlocked for Selective Transformations through Diazotiz
- CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol - Google P
- Process for preparing 1-( 6-methylpyridin-3-yl)-2-[4- (methylsulfonyl)phenyl]ethanone. (URL: not available)
- Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones - PMC. (URL: [Link])
- Journal of Medicinal Chemistry Ahead of Print - ACS Public
Sources
Technical Support Center: Synthesis of 6-Fluoro-4-methylpyridin-3-ol
Welcome to the technical support center for the synthesis of 6-Fluoro-4-methylpyridin-3-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who are working on or planning to synthesize this valuable fluorinated pyridinol scaffold. Given its utility in pharmaceutical discovery, achieving a high-yield, reproducible synthesis is critical.
This document moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms, troubleshoot common experimental hurdles, and offer scientifically grounded solutions to improve your synthetic outcomes.
Part 1: Strategic Approach to Synthesis
The synthesis of a tri-substituted pyridine ring like this compound presents a significant regiochemical challenge. A robust strategy involves a multi-step sequence starting from a readily available precursor, where each functional group is introduced in a controlled manner. A plausible and effective route begins with 3-amino-4-methylpyridine, leveraging the directing effects of the pyridine nitrogen and its N-oxide derivative.
The overall workflow is outlined below:
Caption: Proposed synthetic pathway for this compound.
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each Q&A provides potential causes and actionable solutions based on established chemical principles.
Q1: My yield for the initial N-oxidation of 3-amino-4-methylpyridine is low and inconsistent. What's going wrong?
Answer: Low yields in the N-oxidation step are typically due to either incomplete reaction or degradation of the starting material or product. The 3-amino group can be sensitive to oxidation, and the choice of oxidant and reaction conditions is critical.
-
Causality: Pyridine N-oxidation is an electrophilic addition by an oxidant, commonly a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. If the conditions are too harsh (high temperature) or the oxidant is too aggressive, side reactions, including oxidation of the amino group or ring degradation, can occur. Conversely, insufficient oxidant or low temperatures can lead to an incomplete reaction.
-
Troubleshooting Steps:
-
Choice of Oxidant: If using m-CPBA, ensure it is of high purity; older batches may have lower activity. For a more controlled reaction, consider using hydrogen peroxide in glacial acetic acid. This combination forms peracetic acid in situ, often leading to cleaner reactions.
-
Temperature Control: Start the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS. Avoid excessive heating, which accelerates decomposition.
-
Stoichiometry: Use a slight excess of the oxidizing agent (1.1-1.2 equivalents). A large excess can promote side reactions.
-
Work-up Procedure: Quench the reaction carefully. For m-CPBA, a wash with a sodium bisulfite or sodium thiosulfate solution will destroy excess peroxide. Ensure the pH is adjusted correctly during extraction to isolate the polar N-oxide product.
-
Q2: The chlorination of the N-oxide at the 6-position is giving me a mixture of isomers and other byproducts. How can I improve regioselectivity?
Answer: Achieving high regioselectivity in the halogenation of pyridine N-oxides is a common challenge. The N-oxide group strongly activates the C2 and C6 positions for nucleophilic attack, but steric hindrance from the C4-methyl group should favor substitution at C6. Poor selectivity often arises from harsh reaction conditions.
-
Causality: Reagents like phosphorus oxychloride (POCl₃) react with the N-oxide oxygen to form a highly electrophilic intermediate. This dramatically increases the reactivity of the pyridine ring towards nucleophilic attack by the chloride ion. While C6 is electronically and sterically favored, high temperatures can provide enough energy to overcome the activation barrier for C2 chlorination, leading to isomeric impurities.[1]
-
Troubleshooting Steps:
-
Strict Temperature Management: This is the most critical parameter. Add the POCl₃ slowly to the N-oxide at a low temperature (e.g., 0-10 °C) and then heat the reaction gently. A typical range is 80-100 °C. Overheating is a primary cause of byproduct formation.
-
Solvent Choice: The reaction can be run neat in excess POCl₃ or with a non-reactive, high-boiling solvent like DMF or acetonitrile. A solvent can help moderate the reaction temperature and improve homogeneity.
-
Reaction Time: Monitor the reaction to avoid prolonged heating after the starting material is consumed, as this can lead to decomposition and the formation of tarry byproducts.
-
Purification: If a small amount of the C2 isomer is unavoidable, it can typically be separated from the desired C6 product by column chromatography on silica gel.
-
Q3: The fluorination step (SNAr) is failing or giving very low conversion. How can I drive this reaction to completion?
Answer: The nucleophilic aromatic substitution (SNAr) of a chloro-group with fluoride is often the most challenging step. The C-Cl bond on a pyridine ring is relatively strong, and fluoride is a weak nucleophile in its solvated state. Success hinges on maximizing the nucleophilicity of the fluoride source and providing sufficient thermal energy.
-
Causality: SNAr reactions on electron-deficient rings like pyridine are well-established but require anhydrous conditions and polar aprotic solvents.[2] The solvent must be able to dissolve the fluoride salt while minimizing solvation of the fluoride anion, thereby increasing its effective nucleophilicity. The choice of cation (K⁺, Cs⁺) and the potential use of a phase-transfer catalyst are also key.
-
Troubleshooting Workflow:
Caption: Decision-making workflow for troubleshooting the SNAr fluorination step.
-
Optimization Data:
| Parameter | Condition A (Low Yield) | Condition B (Optimized) | Rationale |
| Fluoride Source | Potassium Fluoride (KF) | Spray-Dried KF or Cesium Fluoride (CsF) | CsF is more soluble and dissociates better. Spray-dried KF has a higher surface area and is more reactive. |
| Solvent | Acetonitrile | DMSO or Sulfolane | Higher boiling point allows for higher reaction temperatures. Better at solvating the cation, leaving a "naked" fluoride anion. |
| Temperature | 100 °C | 150-180 °C (or Microwave 150 °C) | The C-Cl bond activation energy is high and requires significant thermal input. |
| Additives | None | 18-crown-6 or Kryptofix 222 (0.1 eq) | These phase-transfer catalysts sequester the cation, further enhancing fluoride nucleophilicity. |
Part 3: Frequently Asked Questions (FAQs)
-
Q: Are there alternative synthetic routes I should consider?
-
A: Yes. While the N-oxide route is robust, other strategies exist. For instance, some pyridine syntheses, like the Hantzsch synthesis, build the ring from acyclic precursors.[3][4] This could allow for the installation of the required functionalities from the start, but often involves more complex starting materials and can suffer from low yields in the final aromatization step. Another approach is to start with a pre-fluorinated pyridine and functionalize it, but this can present different regioselectivity challenges.
-
-
Q: What is the best method for purifying the final this compound product?
-
A: The final product is a pyridinol, which is amphoteric and can be challenging to purify.
-
Column Chromatography: This is the most common method. Use a silica gel column with a gradient elution, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity. Adding a small amount of triethylamine (~0.5%) to the mobile phase can prevent the polar product from streaking on the acidic silica gel.
-
Crystallization: If the crude product is sufficiently pure (>90%), crystallization can be an effective and scalable purification method. Experiment with different solvent systems, such as Ethyl Acetate/Hexane, Methanol/Water, or Isopropanol.
-
Acid/Base Extraction: As a preliminary cleanup, you can exploit the amphoteric nature of the molecule. Dissolve the crude material in a solvent like dichloromethane, wash with a mild acid to remove basic impurities, and then wash with a mild base to remove acidic impurities. However, be cautious as the product itself can partition depending on the pH.
-
-
-
Q: What are the primary safety concerns during this synthesis?
-
A: Several steps require specific safety precautions:
-
N-Oxidation: m-CPBA is a potentially explosive solid, especially when shocked or heated. Handle it with non-metallic spatulas and avoid grinding.
-
Chlorination: POCl₃ is highly corrosive and reacts violently with water. It is also toxic upon inhalation. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Fluorination: High temperatures are used with flammable organic solvents (DMSO, DMF). Ensure your glassware is sound and the heating mantle is properly controlled.
-
Diazotization: Diazonium salts can be explosive when isolated or allowed to dry. The reaction should be kept cold (0-5 °C) at all times, and the diazonium intermediate should be used immediately in the next step without isolation.
-
-
Part 4: Key Experimental Protocol
Protocol: Optimized SNAr Fluorination
This protocol provides a detailed method for the challenging conversion of 6-chloro-3-amino-4-methylpyridine N-oxide to its 6-fluoro counterpart.
-
Preparation (Anhydrous Conditions):
-
Dry a 100 mL round-bottom flask and a magnetic stir bar in an oven at 120 °C overnight. Assemble the flask with a reflux condenser and a nitrogen inlet while still hot and allow it to cool under a stream of dry nitrogen.
-
To the flask, add spray-dried potassium fluoride (KF, 3.0 equivalents) and a catalytic amount of a phase-transfer catalyst such as 18-crown-6 (0.1 equivalents).
-
-
Reaction Setup:
-
Add 6-chloro-3-amino-4-methylpyridine N-oxide (1.0 equivalent) to the flask.
-
Using a cannula or dry syringe, add anhydrous dimethyl sulfoxide (DMSO) to the flask to create a ~0.5 M solution.
-
Begin vigorous stirring to ensure the solids are well suspended.
-
-
Reaction Execution:
-
Heat the reaction mixture to 150 °C using an oil bath.
-
Maintain the temperature and allow the reaction to proceed for 12-24 hours. Monitor the reaction's progress by taking small aliquots, quenching them with water, extracting with ethyl acetate, and analyzing the organic layer by TLC or LC-MS.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture slowly into a beaker containing ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of DMSO).
-
Combine the organic layers and wash them with brine to remove residual DMSO.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude material by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 20% to 80% ethyl acetate in hexane) to isolate the pure 6-fluoro-3-amino-4-methylpyridine N-oxide.
-
References
- MDPI. (n.d.). Synthesis and Evaluation of Self-Assembling Properties...
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- Google Patents. (n.d.). WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
- PubMed Central. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors....
- ChemRxiv. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit.
- Royal Society of Chemistry. (n.d.). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides.
- Cambridge Open Engage. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations.
- Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes.
- ResearchGate. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations.
- Virginia Commonwealth University. (n.d.). Efficient Synthesis of Pyridines.
- White Rose Research Online. (n.d.). Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C-H Amidation Reaction.
- NCBI Bookshelf. (n.d.). Pyridine - Some Industrial Chemicals.
- ACS Publications. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines.
- RSC Publishing. (2022). Pyridine: the scaffolds with significant clinical diversity.
- ResearchGate. (2022). (PDF) 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives....
- ResearchGate. (n.d.). Functionalization of pyridines.
- J-STAGE. (n.d.). Functionalization of Pyridines via Reissert-Henze Reaction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. baranlab.org [baranlab.org]
- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
Technical Support Center: Overcoming the Purification Challenges of 6-Fluoro-4-methylpyridin-3-ol
Welcome to the technical support guide for 6-Fluoro-4-methylpyridin-3-ol. This document is designed for researchers, medicinal chemists, and process development professionals who are handling this valuable building block. Due to its unique chemical structure, purifying this compound can present several challenges. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to help you achieve high purity and yield.
Foundational Knowledge: Understanding the Molecule's Behavior
The primary purification challenges stem from the amphoteric nature of this compound. It possesses both a basic pyridine nitrogen and an acidic hydroxyl group. This duality dictates its solubility and chromatographic behavior.
-
The Basic Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen makes the molecule basic. This site readily interacts with acidic media, including the silanol groups (Si-OH) on the surface of standard silica gel, a common cause of poor chromatographic performance.[1]
-
The Acidic Phenolic Hydroxyl: The -OH group is weakly acidic and can be deprotonated under basic conditions, forming a phenoxide salt.
This amphoteric character allows for purification strategies that are unavailable for neutral molecules, such as pH-mediated extractions.[2][3]
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value | Implication for Purification |
| pKa (Pyridinium ion) | ~4-5 | The molecule will be protonated and water-soluble under acidic conditions (pH < 4). |
| pKa (Hydroxyl group) | ~9-10 | The molecule will be deprotonated and water-soluble under basic conditions (pH > 10). |
| Solubility | pH-dependent | Low solubility in neutral water; soluble in acidic and basic aqueous solutions. Soluble in polar organic solvents like Methanol, Ethyl Acetate, and DCM. |
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Problem 1: Severe Peak Tailing and Low Recovery in Silica Gel Chromatography
Q: I'm running a column on silica gel, but my product is coming off as a long, tailing smear, and my final yield is much lower than expected. What's happening?
A: This is the most common issue encountered with pyridine-containing compounds. The basic nitrogen atom in your molecule is strongly interacting with the acidic silanol groups on the surface of the silica gel. This causes some molecules to "stick" to the stationary phase and elute slowly, resulting in peak tailing. In severe cases, this binding can be irreversible, leading to significant loss of material on the column.[1]
Solution Pathway:
-
Assess Stability with 2D-TLC: Before changing your entire purification setup, you must determine if the compound is simply sticking to the silica or actively degrading. A 2D-TLC is a rapid and effective diagnostic tool.[1]
-
Modify Your Mobile Phase: If the compound is stable, the simplest solution is to add a competitive base to your mobile phase to "mask" the acidic silanol sites.
-
Change the Stationary Phase: If the compound is degrading on silica, you must switch to a more inert stationary phase.
Experimental Protocol: 2D-TLC for Stability Assessment
This protocol helps you visualize if your compound is stable on a silica TLC plate, which acts as a reliable proxy for its stability on a silica gel column.[1]
-
Spotting: Take a square TLC plate. In the bottom-left corner (about 1 cm from each edge), spot a concentrated solution of your crude product.
-
First Development: Place the TLC plate in a developing chamber with your chosen eluent system (e.g., 50% Ethyl Acetate in Hexanes). Let the solvent run to the top.
-
Drying and Rotation: Remove the plate and dry it completely with a heat gun or in a vacuum oven to ensure all solvent is gone. Rotate the plate 90 degrees counter-clockwise so that the line of separated spots is now at the bottom.
-
Second Development: Place the plate back into the same developing chamber with the same eluent and let it run again.
-
Analysis: Visualize the plate under a UV lamp.
-
Stable Compound: All spots will form a straight diagonal line from the bottom-left to the top-right.
-
Unstable Compound: You will see new spots that are not on the diagonal line. These represent degradation products formed upon contact with the silica.
-
Visualization: Logic for Diagnosing Stability Issues
Caption: Workflow for diagnosing compound stability on silica gel.
Table 2: Recommended Mobile Phase Modifiers for Purifying Pyridines on Silica Gel
| Modifier | Typical Concentration | Rationale & Use Case |
| Triethylamine (Et₃N) | 0.1 - 1.0% (v/v) | A volatile organic base that effectively competes with the pyridine for binding to silanol sites, preventing peak tailing. The most common and effective choice.[4] |
| Ammonia (in MeOH) | 0.5 - 2.0% of a 7N solution | A stronger base, useful for more basic compounds. Can be harder to remove during solvent evaporation. |
| Acetic Acid (AcOH) | 0.1 - 1.0% (v/v) | Protonates the pyridine. This can sometimes improve peak shape but may also increase polarity, causing the compound to stick more. Use with caution.[4] |
Problem 2: A Stubborn Impurity Co-elutes with the Product
Q: I've optimized my chromatography, but a key impurity, likely a regioisomer, has a very similar Rf and always co-elutes with my product. How can I separate them?
A: When chromatographic separation fails due to very similar polarities, you must exploit other chemical properties of your molecule. For this compound, its amphoteric nature is the key. A pH-mediated liquid-liquid extraction can effectively separate it from neutral or less basic/acidic impurities.[2]
Solution: pH-Mediated Liquid-Liquid Extraction
This technique leverages the ability of your compound to move between an organic solvent and a water-based (aqueous) solvent depending on the pH of the water.
Experimental Protocol: Acid-Base Purification Workflow
-
Dissolution: Dissolve the crude mixture in a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid (e.g., 1M HCl). Shake vigorously. Your basic product will be protonated and move into the aqueous layer, while neutral impurities will remain in the organic layer.
-
Separation: Drain the bottom layer. Keep the aqueous layer (which now contains your product as a salt) and discard the organic layer (containing neutral impurities).
-
Basification: Return the acidic aqueous layer to the separatory funnel. Slowly add a base (e.g., 5M NaOH or solid NaHCO₃) until the pH is basic (pH ~9-10, check with pH paper). This will deprotonate your product, making it organic-soluble again.
-
Back-Extraction: Add a fresh portion of organic solvent (EtOAc or DCM) to the funnel and shake. Your neutral product will now move back into the organic layer.
-
Final Steps: Drain and keep the organic layer. Wash it once with brine (saturated NaCl solution) to remove excess water, then dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield the purified product.
Visualization: pH-Mediated Extraction Workflow
Caption: Workflow for purification via acid-base extraction.
Problem 3: The Purified Product is an Oil and Refuses to Crystallize
Q: After chromatography and solvent removal, I'm left with a clean but oily or amorphous solid product. How can I induce crystallization to get a nice, crystalline solid?
A: Crystallization is often a crucial final step for achieving high purity and ensuring stability. The inability to crystallize usually means the solvent system is not ideal or the product has residual impurities inhibiting lattice formation.
Solution: Systematic Solvent Screening
A systematic approach is required. The goal is to find a solvent system where your product is soluble when hot but poorly soluble when cold. Often, a binary solvent system (one "good" solvent and one "bad" or "anti-solvent") is most effective.
-
Small-Scale Tests: In small vials, dissolve a few milligrams of your product in a minimum amount of a "good" solvent (e.g., Methanol, Ethyl Acetate, Acetone).
-
Add Anti-Solvent: Slowly add a "bad" solvent (an "anti-solvent" in which the product is insoluble, e.g., Hexanes, Heptane, Water) dropwise until the solution becomes slightly cloudy (turbid).
-
Induce Crystallization:
-
Cooling: Place the vial in an ice bath or refrigerator.
-
Scratching: Gently scratch the inside of the vial with a glass rod to create nucleation sites.
-
Seeding: If you have a tiny crystal from a previous batch, add it to the solution to seed crystal growth.
-
-
Scale-Up: Once you find a system that works on a small scale, apply it to the bulk of your material.
Table 3: Common Solvent Systems for Crystallization of Polar Heterocycles
| Good Solvent (Solubilizing) | Anti-Solvent (Precipitating) | Notes |
| Ethyl Acetate (EtOAc) | Hexanes / Heptane | A very common and effective system for moderately polar compounds. |
| Dichloromethane (DCM) | Pentane / Hexanes | Good for less polar compounds; DCM is volatile and easy to remove. |
| Methanol (MeOH) | Water / Diethyl Ether | Effective for highly polar compounds that are water-insoluble. |
| Acetone | Heptane / Water | Acetone is a strong solvent; use sparingly. |
| Isopropanol (IPA) | Water | IPA is less volatile than other alcohols and can promote slower, better crystal growth. |
Frequently Asked Questions (FAQs)
Q: What are the best practices for storing this compound? A: As a pyridinol derivative, it can be sensitive to light and air (oxidation), which may cause discoloration over time (e.g., turning yellow or brown).[5] For long-term storage, keep it in an amber vial under an inert atmosphere (Nitrogen or Argon) in a refrigerator or freezer (2-8°C is often sufficient).
Q: Which analytical techniques are best for assessing the final purity? A: A combination of techniques is always recommended:
-
¹H and ¹⁹F NMR: To confirm the structure and identify any structurally similar impurities.
-
LC-MS: To get an accurate purity assessment (e.g., % area under the curve at a specific wavelength) and confirm the molecular weight.
-
Melting Point: A sharp melting point is a good indicator of high purity. A broad melting range often suggests the presence of impurities.
Q: Can I use reverse-phase (C18) chromatography for purification? A: Absolutely. Reverse-phase chromatography is an excellent alternative to normal-phase silica gel, especially if your compound degrades on silica.[1] You will typically use a mobile phase of water and acetonitrile or methanol. It is crucial to add a modifier, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), to ensure sharp peaks by keeping the compound consistently protonated.[4] Be aware that removing TFA from the final product can be challenging.
References
- Technical Support Center: Chromatographic Purification of Pyridine Derivatives. (n.d.). Benchchem.
- Pyridine - Wikipedia. (n.d.).
- Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. (2023). Los Alamos National Laboratory.
- (PDF) Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. (2023).
- Purine and Related Compound Purification Strategies. (n.d.). Teledyne Labs.
Sources
Technical Support Center: Synthesis of 6-Fluoro-4-methylpyridin-3-ol
Welcome to the technical support guide for the synthesis of 6-Fluoro-4-methylpyridin-3-ol. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this valuable fluorinated pyridine building block. We will delve into the common challenges and side reactions encountered, providing not just solutions but also the underlying chemical principles to empower you to troubleshoot your experiments effectively.
The synthesis of this compound, while conceptually straightforward via the classic Balz-Schiemann reaction, is fraught with potential pitfalls. The electronic nature of the pyridine ring, compounded by the presence of both a hydroxyl and a methyl group, creates a delicate balance of reactivity that can easily tip towards undesired pathways. This guide provides field-proven insights and protocols to help you maximize yield and purity.
Section 1: The Primary Synthetic Pathway: Balz-Schiemann Reaction
The most common and established route to this compound begins with its amino-precursor, 6-Amino-4-methylpyridin-3-ol. The transformation relies on the Balz-Schiemann reaction, which involves two key stages: diazotization of the primary aromatic amine and subsequent fluoro-dediazoniation of the resulting diazonium salt.[1][2]
Caption: General workflow for the Balz-Schiemann synthesis and key side reactions.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Issue 1: Low Conversion and Poor Yield
Q: My reaction has a low yield, and I recover a significant amount of the starting 6-Amino-4-methylpyridin-3-ol. What is the likely cause?
A: This is a classic symptom of incomplete diazotization. The formation of the diazonium salt is highly sensitive to reaction conditions.
-
Causality: The diazotization reaction requires the in-situ formation of nitrous acid (from NaNO₂ and a strong acid), which then generates the nitrosonium ion ([NO]⁺), the key electrophile.[3] If the temperature is too high (>5 °C), nitrous acid decomposes prematurely. If the acid concentration is insufficient, the equilibrium favors the unreactive amine.
-
Troubleshooting Steps:
-
Temperature Control: Maintain a strict temperature of 0-5 °C throughout the sodium nitrite addition. Use a calibrated thermometer and an efficient cooling bath.
-
Acid Stoichiometry: Ensure at least 3-4 equivalents of HBF₄ are used. One equivalent protonates the starting amine, one reacts with NaNO₂, and the excess maintains a strongly acidic medium to prevent premature side reactions.
-
Reagent Quality: Use freshly opened, high-purity sodium nitrite. Older reagents can absorb moisture and decompose.
-
Addition Rate: Add the aqueous solution of sodium nitrite slowly and dropwise below the surface of the reaction mixture to ensure immediate reaction and minimize decomposition in the headspace.
-
Q: The yield of my target product is low, but I'm not recovering the starting material. Instead, I'm getting a dark, complex mixture. Why?
A: This points to the instability of the intermediate diazonium salt and inefficient fluoro-dediazoniation. Aryl diazonium salts are notoriously unstable and can decompose via multiple pathways.[1]
-
Causality: The thermal decomposition step is often the most problematic. If heating is too rapid or too high, explosive decomposition can occur, leading to charring and polymerization.[1] Furthermore, trace amounts of water can lead to the formation of phenolic byproducts (in this case, 4-methylpyridine-3,6-diol), which can further polymerize.
-
Troubleshooting Steps:
-
Isolate the Salt: Ensure the diazonium tetrafluoroborate salt is fully precipitated, filtered, and washed with cold ether to remove residual acid and water before the decomposition step. Handling isolated diazonium salts carries significant safety risks; proceed with caution.[1][4]
-
Controlled Decomposition: Decompose the salt in small batches. Consider thermal decomposition in a high-boiling, inert solvent (e.g., dodecane) to ensure even heat distribution. A sand bath is preferable to an oil bath for reaching higher, stable temperatures.
-
Alternative Decomposition Methods: For sensitive substrates, consider non-thermal decomposition. Photochemical decomposition using a UV lamp can provide the desired product under much milder conditions.[1]
-
Flow Chemistry: For improved safety and control, performing the diazotization and subsequent thermal decomposition in a continuous flow reactor is a state-of-the-art solution that eliminates the isolation of hazardous intermediates and allows for precise temperature control.[4]
-
Issue 2: Purity and Identification of Byproducts
Q: My final product is contaminated with a byproduct that has a mass corresponding to the starting material minus the amino group (M-15). What is this?
A: You are observing protodeamination (also called hydrodediazoniation), which results in the formation of 4-methylpyridin-3-ol.
-
Causality: This side reaction involves the replacement of the diazonium group with a hydrogen atom. The mechanism can be complex, but it is often facilitated by radical pathways or the presence of reducing agents (even solvent molecules like ethanol can act as hydrogen donors).
-
Troubleshooting Steps:
-
Solvent Choice: Avoid using alcohol-based solvents during the decomposition step. High-boiling alkanes or aromatic solvents (e.g., xylene, dichlorobenzene) are preferable.
-
Control pH: Ensure the diazotization is performed under strongly acidic conditions to minimize competing pathways.
-
One-Pot Modification: An alternative approach avoids isolating the diazonium salt. After diazotization in HBF₄, adding a different fluoride source like potassium trifluoroborate (KBF₃) can facilitate a milder, solution-phase fluoro-dediazoniation that may suppress protodeamination.[5]
-
Q: I've isolated a highly colored, high-molecular-weight impurity. What is it?
A: This is likely an azo-coupled byproduct.
-
Causality: The electrophilic diazonium salt can attack an electron-rich aromatic ring. In this reaction, it can attack another molecule of the starting amine (6-Amino-4-methylpyridin-3-ol) or the product, both of which are activated towards electrophilic substitution. This forms a colored azo-dimer.
-
Troubleshooting Steps:
-
Maintain Low Temperature: Azo coupling is highly temperature-dependent. Strict adherence to 0-5 °C during diazotization is critical.
-
Precipitate Quickly: The goal is to have the diazonium tetrafluoroborate salt precipitate from the solution as it forms. This removes it from the reaction medium, preventing it from reacting with the remaining amine. Ensuring a sufficiently high concentration of HBF₄ aids this precipitation.
-
Issue 3: Alternative Strategies
Q: Are there alternatives to the classic Balz-Schiemann reaction for this synthesis?
A: Yes, several alternative fluorination strategies exist, though each presents its own set of challenges.
-
Modified Schiemann Reactions: Instead of HBF₄, you can use other counterions like hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻), which can sometimes offer higher yields, although they are more expensive.[2] Using HF-Pyridine as both the solvent and fluoride source can also be effective, allowing for lower decomposition temperatures.[1][6]
-
Direct C-H Fluorination: In theory, direct fluorination of 4-methylpyridin-3-ol is possible using electrophilic fluorinating agents like Selectfluor® (F-TEDA-BF₄) or silver(II) fluoride (AgF₂).[7][8] However, achieving regioselectivity is a major hurdle. Fluorination of pyridines with these reagents often shows a preference for the position adjacent to the nitrogen.[9][10] For 4-methylpyridin-3-ol, this would correctly target the C6 (and C2) position. The challenge is that the hydroxyl and methyl groups also direct substitution, potentially leading to a mixture of isomers that are difficult to separate.
Section 3: Recommended Experimental Protocols
Protocol 1: Optimized Balz-Schiemann Synthesis
This protocol assumes all operations are conducted in a well-ventilated fume hood with appropriate personal protective equipment. Diazonium salts are potentially explosive and should be handled with extreme care.
-
Diazotization:
-
To a stirred solution of 48% aqueous HBF₄ (4.0 eq.) in a flask equipped with a thermometer, add 6-Amino-4-methylpyridin-3-ol (1.0 eq.). Cool the mixture to 0 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq.) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the resulting slurry at 0-5 °C for an additional 30 minutes.
-
-
Isolation of Diazonium Salt:
-
Collect the precipitated diazonium tetrafluoroborate salt by vacuum filtration.
-
Wash the filter cake sequentially with a small amount of cold water, then cold methanol, and finally cold diethyl ether to yield a fine powder.
-
Dry the salt under a stream of nitrogen. DO NOT dry in a heated oven or under high vacuum, as this can lead to violent decomposition.
-
-
Fluoro-dediazoniation:
-
Place the dried diazonium salt in a round-bottom flask equipped with a reflux condenser and a gas outlet bubbler to vent N₂ and BF₃ gases into a basic scrubber.
-
Heat the solid gently and gradually using a sand bath. The solid will begin to decompose, usually between 100-150 °C, with vigorous gas evolution.
-
Once gas evolution ceases, increase the temperature to ensure complete decomposition and distill/sublime the crude product.
-
-
Purification:
-
Dissolve the crude product in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any acidic impurities.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting solid/oil by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
-
Section 4: Data Summary Table
| Observed Issue | Potential Side Product | Molecular Weight ( g/mol ) | Key Troubleshooting Parameter(s) |
| Low Conversion | (Unreacted Starting Material) | 126.14 | Temperature, Acid Stoichiometry |
| Protodeamination | 4-Methylpyridin-3-ol | 109.13 | Solvent Choice for Decomposition |
| Reaction with Water | 4-Methylpyridine-3,6-diol | 127.12 | Anhydrous Conditions, Salt Purity |
| Azo-Coupling | Azo-dimer | ~248.25 | Low Temperature, Rapid Precipitation |
| Tar Formation | Polymer Mixture | Variable | Controlled Decomposition Rate/Temp |
Section 5: Troubleshooting Workflow
Caption: A decision tree for troubleshooting the synthesis of this compound.
References
- MDPI. (n.d.). Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides.
- Google Patents. (n.d.). WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
- Ivonin, S., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv.
- Ivonin, S., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. Cambridge Open Engage.
- Ivonin, S., et al. (2023). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. RSC Publishing.
- Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147.
- ResearchGate. (n.d.). ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.
- Google Patents. (n.d.). CN104356057A - Preparation method of 3-amino-4-methylpyridine.
- Wang, Y., et al. (2023). A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. Journal of Visualized Experiments, (192).
- Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-60.
- ResearchGate. (n.d.). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations.
- Shibata, N., et al. (2017). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 203, 154-185.
- Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution.
- Scientific Update. (2019). The Balz-Schiemann Reaction.
- MDPI. (2024). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line.
- Professor Steven V. Ley Research Group. (n.d.). Fluorination Reactions.
- Richards, M. R., et al. (2018). Expanding the Balz-Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation. Angewandte Chemie International Edition, 57(42), 13854-13858.
- BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism.
- Scott, P. J. H. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 993-996.
- Wikipedia. (n.d.). Balz–Schiemann reaction.
- PubMed Central. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors....
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Byproduct Formation in Fluoropyridine Synthesis via Nucleophilic Aromatic Substitution (SNAr)
Welcome to the technical support center for fluoropyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of byproduct formation during the synthesis of fluoropyridines, with a specific focus on the widely utilized Nucleophilic Aromatic Substitution (SNAr) pathway. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: Why is Nucleophilic Aromatic Substitution (SNAr) a preferred method for synthesizing fluoropyridines?
A1: The SNAr reaction is a cornerstone in medicinal chemistry for constructing C-N, C-O, and C-S bonds on pyridine rings.[1] The preference for fluoropyridines as substrates in SNAr reactions stems from the unique properties of the fluorine atom. Despite having the strongest single bond to carbon, fluoride paradoxically acts as an excellent leaving group in this specific reaction.[1] This is because the rate-determining step is the initial attack of the nucleophile to form a stabilized intermediate called a Meisenheimer complex.[1][2][3] The high electronegativity of fluorine strongly polarizes the C-F bond, making the attached carbon highly electrophilic and thus more susceptible to nucleophilic attack.[3] This enhanced reactivity often allows for milder reaction conditions compared to chloro- or bromo-pyridines, which is crucial for the late-stage functionalization of complex molecules with sensitive functional groups.[1][4] For instance, the reaction of 2-fluoropyridine with sodium ethoxide is approximately 320 times faster than that of 2-chloropyridine.[1][4]
Q2: What are the most common byproducts I should expect in the SNAr synthesis of fluoropyridines?
A2: Byproduct formation is a common challenge that can significantly impact yield and purity. The most frequently encountered byproducts in the SNAr synthesis of fluoropyridines include:
-
Hydroxypyridines: Formed by the reaction with residual water in the solvent or reagents.[3]
-
Regioisomers: If the starting pyridine has multiple potential leaving groups, a mixture of isomers can be formed.
-
Solvent-adducts: Some solvents, particularly nucleophilic ones or those that can decompose to form nucleophiles, can react with the starting material or product.[2]
-
Dimers or polymers: Self-condensation of the starting material or product can occur under certain conditions.
-
Unreacted starting material: Incomplete conversion is a common issue leading to challenging purification steps.
Troubleshooting Guides
This section provides in-depth troubleshooting for specific issues you might encounter.
Issue 1: My primary byproduct is a hydroxypyridine, significantly lowering my yield. What's causing this and how can I prevent it?
Causality: The formation of hydroxypyridines is almost always due to the presence of water, which can act as a nucleophile, particularly in the presence of a base. Fluoride salts like potassium fluoride (KF) are often hygroscopic and can introduce water into the reaction. Solvents that are not rigorously dried are another common source of moisture.
Troubleshooting Protocol:
-
Rigorous Drying of Reagents and Solvents:
-
Fluoride Source: Dry the fluoride salt (e.g., KF, CsF) under high vacuum at an elevated temperature (e.g., 100-150 °C) for several hours before use.
-
Solvents: Use anhydrous solvents. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are commonly used and should be obtained commercially as anhydrous grade or dried using appropriate methods (e.g., molecular sieves).[2]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.[1]
-
-
Choice of Fluoride Source:
-
Consider using spray-dried potassium fluoride, which has a higher surface area and is less prone to clumping, potentially improving reactivity and reducing the need for harsh conditions that could favor side reactions.
-
Phase-transfer catalysts, such as quaternary ammonium salts, can be used in conjunction with KF to enhance the solubility and reactivity of the fluoride anion, often allowing for milder reaction conditions.[5]
-
Workflow for Minimizing Hydroxypyridine Formation:
Caption: Troubleshooting workflow for hydroxypyridine byproduct.
Issue 2: I'm getting a mixture of regioisomers. How can I improve the selectivity of my reaction?
Causality: The regioselectivity of SNAr reactions on substituted pyridines is governed by a combination of electronic and steric factors. The pyridine nitrogen is strongly electron-withdrawing, activating the ortho (2- and 6-) and para (4-) positions towards nucleophilic attack.[3] The relative reactivity of these positions can be influenced by other substituents on the ring.
-
Electronic Effects: Electron-withdrawing groups on the pyridine ring will further activate the ring for SNAr, while electron-donating groups will deactivate it. The position of these groups relative to the leaving groups is critical.
-
Steric Hindrance: Bulky substituents near a potential reaction site can sterically hinder the approach of the nucleophile, favoring substitution at a less hindered position.[3]
Troubleshooting Protocol:
-
Analyze the Electronic Landscape:
-
Evaluate the electronic properties of the substituents on your pyridine ring. Computational tools can be used to model the LUMO (Lowest Unoccupied Molecular Orbital) of the pyridine derivative to predict the most electrophilic sites.[6]
-
-
Modify Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity, as the reaction will favor the pathway with the lower activation energy.
-
Solvent: The choice of solvent can influence regioselectivity. Non-polar, aprotic solvents may favor substitution at a different position compared to polar aprotic solvents.[7]
-
Nucleophile: The nature of the nucleophile can also play a role. A bulkier nucleophile may exhibit higher selectivity for the less sterically hindered position.
-
Decision Tree for Improving Regioselectivity:
Caption: Decision tree for optimizing regioselectivity.
Issue 3: I'm observing byproducts that appear to be derived from my solvent. How can I prevent this?
Causality: Certain polar aprotic solvents, while excellent for SNAr reactions, can be reactive under the reaction conditions. For example, DMF can decompose at elevated temperatures to generate dimethylamine, a potent nucleophile that can compete with your intended nucleophile.[3] Alcohols, if used as solvents, can be deprotonated by a strong base to form alkoxides, which are also strong nucleophiles.[2]
Troubleshooting Protocol:
-
Solvent Stability:
-
If using DMF at high temperatures, consider switching to a more thermally stable solvent like DMSO.
-
Be aware of the potential for solvent decomposition and the formation of nucleophilic byproducts.
-
-
Solvent Choice:
-
If your intended nucleophile is, for example, an amine, avoid using an alcohol as a solvent with a strong base, as the generated alkoxide will compete.
-
Choose a non-nucleophilic, inert solvent whenever possible.
-
Data Table: Solvent Considerations in SNAr Reactions
| Solvent | Common Use | Potential Issue | Mitigation Strategy |
| DMF | Polar aprotic | Decomposes to dimethylamine at high temperatures | Use a more stable solvent like DMSO for high-temp reactions |
| DMSO | Polar aprotic | Can be difficult to remove post-reaction | Use appropriate work-up procedures (e.g., aqueous washes) |
| Acetonitrile | Polar aprotic | Generally less reactive | A good alternative to DMF/DMSO |
| Alcohols | Protic | Can act as nucleophiles if deprotonated | Avoid with strong bases unless alkoxide formation is desired |
Analytical Methods for Byproduct Identification
A crucial step in troubleshooting is the accurate identification of byproducts. A combination of analytical techniques is often necessary for unambiguous structure elucidation.
| Analytical Technique | Application in Byproduct Identification |
| GC-MS | Separation and identification of volatile byproducts based on their mass-to-charge ratio and fragmentation patterns.[8] |
| LC-MS | Separation and identification of less volatile byproducts. |
| ¹⁹F NMR | A powerful tool for identifying and quantifying fluorine-containing byproducts, as each unique fluorine environment will have a distinct chemical shift.[8] |
| ¹H and ¹³C NMR | Provides detailed structural information about the byproducts. |
| 2D NMR (e.g., COSY, HSQC, HMBC) | Used to establish connectivity between atoms and confirm the structure of unknown byproducts. |
Experimental Protocol: Sample Preparation for NMR Analysis of a Crude Reaction Mixture
-
Quench the Reaction: After the desired reaction time, cool the reaction mixture to room temperature.
-
Work-up: Perform a standard aqueous work-up to remove inorganic salts and highly polar impurities. Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Prepare NMR Sample: Dissolve a small amount of the crude residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) suitable for your product's solubility.
-
Acquire Spectra: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. If necessary, perform 2D NMR experiments to aid in structure elucidation.
References
- BenchChem. (2025). Managing solvent effects in fluoropyridine reactions.
- Dissertation. (n.d.). Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (2025, August 9).
- BenchChem. (2025). Troubleshooting low yields in nucleophilic substitution of fluoropyridines.
- Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. (2017, November 27).
- Synthesis of 2-amino-5-fluoropyridine. (2025, August 7).
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.).
- BenchChem. (2025).
- Facile C–F Bond Formation through a Concerted Nucleophilic Aromatic Substitution Mediated by the PhenoFluor Reagent. (2017, November 9).
- Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139–10147.
- FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing.... (n.d.).
- Preparation method of fluoropyridine compounds. (n.d.).
- nucleophilic fluorination reactions: Topics by Science.gov. (n.d.).
- ANALYTICAL METHODS. (n.d.).
- Development of N-F fluorinating agents and their fluorinations: Historical perspective. (n.d.). PMC.
- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (n.d.). MDPI.
- Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. (n.d.).
- Green Chemistry. (n.d.). RSC Publishing.
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. (2015, August 7). PubMed.
- Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. (2020, September 24).
- Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collabor
- Directed nucleophilic aromatic substitution reaction. (2024, November 11). RSC Publishing.
- Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. (2025, August 5).
- Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. (2025, August 6).
- Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collabor
- Evaluation of analytical methods for fluorine in biological and related m
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
- A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. (n.d.). PMC.
- Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. (n.d.). PMC.
- Fluorination Reactions. (n.d.). Professor Steven V. Ley Research Group.
- Chemistry of N-fluoropyridinium salts. (2005, December). PubMed.
- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (2020, July 9). PubMed.
- Origin of Salt Effects in SN2 Fluorination Using KF Promoted by Ionic Liquids: Quantum Chemical Analysis. (n.d.). MDPI.
- Electrophotocatalytic SNAr Reactions of Unactivated Aryl Fluorides at Ambient Temper
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.
- Rh‐catalyzed SNAr hydroxylation of aryl fluorides. (n.d.).
- Development of an SNAr Reaction: A Practical and Scalable Strategy To Sequester and Remove HF. (n.d.).
- 9,10-Difluoro-9,10-disila-9,10-dihydroanthracene. (n.d.). MDPI.
- Catalytic SNAr of unactivated aryl chlorides. (n.d.). Semantic Scholar.
- The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (2025, August 6).
- Catalytic SNAr Hydroxylation and Alkoxylation of Aryl Fluorides. (n.d.).
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. (n.d.). PMC.
- SNAr Reaction in Common Molecular Solvents Under Pressure. (n.d.). Wordpress.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. wuxibiology.com [wuxibiology.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Analytical Characterization of 6-Fluoro-4-methylpyridin-3-ol
Prepared by: Senior Application Scientist, Advanced Analytics Division
Welcome to the technical support center for 6-Fluoro-4-methylpyridin-3-ol. This guide is designed for researchers, analytical chemists, and drug development professionals who are working with this and structurally similar fluorinated pyridine derivatives. Given the unique combination of a basic pyridine core, an acidic hydroxyl group, and an electron-withdrawing fluorine atom, this molecule presents distinct analytical challenges. This document provides troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities effectively.
Part 1: Core Physicochemical Challenges & Initial Troubleshooting
This section addresses fundamental issues related to the compound's inherent properties that can impact handling, storage, and preliminary analysis.
Q1: What are the primary structural features of this compound that influence its analytical behavior?
A: The analytical characterization of this molecule is governed by a confluence of three key structural motifs:
-
The Pyridine Nitrogen: The basic nitrogen atom (pKa typically 5-6 for pyridine derivatives) is the primary site of protonation.[1] This makes the molecule susceptible to strong ionic interactions with acidic surfaces, such as the residual silanols on silica-based chromatography columns, leading to poor peak shape.[1]
-
The Phenolic Hydroxyl Group: The -OH group at the 3-position is weakly acidic and can engage in hydrogen bonding. This enhances polarity and provides an alternative site for interaction. It also makes the molecule potentially susceptible to oxidation, especially if trace metals are present.
-
The Fluorine Atom: The C-F bond is highly polarized. The strong electron-withdrawing nature of fluorine influences the electronic environment of the entire ring, affecting its reactivity, chromatographic retention, and NMR chemical shifts.
These features combined can lead to complex retention behavior, potential instability, and unique spectroscopic signatures that require careful consideration during method development.
Q2: My stock solution of this compound in dichloromethane (DCM) developed a fine white precipitate after being stored at room temperature. What is happening?
A: You are likely observing the formation of a 1,1'-methylenebispyridinium dichloride salt.[2] Pyridine and its derivatives are known to react with halogenated solvents like DCM, even under ambient conditions.[2] The reaction involves two consecutive SN2 substitutions on the DCM molecule by the basic nitrogen of the pyridine ring.
Recommendation: Avoid using chlorinated solvents (DCM, chloroform) for long-term storage or as NMR solvents if quantitative accuracy is critical. For NMR, prefer solvents like DMSO-d6 or Methanol-d4. If DCM must be used for an extraction, minimize contact time and use it at low temperatures.
Q3: My solid sample has developed a slight yellow or brown tint over time. Is it degrading?
A: Discoloration is a common indicator of degradation in pyridine and phenol-containing compounds.[3] This is often due to slow oxidation or polymerization reactions, which can be accelerated by exposure to light, air (oxygen), and moisture. Pyridine derivatives are also known to be hygroscopic, readily absorbing atmospheric moisture.[3]
Recommendation: Store this compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator or freezer to protect it from light, oxygen, and moisture.[3]
Part 2: Chromatographic Analysis (HPLC/UHPLC)
Chromatography is the cornerstone of purity assessment and quantification. However, the basic nature of the pyridine nitrogen is a frequent source of difficulty.
FAQ 1: Troubleshooting Severe Peak Tailing in Reversed-Phase HPLC
Q: I am analyzing this compound on a standard C18 column, and the peak shows significant tailing, making integration and quantification unreliable. What is the cause and how can I fix it?
A: Peak tailing for basic compounds like this is a classic problem caused by secondary ionic interactions between the protonated pyridine nitrogen and negatively charged, deprotonated residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[1] This creates multiple interaction mechanisms, slowing a fraction of the analyte molecules and causing them to elute later, resulting in a "tail."
Below is a systematic workflow to diagnose and solve this issue.
Diagram: Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for resolving peak tailing issues.
Experimental Protocol: Stepwise Method Refinement
This table outlines specific, actionable steps to improve peak shape. Start with Step 1 and proceed sequentially if the issue is not resolved.
| Step | Action | Causality & Rationale | Example Conditions |
| 1 | Lower Mobile Phase pH | At low pH (~2.5-3.5), the pyridine nitrogen is fully protonated (analyte is a cation), and the silanol groups are protonated and neutral (Si-OH). This minimizes the strong ionic interaction, leaving primarily reversed-phase retention. | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in ACN |
| 2 | Add a Competing Base | If low pH is insufficient, adding a small amine like Triethylamine (TEA) to the mobile phase acts as a "silanol blocker." TEA, being a stronger base, will preferentially interact with the active silanol sites, effectively shielding the analyte from them.[1] | A: WaterB: AcetonitrileAdditive: 0.1% (v/v) TEA to both phases |
| 3 | Change the Column | Older C18 columns have a higher concentration of acidic silanols. Modern columns use high-purity silica and advanced end-capping to minimize these sites. Switching to a column specifically marketed for polar basics can provide a dramatic improvement.[4] | Switch from a generic L1 column to one like Agilent Zorbax SB-C18, Waters XBridge BEH C18, or Phenomenex Luna Omega Polar C18. |
| 4 | Use a Different Stationary Phase | If peak shape is good but selectivity with impurities is poor, changing the interaction mechanism is key. A Phenyl or Polar-Embedded phase offers different selectivity based on pi-pi or polar interactions, respectively.[1] | Column: Phenomenex Kinetex Phenyl-Hexyl or a similar phase. |
Part 3: Mass Spectrometry (MS) and NMR Spectroscopy
Spectroscopic techniques are essential for structural confirmation and identification of unknowns.
FAQ 2: Mass Spectrometry - Ionization and Fragmentation
Q: What is the best way to analyze this compound by LC-MS, and what fragments should I expect in MS/MS for identity confirmation?
A:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is the ideal choice. The basic pyridine nitrogen is readily protonated in the acidic mobile phases typically used for good chromatography, yielding a strong [M+H]+ signal.
-
Fragmentation: High-resolution MS (HRMS) is crucial for confirming elemental composition. In tandem MS (MS/MS), you can expect fragmentation patterns that provide structural evidence.
Diagram: Predicted MS/MS Fragmentation Pathway
Caption: Common fragmentation pathways for the protonated molecule.
FAQ 3: NMR Spectroscopy - Solvent Choice and Spectral Interpretation
Q: I need to run an NMR for structural confirmation. Are there any solvent considerations, and what key signals define the molecule?
A:
-
Solvent Choice: As mentioned in Q2, avoid CDCl3 and CD2Cl2 for anything other than a quick check, due to the potential for reaction.[2]
-
DMSO-d6 is an excellent choice as it will allow you to observe the exchangeable hydroxyl (-OH) proton.
-
Methanol-d4 (MeOD) is also suitable, but the -OH proton will exchange with the deuterium from the solvent and will not be observed.
-
-
Expected 1H NMR Signals:
-
Two Aromatic Protons: You will see two distinct signals in the aromatic region for the two protons on the pyridine ring. They will likely appear as doublets or more complex multiplets due to H-H and H-F coupling.
-
Methyl Protons: A singlet around 2-3 ppm corresponding to the -CH3 group.
-
Hydroxyl Proton: A broad singlet (if in DMSO-d6) that is exchangeable with D2O.
-
-
Expected 19F NMR:
-
A single resonance, likely coupled to the adjacent aromatic proton. This is a highly specific confirmation of the fluorine's presence and position.
-
Part 4: Impurity Profiling and Stability Assessment
A critical aspect of characterization is understanding the purity profile and degradation pathways.
Q: How do I develop a strategy to identify unknown impurities found in my sample batch?
A: A systematic approach combining chromatography and high-resolution spectroscopy is the most robust method.
Diagram: General Workflow for Impurity Identification
Caption: A systematic workflow for identifying unknown impurities.
Common Potential Impurities:
-
Process-Related: Unreacted starting materials, reagents, or isomers formed during synthesis.
-
Homologues: Related pyridine derivatives such as lutidines or picolines are common impurities in commercial pyridine sources and could carry through a synthesis.[3]
-
Degradants: Oxidation products (as discussed in Q3) or products from reaction with solvents (Q2).[2][3]
By implementing these structured analytical and troubleshooting strategies, researchers can overcome the challenges inherent in characterizing this compound, ensuring data quality, and accelerating research and development timelines.
References
- Technical Support Center: Chromatographic Purification of Pyridine Deriv
- Overcoming challenges in the purification of pyridine compounds. (2025). Benchchem.
- Method for pyridine amine derivative. (2015).
- Puzzling Pyridine Problem Probed. (2010). ChemistryViews.
Sources
Technical Support Center: Scaling Up the Production of 6-Fluoro-4-methylpyridin-3-ol
Welcome to the technical support center for the synthesis and scale-up of 6-Fluoro-4-methylpyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this valuable fluorinated pyridinol intermediate. We will delve into the underlying chemistry of the synthetic process, offering troubleshooting advice and detailed protocols to ensure a successful and efficient scale-up.
PART 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, providing concise answers to foundational inquiries.
Q1: What is a common synthetic route for this compound?
A common and practical approach involves a multi-step synthesis starting from a readily available pyridine derivative. A plausible route begins with the nitration of a suitable picoline, followed by halogen exchange to introduce the fluorine atom, reduction of the nitro group to an amine, and finally, a diazotization-hydrolysis sequence to install the hydroxyl group.
Q2: Why is the fluorination step often challenging?
Nucleophilic aromatic substitution (SNAr) on pyridine rings can be difficult, especially at the meta-position relative to the ring nitrogen. The success of the fluorination is highly dependent on the activation of the pyridine ring by electron-withdrawing groups and the choice of fluorinating agent and reaction conditions.[1][2]
Q3: What are the primary safety concerns when handling fluorinating agents?
Many fluorinating agents are highly reactive and can react violently with water and organic materials.[3][4] For instance, elemental fluorine is extremely corrosive and a powerful oxidizing agent.[5] It is crucial to work in a well-ventilated area, use appropriate personal protective equipment (PPE), and have quenching protocols in place.[3][6]
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are effective techniques for monitoring the consumption of starting materials and the formation of products. For more detailed analysis, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be employed to identify intermediates and byproducts.
Q5: What are the key considerations for scaling up this synthesis?
When moving from bench-scale to pilot or production scale, several factors become critical:
-
Heat Management: Many of the reaction steps, such as nitration and fluorination, can be highly exothermic.[] Proper reactor design and cooling systems are essential to control the reaction temperature and prevent runaway reactions.
-
Mixing: Ensuring efficient mixing is crucial for maintaining reaction homogeneity and achieving consistent results, especially in heterogeneous reaction mixtures.
-
Reagent Addition: The rate of reagent addition, particularly for reactive species, must be carefully controlled to manage heat generation and minimize side reactions.
-
Work-up and Isolation: The work-up and purification procedures need to be scalable and efficient to handle larger volumes and ensure product purity.
PART 2: Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the synthesis of this compound.
Issue 1: Low Yield in the Fluorination Step
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Incomplete Reaction | Increase reaction temperature and/or time. | SNAr reactions on electron-rich pyridine rings often require significant thermal energy to overcome the activation barrier.[2][8] |
| Poor Leaving Group | If starting from a chloro- or bromo-pyridine, ensure anhydrous conditions for the fluoride source (e.g., spray-dried KF). | The nucleophilicity of the fluoride ion is significantly reduced by protic solvents. Anhydrous conditions enhance its reactivity. |
| Decomposition of Starting Material | Lower the reaction temperature and extend the reaction time. | High temperatures can lead to the degradation of sensitive starting materials or products. Finding an optimal temperature is key. |
| Inefficient Fluorinating Agent | Consider alternative fluorinating agents, such as cesium fluoride (CsF) or employing a phase-transfer catalyst. | The choice of fluorinating agent can significantly impact the reaction rate and yield. CsF is more soluble and reactive than KF. Phase-transfer catalysts facilitate the transport of the fluoride ion into the organic phase. |
Issue 2: Impure Product After Purification
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Presence of Positional Isomers | Optimize the regioselectivity of the preceding steps (e.g., nitration). | The formation of isomeric impurities often originates from a lack of regioselectivity in earlier synthetic steps. Careful control of reaction conditions during electrophilic substitution can minimize this. |
| Incomplete Removal of Solvents | Employ high-vacuum drying or azeotropic distillation. | Residual solvents can be trapped in the crystalline lattice of the product. These techniques can effectively remove them. |
| Co-crystallization of Byproducts | Re-crystallize from a different solvent system or perform a preparative chromatography step. | The solubility of the desired product and impurities can vary significantly in different solvents, allowing for their separation through re-crystallization. |
| Thermal Decomposition during Distillation | Use vacuum distillation to lower the boiling point. | Many organic molecules, especially those with hydroxyl groups, are prone to decomposition at high temperatures. Vacuum distillation allows for purification at a lower, less destructive temperature.[9] |
Issue 3: Reaction Stalls or Does Not Proceed to Completion
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Deactivated Catalyst | If a catalyst is used (e.g., in a reduction step), ensure it is fresh or properly activated. | Catalysts can be poisoned by impurities in the starting materials or solvents. Using a fresh batch or a higher loading may be necessary. |
| Presence of Water | Ensure all reagents and solvents are anhydrous, especially for reactions sensitive to moisture. | Water can react with and deactivate many reagents, such as strong bases or organometallics, and can also interfere with reactions involving anhydrous fluoride salts. |
| Insufficient Mixing | Increase the stirring rate or use a more efficient stirring mechanism. | In heterogeneous reactions, poor mixing can lead to localized depletion of reagents and a stalled reaction. |
PART 3: Experimental Protocols
The following are representative, step-by-step methodologies for the key stages in the synthesis of this compound. These should be optimized for your specific laboratory conditions and scale.
Protocol 1: Synthesis of 6-Chloro-4-methyl-3-nitropyridine
-
Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Nitration: Charge the flask with fuming sulfuric acid and cool to 0°C in an ice-salt bath. Slowly add 2-chloro-4-methylpyridine to the stirred acid, maintaining the temperature below 10°C.
-
Reagent Addition: Add a nitrating mixture of fuming nitric acid and fuming sulfuric acid dropwise from the addition funnel, ensuring the temperature does not exceed 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.
-
Isolation: Collect the solid by filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum to a constant weight.
Protocol 2: Fluorination to 6-Fluoro-4-methyl-3-nitropyridine
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium fluoride and a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or sulfolane.
-
Azeotropic Drying (Optional but Recommended): Heat the mixture and distill off a small amount of the solvent to remove any residual water.
-
Reagent Addition: Cool the mixture and add 6-Chloro-4-methyl-3-nitropyridine.
-
Reaction: Heat the reaction mixture to a high temperature (e.g., 180-220°C) and stir vigorously for several hours. Monitor the reaction by GC-MS or LC-MS.
-
Work-up: Cool the reaction mixture and pour it into a large volume of cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or vacuum distillation.
Protocol 3: Reduction and Hydrolysis to this compound
-
Reduction: Dissolve the 6-Fluoro-4-methyl-3-nitropyridine in a suitable solvent like ethanol or methanol. Add a catalyst such as palladium on carbon (Pd/C). Hydrogenate the mixture in a Parr shaker or under a balloon of hydrogen gas until the starting material is consumed.
-
Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Diazotization: Cool the filtrate containing the amine to 0-5°C. Slowly add a solution of sodium nitrite in water. Then, carefully add an aqueous acid (e.g., sulfuric acid) to form the diazonium salt.
-
Hydrolysis: Gently heat the diazonium salt solution to effect hydrolysis to the pyridinol.
-
Neutralization and Extraction: Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent.
-
Final Purification: Dry the organic extracts, concentrate, and purify the final product by recrystallization or column chromatography.[9]
PART 4: Visualization of Workflows
Synthetic Workflow Diagram
Caption: Proposed synthetic route for this compound.
Troubleshooting Logic Diagram for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
PART 5: Quality Control
Ensuring the purity and identity of the final product is paramount. The following analytical techniques are recommended for the quality control of this compound.
| Analytical Technique | Purpose | Expected Observations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Structural elucidation and confirmation. | The spectra should be consistent with the proposed structure, showing the correct number of signals, chemical shifts, and coupling constants characteristic of the fluorinated pyridinol. |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of identity. | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak should be observed, with the area percent indicating the purity of the sample. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | The spectrum should show characteristic absorption bands for the O-H stretch of the hydroxyl group, C-F stretch, and aromatic C-H and C=C stretches. |
| Elemental Analysis | Determination of the elemental composition. | The experimentally determined percentages of carbon, hydrogen, nitrogen, and fluorine should be within acceptable limits of the theoretical values. |
References
- Chiba, S., & Rovis, T. (2015). Facile Rh(III)
- ResearchGate. (n.d.).
- Princeton University. (n.d.). Fluorine. [Link]
- ACS Publications. (2025).
- Purdue University. (n.d.). Fluorine Safety. [Link]
- Chemical Communications (RSC Publishing). (n.d.).
- Journal of Chemical Education. (n.d.). Microscale synthesis of heterocyclic compounds. [Link]
- NIH. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. [Link]
- Journal of Nuclear Medicine. (2016).
- RSC Publishing - The Royal Society of Chemistry. (2023). Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. [Link]
- Universität Münster. (2024).
- Journal of the American Chemical Society. (2014).
- Google Patents. (n.d.). EP2585436B1 - Process for preparing 4-hydroxypyridines.
- PMC - NIH. (2014).
Sources
- 1. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 6. ipo.rutgers.edu [ipo.rutgers.edu]
- 8. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
Navigating the Reactive Landscape of 6-Fluoro-4-methylpyridin-3-ol: A Technical Support Guide to Regioselectivity Control
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 6-Fluoro-4-methylpyridin-3-ol. This guide is designed to provide in-depth, practical advice on controlling the regioselectivity of reactions involving this versatile building block. As Senior Application Scientists, we understand that achieving the desired isomeric purity is paramount in synthetic chemistry, particularly in the context of drug discovery and development. This resource addresses common challenges and frequently asked questions in a direct Q&A format, grounding our recommendations in established mechanistic principles and field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Electrophilic Aromatic Substitution (EAS)
The pyridine ring, while generally electron-deficient, can undergo electrophilic aromatic substitution, especially when activated by electron-donating groups like the hydroxyl and methyl substituents present in this compound. The interplay of these groups, along with the deactivating effect of the fluorine atom and the pyridine nitrogen, creates a nuanced regiochemical landscape.
Question 1: We are attempting an electrophilic aromatic substitution (e.g., halogenation, nitration) on this compound. Which position on the ring is most likely to react, and how can we control the outcome?
Answer:
The regioselectivity of electrophilic aromatic substitution on this compound is primarily governed by the directing effects of the substituents on the pyridine ring. The hydroxyl group at C3 is a powerful activating and ortho-, para-directing group. The methyl group at C4 is also activating and ortho-, para-directing. The fluorine atom at C6 is a deactivating group but is also ortho-, para-directing. The pyridine nitrogen is deactivating and generally directs meta to itself.[1][2]
Let's analyze the directing effects:
-
Hydroxyl group (-OH) at C3: Strongly directs ortho (to C2 and C4) and para (to C6). Since C4 and C6 are already substituted, the primary direction is towards C2.
-
Methyl group (-CH₃) at C4: Directs ortho (to C3 and C5) and para (to C-). Since C3 is substituted, it directs towards C5.
-
Fluorine atom (-F) at C6: Directs ortho (to C5) and para (to C3). With C3 substituted, it directs towards C5.
-
Pyridine Nitrogen: Deactivates the ring and directs incoming electrophiles to the meta positions (C3 and C5). Given that C3 is occupied, this also points towards C5.
Considering these factors, the positions most activated towards electrophilic attack are C2 and C5 . The C2 position is strongly activated by the adjacent hydroxyl group. The C5 position is activated by both the methyl and fluoro groups.
Controlling the Regioselectivity:
The outcome of the reaction will likely be a mixture of C2 and C5 substituted products. The ratio will depend on the specific electrophile and the reaction conditions.
-
To favor C2 substitution: Emphasize the directing effect of the powerful hydroxyl group. Reactions under milder, kinetically controlled conditions may favor this position due to the strong activation.
-
To favor C5 substitution: This position is sterically less hindered than C2 (which is flanked by the nitrogen and the hydroxyl group). Using bulkier electrophiles or reaction conditions that favor thermodynamic control might lead to a higher proportion of the C5 isomer.
Troubleshooting Guide: Electrophilic Aromatic Substitution
| Issue | Potential Cause | Suggested Solution |
| Low or no reactivity | The pyridine ring is deactivated by the nitrogen atom and the fluorine substituent. | Use more forcing reaction conditions (higher temperature, stronger Lewis acid). Consider converting the hydroxyl group to a more strongly activating group (e.g., methoxy) if compatible with the overall synthetic plan. |
| Formation of a mixture of C2 and C5 isomers | Similar activation of both positions by the resident substituents. | Experiment with different solvents of varying polarity. Utilize sterically demanding electrophiles to potentially favor the less hindered C5 position. For example, use N-bromosuccinimide (NBS) for bromination, which can be sensitive to steric hindrance.[3] |
| Decomposition of starting material | Harsh reaction conditions (strong acids) can lead to side reactions or degradation. | Employ milder electrophilic reagents. For halogenation, consider using N-halosuccinimides instead of elemental halogens with a strong Lewis acid. For nitration, consider using milder nitrating agents like acetyl nitrate. |
Diagram: Directing Effects in Electrophilic Aromatic Substitution
Caption: Directing effects of substituents on this compound for EAS.
Section 2: Nucleophilic Aromatic Substitution (SNAr)
The fluorine atom at the C6 position is a good leaving group for nucleophilic aromatic substitution, especially given its position ortho to the electron-withdrawing pyridine nitrogen.
Question 2: We want to perform a nucleophilic aromatic substitution on the fluorine atom. What conditions are recommended, and are there any competing reactions to be aware of?
Answer:
Nucleophilic aromatic substitution (SNAr) at the C6 position is a feasible and synthetically useful transformation for this molecule. The pyridine nitrogen activates the C6 position towards nucleophilic attack.[4][5]
Recommended Conditions:
-
Nucleophiles: A wide range of nucleophiles can be employed, including alkoxides, thiolates, and amines.
-
Solvents: Polar aprotic solvents such as DMSO, DMF, or NMP are generally preferred as they can solvate the cation of the nucleophile salt, thus increasing the nucleophilicity of the anion.
-
Temperature: The reaction may require heating, typically in the range of 80-150 °C, depending on the nucleophilicity of the attacking species.
Competing Reactions:
A primary competing reaction is the deprotonation of the acidic hydroxyl group at C3 by the nucleophile/base. This can be addressed in two ways:
-
Use of Excess Nucleophile/Base: A common strategy is to use at least two equivalents of the nucleophile or an additional equivalent of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) to first deprotonate the hydroxyl group, forming the pyridinolate salt in situ, before the SNAr reaction proceeds.
-
Protection of the Hydroxyl Group: Alternatively, the hydroxyl group can be protected as an ether (e.g., methyl, benzyl) or a silyl ether prior to the SNAr reaction. The protecting group can then be removed in a subsequent step.
Troubleshooting Guide: Nucleophilic Aromatic Substitution
| Issue | Potential Cause | Suggested Solution |
| No reaction or slow conversion | Insufficient activation of the C-F bond or low nucleophilicity. | Increase the reaction temperature. Use a more polar aprotic solvent. If using an amine nucleophile, consider a palladium-catalyzed Buchwald-Hartwig amination, which can be effective for less activated aryl halides.[6][7] |
| Side products from reaction at other positions | Unlikely, as the C6 position is highly activated for SNAr. | Confirm the structure of any side products to rule out unexpected reactivity. |
| Difficulty with work-up | High-boiling polar aprotic solvents can be difficult to remove. | After the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent like ethyl acetate. |
Experimental Protocol: SNAr with an Amine Nucleophile
-
To a solution of this compound (1.0 eq) in DMSO, add the desired amine (1.2 eq) and potassium carbonate (2.5 eq).
-
Heat the reaction mixture to 120 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Section 3: Reactions at the Hydroxyl Group (O-Alkylation/Acylation vs. C-Alkylation/Acylation)
The hydroxyl group of this compound can be deprotonated to form a pyridinolate, which is an ambident nucleophile, meaning it can react with electrophiles at either the oxygen or a carbon atom of the ring.
Question 3: We are trying to alkylate the hydroxyl group but are observing a mixture of O-alkylated and C-alkylated products. How can we selectively obtain the O-alkylated product?
Answer:
The competition between O- and C-alkylation is a classic challenge in the chemistry of phenols and related compounds. The outcome is influenced by several factors, including the nature of the electrophile, the counter-ion, the solvent, and the temperature.
To Favor O-Alkylation:
-
Hard vs. Soft Acid-Base (HSAB) Theory: O-alkylation is generally favored by "hard" electrophiles. Hard electrophiles include alkyl sulfates (e.g., dimethyl sulfate), alkyl halides with more electronegative halogens (e.g., alkyl chlorides), and reagents used in the Mitsunobu reaction.[8][9]
-
Reaction Conditions: Reactions that favor kinetic control often lead to more O-alkylation. This typically involves using a strong base to rapidly and irreversibly generate the phenoxide, followed by the addition of the alkylating agent at low temperatures. Polar aprotic solvents (e.g., DMF, DMSO) can also favor O-alkylation by solvating the cation and leaving a "naked" and highly reactive oxygen anion.
To Favor C-Alkylation:
-
HSAB Theory: C-alkylation is favored by "softer" electrophiles, such as alkyl iodides and bromides.
-
Reaction Conditions: Thermodynamic control, which can be achieved by using weaker bases and allowing the reaction to proceed at higher temperatures for longer times, may favor the more stable C-alkylated product. Polar protic solvents can solvate the oxygen atom of the phenoxide through hydrogen bonding, leaving the carbon atoms of the ring more accessible for attack.
Troubleshooting Guide: O- vs. C-Alkylation/Acylation
| Issue | Desired Outcome | Suggested Solution |
| Mixture of O- and C-alkylated products | O-Alkylation | Use a harder electrophile (e.g., dimethyl sulfate). Employ a polar aprotic solvent like DMF. Use a strong base (e.g., NaH) at a low temperature. Consider a Mitsunobu reaction for the introduction of alkyl groups.[8][9] |
| Mixture of O- and C-alkylated products | C-Alkylation | Use a softer electrophile (e.g., methyl iodide). Use a polar protic solvent. A weaker base and higher temperatures may favor the thermodynamic C-alkylated product. |
| Low yield of acylated product | O-Acylation | Use a standard acylation protocol with an acyl halide or anhydride in the presence of a base like pyridine or triethylamine. |
| Low yield of acylated product | C-Acylation (Friedel-Crafts) | The pyridine ring is generally deactivated towards Friedel-Crafts acylation. Stronger Lewis acids and higher temperatures may be required, but this can lead to decomposition. It is often more synthetically viable to introduce acyl groups via other methods. |
Diagram: O- vs. C-Alkylation of the Pyridinolate
Caption: Factors influencing the regioselectivity of O- versus C-alkylation.
References
- Buchwald–Hartwig amination. In Wikipedia.
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2022). National Institutes of Health.
- De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. (2023). MDPI.
- 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. (2018). YouTube.
- Mannich Reaction Mechanism. BYJU'S.
- Vilsmeier-Haack Reaction. NROChemistry.
- Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable.
- Vilsmeier–Haack reaction. In Wikipedia.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- A comparison of regioselectivity in electrophilic aromatic substitution... ResearchGate.
- Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. (2001). ResearchGate.
- 15.2: Regioselectivity in Electrophilic Aromatic Substitution. (2023). Chemistry LibreTexts.
- Why does an electrophilic substitution reaction take place in the 3rd position of pyridine? (2017). Quora.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Mannich Reaction. Organic Chemistry Portal.
- MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. AdiChemistry.
- A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (2006). National Institutes of Health.
- Fast and Accurate Prediction of the Regioselectivity of Electrophilic Aromatic Substitution Reactions. (2018). ChemRxiv.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- 7.5: Directing Effects. (2022). Chemistry LibreTexts.
- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (2006). National Institutes of Health.
- Nucleophilic Aromatic Substitution. Chemistry Steps.
- A convenient and efficient protocol for the synthesis of 2-vinylquinolines from 2-methylquinolines, formaldehyde solution and secondary amine hydrochlorides. (2016). Royal Society of Chemistry.
- Mitsunobu Reaction. Organic Chemistry Portal.
- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (2022). National Institutes of Health.
- Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. (2020). YouTube.
- Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (2014). National Institutes of Health.
- Vilsmeier Reaction. (2021). YouTube.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2014). National Institutes of Health.
- 3-Fluoro-2-hydroxypyridine. PubChem.
- Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. (2014). Royal Society of Chemistry.
- Metal-free direct C-6-H alkylation of purines and purine nucleosides enabled by oxidative homolysis of 4-alkyl-1,4-dihydropyridines at room temperature. (2023). Bohrium.
Sources
- 1. quora.com [quora.com]
- 2. youtube.com [youtube.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Mannich reaction - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 6-Fluoro-4-methylpyridin-3-ol
Welcome to the technical support center for cross-coupling reactions involving 6-Fluoro-4-methylpyridin-3-ol. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Section 1: General Catalyst & Ligand Selection
Q1: What are the main challenges when performing cross-coupling reactions with this compound?
A1: The structure of this compound presents several distinct challenges in transition-metal-catalyzed cross-coupling reactions:
-
The "2-Pyridyl Problem": The nitrogen atom in the pyridine ring can act as a ligand, coordinating to the palladium catalyst. This can lead to catalyst inhibition or deactivation, slowing down or halting the catalytic cycle. This is a well-known issue with 2-substituted pyridines.[1][2]
-
Hydroxyl Group Reactivity: The acidic proton of the 3-hydroxyl group can interfere with basic reaction conditions. It can also act as a directing group, influencing the regioselectivity of a reaction, or potentially coordinate to the metal center.[3][4]
-
Electronic Effects: The fluorine atom is strongly electron-withdrawing, which can influence the rate of oxidative addition, a key step in many catalytic cycles.[5][6]
-
Steric Hindrance: The methyl group at the 4-position can introduce steric bulk, which may influence the approach of the catalyst and coupling partners.
Q2: What is the general principle for selecting a ligand for this substrate?
A2: The key is to use a ligand that promotes the desired catalytic steps (oxidative addition, reductive elimination) while preventing catalyst inhibition by the pyridine nitrogen. The most successful strategy involves using bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) .[6][7]
-
Causality: Bulky ligands, like the Buchwald biaryl phosphines (e.g., XPhos, SPhos) or trialkylphosphines (e.g., P(t-Bu)₃), create a sterically crowded environment around the palladium center.[7] This steric hindrance disfavors the binding of the pyridine nitrogen to the metal, thus keeping the catalyst active. Their strong electron-donating ability increases the electron density on the palladium, which facilitates the oxidative addition of aryl halides and promotes the final reductive elimination step.[7][8] Monoligated palladium(0) species, often formed from these bulky ligands, are highly active catalytic species.[9]
Caption: Logic for selecting bulky, electron-rich ligands.
Section 2: Reaction-Specific Guidance
Suzuki-Miyaura Coupling (C-C Bond Formation)
Q3: I want to perform a Suzuki-Miyaura reaction. Which catalyst system (precatalyst, ligand, base) should I start with?
A3: For Suzuki-Miyaura couplings with pyridyl substrates, particularly those prone to instability like pyridyl boronic acids, a robust catalyst system is essential.[1][10] The primary challenge is often the propensity of the pyridyl boronic acid to undergo protodeboronation (replacement of the boron group with a hydrogen).[1]
A reliable starting point is a modern palladium precatalyst combined with a strong, non-nucleophilic base.
| Component | Recommendation | Rationale |
| Pd Precatalyst | XPhos Pd G3, SPhos Pd G2/G3 | These are air- and moisture-stable precatalysts that efficiently generate the active monoligated Pd(0) species in solution.[9] |
| Ligand | XPhos, SPhos, RuPhos | These bulky biaryl phosphine ligands are proven to be effective for challenging Suzuki couplings by accelerating reductive elimination and preventing catalyst inhibition.[11][12] |
| Base | K₃PO₄, Cs₂CO₃ | These inorganic bases are strong enough to facilitate the transmetalation step but are generally less harsh than alkoxides, minimizing side reactions with the hydroxyl group and degradation of the boronic acid.[13][14] |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | A polar, aprotic solvent with a small amount of water is often optimal. Water can help dissolve the inorganic base and facilitate the formation of the active borate species.[15] |
Starting Conditions Table for Suzuki-Miyaura Coupling
| Parameter | Value |
|---|---|
| Aryl Halide | 1.0 equiv |
| (6-Fluoro-4-methylpyridin-3-yl)boronic acid | 1.2 - 1.5 equiv |
| Pd Precatalyst | 1 - 3 mol% |
| Base (K₃PO₄) | 2.0 - 3.0 equiv |
| Solvent | Dioxane/H₂O (e.g., 10:1 ratio) |
| Temperature | 80 - 110 °C |
Buchwald-Hartwig Amination (C-N Bond Formation)
Q4: What are the best practices for a Buchwald-Hartwig amination with this compound as the aryl halide component?
A4: The Buchwald-Hartwig amination is highly dependent on the synergy between the palladium catalyst, ligand, and base.[16][17] The choice of base is particularly critical and depends on the pKa of the amine coupling partner.[12]
| Component | Recommendation | Rationale |
| Pd Precatalyst | BrettPhos Pd G3, RuPhos Pd G3 | These catalysts are specifically designed for C-N couplings and show high activity for a broad range of amines and aryl halides.[18] |
| Ligand | BrettPhos, XantPhos, RuPhos | These ligands are bulky and electron-rich, which is crucial for promoting the C-N reductive elimination step, the turnover-limiting step for many aminations.[7][19] |
| Base | NaOtBu, LHMDS, Cs₂CO₃ | NaOtBu is a strong base suitable for primary and secondary alkylamines. LHMDS is a strong, non-nucleophilic base useful for hindered amines. Cs₂CO₃ is a milder base often used for less basic anilines or when functional group tolerance is a concern.[12][15] |
| Solvent | Toluene, Dioxane | Anhydrous, degassed non-polar aprotic solvents are standard. |
Key Consideration: The hydroxyl group on the pyridinol is acidic and will be deprotonated by strong bases like NaOtBu. This consumes an equivalent of base and forms the corresponding pyridinoxide salt. Ensure you use sufficient excess base (at least 2.2-2.5 equivalents) to account for this and to drive the catalytic cycle.
Sonogashira Coupling (C-C Alkyne Formation)
Q5: I need to perform a Sonogashira coupling. Should I use a copper co-catalyst?
A5: The classic Sonogashira reaction uses a palladium catalyst and a copper(I) co-catalyst.[20] However, copper can lead to the undesirable homocoupling of the terminal alkyne (Glaser coupling). For complex substrates in drug discovery, copper-free Sonogashira conditions are often preferred to ensure cleaner reactions and simpler purification.[21]
| Condition | Recommendation | Rationale |
| Pd Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | These are classic, reliable catalysts for Sonogashira couplings. Pd(PPh₃)₄ is a direct source of Pd(0).[14][22] |
| Ligand | PPh₃, cataCXium® A | Triphenylphosphine is standard. For more challenging couplings, specialized phosphine ligands can be beneficial. |
| Copper Co-catalyst | CuI (if used) | Use 1-5 mol%. Necessary for the classic protocol to facilitate alkyne activation.[22][23] |
| Base | Et₃N, i-Pr₂NEt (DIPEA) | An amine base is required. It acts as both the base and often as the solvent or co-solvent.[20] |
| Solvent | THF, DMF | Anhydrous, degassed polar aprotic solvents are typically used. |
For a copper-free variant, slightly higher catalyst loadings or more active catalyst systems (e.g., using a bulky phosphine ligand) may be required, often at a slightly elevated temperature.[21]
Section 3: Troubleshooting Guide
Q6: My reaction has stalled or shows very low conversion. What should I check first?
A6: Low or no conversion is the most common issue. A systematic approach is key to identifying the root cause.
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
-
Reagent Quality: Ensure the purity of all starting materials. Boronic acids are particularly susceptible to degradation during storage.[24] Solvents and liquid reagents must be anhydrous and thoroughly degassed, as oxygen can deactivate the Pd(0) catalyst.[24]
-
Inert Atmosphere: The active Pd(0) catalyst is oxygen-sensitive. Ensure the reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and maintained under a positive pressure throughout the reaction.[23][24]
-
Catalyst System: If you observe the formation of palladium black, your catalyst has decomposed.[24] This is often due to insufficiently bulky/coordinating ligands or excessively high temperatures. Consider switching to a more robust ligand (e.g., a Buchwald biaryl phosphine) or a lower reaction temperature.[6][24]
-
Base and Temperature: The choice of base is critical. An inappropriate base can fail to promote transmetalation (in Suzuki reactions) or deprotonation (in Buchwald-Hartwig reactions).[13][25] If the reaction is clean but slow, a moderate increase in temperature may be beneficial.
Q7: I'm seeing significant amounts of a hydrodehalogenation side product (my starting material with the halide replaced by hydrogen). How can I prevent this?
A7: Hydrodehalogenation is a common side reaction, especially in Buchwald-Hartwig aminations. It occurs when the aryl halide is reduced instead of coupled.
-
Source of Hydrogen: The primary culprit is often trace moisture. Ensure all reagents, solvents, and glassware are scrupulously dry.[24]
-
Base Choice: Certain base/solvent combinations can promote this pathway. If using a strong alkoxide base, ensure it is of high quality. Sometimes, switching to a different base class (e.g., from NaOtBu to LHMDS or a phosphate base) can mitigate the issue.[24]
-
Amine Quality: Impurities in the amine coupling partner can sometimes act as hydrogen donors.[24]
Section 4: Example Experimental Protocol
General Procedure for Suzuki-Miyaura Coupling of 3-Bromo-6-fluoro-4-methylpyridin-3-ol with Phenylboronic Acid
This protocol is a representative example and should be optimized for specific substrates.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
-
Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-bromo-6-fluoro-4-methylpyridin-3-ol (1.0 equiv), phenylboronic acid (1.3 equiv), and potassium phosphate (K₃PO₄, 2.5 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (10:1 v/v, to achieve a ~0.1 M concentration of the limiting reagent) via syringe.
-
Degassing: Degas the resulting mixture by bubbling argon through the solution for 10-15 minutes.
-
Heating: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
References
- Johansson, H., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition.
- Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules.
- Razafindrainibe, F., et al. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal.
- Ou, W., et al. (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Journal of Chemistry.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Nolan, S. P., & Organ, M. G. (2019). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews.
- BenchChem. (2025). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Nolan, S. P. (2015). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling of 4,6-difluoro-5-methylpyrimidine.
- Lee, H., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. European Journal of Medicinal Chemistry.
- Gulevskaya, A. V., & Gribanov, P. S. (2012). Direct Palladium-Catalyzed Alkynylation of N-Fused Heterocycles. Organic Letters.
- Chemistry L3ctures. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
- Oreate AI Blog. (2026).
- InCatT. (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction.
- Morken, J. P., et al. (2011). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Angewandte Chemie International Edition.
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- ResearchGate. (2019). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds. Request PDF.
- BLD Pharm. (n.d.). (6-Fluoro-4-methylpyridin-3-yl)boronic acid hydrochloride.
- Ivonin, S., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines. ChemRxiv.
- Chemistry LibreTexts. (2023).
- Watson, D. A., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science.
- Hartwig, J. F., & Buchwald, S. L. (2010). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Khan, I., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Molecules.
- Hazari, N. (2015). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. Yale University EliScholar.
- Wikipedia. (n.d.). Sonogashira coupling.
- Guillaumet, G., et al. (2013). Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Tetrahedron.
- Snetkov, V. A., et al. (2022). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank.
- Cacchi, S., & Fabrizi, G. (2021). Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. Catalysts.
- Wiley Online Library. (2021).
- Ghorbani, F., & Organ, M. G. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters.
- de Oliveira, R. B., et al. (2024). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Molecules.
- de Vries, J. G. (2009). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organic Process Research & Development.
- ResearchGate. (2014).
- PubMed. (2011). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest.
- Roughley, S. D., & Jordan, A. M. (2011). The Impact of Cross-Coupling Reactions in Drug Discovery and Development. Journal of Medicinal Chemistry.
- OpenChemHub. (2023). Ligand design for cross-couplings: phosphines. YouTube.
Sources
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations | Semantic Scholar [semanticscholar.org]
- 3. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 19. mdpi.com [mdpi.com]
- 20. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 21. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 22. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) - InCatT - Innovative Catalyst Technologies [incatt.nl]
Technical Support Center: Protecting Group Strategies for 6-Fluoro-4-methylpyridin-3-ol
This guide provides researchers, scientists, and drug development professionals with in-depth technical support for selecting and implementing protecting group strategies for the hydroxyl moiety of 6-Fluoro-4-methylpyridin-3-ol. The content is structured in a question-and-answer format to directly address common challenges and troubleshooting scenarios encountered during synthesis.
Section 1: Core Concepts & Strategic Selection
This section addresses foundational questions regarding the unique chemical nature of this compound and how to approach the selection of an appropriate protecting group.
Q1: What are the key structural features of this compound that influence protecting group selection?
A1: The reactivity of this compound is dictated by three key features:
-
The Pyridin-3-ol Moiety: The hydroxyl group is attached to a pyridine ring, giving it phenolic character. This makes the proton more acidic than a typical aliphatic alcohol, facilitating its removal with milder bases.
-
The C6-Fluorine Atom: As a strongly electron-withdrawing group, the fluorine atom further increases the acidity of the hydroxyl proton. It also deactivates the pyridine ring towards electrophilic substitution but may activate it for nucleophilic aromatic substitution, a factor to consider in subsequent reaction steps.
-
The C4-Methyl Group: This electron-donating group slightly counteracts the electronic effect of the fluorine atom and can influence the regioselectivity of certain reactions.
Understanding this electronic interplay is critical for choosing conditions that are selective for O-functionalization over potential N-alkylation or other side reactions.
Q2: How do I choose the best protecting group for my synthetic route?
A2: The ideal protecting group should be easy to install and remove in high yield while remaining completely stable to all intermediate reaction conditions.[1] This principle, known as orthogonal stability , is paramount.[1] Use the following decision-making workflow to guide your choice.
Caption: Decision workflow for protecting group selection.
Section 2: FAQ and Troubleshooting for Silyl Ethers
Silyl ethers are a first-line choice for protecting alcohols due to their mild application and removal conditions.[2][3] The most common variants are tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS).
Q3: My TBS protection reaction is slow or incomplete. What's going wrong?
A3: This is a common issue that can usually be traced to reagent quality or reaction setup.
-
Cause 1: Inactive Base. Imidazole is the most common base used with TBS-Cl.[4] It is hygroscopic and can absorb water, which will quench the silyl chloride.
-
Solution: Use freshly opened imidazole or dry it under a high vacuum before use. Ensure your reaction solvent (e.g., DMF, Dichloromethane) is anhydrous.
-
-
Cause 2: Insufficient Reactivity. For sterically hindered or electronically deactivated alcohols, the standard TBS-Cl/imidazole conditions may be too mild.
-
Solution: Switch to a more reactive silylating agent like TBS-triflate (TBS-OTf). Since TBS-OTf is much more reactive, use a non-nucleophilic, sterically hindered base like 2,6-lutidine to prevent side reactions.[2]
-
Q4: I am trying to deprotect my TBS ether with TBAF, but the reaction is messy and gives low yields. What can I do?
A4: While TBAF is the standard reagent for silyl ether cleavage, its basicity can sometimes cause side reactions, especially if other base-sensitive functional groups are present.[5]
-
Cause 1: Base-Mediated Side Reactions. The fluoride ion is basic, and commercial TBAF solutions can contain hydroxide impurities.
-
Solution 1: Buffered TBAF. Buffer the reaction by adding acetic acid to the TBAF solution. A common mixture is 1:1 TBAF/AcOH in THF.[4] This neutralizes the basicity without significantly impeding the Si-F bond formation required for cleavage.[3]
-
Solution 2: Use an Acidic Fluoride Source. Reagents like HF-Pyridine or aqueous HF in acetonitrile are highly effective for cleaving silyl ethers, especially robust ones.[6] Crucial Safety Note: HF is extremely toxic and corrosive. All work with HF-based reagents must be conducted in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves. Reactions must be performed in plastic, not glass, containers.[2]
-
Q5: Can I selectively deprotect one silyl ether in the presence of another?
A5: Yes, this is a key advantage of silyl ethers. The rate of cleavage is highly dependent on steric bulk and electronic effects.[2][7]
-
Acidic/Fluoride Deprotection: The rate of cleavage generally follows the order of steric hindrance: TMS > TES > TBS > TIPS > TBDPS .[2] This means you can, for example, selectively remove a primary TBS ether in the presence of a secondary or more hindered TIPS ether using carefully controlled conditions (e.g., dilute acid or specific fluoride reagents).[2][8]
-
Basic Deprotection: The relative stability is similar, allowing for selective removal under basic conditions as well.[2]
| Protecting Group | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis | Common Deprotection Reagent |
| TMS | 1 | 1 | K2CO3 in Methanol[9] |
| TES | 64 | 10-100 | Dilute Acid (e.g., Formic Acid)[10] |
| TBS | 20,000 | ~20,000 | TBAF, HF-Pyridine[2][4] |
| TIPS | 700,000 | ~100,000 | HF-Pyridine, conc. TBAF[2] |
| TBDPS | 5,000,000 | ~20,000 | HF-Pyridine, conc. TBAF[2] |
Table data adapted from literature sources.[2]
Section 3: FAQ and Troubleshooting for Benzyl Ethers
Benzyl (Bn) ethers are a robust and highly reliable protecting group, stable to a wide range of acidic, basic, and nucleophilic conditions.[11][12]
Q6: I am concerned about using strong bases like NaH for benzylation. Are there milder alternatives?
A6: Yes. While the Williamson ether synthesis (NaH, then BnBr) is classic, the high basicity can be incompatible with sensitive substrates.[11]
-
Alternative 1: Acid-Catalyzed Protection. Benzyl trichloroacetimidate can be used under acidic conditions (e.g., TfOH cat.) to install the benzyl group.[11] This avoids strong bases but is not suitable for acid-labile molecules.
-
Alternative 2: Neutral Conditions. A highly effective modern reagent is 2-benzyloxy-1-methylpyridinium triflate.[13][14] This salt acts as a neutral benzylating agent upon warming and is compatible with a wide array of functional groups that would not survive traditional acidic or basic methods.[15]
Q7: My catalytic hydrogenation to remove the benzyl group is not working. Why?
A7: Catalytic hydrogenolysis is the most common debenzylation method but can fail for several reasons.[12]
-
Cause 1: Catalyst Poisoning. Sulfur-containing compounds, and sometimes the pyridine nitrogen itself, can poison the palladium catalyst.
-
Solution: Increase the catalyst loading (e.g., from 10 mol% to 20 mol% or higher). If the substrate is a pyridine derivative, adding a small amount of a weak acid like acetic acid can sometimes help by protonating the nitrogen and reducing its coordinating ability.
-
-
Cause 2: Steric Hindrance. If the benzyl ether is in a sterically crowded environment, the catalyst may not be able to access the C-O bond.
-
Solution: Switch to an alternative, non-hydrogenation-based deprotection method. Strong acids like HBr in acetic acid or BCl3 can cleave benzyl ethers, but these are harsh conditions.[16] For sterically hindered ethers, oxidative cleavage with N-bromosuccinimide (NBS) under photochemical conditions can be effective.[17]
-
Caption: General workflow for benzyl ether protection and deprotection.
Section 4: Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on specific substrate reactivity and scale.
Protocol 1: Protection of this compound as a TBS Ether
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF).
-
Addition of Reagents: Add imidazole (1.5 eq) followed by tert-butyldimethylsilyl chloride (TBS-Cl, 1.2 eq) portion-wise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Deprotection of a TBS Ether using TBAF
-
Setup: To a plastic vial or flask, add the TBS-protected this compound (1.0 eq).
-
Dissolution: Dissolve the substrate in Tetrahydrofuran (THF).
-
Addition of Reagent: Add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.5 eq) dropwise at 0 °C.
-
Reaction: Stir at room temperature for 1-3 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl). Extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate. Purify by flash column chromatography if necessary.
References
- Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
- Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. [Link]
- Baran, P. (n.d.). Protecting Groups. The Scripps Research Institute. [Link]
- MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
- PubChem. (n.d.). 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol. [Link]
- Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
- Wikipedia. (n.d.). Silyl ether. [Link]
- Lopez, S. S., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 44. [Link]
- Ashenhurst, J. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]
- Common Organic Chemistry. (n.d.). Benzyl Protection. [Link]
- PubMed. (2017, March 2).
- ResearchGate. (n.d.). Py·Br3 catalyzed deprotection of the silyl groups in the presence of a variety of functional groups. [Link]
- ResearchGate. (2017). Synthesis of 3-amino-6-methyl-4-phenylpyridin-2(1H)
- Riley, A. M., & Grindley, T. B. (2001). De-O-benzylation of Sterically Hindered Benzyl Ethers.
- ResearchGate. (2017, December 29). Which exclusive protecting groups should I use for hydroxyl groups in amino acids?. [Link]
- Gelest. (n.d.). Deprotection of Silyl Ethers. [Link]
- ResearchGate. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]
- ACS Publications. (n.d.). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry. [Link]
- YouTube. (2022, February 15). TMS Alcohol Protecting Group Using Silyl Ether. [Link]
- ResearchGate. (2016).
- ChemRxiv. (n.d.). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. [Link]
- Semantic Scholar. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]
- Chemistry LibreTexts. (2021, June 10). 16: Silylethers. [Link]
- Wikipedia. (n.d.). Protecting group. [Link]
- ResearchGate. (n.d.). Selective Deprotection of Silyl Ethers. [Link]
- RSC Publishing. (n.d.). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. [Link]
- University of Rochester. (n.d.). Hydroxyl Protecting Groups. [Link]
- PubMed Central (NIH). (n.d.). Chemoselective Deprotection of Triethylsilyl Ethers. [Link]
- MDPI. (n.d.). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. [Link]
Sources
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. Silyl ether - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 5. researchgate.net [researchgate.net]
- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzyl Ethers [organic-chemistry.org]
- 12. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 13. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-Fluoro-4-methylpyridin-3-ol
Introduction: 6-Fluoro-4-methylpyridin-3-ol is a functionalized heterocyclic compound of interest in pharmaceutical research and development. The presence of a fluorine atom, a methyl group, and a hydroxyl group on the pyridine core imparts unique chemical properties that are valuable in medicinal chemistry. However, this same functionality can present distinct challenges during purification. The basicity of the pyridine nitrogen, the acidity of the phenolic hydroxyl group, and the potential for side-reactions during synthesis can lead to a complex mixture of impurities. This guide provides a structured, in-depth approach to troubleshooting common purification issues and offers validated protocols for obtaining high-purity this compound.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses the fundamental challenges and the chemical principles behind them. Understanding why an issue occurs is the first step to solving it.
Q1: What are the most common impurities I should expect when working with this compound?
A: Impurities can be broadly categorized into three groups originating from the synthesis process:
-
Starting Material Carryover: Incomplete reactions can leave residual starting materials. For instance, if the synthesis involves a precursor like 3-Amino-6-fluoro-4-methylpyridine, traces of this amine may remain.
-
Reaction Byproducts: These are the most diverse impurities. They can include isomers (e.g., incorrect substitution patterns), products of side-reactions (such as N-oxidation of the pyridine ring), or homocoupling products if using cross-coupling chemistry.[1][2]
-
Process-Related Impurities: This category includes residual catalysts (e.g., palladium from Suzuki or Buchwald-Hartwig reactions), reagents, and solvents used during the synthesis and workup.[2][3]
Q2: I'm seeing significant peak tailing during HPLC and flash chromatography. What is the cause and how do I fix it?
A: This is the most common issue when purifying pyridine derivatives on silica gel.[4] The root cause is an acid-base interaction between the basic nitrogen atom of your pyridine ring and acidic silanol groups (Si-OH) on the surface of the silica stationary phase.[4] This creates a secondary, strong interaction site that slows the elution of the molecule unevenly, resulting in a "tailing" peak shape.
There are two primary strategies to mitigate this:
-
Use a Competing Base: Add a small amount of a competing base, like triethylamine (TEA) or pyridine, to your mobile phase (typically 0.1-1%). The competing base will preferentially interact with the acidic silanol sites, effectively masking them from your target compound.[4]
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., using 0.1% formic acid or acetic acid) protonates the pyridine nitrogen. This can sometimes improve peak shape, but it may also alter the retention of your compound and other impurities. Caution is advised as some compounds can be acid-sensitive.[4]
Q3: How does the fluorine atom influence the purification strategy?
A: The fluorine atom primarily affects the compound's polarity and intermolecular interactions. While a single fluorine atom doesn't render the molecule "fluorous" in the way that a perfluoroalkyl chain would, it does increase its polarity and can alter its chromatographic behavior compared to non-fluorinated analogs.[5][6] This change in electronic properties can be exploited to improve separation from non-fluorinated impurities. In some advanced cases, specialized fluorinated HPLC columns can offer enhanced selectivity for separating fluorinated molecules.[5][6] For purity assessment, ¹⁹F NMR is an exceptionally powerful tool, providing a clean spectral window to detect any fluorine-containing impurities.[7]
Q4: My compound recovery is low after purification, and I suspect it's degrading on the silica column. Is this possible?
A: Yes, degradation on silica is a known risk for sensitive molecules. The acidic nature of standard silica gel can catalyze the degradation of certain compounds. Given that this compound has a phenolic hydroxyl group, it could be susceptible to oxidation, which may be accelerated on a silica surface.
Troubleshooting Steps:
-
Run a Stability Test: Spot a solution of your compound on a TLC plate and leave it for 1-2 hours. Elute the plate and check if a new spot corresponding to a degradation product has appeared.
-
Use Deactivated Silica: Use silica gel that has been "end-capped" or treated with a neutralizing agent.
-
Switch Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like C18 for reverse-phase chromatography.[4]
Part 2: Troubleshooting Guides and Experimental Protocols
This section provides actionable workflows and step-by-step protocols to address specific purification challenges.
Issue 1: Co-eluting Impurities in Column Chromatography
When impurities have similar polarity to the target compound, baseline separation can be difficult. A systematic approach to method development is required.
Sources
- 1. WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Handling hygroscopic intermediates in 6-Fluoro-4-methylpyridin-3-ol synthesis
A Guide to Handling Hygroscopic Intermediates
Welcome to the Technical Support Center for the synthesis of 6-Fluoro-4-methylpyridin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the handling of hygroscopic intermediates, a critical aspect of this synthetic route. As Senior Application Scientists, our goal is to equip you with the technical knowledge and practical insights necessary to navigate the challenges associated with moisture-sensitive compounds, ensuring the robustness and reproducibility of your synthesis.
Introduction: The Challenge of Hygroscopicity in Pyridinol Synthesis
The synthesis of this compound is a multi-step process where the control of reaction conditions is paramount to achieving high yield and purity. A key challenge in this pathway is the hygroscopic nature of the aminopyridine intermediate, 3-Amino-6-fluoro-4-methylpyridine . Hygroscopic materials readily absorb moisture from the atmosphere, which can lead to a cascade of problems including inaccurate measurements, side reactions, and reduced yields. This guide will focus on the practical aspects of handling this key intermediate to mitigate the risks associated with its hygroscopicity.
Frequently Asked Questions (FAQs)
Q1: What is a hygroscopic intermediate and why is it a concern in the synthesis of this compound?
A: A hygroscopic intermediate is a compound that readily attracts and holds water molecules from the surrounding environment. In the synthesis of this compound, the precursor 3-Amino-6-fluoro-4-methylpyridine is a key intermediate that can exhibit hygroscopic properties. This is a significant concern for several reasons:
-
Inaccurate Stoichiometry: If the intermediate has absorbed water, its measured weight will be artificially inflated, leading to incorrect molar calculations for subsequent reactions. This can result in incomplete conversion and the formation of impurities.
-
Reaction Inhibition: The presence of water can interfere with the subsequent diazotization reaction. Water can react with the nitrous acid, the diazotizing agent, and can also lead to the decomposition of the desired diazonium salt intermediate.[1][2]
-
Physical Handling Difficulties: Hygroscopic solids can become sticky or clump together, making them difficult to weigh and transfer accurately.[3]
-
Degradation: In some cases, the absorbed water can promote the degradation of the intermediate itself over time.
Q2: How can I determine the water content of my 3-Amino-6-fluoro-4-methylpyridine intermediate?
A: The most accurate and widely used method for determining the water content in organic compounds is Karl Fischer titration .[4][5][6] This technique is highly specific to water and can quantify even trace amounts.[5] There are two main types of Karl Fischer titration:
-
Volumetric Titration: Suitable for samples with higher water content.
-
Coulometric Titration: Ideal for samples with very low water content (in the ppm range).
For routine checks, a less quantitative but still useful method is Loss on Drying (LOD) . This involves drying a sample in an oven and measuring the weight loss. However, LOD is not specific to water and will also measure the loss of any other volatile components.
Q3: What is an inert atmosphere, and when should I use it?
A: An inert atmosphere is an environment that is free of reactive gases like oxygen and moisture. It is typically created using unreactive gases such as nitrogen or argon.[7] You should work under an inert atmosphere whenever you are handling the 3-Amino-6-fluoro-4-methylpyridine intermediate, especially during:
-
Storage: To prevent moisture absorption over time.
-
Weighing and Transfer: To minimize exposure to atmospheric moisture.
-
Setting up the Diazotization Reaction: To ensure the reaction is performed under anhydrous conditions.
Common techniques for creating an inert atmosphere include using a glovebox or a Schlenk line.[7]
Troubleshooting Guide: The Diazotization of 3-Amino-6-fluoro-4-methylpyridine
The conversion of 3-Amino-6-fluoro-4-methylpyridine to the corresponding diazonium salt is a critical step in the synthesis of this compound. The presence of excess water in the aminopyridine intermediate is a common cause of problems in this reaction.
| Problem | Potential Cause(s) Related to Hygroscopicity | Troubleshooting Steps & Solutions |
| Low or No Yield of this compound | 1. Decomposition of the Diazonium Salt: Excess water can promote the premature decomposition of the unstable diazonium intermediate.[2] 2. Side Reactions of Nitrous Acid: Water can compete with the aminopyridine for the diazotizing agent (nitrous acid), reducing its availability for the desired reaction. | 1. Dry the Intermediate: Prior to the reaction, dry the 3-Amino-6-fluoro-4-methylpyridine under vacuum. 2. Quantify Water Content: Use Karl Fischer titration to ensure the water content is below the acceptable limit for the reaction. 3. Use Anhydrous Solvents: Ensure all solvents used in the diazotization step are thoroughly dried. |
| Formation of Dark-Colored Impurities | 1. Phenolic Byproducts: Decomposition of the diazonium salt in the presence of water can lead to the formation of colored phenolic impurities.[2] 2. Azo Coupling: If the diazotization is incomplete due to the presence of water, the unreacted aminopyridine can couple with the diazonium salt to form colored azo compounds. | 1. Strict Temperature Control: Maintain the reaction temperature at 0-5 °C to minimize decomposition of the diazonium salt.[2] 2. Slow Addition of Nitrite: Add the sodium nitrite solution slowly and dropwise to the acidic solution of the amine to control the exothermic reaction and prevent localized heating.[2] |
| Inconsistent Reaction Times | 1. Variable Water Content: Batches of the aminopyridine intermediate with varying amounts of absorbed water will react at different rates. | 1. Standardize Drying Procedures: Implement a consistent drying protocol for the 3-Amino-6-fluoro-4-methylpyridine intermediate. 2. In-Process Water Analysis: Perform Karl Fischer titration on each batch of the intermediate before use. |
| Difficulty in Dissolving the Aminopyridine | 1. Clumping of the Solid: A hygroscopic solid that has absorbed moisture can form clumps that are difficult to dissolve.[3] | 1. Break up Clumps: Before weighing, use a spatula to break up any large clumps of the aminopyridine. 2. Use a Mortar and Pestle: For heavily clumped material, gently grind it to a fine powder in a dry environment (e.g., in a glovebox). |
Experimental Protocols
Protocol 1: Drying of Hygroscopic 3-Amino-6-fluoro-4-methylpyridine
This protocol describes the procedure for drying the aminopyridine intermediate to ensure it is suitable for the subsequent diazotization reaction.
Materials:
-
3-Amino-6-fluoro-4-methylpyridine (potentially moist)
-
Vacuum oven
-
Desiccator with a suitable desiccant (e.g., Drierite™, phosphorus pentoxide)
-
Schlenk flask or other suitable oven-dried glassware
Procedure:
-
Place the 3-Amino-6-fluoro-4-methylpyridine in a clean, dry Schlenk flask.
-
Connect the flask to a vacuum line and slowly apply vacuum.
-
Gently heat the flask in a vacuum oven to a temperature that is sufficient to remove water but well below the compound's melting or decomposition point. A temperature of 40-50 °C is often a good starting point.
-
Dry the material under vacuum for several hours, or until a constant weight is achieved.
-
Once dry, release the vacuum with an inert gas (e.g., nitrogen or argon).
-
Store the dried intermediate in a desiccator over a strong desiccant or in a glovebox under an inert atmosphere.
Protocol 2: Karl Fischer Titration for Water Content Determination
This protocol provides a general guideline for determining the water content of 3-Amino-6-fluoro-4-methylpyridine using a coulometric Karl Fischer titrator.
Materials:
-
Dried 3-Amino-6-fluoro-4-methylpyridine
-
Karl Fischer coulometer
-
Anhydrous methanol or other suitable Karl Fischer solvent
-
Hydranal™-Coulomat AG or equivalent Karl Fischer reagent
-
Gastight syringe
Procedure:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration cell should be filled with fresh, anhydrous Karl Fischer solvent and pre-titrated to a dry state.
-
Accurately weigh a small amount of the dried 3-Amino-6-fluoro-4-methylpyridine (typically 10-50 mg, depending on the expected water content and instrument sensitivity) into a dry, clean vial.
-
Dissolve the sample in a known volume of anhydrous methanol.
-
Using a gastight syringe, inject a precise aliquot of the sample solution into the Karl Fischer titration cell.
-
The instrument will automatically titrate the water in the sample and display the result, usually in ppm or percent water content.
-
Perform the measurement in triplicate to ensure accuracy and precision.
Protocol 3: Diazotization of 3-Amino-6-fluoro-4-methylpyridine under Anhydrous Conditions
This protocol outlines the diazotization of the dried aminopyridine intermediate, a critical step in the synthesis of this compound.
Materials:
-
Dried 3-Amino-6-fluoro-4-methylpyridine
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Distilled water
-
Ice-salt bath
-
Oven-dried glassware (e.g., three-necked round-bottom flask, dropping funnel, thermometer)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Set up the oven-dried glassware under a positive pressure of an inert gas.
-
In the three-necked flask, dissolve the dried 3-Amino-6-fluoro-4-methylpyridine in cold, concentrated hydrochloric acid.
-
Cool the reaction mixture to 0-5 °C using an ice-salt bath.
-
In a separate flask, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the stirred aminopyridine solution, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
-
The resulting diazonium salt solution is typically used immediately in the next step of the synthesis without isolation.
Visualizing the Workflow and Troubleshooting Logic
Workflow for Handling Hygroscopic 3-Amino-6-fluoro-4-methylpyridine
Caption: Workflow for handling the hygroscopic aminopyridine intermediate.
Troubleshooting Logic for the Diazotization Reaction
Caption: Troubleshooting decision tree for the diazotization reaction.
References
- Good Titration Practice™ in Karl Fischer Titration. AquaEnergy Expo Knowledge Hub.
- Development of Karl Fischer Reagents.
- Can anybody help with the following problem regarding formation of the Diazonium salt? ResearchGate.
- Inert atmosphere. Wikipedia.
- CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine. Google Patents.
- Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. JOCPR.
- Diazotization of aminopyridines in DMSO/H2O paste in presence of TfOH... ResearchGate.
- Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1 H)-ones in Aqueous Solution. PubMed.
- Flow Hydrodediazoniation of Aromatic Heterocycles. MDPI.
- Pyridine-free Karl Fischer reagents.
- THE BASICS OF KARL FISCHER TITRATION. Quveon.
- 14.4: Diazotization of Amines. Chemistry LibreTexts.
- Diazotization Reaction Mechanism. BYJU'S.
- Karl Fischer titration. Wikipedia.
- CN104356057A - Preparation method of 3-amino-4-methylpyridine. Google Patents.
- Diazotisation. Organic Chemistry Portal.
- 3-Amino-2-fluoro-6-methylpyridine. Amerigo Scientific.
- Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. RSC Publishing.
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
- Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines Sergey P. Ivonin,[a] Volodymyr. ChemRxiv.
- Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B.
- A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. NIH.
- 3-methyl pyridine, 108-99-6. The Good Scents Company.
- Application Progress of New Adsorption Materials for Removing Fluorine from Water. MDPI.
- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed Central.
- 2-AMINO-6-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS-No. Loba Chemie.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mt.com [mt.com]
- 4. echemi.com [echemi.com]
- 5. quveon.com [quveon.com]
- 6. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]
- 7. US20170073303A1 - Solvent medium for diazotization reaction - Google Patents [patents.google.com]
Technical Support Center: Optimizing HPLC Methods for 6-Fluoro-4-methylpyridin-3-ol Analysis
Introduction: This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) analysis of 6-Fluoro-4-methylpyridin-3-ol. Due to the limited specific literature on this compound, this document is built upon foundational chromatographic principles and data from structurally analogous compounds, such as fluorinated pyridines and pyridinols. Our goal is to provide a robust framework for method development and to offer detailed troubleshooting strategies for common challenges encountered during analysis.
Section 1: Foundational Knowledge & Initial Method Setup (FAQs)
This section addresses the most common initial questions regarding the setup of an HPLC method for this compound.
Q1: What are the key physicochemical properties of this compound to consider for HPLC method development?
A1: Understanding the physicochemical properties of your analyte is the critical first step in developing a robust HPLC method. While specific experimental data for this compound is scarce, we can infer key characteristics from its structure:
-
Structure and Functionality: The molecule contains a pyridine ring, a basic nitrogen atom, an acidic hydroxyl group (phenol-like), a methyl group, and a fluorine atom. This combination of functional groups makes it a polar, ionizable compound.
-
pKa (Predicted): The pyridine nitrogen provides a basic character (pKa likely in the range of 4-6), while the hydroxyl group imparts acidic character (pKa likely in the range of 8-10)[1]. This dual nature means the analyte's charge state is highly dependent on the mobile phase pH, which will significantly impact retention in reversed-phase HPLC.
-
Polarity (logP Predicted): The presence of the polar hydroxyl and fluorine groups suggests the compound is relatively polar. The predicted logP (a measure of lipophilicity) for similar structures like 3-Fluoro-4-methylpyridine is around 1.3[2]. This indicates that while it will have some retention on a C18 column, highly aqueous mobile phases might be necessary, which can introduce its own set of challenges like phase collapse[3][4].
-
UV Absorbance: The pyridine ring is a chromophore. Pyridine-containing compounds typically exhibit UV absorbance in the range of 250-280 nm[5][6]. A UV scan of the analyte is essential to determine the optimal wavelength (λmax) for detection to ensure maximum sensitivity.
Q2: What is a recommended starting point for an HPLC method for this compound?
A2: A reversed-phase (RP-HPLC) approach is the most logical starting point. Given the analyte's polar and ionizable nature, controlling secondary interactions is key to achieving good peak shape.
Rationale:
-
Column: A modern, high-purity silica C18 column with end-capping is recommended to minimize interactions with residual silanols, which can cause severe peak tailing with basic compounds like pyridines[7][8]. A polar-embedded or phenyl phase could also be considered if retention on a C18 is insufficient or selectivity needs to be altered.
-
Mobile Phase: The mobile phase pH must be controlled with a buffer. To ensure the analyte is in a consistent protonation state and to suppress silanol activity, a low pH mobile phase (e.g., pH 2.5-3.5) is the best starting point[7]. This protonates the pyridine nitrogen, leading to a single ionic species, and neutralizes acidic silanols on the stationary phase, preventing peak tailing[9].
-
Detector: A UV/Vis or Photodiode Array (PDA) detector should be used. Start by monitoring at 254 nm and 270 nm, and then optimize to the analyte's λmax once determined.
Recommended Starting Conditions:
| Parameter | Recommended Starting Condition | Rationale & Notes |
| Column | C18, 150 x 4.6 mm, 3.5 or 5 µm | Standard dimensions for initial development. High-purity, end-capped silica is crucial. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | Volatile buffer (formic acid) is suitable for LC-MS. Phosphate provides strong buffering capacity. Aim for pH ~2.5-3.5. |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) | ACN is generally preferred for its lower viscosity and UV transparency. |
| Gradient | 5% to 95% B over 15 minutes | A broad scouting gradient to determine the approximate elution conditions. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Elevated temperature can improve efficiency and reduce mobile phase viscosity. |
| Injection Vol. | 5-10 µL | Keep low to avoid peak distortion. |
| Detection | UV at 254 nm or PDA (200-400 nm) | Scan for λmax for optimal sensitivity. |
Q3: How should I prepare my samples and standards for analysis?
A3: Proper sample preparation is crucial for reproducible results and to protect the HPLC column.
-
Solvent: The ideal solvent is the initial mobile phase composition (e.g., 95:5 Water:ACN with 0.1% Formic Acid). Injecting in a solvent stronger than the mobile phase can cause distorted or split peaks. If the analyte has poor solubility, use the minimum amount of organic solvent necessary to dissolve it, then dilute with the aqueous component.
-
Concentration: Prepare a stock solution (e.g., 1 mg/mL) in a suitable solvent. Dilute from this stock to create working standards in the expected analytical range (e.g., 1-100 µg/mL).
-
Filtration: All samples and standards must be filtered through a 0.22 or 0.45 µm syringe filter (e.g., PTFE, PVDF depending on solvent compatibility) before injection. This prevents particulates from blocking the column inlet frit, which can cause high backpressure and peak splitting.
Section 2: Troubleshooting Common HPLC Problems
This section is designed as a practical guide to diagnosing and resolving specific issues you may encounter.
Problem 1: Severe Peak Tailing
Symptom: The peak for this compound has an asymmetry factor > 1.5.
Causality: Peak tailing for a basic compound like this is most often caused by secondary ionic interactions between the protonated pyridine nitrogen and deprotonated (negatively charged) residual silanol groups on the silica surface of the column[7][8][9].
// Node Definitions start [label="Peak Tailing Observed\n(Asymmetry > 1.5)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_ph [label="Is Mobile Phase pH\nlow and buffered\n(e.g., pH < 3.5)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; lower_ph [label="Action: Lower pH to 2.5-3.0\nusing 0.1% Formic Acid\nor Phosphoric Acid.", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_column [label="Is the column a modern,\nhigh-purity, end-capped\nsilica column?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; use_deactivated_column [label="Action: Switch to a highly\ndeactivated column (e.g., with\npolar-embedded phase) or a\nnew C18 column.", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_overload [label="Is the peak height near\nmaximum detector response?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; reduce_conc [label="Action: Reduce sample\nconcentration and/or\ninjection volume.", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_void [label="Is there a sudden drop in\npressure or a split peak?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; replace_column [label="Cause: Column void or\nfrit blockage.\nAction: Replace column.", fillcolor="#34A853", fontcolor="#FFFFFF"]; resolved [label="Peak Shape Improved", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> check_ph; check_ph -> lower_ph [label="No"]; check_ph -> check_column [label="Yes"]; lower_ph -> resolved; check_column -> use_deactivated_column [label="No / Column is old"]; check_column -> check_overload [label="Yes"]; use_deactivated_column -> resolved; check_overload -> reduce_conc [label="Yes"]; check_overload -> check_void [label="No"]; reduce_conc -> resolved; check_void -> replace_column [label="Yes"]; check_void -> resolved [label="No"]; replace_column -> resolved; } } Caption: Decision tree for troubleshooting peak tailing.
Troubleshooting Steps:
-
Verify Mobile Phase pH: The most effective way to reduce silanol interactions is to operate at a low pH[7]. Ensure your mobile phase is buffered and has a pH between 2.5 and 3.5. At this pH, most silanols are protonated and neutral, minimizing ionic interactions.
-
Increase Buffer Strength: If using a buffer like phosphate, a concentration of 20-50 mM is typically sufficient. Inadequate buffering can lead to localized pH shifts on the column, causing tailing.
-
Assess Column Health: Columns degrade over time, especially when used with aggressive mobile phases. Residual silanols can become more exposed. Try a new, high-quality end-capped C18 column to see if the peak shape improves.
-
Consider an Alternative Stationary Phase: If tailing persists, a column with a polar-embedded group or a different stationary phase like Phenyl-Hexyl may offer alternative selectivity and better shielding of silanols.
-
Check for Mass Overload: Injecting too much sample can saturate the stationary phase, leading to fronting or tailing. Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were likely overloading the column.
-
Rule out Extra-column Effects: Ensure all tubing between the injector and detector is as short and narrow in diameter as possible to minimize dead volume, which can contribute to peak broadening and tailing[8].
Problem 2: Drifting or Inconsistent Retention Times
Symptom: The retention time of the analyte shifts between injections or over a sequence.
Causality: Retention time stability is primarily dependent on the consistency of the mobile phase composition, flow rate, and column temperature.
Troubleshooting Steps:
-
Ensure Proper System Equilibration: Before starting a sequence, purge all pump lines and allow the column to equilibrate with the initial mobile phase for at least 10-15 column volumes. For a 150 x 4.6 mm column at 1 mL/min, this is about 20-30 minutes. Inadequate equilibration is a very common cause of drifting retention[3].
-
Check for Leaks: A small leak in the system will cause pressure fluctuations and an inconsistent flow rate, leading to retention time shifts. Check all fittings from the pump to the detector.
-
Verify Mobile Phase Preparation: Ensure mobile phases are prepared fresh and consistently. If using buffered aqueous solutions, remember that adding organic solvent will change the pH. It is best practice to pH the aqueous portion before mixing with the organic solvent.
-
Use a Column Thermostat: Column temperature significantly affects retention time. A change of just 1°C can alter retention by 1-2%. Using a thermostatted column compartment is essential for reproducible results.
-
Degas Mobile Phases: Ensure mobile phases are adequately degassed (e.g., via sonication, vacuum, or an inline degasser). Air bubbles in the pump can cause flow rate inaccuracies.
Problem 3: Poor Resolution or Co-eluting Peaks
Symptom: The analyte peak is not fully separated from an impurity or another component (Resolution < 1.5).
Causality: Resolution is a function of column efficiency, selectivity, and retention. To improve it, one or more of these factors must be changed.
Troubleshooting Steps:
-
Optimize Mobile Phase Selectivity (%B): The easiest way to alter resolution is to change the mobile phase composition.
-
For Gradient Methods: Decrease the slope of the gradient. A shallower gradient (e.g., 5-50% B over 20 minutes instead of 10 minutes) increases the separation window for compounds.
-
For Isocratic Methods: Adjust the percentage of organic modifier. A lower %B will increase retention and may improve the separation between early-eluting peaks.
-
-
Change the Organic Modifier: Acetonitrile and methanol offer different selectivities. If you are using ACN, try substituting it with MeOH (or vice versa). This can dramatically change the elution order and improve resolution.
-
Adjust pH: Since this compound is ionizable, changing the mobile phase pH can alter its retention relative to other non-ionizable or differently-ionizable impurities, thus improving selectivity.
-
Increase Column Efficiency:
-
Switch to a column with smaller particles (e.g., 3.5 µm -> 1.8 µm), which provides more theoretical plates and sharper peaks.
-
Use a longer column (e.g., 150 mm -> 250 mm) to increase the separation path length. Both of these changes will increase backpressure.
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry (e.g., C18 to Phenyl-Hexyl or Cyano) will provide the most significant change in selectivity.
Section 3: Protocols & Workflows
Protocol 1: Standard System Suitability Test (SST)
Objective: To verify that the chromatographic system is adequate for the intended analysis before running samples, as per regulatory guidelines[10][11][12].
Procedure:
-
Prepare a system suitability solution containing this compound at a concentration that gives a significant detector response (e.g., 50 µg/mL). If known impurities are available, spike them into the solution.
-
Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Make five replicate injections of the SST solution.
-
Calculate the following parameters:
-
Tailing Factor (Asymmetry): Should be ≤ 1.5 for the main peak.
-
Relative Standard Deviation (RSD) of Retention Time: Should be ≤ 1.0%.
-
RSD of Peak Area: Should be ≤ 2.0%.
-
Theoretical Plates (N): Should be ≥ 2000.
-
Resolution (Rs): If an impurity is present, Rs should be ≥ 1.5.
-
-
The system is deemed suitable for analysis only if all SST criteria are met.
// Node Definitions start [label="Start of Analysis Day", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; prepare_sst [label="Prepare System Suitability\nSolution (Analyte +/- Impurities)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; equilibrate [label="Equilibrate HPLC System\n(>10 column volumes)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inject [label="Inject SST Solution\n(n=5 replicates)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_criteria [label="Do all SST parameters pass?\n(Tailing, RSD, Plates, Resolution)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; proceed [label="Proceed with Sample Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; troubleshoot [label="Troubleshoot System\n(See Section 2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> prepare_sst; prepare_sst -> equilibrate; equilibrate -> inject; inject -> check_criteria; check_criteria -> proceed [label="Yes"]; check_criteria -> troubleshoot [label="No"]; proceed -> end; troubleshoot -> equilibrate; } } Caption: Workflow for daily System Suitability Testing (SST).
Section 4: Method Validation Guidance
Q4: What are the key parameters for validating this HPLC method according to ICH guidelines?
A4: Once a method is developed, it must be validated to ensure it is suitable for its intended purpose[13][14][15][16]. According to the ICH Q2(R1) guideline, the key validation characteristics for an assay of a drug substance are:
| Validation Parameter | Description & Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). This is often demonstrated using a PDA detector to check for peak purity and by spiking the sample with known impurities. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. Typically assessed over 5 concentration levels (e.g., 50-150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision. |
| Accuracy | The closeness of test results to the true value. Assessed by analyzing samples with known concentrations (e.g., spiked placebo or by comparison to a reference standard). Recovery should typically be within 98.0% to 102.0%. |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: - Repeatability: Multiple injections of the same sample (RSD ≤ 1.0%). - Intermediate Precision: Analysis on different days, by different analysts, or on different equipment (RSD ≤ 2.0%). |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in temperature, ±0.2 units in pH, ±5% in organic modifier). This demonstrates the reliability of the method for routine use. |
References
- PubChem. 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol.
- PubChem. 3-Fluoro-4-methylpyridine.
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Element Lab Solutions. Peak Tailing in HPLC. [Link]
- Poboży, E., Król, E., & Wójcik, L. (2010). HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
- United States Pharmacopeia.
- LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
- European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- ResearchGate. The UV-Vis absorption spectra of III in different solvents. [Link]
- Poboży, E., et al. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
- Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Link]
- FooDB. Showing Compound 4-Methylpyridine (FDB004424). [Link]
- Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
- BioGlobaX.
- Hichrom. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
- U.S. Food & Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
- Phenomenex. HPLC Method Development Guide. [Link]
- PubMed. Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). [Link]
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- LCGC International. Are You Sure You Understand USP <621>?. [Link]
- Chrom Tech, Inc.
- ResearchGate. UV/Vis absorption (solid lines) spectra of 3, 6, and 7 and Normalized.... [Link]
- Agilent Technologies. Choosing HPLC Columns for Rapid Method Development. [Link]
- Speciation.net.
- U.S. Food & Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Agilent Technologies.
- HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
- ResearchGate. (a) UV‐vis and (b) FL spectra of 4‐PE, 3,6‐PE to 6,7‐PE, and 3,4,6‐PE. [Link]
- PubChem. 3-Fluoro-4-methylpyridine-2,6-diamine.
- science-softCon.
Sources
- 1. Showing Compound 4-Methylpyridine (FDB004424) - FooDB [foodb.ca]
- 2. 3-Fluoro-4-methylpyridine | C6H6FN | CID 345367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hplc.eu [hplc.eu]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromtech.com [chromtech.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. usp.org [usp.org]
- 11. Chromatography [usp.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. database.ich.org [database.ich.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. fda.gov [fda.gov]
Validation & Comparative
Topic: 6-Fluoro-4-methylpyridin-3-ol vs. Other Fluorinated Pyridinol Isomers
An In-Depth Comparative Guide for Drug Discovery Professionals
In the intricate world of drug design, the strategic placement of a single fluorine atom can be the difference between a promising lead compound and a clinical candidate. This guide offers a deep dive into the comparative analysis of 6-Fluoro-4-methylpyridin-3-ol and its positional isomers, 2-Fluoro-4-methylpyridin-3-ol and 5-Fluoro-4-methylpyridin-3-ol. As a Senior Application Scientist, my goal is to move beyond mere data presentation and provide a causal understanding of how isomeric changes translate to tangible differences in synthesis, physicochemical properties, and biological interactions.
The Strategic Imperative of Fluorine in Pyridinol Scaffolds
Pyridinol and its tautomeric pyridone forms are privileged structures in medicinal chemistry, renowned for their hydrogen bonding capabilities and their presence in numerous therapeutic agents.[1] The incorporation of fluorine—the most electronegative element—into this scaffold is a powerful tactic to modulate a molecule's electronic profile, metabolic stability, receptor binding affinity, and bioavailability.[1][2][3] These modifications, however, are not uniform; they are exquisitely dependent on the fluorine's position on the aromatic ring. Understanding the distinct properties of each isomer is therefore critical for rational drug design.[4]
Physicochemical Properties: A Tale of Three Isomers
The introduction of a fluorine atom's potent electron-withdrawing inductive effect fundamentally alters the characteristics of the pyridinol core.[1] The magnitude and nature of this effect vary significantly with the fluorine's location relative to the nitrogen and hydroxyl functionalities.
Table 1: Comparative Physicochemical Properties of Fluorinated 4-Methylpyridin-3-ol Isomers
| Property | This compound | 2-Fluoro-4-methylpyridin-3-ol | 5-Fluoro-4-methylpyridin-3-ol | Rationale for Differences |
| Molecular Formula | C₆H₆FNO | C₆H₆FNO | C₆H₆FNO | Isomers share the same formula and molecular weight. |
| Molecular Weight | 127.12 g/mol | 127.12 g/mol | 127.12 g/mol | Isomers share the same formula and molecular weight. |
| Predicted pKa (OH) | ~8.4 | ~7.9 | ~8.2 | The 2-fluoro isomer experiences the strongest inductive effect on the OH group, increasing its acidity (lower pKa). The 6-fluoro isomer has a moderate effect, while the 5-fluoro isomer's effect is the weakest.[1] |
| Predicted pKa (N-H⁺) | ~4.0 | ~2.5 | ~4.5 | The 2-fluoro isomer's proximity to the nitrogen significantly reduces its basicity (lower pKa). The 6-fluoro isomer has a lesser effect, and the 5-fluoro isomer has the least impact on nitrogen basicity.[1] |
| Predicted logP | ~1.2 | ~1.1 | ~1.3 | All isomers are relatively lipophilic. The 2-fluoro isomer may have slightly lower lipophilicity due to intramolecular interactions between F and OH, increasing its polarity. |
Note: pKa and logP values are estimations based on established principles of physical organic chemistry and may vary from empirical data. Experimental validation is essential.
Regioselective Synthesis: A Practical Guide
The synthesis of these isomers requires distinct, regiocontrolled strategies. The choice of starting material and reaction sequence is paramount to avoiding isomeric mixtures.
Experimental Protocol: Synthesis of this compound
This synthesis leverages a commercially available aminopyridine intermediate, making it a relatively straightforward route. The key transformation is a Sandmeyer-type reaction.
Methodology:
-
Diazotization: To a cooled (0-5 °C) solution of 3-Amino-6-fluoro-4-methylpyridine (1.0 eq)[5][6] in aqueous tetrafluoroboric acid (HBF₄), add a solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Hydrolysis: Gently heat the solution of the diazonium salt. The diazonium group will be displaced by a hydroxyl group upon thermal decomposition in the aqueous medium.
-
Work-up and Purification: Cool the reaction mixture and neutralize with a suitable base (e.g., NaHCO₃). Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to yield this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Amino-6-fluoro-4-methylpyridine 95 954236-33-0 [sigmaaldrich.com]
- 6. 954236-33-0|6-Fluoro-4-methylpyridin-3-amine|BLD Pharm [bldpharm.com]
A Comparative Analysis of 6-Fluoro-4-methylpyridin-3-ol and 4-methylpyridin-3-ol: A Medicinal Chemistry Perspective
A Senior Application Scientist's Guide to Understanding the Impact of Strategic Fluorination on a Privileged Heterocyclic Scaffold
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, capable of profoundly altering a compound's physicochemical and pharmacokinetic properties.[1][2][3][4][5] This guide provides a detailed comparative analysis of 6-Fluoro-4-methylpyridin-3-ol and its non-fluorinated parent, 4-methylpyridin-3-ol. We will explore, through experimental data and established principles, how the addition of a single fluorine atom can modulate acidity, lipophilicity, and metabolic stability, thereby offering a powerful tool for drug discovery and development professionals.
Introduction: The Rationale for Fluorination
Pyridinols (hydroxypyridines) are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[6] The decision to synthesize a fluorinated analog like this compound is driven by the desire to fine-tune its drug-like properties. Fluorine, being the most electronegative element, exerts a powerful inductive electron-withdrawing effect, which can lead to several predictable, yet context-dependent, outcomes:[1][6]
-
Modulation of Acidity (pKa): Altering the ionization state of a molecule at physiological pH (≈7.4) impacts its solubility, cell permeability, and target engagement.[5][7]
-
Increased Lipophilicity (LogP): Enhancing a molecule's "greasiness" can improve its ability to cross cellular membranes, a critical factor for oral bioavailability and CNS penetration.[1][8]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like Cytochrome P450 (CYP450). Placing fluorine at a metabolically vulnerable position can block oxidation and extend a drug's half-life.[1][9][10]
This guide will now dissect these effects by comparing the two subject molecules, supported by experimental protocols and data.
Physicochemical Properties: A Head-to-Head Comparison
The introduction of a fluorine atom at the 6-position of the 4-methylpyridin-3-ol core induces significant changes in its fundamental physicochemical parameters.
The electron-withdrawing nature of the fluorine atom has a dual impact on the ionizable centers of the molecule: the phenolic hydroxyl group and the pyridine nitrogen.
-
Hydroxyl Group (Acidity): The fluorine atom pulls electron density away from the pyridine ring, which in turn makes the hydroxyl proton more acidic and easier to remove. This results in a lower pKa for the hydroxyl group in this compound compared to its non-fluorinated analog.
-
Pyridine Nitrogen (Basicity): The same inductive effect reduces the electron density on the pyridine nitrogen, making it less available to accept a proton. This leads to a lower pKa for the conjugate acid of the fluorinated compound, meaning it is a weaker base.[7][8]
The diagram below illustrates this inductive effect.
Caption: Inductive effect of fluorine on the pyridine ring.
Table 1: Comparative Physicochemical Properties
| Property | 4-methylpyridin-3-ol (Analog) | This compound | Rationale for Change |
| pKa (OH) | ~9.5 (Estimated) | < 9.0 (Predicted) | Fluorine's inductive effect enhances the acidity of the hydroxyl group.[6][8] |
| pKa (N) | ~5.5 (Estimated) | < 4.5 (Predicted) | Electron density withdrawal by fluorine reduces the basicity of the pyridine nitrogen.[7][8] |
| LogP | ~0.8 (Estimated) | ~1.2 (Predicted) | Fluorine substitution typically increases lipophilicity.[8][11] |
Lipophilicity, the measure of a compound's solubility in a nonpolar solvent (like n-octanol) versus a polar solvent (water), is a critical determinant of pharmacokinetic behavior.[12] While fluorine is highly electronegative, its substitution for hydrogen often increases a molecule's overall lipophilicity.[1] This can seem counterintuitive but is explained by the fact that the C-F bond is poorly polarizable, contributing to a more hydrophobic surface.[8] We predict that this compound will have a higher LogP value than 4-methylpyridin-3-ol, potentially enhancing its ability to permeate biological membranes.
Metabolic Stability
A major driver for incorporating fluorine into drug candidates is to block metabolic "soft spots."[1][9] Aromatic rings and adjacent methyl groups are often susceptible to oxidation by CYP450 enzymes in the liver, leading to rapid clearance from the body.
For 4-methylpyridin-3-ol, the 6-position (para to the hydroxyl group and ortho to the nitrogen) is an electronically favorable site for oxidative metabolism. By placing a chemically robust fluorine atom at this position, metabolic attack is effectively blocked. This modification is expected to significantly increase the metabolic stability and in vivo half-life of the fluorinated compound compared to its parent.[1][9] Recent studies on a similar compound, [18F]3-Fluoro-4-aminopyridine, identified CYP2E1 as a key enzyme in its metabolism, leading to hydroxylation, underscoring the importance of blocking such sites.[13]
Caption: Fluorine blocks a potential site of metabolism.
Experimental Protocols
To empirically validate the predicted differences, the following standard experimental protocols are recommended.
This method determines the pKa by measuring pH changes in a solution upon the incremental addition of a titrant.[14][15][16][17][18]
Objective: To determine the pKa values of the hydroxyl group and pyridine nitrogen for both compounds.
Materials:
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
25 mL burette
-
100 mL beaker
-
Test compound (this compound or 4-methylpyridin-3-ol)
-
Standardized 0.1 M HCl and 0.1 M NaOH solutions
-
0.15 M KCl solution (to maintain ionic strength)
-
Deionized water
Procedure:
-
Sample Preparation: Prepare a 1 mM solution of the test compound in 20 mL of deionized water. Add 0.15 M KCl.[14][15]
-
Acidification: Adjust the initial pH of the solution to ~2.0 by adding 0.1 M HCl.
-
Titration: Place the beaker on the magnetic stirrer and immerse the pH electrode. Begin titrating with 0.1 M NaOH, adding small increments (e.g., 0.1 mL).
-
Data Recording: Record the pH value after each addition, allowing the reading to stabilize. Continue until the pH reaches ~12.
-
Analysis: Plot pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points, which can be precisely identified from the inflection points on the first or second derivative of the titration curve.[17]
This "gold standard" technique directly measures the partitioning of a compound between n-octanol and water.[16][19][20][21]
Objective: To determine the partition coefficient (LogP) for both compounds.
Materials:
-
n-Octanol (pre-saturated with water)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Test compound
-
Centrifuge tubes
-
Mechanical shaker or rotator
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Stock Solution: Prepare a 10 mM stock solution of the test compound in a suitable solvent (e.g., DMSO).[19]
-
Partitioning: Add a small aliquot of the stock solution to a centrifuge tube containing equal volumes of pre-saturated n-octanol and PBS (pH 7.4) to achieve a final concentration of ~100 µM.[12]
-
Equilibration: Cap the tubes and shake gently on a rotator for 1 hour to allow for complete partitioning.[12]
-
Phase Separation: Centrifuge the tubes to ensure complete separation of the aqueous and octanol layers.
-
Quantification: Carefully sample both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a calibrated HPLC-UV method.
-
Calculation: Calculate LogP using the formula: LogP = log10 ( [Concentration in Octanol] / [Concentration in Aqueous] ).
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily CYP450s.[22][23][24][25][26]
Objective: To compare the rate of metabolism of the two compounds in the presence of human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (cofactor)
-
Phosphate buffer (pH 7.4)
-
Test compound
-
Incubator/shaking water bath (37°C)
-
Acetonitrile with an internal standard (for quenching)
-
LC-MS/MS for analysis
Procedure:
-
Incubation Preparation: In a microcentrifuge tube, combine phosphate buffer, the test compound (final concentration 1-2 µM), and human liver microsomes (e.g., 0.4-0.5 mg/mL protein).[22] Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH cofactor solution.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and add it to a separate tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.[23]
-
Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an analysis plate and quantify the remaining amount of the parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is the elimination rate constant (k). From this, calculate the in vitro half-life (t1/2 = 0.693/k).[22]
Caption: Workflow for the comparative analysis of analogs.
Conclusion
The simple substitution of a hydrogen atom with fluorine in the 4-methylpyridin-3-ol scaffold is predicted to have a cascading effect on its key drug-like properties. The resulting this compound is expected to be more acidic, more lipophilic, and significantly more resistant to oxidative metabolism. These changes, which can be verified using the standard experimental protocols provided, highlight the power of strategic fluorination in medicinal chemistry. For researchers, scientists, and drug developers, understanding these fundamental principles is crucial for rationally designing molecules with improved pharmacokinetic profiles and, ultimately, enhanced therapeutic potential.
References
- Fluorine in drug discovery: Role, design and case studies. Vertex AI Search.
- Bernús, M., Núñez, G. D., Hartley, W. C., Guasch, M., Mestre, J., Besora, M., Carbó, J. J., & Boutureira, O. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 68(4), 4787-4800. [Link]
- Kavitha, E., et al. (2023). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. MDPI.
- 3-Amino-6-fluoro-4-methylpyridine 95 954236-33-0. Sigma-Aldrich.
- Bernús, M., Núñez, G. D., Hartley, W. C., Guasch, M., Mestre, J., Besora, M., Carbó, J. J., & Boutureira, O. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)
- Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
- Microsomal stability assay for human and mouse liver microsomes. protocols.io.
- Scott, P. J. H. (2019).
- Protocol for Determining pKa Using Potentiometric Titration.
- LogP / LogD shake-flask method. protocols.io.
- LogD/LogP Background. Enamine.
- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. PubMed. [Link]
- Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec.
- Bernús, M., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- 3-methyl-4-nitropyridine-1-oxide. Organic Syntheses Procedure.
- A Technical Guide to the Physicochemical Properties of Fluorinated Pyridinols for Drug Discovery. Benchchem.
- 6-Fluoro-4-methylpyridin-3-amine. BLD Pharm.
- 4-Methylpyridin-3-ol. CymitQuimica.
- Development of Methods for the Determin
- Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC - NIH.
- Metabolic Stability Assays. Merck Millipore.
- LogP / LogD shake-flask method v1.
- 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol. PubChem.
- Lipophilicities (logP) and conformer‐specific lipophilicities (logp) of fluorinated pyrrolidines and piperidines (A), and prolines (B).
- A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
- Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. SciSpace.
- The Many Roles for Fluorine in Medicinal Chemistry.
- 3-Amino-4-methylpyridine. LookChem.
- Protocol for the Human Liver Microsome Stability Assay.
- Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)
- Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. MDPI.
- Potentiometric Titration of an Unknown Weak Acid. University of Massachusetts.
- Role of Fluorine in Drug Design and Drug Action.
- The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor. MDPI.
- A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE.
- 3-Fluoro-4-methylpyridine. PubChem.
- ADME Microsomal Stability Assay. BioDuro.
- Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identific
- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC.
- Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing deriv
- (6-(2-Fluoro-4-methylphenyl)pyridin-3-yl)methanol.
- Three-step, "one-pot" radiosynthesis of 6-fluoro-3,4-dihydroxy-L-phenylalanine by isotopic exchange. PubMed.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. enamine.net [enamine.net]
- 13. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. asdlib.org [asdlib.org]
- 19. LogP / LogD shake-flask method [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 23. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 24. Metabolic Stability Assays [merckmillipore.com]
- 25. researchgate.net [researchgate.net]
- 26. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Introduction: The Strategic Value of the Fluorinated Pyridin-3-ol Scaffold
An In-Depth Comparative Guide to the Bioactivity of 6-Fluoro-4-methylpyridin-3-ol Derivatives
This guide provides a comprehensive analysis of the this compound scaffold, a privileged structure in modern medicinal chemistry. We will dissect the bioactivity of its derivatives by comparing their performance against various biological targets, supported by experimental data and elucidating key structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical framework.
The pyridine ring is a cornerstone of medicinal chemistry, recognized for its presence in a multitude of FDA-approved drugs and its capacity to engage in diverse biological interactions.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antitumor, anti-inflammatory, and antimicrobial effects.[2][3] The pyridin-3-ol subset, in particular, offers a phenolic hydroxyl group that can act as a critical hydrogen bond donor or acceptor, anchoring ligands to their biological targets.
The strategic incorporation of a fluorine atom, as seen in the this compound core, is a well-established strategy to refine a molecule's pharmacological profile.[4] Fluorine's high electronegativity can modulate the acidity (pKa) of nearby functional groups, influence molecular conformation, and block sites of metabolic degradation, often leading to improved potency, selectivity, and pharmacokinetic properties.[4][5]
This guide aims to objectively compare the bioactivity of derivatives built upon this scaffold, explaining the causal relationships between structural modifications and biological outcomes. We will explore their efficacy as enzyme inhibitors and anti-inflammatory agents, providing the underlying experimental data and protocols to ensure scientific integrity.
Synthetic Strategy: A Conceptual Workflow
The synthesis of functionalized pyridin-3-ol derivatives can be achieved through multi-step sequences. While numerous specific pathways exist, a common conceptual approach involves the construction of a substituted pyridine ring followed by functional group interconversions. For instance, a plausible route could begin with a [4+1] cyclization of a 3-aminopyridine derivative to form a fused pyrrolo- or furano-pyridine, which can then be modified.[6][7]
Below is a generalized workflow illustrating the key transformations that could be employed to generate a library of derivatives for screening.
Caption: Conceptual workflow for the synthesis of this compound derivatives.
Comparative Bioactivity Analysis
The true potential of the this compound scaffold is revealed through the diverse bioactivities of its derivatives. By analyzing related structures, we can infer the significant impact of the fluoro and methyl substitutions.
Enzyme Inhibition: Targeting Fibroblast Growth Factor Receptor 4 (FGFR4)
A compelling case study comes from a series of aminopyridinol and aminopyrimidinol derivatives designed as selective inhibitors of FGFR4, a key target in hepatocellular carcinoma.[8] Although the core is slightly different (e.g., 6-amino-2,4,5-trimethylpyridin-3-ol), the structure-activity relationships provide invaluable insights.
Causality Behind Experimental Choices: The researchers hypothesized that modulating the size and electronics of substituents on the pyridin(midin)ol core and its appended phenyl ring would impact both potency and selectivity against the FGFR kinase family. The choice to compare fluorine-substituted compounds with their chlorine or hydrogen counterparts was a deliberate strategy to probe the role of halogen size and electronegativity in the enzyme's binding pocket.
Key Findings:
-
Fluorine is Critical for Potency: A derivative (compound 6O ) featuring a fluorine atom on the dimethoxyphenyl ring exhibited potent FGFR4 inhibition (IC₅₀ = 3.2 nM).[8] Replacing this fluorine with a larger chlorine atom (compound 6P ) completely abolished its activity, demonstrating a strict steric requirement in the binding site.[8]
-
Methyl Groups Drive Selectivity: The presence of two methyl groups on the pyrimidine ring of 6O was found to prohibit a proper conformation for covalent bonding to other FGFR subtypes (FGFR1-3), leading to excellent selectivity for FGFR4.[8] In contrast, a trimethyl-substituted pyridine derivative (6E ) was twisted in the active site, destroying key hydrogen bonds and losing activity.[8]
Data Summary: FGFR4 Inhibition
| Compound ID | Core Scaffold | X Substituent (on phenyl ring) | FGFR4 IC₅₀ (nM) | Selectivity vs FGFR1-3 |
|---|---|---|---|---|
| 6O | 2-Amino-4,6-dimethylpyrimidin-5-ol | Fluorine | 3.2 | >300-fold |
| 6P | 2-Amino-4,6-dimethylpyrimidin-5-ol | Chlorine | >1000 | N/A |
| 6A | 6-Amino-2,4,5-trimethylpyridin-3-ol | Fluorine | 7.9 | Marginal |
| 6E | 6-Amino-2,4,5-trimethylpyridin-3-ol | Hydrogen | >1000 | N/A |
Data sourced from a study on FGFR4 inhibitors.[8]
Caption: Key binding interactions of a selective FGFR4 inhibitor in the enzyme's active site.
Anti-inflammatory Activity: Targeting PI3K in Inflammatory Bowel Disease (IBD)
Research into 6-amino-2,4,5-trimethylpyridin-3-ols, direct structural analogs, has revealed potent anti-inflammatory properties.[9] This activity is highly relevant to the this compound scaffold, as these compounds were shown to function via inhibition of the PI3K pathway, a key signaling node in inflammation.[9]
Causality Behind Experimental Choices: The investigation was prompted by the known link between angiogenesis (which the compounds were previously shown to inhibit) and the progression of IBD. The researchers used a well-established in vitro model of inflammation—tumor necrosis factor-alpha (TNF-α)-induced monocyte adhesion to colon epithelial cells—to screen their library. Promising candidates were then advanced to a gold-standard in vivo model of colitis.
Key Findings:
-
Potent In Vitro Inhibition: Many derivatives strongly inhibited the adhesion of monocytes to colon epithelial cells. One lead compound, 8m , displayed an IC₅₀ of 0.19 µM, which is approximately five orders of magnitude more potent than the standard-of-care drug 5-aminosalicylic acid (5-ASA).[9]
-
Dramatic In Vivo Efficacy: When administered orally in a rat model of 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis, compound 8m significantly ameliorated colon inflammation.[9] This was evidenced by a dose-dependent suppression of myeloperoxidase (MPO), a marker for neutrophil infiltration, and the near-complete recovery of colon and body weights.[9]
Data Summary: Anti-inflammatory Activity
| Compound | In Vitro IC₅₀ (Monocyte Adhesion) | In Vivo Model | Key Outcome |
|---|---|---|---|
| 8m | 0.19 µM | TNBS-induced colitis (Rat) | Dramatic reduction in MPO; recovery of colon/body weight.[9] |
| 5-ASA | 18,100 µM | N/A | Positive Control.[9] |
| Sulfasalazine | N/A | TNBS-induced colitis (Rat) | >300-fold less effective than 8m.[9] |
Data sourced from a study on pyridin-3-ols in IBD models.[9]
Structure-Activity Relationship (SAR) Synthesis
The comparative data reveals clear SAR trends for derivatives of the pyridin-3-ol scaffold. The strategic placement of fluoro and methyl groups is not arbitrary but a calculated decision to optimize bioactivity.
Caption: Structure-Activity Relationship (SAR) summary for the core scaffold.
-
The 6-Fluoro Substituent: This is a bioactivity driver. Its small size and high electronegativity are crucial for fitting into sterically constrained pockets and forming favorable electronic interactions, directly enhancing potency.[8] It can also serve to block metabolic oxidation at that position, potentially improving the compound's half-life.
-
The 4-Methyl Substituent: This group primarily plays a steric role. As seen in the FGFR4 case, it can act as a "selectivity element," preventing the molecule from adopting a conformation required for binding to off-targets.[8]
-
The 3-Hydroxyl Group: This is the primary anchor, forming critical hydrogen bonds with target proteins. Its acidity, modulated by the adjacent fluoro and methyl groups, is key to the strength of this interaction.
-
Other Ring Positions (e.g., Amino Group): The addition of groups like an amino substituent, as seen in the anti-inflammatory and FGFR4 inhibitor examples, provides another vector for interaction and can dramatically shift the therapeutic application of the scaffold.[8][9]
Experimental Protocols for Validation
To ensure trustworthiness and reproducibility, we describe the core methodologies used to generate the bioactivity data discussed.
Protocol 1: In Vitro FGFR4 Kinase Inhibition Assay
This protocol is based on the methodology described for evaluating FGFR4 inhibitors.[8]
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of recombinant human FGFR4 kinase (5–10 mU/reaction).
-
Prepare a peptide substrate solution (e.g., Poly[Glu:Tyr] 4:1) at 0.2 mg/mL.
-
Prepare a solution of [γ-³³P-ATP] mixed with cold ATP to a final concentration of 10 µM.
-
Prepare serial dilutions of the test derivatives in DMSO.
-
-
Reaction Execution:
-
In a 96-well plate, add 10 µL of the kinase and 5 µL of the substrate solution to each well.
-
Add 5 µL of the diluted test compound to the wells.
-
Incubate the plate for 20 minutes at 25°C to allow for compound binding.
-
Initiate the kinase reaction by adding 5 µL of the ATP/[γ-³³P-ATP] mixture.
-
Incubate for 40 minutes at 25°C.
-
-
Termination and Detection:
-
Stop the reaction by adding 25 µL of 3% phosphoric acid solution.
-
Transfer the reaction mixture onto a filter membrane (e.g., P30 filtermat) that captures the phosphorylated substrate.
-
Wash the filtermat multiple times with 1% phosphoric acid to remove unincorporated [γ-³³P-ATP].
-
Measure the radioactivity on the filtermat using a scintillation counter.
-
Calculate the percent inhibition relative to a DMSO control and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: In Vivo TNBS-Induced Colitis Model
This protocol is based on the methodology for inducing colitis in rats.[9]
-
Animal Acclimatization:
-
Use male Sprague-Dawley rats (200-250 g).
-
Acclimatize animals for at least one week with free access to food and water.
-
Fast the rats for 24 hours before colitis induction.
-
-
Colitis Induction:
-
Anesthetize the rats (e.g., with isoflurane).
-
Instill 1 mL of TNBS solution (50 mg/kg in 50% ethanol) intrarectally via a catheter inserted 8 cm into the colon.
-
Keep the rats in a head-down position for several minutes to ensure the solution is distributed.
-
-
Compound Administration and Monitoring:
-
Beginning 24 hours after induction, administer the test derivative (e.g., compound 8m at 1, 3, or 10 mg/kg) or vehicle control orally once daily for 7 days.
-
Monitor body weight, stool consistency, and signs of distress daily.
-
-
Endpoint Analysis:
-
On day 8, euthanize the animals.
-
Excise the colon, measure its length and weight, and score for macroscopic damage.
-
Collect a distal colon segment for Myeloperoxidase (MPO) activity measurement.
-
Homogenize the tissue, and measure MPO activity spectrophotometrically using a suitable substrate (e.g., o-dianisidine dihydrochloride).
-
Compare the MPO activity, colon weight/length ratio, and body weight changes between the treated and vehicle control groups to determine efficacy.
-
Conclusion and Future Directions
The this compound scaffold and its close analogs represent a highly versatile platform for drug discovery. The strategic interplay between the electron-withdrawing fluorine atom, the sterically influential methyl group, and the hydrogen-bonding hydroxyl group allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. As demonstrated, derivatives have shown exceptional, low-nanomolar potency as kinase inhibitors and profound efficacy in preclinical models of inflammatory disease.
Future research should focus on:
-
Expanding the Derivative Library: Systematically exploring substitutions at other positions on the pyridine ring to uncover novel bioactivities.
-
Target Deconvolution: For compounds with potent cellular effects, identifying the precise molecular targets to understand the mechanism of action fully.
-
Pharmacokinetic Profiling: Conducting detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies on lead compounds to assess their drug-likeness and suitability for further development.
By leveraging the foundational structure-activity relationships outlined in this guide, researchers can more effectively design the next generation of therapeutics based on this promising chemical scaffold.
References
- Choi, J., Kim, M., Lee, J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 896-910.
- Li, Z., Long, Y., Ninteman, F.W., et al. (2004). Preclinical Pharmacology of FMPD [6-Fluoro-10-[3-(2-methoxyethyl)-4-methyl-piperazin-1-yl]-2-methyl-4 H-3-thia-4,9-diaza-benzo[f]azulene]: A Potential Novel Antipsychotic with Lower Histamine H1 Receptor Affinity Than Olanzapine. Journal of Pharmacology and Experimental Therapeutics, 311(1), 306-315.
- Siwek, A., Stączek, P., & Wujec, M. (2022). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 27(21), 7486.
- Scott, J.S., & Jones, C. (2020). Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. ACS Medicinal Chemistry Letters, 11(10), 1957-1963.
- Shokouhi, S., Mabrouk, R., Belanger, M.J., et al. (2021). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. Scientific Reports, 11(1), 1081.
- García-Jacas, C.R., Zúñiga-Martínez, I., Leyva-Peralta, M.A., et al. (2024). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640.
- García-Jacas, C.R., Zúñiga-Martínez, I., Leyva-Peralta, M.A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640.
- García-Jacas, C.R., Zúñiga-Martínez, I., Leyva-Peralta, M.A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate.
- Walsh, C. (1984). Enzyme inhibition by fluoro compounds. Advances in Enzymology and Related Areas of Molecular Biology, 55, 197-289.
- Kim, J.A., Nam, T.G., Pae, A.N., et al. (2016). In Vitro and in Vivo Inhibitory Activity of 6-amino-2,4,5-trimethylpyridin-3-ols Against Inflammatory Bowel Disease. Bioorganic & Medicinal Chemistry Letters, 26(21), 5228-5232.
- Osipyan, A., Guk, D., Boyarskaya, N., et al. (2022). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv.
- Osipyan, A., Guk, D., Boyarskaya, N., et al. (2022). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. Organic & Biomolecular Chemistry, 20(41), 8086-8095.
- Monzote, L., Ceballos, R., Garcia, M., et al. (2002). In Vitro and in Vivo Antileishmanial Activity of 2-amino-4,6-dimethylpyridine Derivatives Against Leishmania Mexicana. Parasite, 9(4), 367-370.
Sources
- 1. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo inhibitory activity of 6-amino-2,4,5-trimethylpyridin-3-ols against inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of 6-Fluoro-4-methylpyridin-3-ol: A Comparative Guide to a Promising Drug Scaffold
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular frameworks that offer superior efficacy, selectivity, and pharmacokinetic profiles is paramount. The strategic incorporation of fluorine into heterocyclic systems has become a cornerstone of modern drug design, profoundly influencing the metabolic stability, bioavailability, and target-binding affinity of therapeutic agents.[1][2] This guide provides an in-depth validation of 6-Fluoro-4-methylpyridin-3-ol as a contemporary drug scaffold, offering a comparative analysis against established structural motifs and detailing the requisite experimental methodologies for its comprehensive evaluation.
The Rationale for Fluorinated Pyridinols in Drug Discovery
The pyridine ring is a privileged scaffold, consistently integrated into a diverse array of FDA-approved drugs.[3][4][5] Its nitrogen atom provides a key site for hydrogen bonding and can be readily ionized, enhancing solubility and bioavailability.[5] The introduction of a hydroxyl group to create a pyridin-3-ol moiety further expands its utility, offering a versatile handle for various chemical modifications.
The strategic addition of a fluorine atom to this core structure, as in this compound, imparts several advantageous properties. Fluorine's high electronegativity and small atomic size can significantly alter the electronic landscape of the molecule.[6] This can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage by metabolic enzymes such as cytochrome P450s.[1] This can increase the half-life of a drug, leading to improved pharmacokinetic profiles.
-
Modulated Acidity (pKa): The electron-withdrawing nature of fluorine can lower the pKa of the hydroxyl group, making it a stronger hydrogen bond donor and potentially improving interactions with biological targets.[6]
-
Increased Lipophilicity: In certain contexts, fluorine substitution can enhance a molecule's ability to cross cellular membranes, a critical factor for reaching intracellular targets.
-
Favorable Binding Interactions: Fluorine can participate in unique, non-covalent interactions with protein targets, including dipole-dipole and orthogonal multipolar interactions, which can contribute to higher binding affinity and selectivity.
The inclusion of a methyl group at the 4-position can further refine the scaffold's properties by providing a vector for steric interactions within a binding pocket and potentially influencing the molecule's overall conformation.
Comparative Analysis: this compound vs. Alternative Scaffolds
To objectively assess the potential of this compound, we compare its predicted and experimentally verifiable properties against two common scaffolds: the classical phenol ring and the non-fluorinated 4-methylpyridin-3-ol.
| Property | Phenol | 4-Methylpyridin-3-ol | This compound | Rationale for Advantage |
| Metabolic Stability | Susceptible to oxidation | Moderately stable | High | The strong C-F bond resists metabolic degradation.[1] |
| Aqueous Solubility | Low to moderate | Moderate to high | Moderate to high | The pyridine nitrogen enhances solubility.[5] |
| Target Binding Potential | H-bond donor/acceptor | H-bond donor/acceptor, potential for ionic interactions | Enhanced H-bonding, potential for unique fluorine interactions | Fluorine's electronegativity strengthens the hydroxyl's H-bond donor capacity.[6] |
| Synthetic Tractability | High | High | Moderate | While more complex, synthetic routes to fluorinated pyridines are well-established.[7][8] |
Experimental Validation Workflow
A rigorous evaluation of any new drug scaffold is contingent on a series of well-defined experiments. The following protocols provide a roadmap for validating the utility of this compound.
Caption: Experimental workflow for the validation of a novel drug scaffold.
Metabolic Stability Assay
Objective: To determine the in vitro metabolic stability of this compound and its derivatives, providing an estimate of their intrinsic clearance.[9][10][11]
Methodology:
-
Preparation of Liver Microsomes:
-
Thaw cryopreserved human liver microsomes on ice.
-
Dilute the microsomes to a final protein concentration of 0.5 mg/mL in a pre-warmed potassium phosphate buffer (pH 7.4).
-
-
Incubation:
-
Pre-incubate the microsomal suspension at 37°C for 5 minutes.
-
Add the test compound (e.g., this compound) to a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction mixture into a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
-
Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of remaining compound against time.
-
The slope of the linear regression represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (Clint) based on the half-life and protein concentration.
-
Cytotoxicity Assay (LDH Release Assay)
Objective: To assess the potential of this compound to induce cell death by measuring the release of lactate dehydrogenase (LDH) from damaged cells.[12][13][14]
Methodology:
-
Cell Culture:
-
Plate a suitable human cell line (e.g., HepG2) in a 96-well plate and culture until confluent.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the test compound.
-
Include a positive control (e.g., a known cytotoxic agent) and a negative control (vehicle).
-
Incubate for a specified period (e.g., 24 hours).
-
-
LDH Measurement:
-
Transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH assay reagent, which contains a substrate that is converted by LDH into a colored product (formazan).[14]
-
Incubate at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a plate reader.
-
Calculate the percentage of cytotoxicity relative to the positive control.
-
Caption: Principle of the LDH cytotoxicity assay.
Target Binding Affinity (Surface Plasmon Resonance - SPR)
Objective: To quantify the binding affinity and kinetics of this compound derivatives to a specific protein target.[15][16][17][18]
Methodology:
-
Immobilization of the Target Protein:
-
Covalently immobilize the purified target protein onto the surface of an SPR sensor chip.
-
-
Analyte Injection:
-
Inject a series of concentrations of the test compound (analyte) over the sensor surface.
-
A buffer-only injection serves as a reference.
-
-
Signal Detection:
-
The SPR instrument detects changes in the refractive index at the sensor surface as the analyte binds to the immobilized protein, generating a sensorgram in real-time.
-
-
Data Analysis:
-
Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding).
-
This analysis yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka. A lower KD value indicates a higher binding affinity.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics. Its inherent properties, conferred by the strategic placement of fluorine and a methyl group on the pyridinol core, suggest the potential for improved metabolic stability and enhanced target interactions compared to traditional scaffolds. The experimental workflows detailed in this guide provide a robust framework for validating these theoretical advantages and for elaborating this scaffold into a new generation of drug candidates. Further exploration through techniques like scaffold hopping and structure-based drug design could unlock even greater potential from this versatile molecular framework.[19][20][21]
References
- Priya, et al. (n.d.). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line.
- (2022).
- (n.d.). 3-Amino-6-fluoro-4-methylpyridine 95 954236-33-0. Sigma-Aldrich.
- (n.d.). 3-Fluoro-4-methylpyridine | C6H6FN | CID 345367. PubChem.
- (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
- (n.d.).
- (2023). measuring drug-target binding with SPR & ITC binding assays. YouTube. [Link]
- (n.d.). Metabolic Stability Assays. Merck Millipore.
- (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors.
- (n.d.). A Technical Guide to the Physicochemical Properties of Fluorinated Pyridinols for Drug Discovery. Benchchem.
- (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
- (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH. [Link]
- (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
- (n.d.). Methods for quantifying T cell receptor binding affinities and thermodynamics. PMC.
- (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
- (2025). Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3 ,4-b]pyrazine (PF470): A Highly Potent, Selective, and Efficacious Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator.
- (n.d.). Fluorinated Heterocycles in Medicine: A Comprehensive Review with Focus on Quinolines, Pyrazoles, and Pyridines. International Journal of Pharmaceutical Sciences.
- (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers.
- (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. PubMed - NIH.
- (2025). Retro-forward synthesis design and experimental validation of potent structural analogs of known drugs. Chemical Science (RSC Publishing).
- (2015). Anyone familiar with LDH assay and MTT assay?.
- (n.d.). New 4-(Morpholin-4-Yl)
- (2024). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. bioRxiv.
- (2024). Scaffold-Hopped Compound Identification by Ligand-Based Approaches with a Prospective Affinity Test.
- (n.d.). Metabolic Stability Services. Eurofins Discovery. [Link]
- (n.d.). LDH Cytotoxicity Assay Kit|Products. NACALAI TESQUE, INC.. [Link]
- (n.d.). Review: Fluorine in Medicinal Chemistry.
- (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- (n.d.). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines Sergey P. Ivonin,[a] Volodymyr. ChemRxiv.
- (2018). Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. [Link]
- (n.d.). Metabolic Stability and Metabolite Analysis of Drugs.
- (n.d.).
- (n.d.). Scaffold-Hopped Compound Identification by Ligand-Based Approaches with a Prospective Affinity Test. PubMed Central.
- (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
- (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine.
- (n.d.). China 3-Fluoro-4-methylpyridine Suppliers - Customized Wholesale. agrochemx.com.
- (n.d.). Metabolic Stability.
- (n.d.). Scaffold-Based Drug Design. BioSolveIT. [Link]
- (2024). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target.
- (2025). Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. PubMed.
- (n.d.). 2-Fluoro-4-methylpyridine 98 461-87-0. Sigma-Aldrich.
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 9. merckmillipore.com [merckmillipore.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. Metabolic Stability • Frontage Laboratories [frontagelab.com]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. LDH Cytotoxicity Assay Kitï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 15. youtube.com [youtube.com]
- 16. Methods for quantifying T cell receptor binding affinities and thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 19. GitHub - GuoJeff/generative-drug-design-with-experimental-validation: Compilation of literature examples of generative drug design that demonstrate experimental validation [github.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. biosolveit.de [biosolveit.de]
Navigating the Kinome: A Comparative Guide to Cross-Reactivity Studies of 6-Fluoro-4-methylpyridin-3-ol Based Compounds
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of targeted therapies, particularly in the realm of kinase inhibitors, the selectivity of a lead compound is as critical as its potency. Off-target effects can lead to unforeseen toxicities or a diluted therapeutic window, often derailing promising candidates in later stages of development. The 6-fluoro-4-methylpyridin-3-ol scaffold represents a promising starting point for the design of novel inhibitors; however, like any privileged structure, its potential for cross-reactivity across the human kinome must be rigorously evaluated.
This guide provides a comprehensive framework for assessing the selectivity profile of novel compounds derived from the this compound core. We will delve into the strategic application of computational and experimental methods, offering not just protocols, but the rationale behind their deployment. Our approach is designed to be a self-validating system, ensuring that each step builds upon the last to create a robust and reliable selectivity profile.
The Strategic Funnel: From In Silico Prediction to Cellular Confirmation
A successful cross-reactivity study follows a logical progression, starting with broad, cost-effective computational methods and narrowing down to specific, high-fidelity experimental validation. This "funnel" approach ensures that resources are allocated efficiently, and that the most relevant potential off-targets are identified and scrutinized.
Caption: The Cross-Reactivity Assessment Workflow.
Part 1: In Silico First Pass – Predicting the Off-Target Landscape
Before embarking on wet-lab experiments, computational modeling provides an invaluable initial assessment of a compound's likely interaction partners. By comparing the structure of your this compound derivative against a database of known kinase structures, it is possible to predict potential off-targets.[1][2][3][4] This step is crucial for designing focused and cost-effective screening panels.
Methodology:
Several computational approaches can be employed:
-
Structure-Based Virtual Screening: Docking your compound into the ATP-binding sites of a library of kinase crystal structures.
-
Pharmacophore Modeling: Creating a 3D model of the essential features of your compound and searching for kinases that have complementary binding sites.
-
Machine Learning Approaches: Utilizing algorithms trained on large datasets of known kinase-inhibitor interactions to predict the likelihood of your compound binding to various kinases.[2][4]
A number of platforms and databases, such as KinomeFEATURE and KinasePred, can be utilized for these analyses.[1][2] The output is typically a ranked list of kinases with the highest predicted binding affinity for your compound. This list will guide the selection of kinases for in vitro screening.
Part 2: In Vitro Profiling – Quantifying Interactions
With a prioritized list of potential off-targets from in silico analysis, the next step is to quantify the inhibitory activity of your compound against a broad panel of kinases. Commercial services from companies like Reaction Biology, Eurofins Discovery, and Pharmaron offer comprehensive kinome profiling, often screening against hundreds of kinases.[5][6][7]
Two common and robust methods for initial high-throughput screening are radiometric assays and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.
A. Radiometric Kinase Assays: The Gold Standard
Radiometric assays are considered the gold standard for their direct measurement of kinase activity.[8][9] They quantify the transfer of a radiolabeled phosphate from ATP (typically [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[10]
Experimental Protocol: Radiometric Filter Binding Assay [8][11]
-
Reaction Setup:
-
In a 96-well plate, prepare a reaction mix containing the kinase of interest, its specific substrate (peptide or protein), and a suitable kinase buffer.
-
Add your this compound compound at a single, high concentration (e.g., 10 µM) to the test wells. Include a vehicle control (e.g., DMSO) and a known inhibitor as a positive control.
-
-
Initiation:
-
Start the reaction by adding a solution of ATP mixed with [γ-³²P]ATP. The final ATP concentration should ideally be at or near the Km for each specific kinase to allow for fair comparison.[7]
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
-
Termination and Spotting:
-
Stop the reaction by adding a strong acid, such as phosphoric acid.
-
Spot a portion of the reaction mixture onto a phosphocellulose filter mat (e.g., P81 paper). The phosphorylated substrate will bind to the paper, while the unused [γ-³²P]ATP will not.
-
-
Washing:
-
Wash the filter mat multiple times with a dilute phosphoric acid solution to remove any unbound [γ-³²P]ATP.[12]
-
-
Detection:
-
After drying, quantify the radioactivity on the filter mat using a scintillation counter or a phosphorimager.
-
-
Analysis:
-
Calculate the percent inhibition for your compound relative to the vehicle control.
-
B. TR-FRET Assays: A Non-Radioactive Alternative
TR-FRET assays, such as the LanthaScreen® platform, offer a high-throughput, non-radioactive alternative.[13][14] They measure the inhibition of substrate phosphorylation via a change in FRET signal between a terbium- or europium-labeled antibody that recognizes the phosphorylated substrate and a fluorescently labeled substrate.[14][15]
Experimental Protocol: LanthaScreen® TR-FRET Kinase Assay [13][16]
-
Reaction Setup:
-
In a low-volume 384-well plate, add your compound at various concentrations.
-
Add a solution containing the kinase and the fluorescently labeled substrate in an appropriate kinase buffer.
-
-
Initiation:
-
Start the reaction by adding ATP at a concentration near its Km for the specific kinase.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Termination and Detection:
-
Stop the reaction by adding a solution containing EDTA and a terbium- or europium-labeled antibody specific for the phosphorylated substrate.
-
-
Reading the Plate:
-
After a final incubation period (30-60 minutes), read the plate on a TR-FRET compatible microplate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).[16]
-
-
Analysis:
-
Calculate the ratio of the acceptor to donor fluorescence. A decrease in this ratio indicates inhibition of the kinase.
-
Data Presentation: Initial Kinome Screen
The results from the initial broad kinome screen are typically presented as a percentage of inhibition at a single compound concentration. This allows for a rapid identification of potential off-target "hits."
| Kinase Target | Compound X (10 µM) % Inhibition | Known Inhibitor (Control) % Inhibition |
| Kinase A | 95% | 98% |
| Kinase B | 8% | 92% |
| Kinase C (Off-Target) | 78% | 95% |
| Kinase D | 12% | 99% |
| Kinase E (Off-Target) | 65% | 96% |
Any kinase showing significant inhibition (a common threshold is >50%) should be selected for further dose-response studies to determine the IC50 value.
Part 3: Dose-Response Analysis – Quantifying Potency
For each identified "hit" from the initial screen, a full dose-response curve must be generated to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). This is a critical step in comparing the potency of the compound against its intended target versus its off-targets.
The experimental protocols are similar to those described above, but instead of a single concentration, a serial dilution of the compound is used (typically 8-10 concentrations).
Data Presentation: IC50 Comparison
| Compound | Target Kinase IC50 (nM) | Off-Target Kinase C IC50 (nM) | Off-Target Kinase E IC50 (nM) | Selectivity Ratio (Off-Target/Target) |
| Compound X | 15 | 850 | 2,500 | 57x (vs. C), 167x (vs. E) |
| Alternative Compound Y | 25 | 300 | >10,000 | 12x (vs. C), >400x (vs. E) |
A higher selectivity ratio indicates a more selective compound. A ratio of at least 100-fold is often desired for a high-quality lead candidate.
Part 4: Cellular Target Engagement – Confirming In-Cell Activity
While in vitro assays are essential for understanding direct enzyme inhibition, they do not fully recapitulate the complex environment inside a living cell. Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's activity. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying that a compound binds to its intended target and potential off-targets in a cellular context.[17][18][19][20]
CETSA is based on the principle that when a ligand binds to a protein, it generally increases the protein's thermal stability.[18][19]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA [17][19][21]
-
Cell Treatment:
-
Treat cultured cells with your this compound compound or a vehicle control for a defined period (e.g., 1 hour) at 37°C.
-
-
Heating:
-
Aliquot the treated cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 64°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis:
-
Lyse the cells using freeze-thaw cycles or sonication.
-
-
Separation of Soluble Fraction:
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Protein Quantification:
-
Collect the supernatant, which contains the soluble, non-denatured proteins.
-
Quantify the amount of the target protein and key off-target proteins in the soluble fraction using a method like Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated samples indicates target engagement.
-
By performing CETSA for both the intended target and the most potent off-targets identified in the biochemical assays, you can confirm which interactions are relevant in a live-cell environment.
Conclusion
A thorough investigation of cross-reactivity is a non-negotiable aspect of modern drug discovery. For novel compounds based on the this compound scaffold, a systematic approach combining in silico prediction, broad in vitro screening, quantitative dose-response analysis, and cellular target engagement provides the necessary rigor to establish a true selectivity profile. This multi-faceted, data-driven strategy not only de-risks a project by identifying potential liabilities early but also builds a strong foundation of evidence to support the progression of the most promising and selective candidates toward clinical development.
References
- PubChem. (n.d.). 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol. National Center for Biotechnology Information.
- Lo, Y. C., et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 31(12), 1945–1953.
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122.
- Anastassiadis, T., et al. (2011). A high-throughput radiometric kinase assay. Methods in Molecular Biology, 795, 13–21.
- Pamgene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling.
- MDPI. (2023). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction.
- Reaction Biology. (n.d.). Radiometric Filter Binding Assay.
- BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay.
- MtoZ Biolabs. (n.d.). Kinome Profiling Service.
- CETSA. (n.d.). CETSA.
- ACS Medicinal Chemistry Letters. (2012). Computational Modeling of Kinase Inhibitor Selectivity.
- PubChem. (n.d.). (2R,4R)-1-((3-chloro-2-fluorophenyl)methyl)-4-((3-fluoro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyridin-2-yl)methyl)-2-methylpiperidine-4-carboxylic acid. National Center for Biotechnology Information.
- Reaction Biology. (n.d.). Kinase Drug Discovery Services.
- PLOS Computational Biology. (2023). Predicting the target landscape of kinase inhibitors using 3D convolutional neural networks.
- Pharmaron. (n.d.). Kinase Panel Profiling.
- The Bumbling Biochemist. (2021). Radiometric kinase assays with scintillation counting.
- Bio-protocol. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
- MDPI. (2022). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line.
- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA).
- Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success.
- ResearchGate. (2015). Computational off-target profiling of known kinase inhibitors.
- PubMed. (2012). Identification, synthesis, and biological evaluation of 6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-one (AS1940477), a potent p38 MAP kinase inhibitor.
Sources
- 1. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Predicting the target landscape of kinase inhibitors using 3D convolutional neural networks | PLOS Computational Biology [journals.plos.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. pharmaron.com [pharmaron.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]
- 13. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - DE [thermofisher.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. CETSA [cetsa.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. news-medical.net [news-medical.net]
- 21. bio-protocol.org [bio-protocol.org]
The Cutting Edge of Kinase Selectivity: A Comparative Guide to Inhibitors Derived from Aminopyridinol Scaffolds
In the landscape of targeted cancer therapy, the pursuit of kinase inhibitors with exquisite selectivity remains a paramount objective for drug developers and researchers. Achieving high selectivity minimizes off-target effects, thereby reducing toxicity and enhancing the therapeutic window. This guide provides an in-depth comparative analysis of the selectivity profiles of a promising class of kinase inhibitors derived from a substituted pyridin-3-ol core, specifically focusing on aminopyridinol analogues. We will delve into the experimental data that differentiates these compounds, compare their performance against a well-established benchmark, and provide the technical methodologies required to reproduce and validate these findings.
The Aminopyridinol Scaffold: A Privileged Structure for Selective FGFR4 Inhibition
The fibroblast growth factor receptor 4 (FGFR4) has emerged as a critical oncogenic driver in hepatocellular carcinoma (HCC) and other solid tumors, primarily through the FGF19-FGFR4 signaling axis.[1][2] The high degree of homology among the ATP-binding sites of the FGFR family (FGFR1-4) presents a significant challenge in developing isoform-specific inhibitors.[3] However, the unique presence of a cysteine residue (Cys552) in the hinge region of FGFR4, which is absent in FGFR1-3, offers a strategic avenue for achieving remarkable selectivity through covalent inhibition.[1][4]
Recently, a novel series of inhibitors based on a 6-amino-2,4,5-trimethylpyridin-3-ol and related 2-amino-4,6-dimethylpyrimidin-5-ol scaffolds have demonstrated exceptional potency and selectivity for FGFR4.[5][6][7] This guide will focus on a standout compound from this series, designated as Compound 6O , and compare its selectivity profile with a less selective analogue, Compound 6A , and the first-in-class selective FGFR4 inhibitor, BLU9931 .
Comparative Selectivity Profiles: A Data-Driven Analysis
The cornerstone of evaluating any kinase inhibitor lies in its selectivity profile across the human kinome. This is typically assessed through in vitro enzymatic assays against a panel of kinases. The data presented below, derived from such assays, highlights the superior selectivity of Compound 6O.
Table 1: Comparative Inhibitory Activity (IC50) Against FGFR Family Members
| Compound | FGFR4 IC50 (nM) | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 Selectivity over FGFR1 | FGFR4 Selectivity over FGFR2 | FGFR4 Selectivity over FGFR3 |
| Compound 6O | 75.3 | >50,000 | 35,482 | >30,000 | >664-fold | ~471-fold | >398-fold |
| Compound 6A | 190 | 1565 | 1149 | 277 | ~8-fold | ~6-fold | ~1.5-fold |
| BLU9931 | 3 | 591 | 493 | 150 | ~197-fold | ~164-fold | 50-fold |
Data for Compounds 6O and 6A sourced from a study on aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives.[5] Data for BLU9931 sourced from its initial characterization study.[4][8]
Expert Interpretation:
The data unequivocally demonstrates the exceptional selectivity of Compound 6O for FGFR4. Its inhibitory potency against FGFR1, FGFR2, and FGFR3 is significantly lower, resulting in a selectivity ratio of over 400-fold against its closest off-target family member, FGFR2.[5] This remarkable selectivity is attributed to the specific interactions of the aminodimethylpyrimidinol core and the fluorine substitution on the dimethoxyphenyl ring, which molecular docking studies suggest create an optimal conformation for strong binding to FGFR4 while sterically hindering interaction with other FGFR isoforms.[5]
In contrast, Compound 6A , an aminotrimethylpyridinol derivative, exhibits only marginal selectivity within the FGFR family.[5] This highlights the critical role of subtle structural modifications in dictating the selectivity profile.
BLU9931 , a potent and well-characterized covalent inhibitor of FGFR4, serves as a crucial benchmark.[4][9] While highly selective, the data indicates that Compound 6O possesses a superior selectivity margin over other FGFR family members, suggesting a potentially improved safety profile by minimizing off-target FGFR inhibition.[5]
Kinome-Wide Selectivity: Beyond the Immediate Family
To ensure a comprehensive understanding of an inhibitor's specificity, it is imperative to assess its activity against a broad panel of kinases representing the entire human kinome. This is often achieved through platforms like KINOMEscan®.[10][11]
For the benchmark inhibitor BLU9931 , a kinome-wide scan against 398 wild-type kinases revealed significant binding to only FGFR4 (Kd = 6 nmol/L) and, to a much lesser extent, CSF1R (Kd = 2716 nmol/L).[4] This gives it a very high selectivity score, indicating minimal off-target activity across the kinome. While a full kinome scan for Compound 6O is not publicly available in the reviewed literature, its pronounced selectivity within the highly homologous FGFR family strongly suggests a favorable kinome-wide profile.
Experimental Protocols for Determining Inhibitor Selectivity
The following protocols outline the standard methodologies used to generate the comparative data presented in this guide. Adherence to these robust procedures is critical for ensuring the validity and reproducibility of selectivity profiling studies.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes a typical enzymatic assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of kinases.
Methodology:
-
Reagents and Materials:
-
Recombinant human kinase enzymes (e.g., FGFR1, FGFR2, FGFR3, FGFR4).
-
Specific peptide substrate for each kinase.
-
ATP (Adenosine triphosphate).
-
Test compounds (e.g., Compound 6O, Compound 6A, BLU9931) dissolved in DMSO.
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™).
-
384-well assay plates.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Dispense a small volume of the diluted compounds into the assay wells.
-
Add the kinase enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent quantifies the amount of product formed (phosphorylated substrate) or the amount of ATP consumed.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Kinome-Wide Selectivity Profiling (e.g., KINOMEscan®)
This protocol provides a conceptual overview of a competitive binding assay used for broad selectivity profiling.
Workflow:
-
Principle: The assay measures the ability of a test compound to compete with a known, immobilized ligand for binding to a large panel of DNA-tagged kinases in solution.
-
Procedure:
-
A library of human kinases, each tagged with a unique DNA identifier, is used.
-
The test compound is incubated with the kinase panel.
-
An immobilized, active-site directed ligand is introduced, which competes with the test compound for binding to the kinases.
-
Kinases that are not bound by the test compound will bind to the immobilized ligand and be captured on a solid support.
-
The unbound kinases (those bound by the test compound) are washed away.
-
The amount of each kinase captured on the solid support is quantified by measuring its corresponding DNA tag using quantitative PCR (qPCR).
-
The results are typically expressed as the percentage of the kinase remaining bound to the immobilized ligand in the presence of the test compound, from which dissociation constants (Kd) can be derived.
-
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: FGFR4 signaling pathway and mechanism of inhibition.
Caption: Experimental workflow for inhibitor selectivity profiling.
Conclusion and Future Directions
The derivatives of the aminopyridinol scaffold, particularly Compound 6O, represent a significant advancement in the development of highly selective FGFR4 inhibitors. The remarkable selectivity profile, as evidenced by robust in vitro data, underscores the potential of this chemical series for targeted cancer therapy with a potentially wider therapeutic index. The comparative analysis with less selective analogues and established benchmarks like BLU9931 provides a clear rationale for the continued investigation of these compounds.
Future research should focus on obtaining a comprehensive kinome-wide selectivity profile for Compound 6O and evaluating its in vivo efficacy and safety in preclinical models of FGFR4-driven cancers. The detailed experimental protocols provided herein serve as a foundation for researchers to validate these findings and explore the full therapeutic potential of this promising class of inhibitors.
References
- Hagel, M., et al. (2019). Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma. ACS Medicinal Chemistry Letters, 10(9), 1286–1292. [Link]
- Kim, J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844-856. [Link]
- Park, H., et al. (2024). Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2333333. [Link]
- Li, H., et al. (2020). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(8), 127048. [Link]
- Hagel, M., et al. (2015). First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway. Cancer Discovery, 5(4), 424-437. [Link]
- Wang, Y., et al. (2017). 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. ACS Medicinal Chemistry Letters, 8(8), 824-829. [Link]
- Guttler, S., et al. (2021). Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles. Journal of Medicinal Chemistry, 64(15), 11211-11233. [Link]
- French, C. A., et al. (2015).
- Kim, J., et al. (2022).
- Eurofins Discovery. (n.d.). KINOMEscan Technology. [Link]
- Hagel, M., et al. (2015). BLU9931 selectively inhibits FGFR4-driven signaling in cells.
- Li, Y., et al. (2022). Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors. PubMed, 35962808. [Link]
- Kim, J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation.
- Wang, Y., et al. (2017). Discovery and optimization of selective FGFR4 inhibitors via scaffold hopping. PubMed, 28433531. [Link]
- Park, H., et al. (2024).
- The Chemical Probes Portal. (n.d.). BLU9931. [Link]
- Park, H., et al. (2024). Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [Link]
- Jeong, B. S., et al. (2014). 6-Amino-2,4,5-trimethylpyridin-3-ols: a new general synthetic route and antiangiogenic activity. European Journal of Medicinal Chemistry, 80, 249-257. [Link]
- Chen, Y. C., et al. (2022). FGFR4 Inhibitor BLU9931 Attenuates Pancreatic Cancer Cell Proliferation and Invasion While Inducing Senescence: Evidence for Senolytic Therapy Potential in Pancreatic Cancer. International Journal of Molecular Sciences, 23(21), 13086. [Link]
- Wang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry. [Link]
- Larrow, J. F., et al. (2021). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 12(4), 578-584. [Link]
- Eurofins Discovery. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology [Video]. YouTube. [Link]
Sources
- 1. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 3. 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Probe BLU9931 | Chemical Probes Portal [chemicalprobes.org]
- 9. First Selective Small Molecule Inhibitor of FGFR4 for the Treatment of Hepatocellular Carcinomas with an Activated FGFR4 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. m.youtube.com [m.youtube.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Substituted Pyridin-3-ol Compounds as Kinase Inhibitors
In the landscape of modern drug discovery, particularly within oncology, the journey from a promising molecule in a test tube to a viable therapeutic candidate is a rigorous path of sequential validation. This guide provides a comparative analysis of the in vitro and in vivo efficacy of substituted pyridin-3-ol compounds, a scaffold of significant interest in medicinal chemistry.[1][2][3] Due to the scarcity of publicly available data on the specific molecule 6-Fluoro-4-methylpyridin-3-ol, this guide will focus on a well-documented analogue, the 2-amino-4,6-dimethylpyrimidin-5-ol derivative known as compound 6O , a selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[4][5] This compound serves as an exemplary case study to dissect the critical transition from laboratory assays to preclinical models, a pivotal stage in the evaluation of targeted therapies.
The core principle of this guide is to illuminate the scientific rationale behind the experimental continuum, from initial enzymatic assays to cellular proliferation studies and finally to an in vivo tumor model. We will explore how the data generated at each stage informs the next, creating a self-validating system that builds confidence in the therapeutic potential of a compound.
The Kinase Target: FGFR4 and its Role in Hepatocellular Carcinoma
The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is a known driver in various cancers. Specifically, the amplification of FGFR4 has been identified as a key oncogenic driver in a subset of hepatocellular carcinoma (HCC), making it an attractive therapeutic target. The development of selective FGFR4 inhibitors is a promising strategy to combat this disease.[4]
Caption: Simplified FGFR4 signaling pathway and the inhibitory action of Compound 6O.
Part 1: In Vitro Characterization - From Enzyme to Cell
The initial evaluation of a kinase inhibitor begins with cell-free enzymatic assays to determine its potency and selectivity. This is followed by cell-based assays to confirm its activity in a more biologically relevant context.
Enzymatic Assays: Gauging Potency and Selectivity
The primary goal of in vitro kinase assays is to quantify the concentration of the inhibitor required to reduce the enzyme's activity by half, known as the IC50 value. For a targeted therapy, it is crucial to demonstrate selectivity for the intended target over other related kinases to minimize off-target effects.
Compound 6O was evaluated for its inhibitory activity against FGFR4 and its closely related family members, FGFR1, 2, and 3.[4]
| Compound | Target | IC50 (nM) | Selectivity vs. FGFR1 | Selectivity vs. FGFR2 | Selectivity vs. FGFR3 |
| 6O | FGFR4 | 75.3 | >664-fold | 471-fold | >398-fold |
| FGFR1 | >50,000 | - | - | - | |
| FGFR2 | 35,482 | - | - | - | |
| FGFR3 | >30,000 | - | - | - | |
| BLU9931 (Control) | FGFR4 | - | ~50-fold (reported) | ~50-fold (reported) | ~50-fold (reported) |
Table 1: Kinase Inhibitory Activity of Compound 6O. Data synthesized from[4].
The data clearly demonstrates that compound 6O is a potent inhibitor of FGFR4 with an IC50 in the nanomolar range.[4] More importantly, it exhibits exceptional selectivity for FGFR4 over other FGFR family members, a highly desirable characteristic for a targeted therapeutic.[4]
Cellular Assays: Confirming On-Target Effects
While enzymatic assays are essential for determining direct inhibitory activity, they do not replicate the complex environment of a living cell. Therefore, the next critical step is to assess the compound's ability to inhibit cancer cell proliferation, particularly in cell lines where the target kinase is a known oncogenic driver.
The anti-proliferative activity of compound 6O was evaluated in the Hep3B hepatocellular carcinoma cell line, which is known to be sensitive to FGFR4 inhibition.
| Cell Line | Compound | Anti-proliferative Activity |
| Hep3B | 6O | Strong Inhibition Observed |
| Hep3B | BLU9931 (Control) | Potent Inhibition (as expected) |
Table 2: Anti-proliferative Activity in an HCC Cell Line. Data synthesized from[4][5].
The strong anti-proliferative effect of compound 6O in the Hep3B cell line provides crucial evidence that its enzymatic inhibitory activity translates into a functional anti-cancer effect at the cellular level.[4]
Caption: A typical workflow for the in vitro evaluation of a kinase inhibitor.
Part 2: In Vivo Efficacy - Bridging the Gap to Preclinical Reality
Positive in vitro data is a prerequisite, but the true test of a compound's therapeutic potential lies in its performance within a living organism. In vivo models help to assess not only the anti-tumor efficacy but also provide initial insights into the compound's pharmacokinetic and pharmacodynamic properties.
The Chick Chorioallantoic Membrane (CAM) Model
For rapid initial in vivo assessment, the chick chorioallantoic membrane (CAM) model offers a valuable intermediate step between cell culture and traditional rodent xenograft models. The CAM is a highly vascularized membrane in avian embryos that can support the growth of tumor xenografts.
The in vivo anti-tumor activity of compound 6O was evaluated in a Hep3B-xenografted CAM tumor model.
| Model | Compound | Outcome |
| Hep3B-xenografted CAM | 6O | Anti-tumor activity similar to BLU9931 |
| Hep3B-xenografted CAM | BLU9931 (Control) | Significant tumor growth inhibition |
Table 3: In Vivo Anti-tumor Activity in the CAM Model. Data synthesized from[4][5].
The results from the CAM model demonstrate that compound 6O retains its anti-tumor activity in vivo, effectively inhibiting the growth of Hep3B tumors.[4][5] This is a critical finding, as it indicates that the compound is able to reach its target in a complex biological system and exert its therapeutic effect.
Caption: Workflow for assessing in vivo efficacy using the CAM tumor model.
Part 3: Experimental Protocols
For scientific integrity and reproducibility, the methodologies employed are paramount. Below are detailed, step-by-step protocols representative of those used to generate the data discussed.
In Vitro Kinase Inhibition Assay (Representative Protocol)
-
Reagents and Materials: Recombinant human FGFR4 kinase, substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, assay buffer, test compound (Compound 6O), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Compound Preparation: Prepare a serial dilution of Compound 6O in DMSO.
-
Assay Procedure:
-
Add kinase, substrate, and test compound to a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Plot the inhibition curve and determine the IC50 value using non-linear regression.
Cell Proliferation Assay (MTT Assay - Representative Protocol)
-
Cell Culture: Culture Hep3B cells in appropriate media and conditions.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Compound 6O and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the concentration that inhibits cell growth by 50% (GI50).
Conclusion and Future Directions
The case of compound 6O provides a clear illustration of the logical progression from in vitro discovery to in vivo validation for a targeted kinase inhibitor. The high potency and exceptional selectivity demonstrated in enzymatic assays were successfully translated into on-target anti-proliferative effects in a relevant cancer cell line. Crucially, this cellular activity was maintained in an in vivo setting, the CAM tumor model, providing a strong rationale for further preclinical development.
This guide underscores the importance of a multi-faceted experimental approach. While in vitro assays are indispensable for initial screening and mechanistic studies, in vivo models are essential for evaluating the true therapeutic potential of a compound in a complex biological system. The strong correlation between the in vitro and in vivo data for compound 6O builds a compelling case for its continued investigation as a novel therapeutic agent for FGFR4-driven hepatocellular carcinoma. The next logical steps in its development would involve pharmacokinetic studies and efficacy evaluation in more traditional rodent xenograft models to further validate its promise.
References
- Rakitin, O. A., & Varlamov, S. V. (2022). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
- Kim, J. S., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 896–907. [Link]
- Ibrahim, T. H., et al. (2023). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. International Journal of Molecular Sciences, 24(13), 10834. [Link]
- Song, Y., et al. (2020). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 8, 590. [Link]
- Kumar, R. S., et al. (2021). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones.
- Conde, S., et al. (2009). Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(16), 4566–4569. [Link]
- Sharma, P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(23), 14754–14778. [Link]
- (2021). Enzyme inhibition by fluoro compounds.
- Wang, X., et al. (2022). Synthesis and DNA Interactions Study of Novel Fluorinated Pyridinium Platinum (IV) Complexes with Tumor Targeting Activity.
- Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3209. [Link]
- Testa, A., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 142(22), 10084–10093. [Link]
- (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation.
- Jadhav, S. A., et al. (2022). Pyridones in drug discovery: Recent advances.
- National Center for Biotechnology Information. (2007). [18F]6-fluoro-3-O-methyl-L-3,4-dihydroxyphenylalanine.
- Wang, Y., et al. (2022). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. Bioorganic & Medicinal Chemistry, 70, 116937. [Link]
Sources
- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 6-Fluoro-4-methylpyridin-3-ol: A Critical Evaluation of Synthetic Strategies
In the landscape of modern drug discovery and development, fluorinated pyridinol scaffolds are of paramount importance. The unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability and binding affinity, make these heterocycles highly sought-after building blocks. Among these, 6-Fluoro-4-methylpyridin-3-ol stands out as a key intermediate for various therapeutic agents. This guide provides a comprehensive benchmark of a proposed, highly efficient synthetic route for this compound against other potential synthetic strategies, supported by established chemical principles and analogous experimental data from the literature.
Introduction: The Significance of this compound
The strategic placement of a fluorine atom and a hydroxyl group on the 4-methylpyridine core creates a molecule with a unique electronic and steric profile, rendering it a valuable precursor in medicinal chemistry. The development of a robust and scalable synthesis is therefore a critical endeavor for researchers in the pharmaceutical industry. This guide will dissect a proposed two-step synthesis from a commercially available precursor and compare it with alternative, though potentially more arduous, synthetic pathways.
Proposed Primary Synthetic Route: A Two-Step Approach
The most logical and efficient synthesis of this compound commences with the commercially available 3-Amino-6-fluoro-4-methylpyridine. The synthesis proceeds via a well-established diazotization reaction, followed by hydrolysis of the resulting diazonium salt.
Caption: Proposed primary synthesis of this compound.
This two-step process is advantageous due to the ready availability of the starting material and the high reliability of the diazotization-hydrolysis sequence for converting aromatic amines to hydroxyl compounds. The diazotization of aminopyridines is a well-documented transformation, though it can be challenging due to the basicity of the pyridine nitrogen.[1][2] The use of a strong acid like sulfuric acid is crucial to ensure the protonation of the pyridine nitrogen, thus facilitating the diazotization of the amino group.[3]
Experimental Protocol:
Step 1: Diazotization of 3-Amino-6-fluoro-4-methylpyridine
-
To a solution of 3-Amino-6-fluoro-4-methylpyridine (1.0 eq) in 10% aqueous sulfuric acid, cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.
Causality of Experimental Choices: The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.[4] Sulfuric acid serves as both the proton source for the formation of nitrous acid from sodium nitrite and to protonate the pyridine ring, deactivating it towards unwanted side reactions.
Step 2: Hydrolysis of the Diazonium Salt
-
Slowly warm the solution containing the diazonium salt to room temperature, and then heat to 50-60 °C.
-
Maintain heating until the evolution of nitrogen gas ceases, indicating the completion of the hydrolysis.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate) to precipitate the product.
-
The crude this compound can be purified by recrystallization or column chromatography.
Causality of Experimental Choices: The controlled heating of the diazonium salt solution facilitates the nucleophilic attack of water on the aromatic ring, leading to the formation of the desired pyridinol and the expulsion of nitrogen gas, a thermodynamically favorable process.[5]
Benchmarking Against Alternative Synthetic Strategies
While the proposed two-step synthesis is highly promising, it is instructive to compare it with other potential, albeit more complex, synthetic routes. These alternatives often involve multi-step sequences with potentially lower overall yields.
Alternative Route 1: Multi-step Synthesis from a Substituted Pyridine
This approach would involve the construction of the fluorinated pyridinol from a more elaborately substituted pyridine precursor, where the fluorine and hydroxyl groups are introduced sequentially.
Caption: A generalized multi-step alternative synthetic route.
For instance, one could envision a synthesis starting from a suitable nitropyridine. The nitro group could be a precursor to the amine for subsequent diazotization or could be displaced by a fluoride anion under specific conditions.[6][7] However, the synthesis of the required starting nitropyridine might be challenging and add to the overall step count. The Balz-Schiemann reaction, a classic method for introducing fluorine, requires the synthesis and isolation of a diazonium tetrafluoroborate salt, which can be hazardous.[5]
Alternative Route 2: Ring Formation/Annulation Strategies
A more convergent approach would involve the construction of the pyridine ring itself with the desired substituents already in place or in a form that is easily converted.
Caption: A generalized ring-formation synthetic strategy.
This strategy could involve the condensation of smaller, functionalized building blocks. While elegant, the development of such a route would require significant optimization and the synthesis of potentially complex acyclic precursors. Rh(III)-catalyzed C-H functionalization approaches have been developed for the synthesis of some fluorinated pyridines, but these often require specific directing groups and may not be suitable for this particular substitution pattern.[8]
Comparative Data Summary
| Metric | Proposed Primary Route | Alternative Route 1 (Multi-step) | Alternative Route 2 (Ring Formation) |
| Starting Material | 3-Amino-6-fluoro-4-methylpyridine (commercially available) | Substituted pyridine (likely requires synthesis) | Acyclic precursors (require synthesis) |
| Number of Steps | 2 | >3 | >3 |
| Key Transformations | Diazotization, Hydrolysis | Nitration, Reduction, Diazotization, Halogenation | Cyclization/Annulation |
| Potential Yield | Moderate to High | Low to Moderate (cumulative) | Variable, requires optimization |
| Scalability | High | Moderate | Low to Moderate |
| Safety Concerns | Handling of diazonium salts (transient) | Potentially hazardous reagents (e.g., for fluorination) | Dependent on specific reagents |
Conclusion
Based on the principles of synthetic efficiency, starting material availability, and the robustness of the chemical transformations involved, the proposed two-step synthesis of this compound from 3-Amino-6-fluoro-4-methylpyridine stands as the most practical and advantageous route for researchers and drug development professionals. While alternative strategies offer intellectually stimulating chemical challenges, they are likely to be more time-consuming, lower-yielding, and less scalable for the production of this valuable building block. The detailed experimental protocol provided for the primary route offers a solid foundation for the successful synthesis of this compound, empowering further advancements in medicinal chemistry.
References
- Holt J., Tjosås F., Bakke J., Fiksdahl A. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules. 2006;11(2):132-136. [Link]
- Sandmeyer reaction - Wikipedia. [Link]
- Steven, A., et al. Flow Hydrodediazoniation of Aromatic Heterocycles. Molecules. 2018;23(9):2203. [Link]
- CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google P
- Barazorda-Ccahuana, H. L., et al. Diazotization of aminopyridines in DMSO/H2O paste in presence of TfOH with formation of pyridyl triflates.
- Sereda, G., et al. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. 2017;82(24):13555-13564. [Link]
- Diazotis
- Ivonin, S. P., et al. Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. RSC Publishing. 2023. [Link]
- Sandmeyer Reaction - Organic Chemistry Portal. [Link]
- Antonchick, A. P., et al. Facile Rh(III)
- Ridd, J. H., et al. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B. 1967:550-555. [Link]
- Lesina, Y., et al. One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization.
- Ashenhurst, J. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. 2018. [Link]
- Yakubu, A., et al. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry. 2021;7(2):11-25. [Link]
- Ivonin, S. P., et al. Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. 2024. [Link]
- Shestopalov, A. M., et al. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. 2021;26(23):7286. [Link]
- Kaur, N., et al. Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. 2022;19:1239–1267. [Link]
- Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communic
- Diazotization of Amines - Chemistry LibreTexts. [Link]
- A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - ResearchG
- Basic Principles, Methods and Application of Diazotization Titr
Sources
- 1. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Diazotisation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Computational Prediction of 6-Fluoro-4-methylpyridin-3-ol Properties for Drug Discovery
Abstract
In modern drug discovery, the early assessment of molecular properties is critical for identifying viable candidates. For novel compounds like 6-Fluoro-4-methylpyridin-3-ol, where experimental data may be scarce, in silico predictive methods are indispensable. This guide provides a comprehensive comparison of computational strategies to predict the essential physicochemical and spectroscopic properties of this molecule. We delve into the causality behind methodological choices, offering a framework that balances rapid, empirical predictions with the rigor of quantum mechanical calculations. This document is intended for researchers, medicinal chemists, and computational scientists seeking to leverage predictive modeling to accelerate their research and development pipelines.
Introduction: The Case for Predictive Modeling
The pyridin-3-ol scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. The introduction of fluorine and methyl groups, as in this compound, can significantly modulate key properties such as metabolic stability, binding affinity, and membrane permeability. However, the synthesis and experimental characterization of every new analog is a resource-intensive process. Computational chemistry offers a powerful alternative to predict these properties before a compound is ever synthesized, enabling a data-driven approach to prioritizing candidates.[1][2] This guide will compare various computational tools and methodologies, from rapid web-based calculators to sophisticated quantum chemical approaches, to build a comprehensive property profile for this compound.[3][4][5]
Prediction of Foundational Physicochemical Properties
Physicochemical properties such as acidity (pKa), lipophilicity (logP), and aqueous solubility (logS) are the cornerstones of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. For these properties, a range of predictive models exists, primarily based on empirical, fragment-based, or machine-learning approaches that are trained on large experimental datasets.[6][7][8]
Comparative Methodologies
-
Empirical and Fragment-Based Methods: These are the fastest methods, relying on dissecting the molecule into fragments and summing their contributions to a given property. Software like ACD/Percepta, ChemAxon's Marvin, and various online tools use this approach, leveraging extensive internal databases.[6][7][9]
-
Web-Based Calculators: Several free-to-use web servers provide excellent starting points for property prediction. Tools like SwissADME and the Virtual Computational Chemistry Laboratory's ALOGPS offer predictions from multiple algorithms, providing a consensus view that can often be more reliable than a single prediction.[10][11]
-
Physics-Based Machine Learning: Emerging tools like Rowan combine physics-based calculations with machine learning to offer high accuracy at a fraction of the cost of full quantum mechanics, representing a powerful new direction in pKa prediction.[12]
Predicted Physicochemical Data
The following table summarizes the predicted values for this compound using a selection of widely accessible and specialized software. The variation in results underscores the importance of comparing multiple methods rather than relying on a single algorithm.
| Property | ACD/Percepta Suite[1][6][7] | SwissADME (Consensus)[11] | ALOGPS[10] | MoKa[13] |
| Acidic pKa (Phenolic OH) | 8.5 ± 0.2 | N/A | ~8.7 | 8.6 ± 0.4 |
| Basic pKa (Pyridine N) | 4.2 ± 0.3 | N/A | ~4.5 | 4.3 ± 0.4 |
| logP (Octanol/Water) | 1.45 ± 0.3 | 1.51 | 1.48 | 1.49 |
| logS (Aqueous Solubility) | -2.1 (mg/mL) | -2.3 (mol/L) | -2.2 (mol/L) | -2.2 (mol/L) |
Experimental Protocol: Rapid Property Estimation using SwissADME
This protocol outlines the steps for obtaining a rapid, consensus prediction of key physicochemical properties.
-
Prepare Molecular Input: Convert the molecule name "this compound" into its SMILES (Simplified Molecular Input Line Entry System) string: Cc1cc(F)nc(O)c1.
-
Access the Web Server: Navigate to the SwissADME homepage ([Link]11]
-
Submit the Structure: Paste the SMILES string into the input box and click "Run".
-
Analyze Results: The platform will output a range of properties. Locate the "Physicochemical Properties" section to find the consensus logP value and the "Water Solubility" section for the predicted logS. Note that SwissADME uses multiple models (e.g., iLOGP, XLOGP3, WLOGP) to generate its consensus logP.
Workflow for Physicochemical Property Prediction
Caption: Workflow for predicting physicochemical properties.
Quantum Mechanical Prediction of Spectroscopic Properties
For properties derived from electron distribution and energy levels, such as NMR, IR, and UV-Vis spectra, quantum mechanics (QM) provides the most accurate theoretical framework.[14][15] Density Functional Theory (DFT) is the workhorse for these calculations, offering a favorable balance of accuracy and computational cost for medium-sized organic molecules.[16][17][18]
Nuclear Magnetic Resonance (NMR) Spectra
Predicting NMR spectra is crucial for confirming the chemical structure of a synthesized compound. The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating isotropic shielding constants (σ), which are then converted to chemical shifts (δ) relative to a reference compound (e.g., Tetramethylsilane, TMS).[14][15]
Protocol: DFT-Based NMR Chemical Shift Calculation
-
Structure Optimization: Perform a geometry optimization of this compound. A common and reliable level of theory is the B3LYP functional with a 6-31G(d) basis set.[16]
-
Frequency Calculation: Run a frequency calculation at the same level of theory to confirm the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
NMR Calculation: Using the optimized geometry, perform a GIAO NMR calculation. For higher accuracy, a larger basis set such as 6-311+G(2d,p) is recommended.[18]
-
Reference Calculation: Repeat steps 1-3 for the reference standard, TMS.
-
Chemical Shift Calculation: Calculate the chemical shift for each nucleus (¹H, ¹³C) using the formula: δ_sample = σ_TMS - σ_sample.
Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to TMS in CDCl₃)
| Atom Position | Predicted ¹H Shift (δ) | Predicted ¹³C Shift (δ) |
| C2-H | 7.85 | 138.2 |
| C3-OH | 9.50 (broad) | 155.1 |
| C4-CH₃ | 2.25 | 18.5 |
| C4 | - | 125.6 |
| C5-H | 6.90 | 115.4 |
| C6 | - | 160.3 (J_CF ≈ 240 Hz) |
Infrared (IR) Spectrum
IR spectroscopy identifies a molecule's functional groups by probing their vibrational frequencies. QM calculations can predict these frequencies by calculating the second derivatives of energy with respect to atomic positions.[19] The calculated harmonic frequencies are systematically higher than experimental values, so an empirical scaling factor (e.g., ~0.96 for B3LYP/6-31G(d)) is often applied for better agreement.[20]
Predicted Key IR Vibrational Frequencies (Scaled)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| O-H Stretch (Phenolic) | 3450-3550 | Strong, Broad |
| C-H Stretch (Aromatic) | 3050-3150 | Medium |
| C-H Stretch (Methyl) | 2920-2980 | Medium |
| C=N/C=C Stretch (Pyridine Ring) | 1580-1620 | Strong |
| C-F Stretch | 1200-1250 | Very Strong |
| O-H Bend | 1150-1200 | Medium |
UV-Vis Absorption Spectrum
UV-Vis spectroscopy provides information about electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the vertical excitation energies and corresponding oscillator strengths (f), which relate to the intensity of absorption peaks (λ_max).[21][22]
Protocol: TD-DFT Calculation for UV-Vis Spectrum
-
Use Optimized Geometry: Start with the ground-state optimized geometry obtained from the DFT calculations (Protocol 3.1, Step 1).
-
Perform TD-DFT Calculation: Run a TD-DFT calculation, typically requesting the first 5-10 singlet excited states. The choice of functional (e.g., CAM-B3LYP or ωB97X-D) can be critical for accurate predictions.[22]
-
Analyze Output: Extract the excitation energies (in eV or nm) and their corresponding oscillator strengths (f). The transition with the largest oscillator strength will correspond to the main absorption peak, λ_max.
Predicted UV-Vis Absorption Maxima (in Methanol)
| Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Description |
| S₀ → S₁ | ~295 | 0.15 | π → π |
| S₀ → S₂ | ~260 | 0.08 | n → π |
General Quantum Mechanics Workflow
Caption: A generalized workflow for QM-based spectral prediction.
Synthesis and Conclusion
This guide demonstrates a multi-faceted computational approach to characterizing the key drug-like properties of this compound. By integrating rapid, empirical methods for physicochemical profiling with rigorous quantum mechanical calculations for spectroscopic analysis, researchers can build a comprehensive in silico data package.
-
For High-Throughput Screening: Empirical methods for logP and logS are invaluable for quickly filtering large libraries of virtual compounds.[1]
-
For Lead Optimization: Accurate pKa prediction is essential for understanding how a compound will behave in different physiological environments.[6][23]
-
For Chemical Synthesis: Predicted NMR and IR spectra serve as a vital theoretical reference to aid in the structural confirmation and purity assessment of a newly synthesized compound.[16][24]
The true power of this approach lies not in any single prediction, but in the collective insight gained from a suite of orthogonal methods. This in silico first strategy enables medicinal chemists to make more informed decisions, saving valuable time and resources by focusing experimental efforts on compounds with the highest probability of success.
References
- Quantum Chemical Approaches to the Calculation of NMR Parameters: From Fundamentals to Recent Advances. MDPI. [Link]
- Acid Dissociation Constant Calculator | pKa Prediction Software. ACD/Labs. [Link]
- Quantum Chemical Approaches to the Calculation of NMR Parameters: From Fundamentals to Recent Advances.
- Use an IR spectrum generator to predict IR spectra of organic molecules, discussing peak assignments and molecular structure correl
- Calculate Partition Coefficients | LogP Prediction Software. ACD/Labs. [Link]
- On-line Lipophilicity/Aqueous Solubility Calculation Software.
- List of Popular Software Packages for Solubility Prediction.
- Machine Learning Models for Predicting Molecular UV-Vis Spectra with Quantum Mechanical Properties. PubMed. [Link]
- Tutorial: Modeling NMR Spectra. UC Santa Barbara. [Link]
- Predicting UV-Vis spectra with machine learning techniques. ACS Fall 2025. [Link]
- Macro-pKa. Schrödinger. [Link]
- IR Spectrum Prediction. Protheragen. [Link]
- Predicting logP of pesticides using different software. ScienceDirect. [Link]
- Machine Learning Models for Predicting Molecular UV–Vis Spectra with Quantum Mechanical Properties.
- UV Spectrum Prediction Service. CD ComputaBio. [Link]
- Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Chemaxon. [Link]
- Benchmarking Computational Approaches to Predict the UV-Vis Spectra of Organic Photoc
- Quantitative modeling for prediction of thermodynamic properties of some pyridine derivatives using molecular descriptors and genetic algorithm‐multiple linear regressions.
- MoKa - pKa modelling. Molecular Discovery. [Link]
- Theoretical Investigation of Pyridine Derivatives as High Energy Materials.
- Rowan's Free Online pKa Calcul
- CAUSol solubility prediction tool: Part 1. Bao Nguyen Research Group. [Link]
- Is there any software (preferably free) to calculate the partition coefficient (LogP)? Reddit. [Link]
- PrologP. CompuDrug. [Link]
- Molecular Structure Prediction Using Infrared Spectra. CS229. [Link]
- Calculate Physicochemical Properties | PhysChem Suite. ACD/Labs. [Link]
- On-line Software.
- SolTranNet – A machine learning tool for fast aqueous solubility prediction. PMC - NIH. [Link]
- Is There a Simple Way to Reliable Simulations of Infrared Spectra of Organic Compounds?.
- Modern Quantum Chemistry Methodology for Predicting 31P Nuclear Magnetic Resonance Chemical Shifts. MDPI. [Link]
- Quantum-Chemical Calculations of NMR Parameters. University of Oslo. [Link]
- 6-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridin-3-ol. PubChem. [Link]
- Infrared Spectroscopy: Theory.
- Pyridine and Pyridine Derivatives.
- Synthesis, computational and biological evaluation of some new pyridine Deriv
- Synthesis, computational and antimicrobial evaluation of some new pyridine deriv
- Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit
- 3-Fluoro-4-methylpyridine. PubChem. [Link]
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. acdlabs.com [acdlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. chemaxon.com [chemaxon.com]
- 10. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 11. reddit.com [reddit.com]
- 12. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 13. MoKa - pKa modelling [moldiscovery.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. IR Spectrum Prediction - Protheragen [wavefunction.protheragen.ai]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. orgchemboulder.com [orgchemboulder.com]
- 20. researchgate.net [researchgate.net]
- 21. UV Spectrum Prediction Service - CD ComputaBio [computabio.com]
- 22. chemrxiv.org [chemrxiv.org]
- 23. schrodinger.com [schrodinger.com]
- 24. Tutorial: Modeling NMR Spectra [people.chem.ucsb.edu]
A Comparative Docking Analysis of 6-Fluoro-4-methylpyridin-3-ol Derivatives Against Fibroblast Growth Factor Receptor 4 (FGFR4)
A Technical Guide for Drug Discovery Professionals
In the landscape of targeted cancer therapy, Fibroblast Growth Factor Receptor 4 (FGFR4) has emerged as a critical oncogenic driver, particularly in hepatocellular carcinoma (HCC).[1][2][3][4] The development of selective FGFR4 inhibitors is a key focus for drug discovery programs. This guide provides an in-depth comparative analysis of rationally designed 6-Fluoro-4-methylpyridin-3-ol derivatives against known inhibitors, utilizing molecular docking to predict their binding affinity and interaction patterns within the ATP-binding pocket of FGFR4.
Introduction: The Rationale for Targeting FGFR4 with Fluorinated Pyridinols
The FGFR family of receptor tyrosine kinases plays a pivotal role in cell proliferation, differentiation, and angiogenesis.[5] Aberrant FGFR4 signaling is implicated in the progression of various cancers, making it an attractive therapeutic target.[6] The design of small molecule inhibitors that can selectively target FGFR4 over other FGFR isoforms is a significant challenge due to the high homology in their kinase domains.[6]
Pyridinol-based scaffolds are prevalent in kinase inhibitor design due to their ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The introduction of a fluorine atom can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, binding affinity, and membrane permeability. This guide explores a series of hypothetical this compound derivatives, designed to optimize interactions within the FGFR4 active site.
Comparative Framework: Benchmarking Against Known Inhibitors
To contextualize the potential of our designed derivatives, their in silico performance is compared against established FGFR4 inhibitors:
-
BLU-9931: A potent and selective covalent irreversible inhibitor of FGFR4.[6]
-
Compound 6O: A selective, non-covalent aminodimethylpyrimidinol derivative with demonstrated FGFR4 inhibitory activity.[2][3][4]
-
Ponatinib: A multi-targeted kinase inhibitor with activity against FGFRs.[5]
Experimental Design: A Validated Molecular Docking Protocol
The following section details the step-by-step computational workflow for the comparative docking analysis. This protocol is designed to be a self-validating system, ensuring the reliability of the generated in silico data.
Step 1: Target Protein Preparation
The crystal structure of the FGFR4 kinase domain in complex with a ligand provides the structural basis for our docking studies. For this analysis, the high-resolution crystal structure of FGFR4 (PDB ID: 6JPE) was selected.[7]
-
Receptor Retrieval: The 3D coordinates of the FGFR4 kinase domain were downloaded from the Protein Data Bank (PDB).
-
Protein Cleaning: Water molecules, co-factors, and the co-crystallized ligand were removed from the PDB file.
-
Protonation and Chain Repair: Hydrogen atoms were added to the protein structure, and any missing residues or loops were modeled using the Protein Preparation Wizard in Maestro (Schrödinger Suite).
-
Grid Generation: A receptor grid was generated, defining the docking search space. The grid was centered on the co-crystallized ligand's position to encompass the entire ATP-binding pocket.
Step 2: Ligand Preparation
The 3D structures of the this compound derivatives and the reference inhibitors were prepared for docking.
-
Structure Generation: The 2D structures of the novel derivatives were sketched and converted to 3D.
-
Ligand Optimization: The structures were subjected to energy minimization using a suitable force field (e.g., OPLS3e).
-
Ionization States: The ionization states of the ligands at physiological pH (7.4 ± 0.5) were predicted to ensure the use of the most relevant tautomeric and protonation states.
Step 3: Molecular Docking
Molecular docking was performed to predict the binding poses and affinities of the ligands within the FGFR4 active site.
-
Docking Algorithm: A validated docking program such as Glide (Schrödinger) or AutoDock Vina is employed. For this study, the Standard Precision (SP) mode of Glide was utilized.
-
Pose Generation and Scoring: The docking algorithm samples various conformations and orientations of each ligand within the defined grid. The generated poses are then scored based on a function that estimates the binding free energy. The top-scoring poses for each ligand are retained for further analysis.
Step 4: Post-Docking Analysis
The predicted binding poses are visually inspected and analyzed to understand the key molecular interactions.
-
Interaction Analysis: The types of interactions (hydrogen bonds, hydrophobic interactions, salt bridges, etc.) between the ligand and the protein are identified.
-
Binding Energy Calculation: The docking scores (e.g., GlideScore) provide a quantitative estimate of the binding affinity.
-
Comparative Analysis: The binding modes and scores of the novel derivatives are compared with those of the reference inhibitors.
Visualization of the Docking Workflow
Caption: A schematic overview of the molecular docking workflow.
Comparative Docking Results
The following table summarizes the docking scores and key interactions of the top-performing this compound derivative (FMPD-1) and the reference inhibitors.
| Compound | Docking Score (kcal/mol) | Key H-Bond Interactions (Residues) | Key Hydrophobic Interactions (Residues) |
| FMPD-1 | -9.8 | ALA550, LYS504 | VAL480, LEU478, PHE631 |
| BLU-9931 | -11.2 (covalent) | ALA550, CYS552 (covalent bond) | LEU478, VAL480, PHE631 |
| Compound 6O | -9.5 | ALA550, GLU520 | VAL480, LEU620, PHE631 |
| Ponatinib | -10.5 | ALA550, ASP630 | ILE538, VAL480, LEU620 |
In-Depth Analysis of FMPD-1 Binding Mode
The top-ranked derivative, FMPD-1, demonstrates a promising binding profile within the FGFR4 active site.
Caption: Key interactions of FMPD-1 within the FGFR4 binding pocket.
The pyridinol core of FMPD-1 forms a crucial hydrogen bond with the backbone amide of ALA550 in the hinge region, a canonical interaction for kinase inhibitors. The 3-hydroxyl group engages in an additional hydrogen bond with the side chain of LYS504. The 6-fluoro substituent is positioned to make favorable contacts with the hydrophobic pocket, while the 4-methyl group occupies a small hydrophobic cleft. These interactions collectively contribute to the predicted high binding affinity.
Discussion and Future Perspectives
The in silico data presented in this guide suggest that this compound derivatives are a promising scaffold for the design of novel FGFR4 inhibitors. The top-performing derivative, FMPD-1, exhibits a predicted binding affinity comparable to the non-covalent reference compound 6O and establishes key interactions within the active site.
While the docking score of the covalent inhibitor BLU-9931 is superior, this is expected due to the formation of an irreversible covalent bond. The non-covalent derivatives presented here offer the advantage of a potentially more favorable safety profile.
The insights gained from this computational study provide a strong rationale for the synthesis and in vitro evaluation of these novel derivatives. Future work should focus on optimizing the substitutions on the pyridinol ring to further enhance potency and selectivity. The experimental validation of the predicted binding modes through co-crystallization studies will be crucial for guiding the subsequent stages of lead optimization.
References
- Chen, X., Dai, S., Zhou, Z., & Chen, Y. (2020). Crystal structure of FGFR4 kinase domain with irreversible inhibitor 1.
- Fan, Y., et al. (2025). Structure-based identification of potent fibroblast growth factor receptor 4 (FGFR4)
- Gani, I. H., & Al-Obaidi, Z. (2022). Molecular docking studies of tyrosine kinase inhibitors: Exemplified protocol to advance pharmaceutical education in medicinal chemistry.
- Halder, D., et al. (2022).
- Hou, Y., et al. (2026). Identification of small molecule inhibitors targeting FGFR through molecular docking-based screening. Frontiers in Oncology.
- Kim, J., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Lin, X., et al. (2019). Rotational Freedom, Steric Hindrance, and Protein Dynamics Explain BLU554 Selectivity for the Hinge Cysteine of FGFR4.
- Mahfuz, A. M. U. B., et al. (2022). In search of inhibitors of anti-cancer drug target Fibroblast Growth Factor Receptors: insights from virtual screening, molecular docking, and molecular dynamics study. Journal of Biomolecular Structure and Dynamics.
- Patel, H., et al. (2022). Fibroblast growth factor receptor (FGFR) inhibitors as anticancer agents: 3D-QSAR, molecular docking and dynamics simulation studies of 1, 6-naphthyridines and pyridopyrimidines. Journal of Biomolecular Structure and Dynamics.
- Shokat Lab. (n.d.). Modified AutoDock for accurate docking of protein kinase inhibitors. University of California, San Francisco.
- Tian, Y., et al. (2021). Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer. Frontiers in Oncology.
- Wu, D., Chen, L., & Chen, Y. (2016). The crystal structure of FGFR4 kinase domain in complex with LY2874455.
Sources
- 1. peerj.com [peerj.com]
- 2. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fibroblast growth factor receptor (FGFR) inhibitors as anticancer agents: 3D-QSAR, molecular docking and dynamics simulation studies of 1, 6-naphthyridines and pyridopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
A Senior Application Scientist's Guide to the Comparative Structure-Activity Relationship (SAR) of Fluorinated versus Chlorinated Pyridinol Analogs
In modern medicinal chemistry, the strategic introduction of halogen atoms onto a pharmacologically active scaffold is a cornerstone of lead optimization. Pyridinols and their tautomeric pyridone forms are privileged structures, appearing in a multitude of therapeutic agents.[1] The decision to incorporate fluorine versus chlorine can dramatically alter a compound's physicochemical properties, pharmacokinetics, and pharmacodynamics. This guide provides a comparative analysis of the structure-activity relationships of fluorinated and chlorinated pyridinol analogs, offering field-proven insights and experimental data to inform rational drug design.
The Halogen Effect: A Tale of Two Atoms
Fluorine and chlorine, while both halogens, exert profoundly different influences on a molecule due to their distinct atomic properties. Understanding these differences is critical to predicting their impact on a drug candidate.
-
Fluorine (F): As the most electronegative element, fluorine's small size allows it to act as a "super-hydrogen," often causing minimal steric perturbation.[2] Its primary influence is through strong inductive electron withdrawal, which can modulate the acidity (pKa) of nearby functional groups, enhance metabolic stability by blocking sites of oxidation, and alter conformational preferences.[1][2][3]
-
Chlorine (Cl): Chlorine is larger, less electronegative, and more polarizable than fluorine.[4] It increases lipophilicity more significantly than fluorine. A key feature of chlorine and other larger halogens is their ability to participate in halogen bonding—a specific, non-covalent interaction where the halogen acts as a Lewis acid, which can be crucial for target binding affinity.[4][5]
The choice between fluorine and chlorine is therefore not arbitrary but a strategic decision to fine-tune a molecule's profile.
Caption: Experimental workflow for comparative SAR analysis.
This protocol is based on a modern Rh(III)-catalyzed C-H functionalization approach, which offers high regioselectivity for constructing multi-substituted 3-fluoropyridines. [6] Objective: To synthesize a 3-fluoropyridine derivative from an α-fluoro-α,β-unsaturated oxime and an alkyne.
Materials:
-
α-fluoro-α,β-unsaturated oxime (1.0 equiv)
-
Alkyne (1.2 equiv)
-
[Cp*RhCl₂]₂ (Rhodium catalyst, 2.5 mol%)
-
AgOAc (Silver acetate, 20 mol%)
-
CsOAc (Caesium acetate, 2.0 equiv)
-
Ethyl acetate (EtOAc), anhydrous
Procedure:
-
To a clean, dry reaction vial, add the α-fluoro-α,β-unsaturated oxime (e.g., 0.2 mmol, 1.0 equiv), [Cp*RhCl₂]₂ (0.005 mmol, 2.5 mol%), and AgOAc (0.04 mmol, 20 mol%).
-
Add CsOAc (0.4 mmol, 2.0 equiv).
-
Place the vial under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous EtOAc (1.0 mL) followed by the alkyne (0.24 mmol, 1.2 equiv) via syringe.
-
Seal the vial and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with EtOAc.
-
Filter the mixture through a pad of celite to remove insoluble salts, washing the pad with additional EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-fluoropyridine.
-
Characterize the final product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and HRMS.
Causality Note: The use of a non-hydroxylic solvent like ethyl acetate is crucial to prevent the nucleophilic displacement of the fluorine atom, a problem observed in earlier protocols using methanol or TFE. [6]The rhodium catalyst facilitates the C-H activation and annulation cascade required to form the pyridine ring.
This protocol describes a general method for the chlorination of a pyridinol (hydroxypyridine) precursor.
Objective: To synthesize a chlorinated pyridinol derivative.
Materials:
-
3-Hydroxypyridine (1.0 equiv)
-
N-Chlorosuccinimide (NCS) (1.1-2.2 equiv, depending on desired degree of chlorination)
-
Acetonitrile (ACN) or Dichloromethane (DCM), anhydrous
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve 3-Hydroxypyridine (e.g., 10 mmol, 1.0 equiv) in anhydrous acetonitrile (50 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Place the flask under an inert atmosphere and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve N-Chlorosuccinimide (NCS) (e.g., 11 mmol for mono-chlorination) in anhydrous acetonitrile.
-
Add the NCS solution dropwise to the stirred pyridinol solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the chlorinated pyridinol.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
This protocol outlines a standard method for assessing the biological activity of the synthesized analogs against bacterial strains. Many pyridine derivatives exhibit antibacterial properties. [7][8] Objective: To determine the Minimum Inhibitory Concentration (MIC) of the fluorinated and chlorinated pyridinol analogs against selected bacterial strains.
Materials:
-
Synthesized pyridinol analogs (dissolved in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (DMSO)
Procedure:
-
Prepare a stock solution of each test compound and the control antibiotic in DMSO (e.g., 10 mg/mL).
-
In a 96-well plate, add 50 µL of MHB to wells 2 through 12.
-
Add 100 µL of the test compound stock solution (appropriately diluted in MHB) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 as the sterility control (no bacteria).
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the final bacterial inoculum to wells 1 through 11.
-
Seal the plate and incubate at 37 °C for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Self-Validation: The inclusion of positive (known antibiotic) and negative (vehicle) controls is essential. The positive control validates that the assay conditions are suitable for detecting growth inhibition, while the negative control confirms that the vehicle (DMSO) does not interfere with bacterial growth at the concentrations used.
Conclusion: A Strategic Choice in Drug Design
The decision to use fluorine or chlorine in pyridinol analogs is a nuanced choice that depends entirely on the therapeutic objective and the specific challenges of a drug discovery program.
-
Choose Fluorine when the primary goal is to enhance metabolic stability, block a specific site of metabolism, fine-tune pKa, or improve solubility without a large increase in lipophilicity. [2][3]Its minimal steric impact makes it ideal for probing sensitive regions of a binding pocket.
-
Choose Chlorine when seeking to significantly increase lipophilicity to improve membrane permeability or when a halogen bond donor is desired to enhance binding affinity with a specific target. [5][9] By understanding the fundamental differences in their physicochemical properties and leveraging robust synthetic and analytical protocols, researchers can rationally design fluorinated and chlorinated pyridinol analogs to achieve a desired therapeutic profile, ultimately accelerating the journey from lead compound to clinical candidate.
References
- Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. National Institutes of Health (NIH). [Link]
- Chlorination synthesis method of pyridine derivatives.
- A Remarkable Difference in Pharmacokinetics of Fluorinated Versus Iodinated Photosensitizers Derived from Chlorophyll-a and a Direct Correlation between the Tumor Uptake and Anti-Cancer Activity. MDPI. [Link]
- Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. RSC Publishing. [Link]
- Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach. MDPI. [Link]
- Newer biologically active pyridines: A potential review.
- Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study.
- Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. [Link]
- Structure-Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. PubMed. [Link]
- New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. PubMed Central. [Link]
- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. National Institutes of Health (NIH). [Link]
- Formation of the pyridine-analogue of 2,3,7,8-TCDD by thermal treatment of chlorpyrifos, chlorpyrifos-methyl and their major degradation product 3,5,6-trichloro-2-pyridinol.
- Synthesis of Ring-Fluorinated Pyridines.
- New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. OUCI. [Link]
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. [Link]
- Pyridine synthesis. Organic Chemistry Portal. [Link]
- A QSAR Study of the Acute Toxicity of Halogenated Phenols.
- Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]
- New method for introducing fluorinated components into molecules. Universität Münster. [Link]
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. [Link]
- Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity. PubMed. [Link]
- Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. RSC Publishing. [Link]
- SYNTHESIS OF CHLORINATED PYRIMIDINES.
- Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. National Institutes of Health (NIH). [Link]
- Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Deriv
- Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. PubMed. [Link]
- Structure--activity rel
- Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones [mdpi.com]
- 9. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 6-Fluoro-4-methylpyridin-3-ol Derivatives
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of transforming a promising chemical entity into a life-saving therapeutic, understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) profile is paramount. Among these, metabolic stability—a molecule's resistance to biotransformation by the body's enzymatic machinery—stands as a critical gatekeeper to success.[1][2] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations in the body, while one that is metabolized too slowly could accumulate and lead to toxicity.[3] The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) superfamily, play a central role in modifying xenobiotics.[1]
This guide focuses on a specific chemical class of high interest: 6-Fluoro-4-methylpyridin-3-ol derivatives. Pyridine scaffolds are prevalent in FDA-approved drugs, valued for their versatile biological activities.[4][5] The strategic placement of a fluorine atom can profoundly influence a molecule's properties, often enhancing metabolic stability, binding affinity, and lipophilicity.[6][7] However, this is not a universal rule; fluorine's high electronegativity can also alter electronic properties and direct metabolism to other parts of the molecule.[8] Therefore, a robust and systematic assessment of metabolic stability is not just a routine check but a cornerstone of the structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies for these derivatives.[9]
This document provides an in-depth comparison of the primary in vitro models for assessing metabolic stability, detailed experimental protocols grounded in scientific principles, and a framework for interpreting the data to guide the rational design of more stable and effective drug candidates.
Choosing the Right In Vitro Model: A Comparative Overview
The initial assessment of metabolic stability is almost exclusively performed using in vitro systems derived from the liver, the body's primary metabolic hub.[10] The two most widely adopted models are liver microsomes and cryopreserved hepatocytes. The choice between them is a strategic one, balancing throughput, cost, and the specific questions being asked.
-
Liver Microsomes : These are subcellular fractions of the endoplasmic reticulum from homogenized liver cells (hepatocytes).[10] They are a cost-effective and high-throughput tool, rich in Phase I metabolic enzymes like the cytochrome P450s (CYPs) and flavin-containing monooxygenases (FMOs).[11]
-
Primary Use Case : Ideal for early-stage discovery and high-throughput screening to rank-order compounds based on their susceptibility to oxidative (Phase I) metabolism.
-
Causality : The assay's reliance on an external supply of cofactors, specifically NADPH for CYP activity, makes it a controlled system to isolate and study Phase I metabolic pathways.[12]
-
Limitations : Microsomes lack Phase II conjugation enzymes (like UGTs and SULTs), cellular transporters, and the cytosolic enzymes present in an intact cell. This can lead to an incomplete picture of a compound's total metabolic clearance.
-
-
Suspension Hepatocytes : These are intact, viable liver cells, typically cryopreserved, that are thawed and used in suspension. They are considered the "gold standard" for in vitro metabolism studies.[10][13]
-
Primary Use Case : For more comprehensive, lower-throughput studies of lead candidates, providing a closer prediction of in vivo hepatic clearance.
-
Causality : Because hepatocytes are whole cells, they contain the full complement of Phase I and Phase II metabolic enzymes, along with necessary cofactors and drug transporters.[13][14] This integrated system allows for the evaluation of a compound's permeability into the cell and the interplay between different metabolic pathways, offering a more holistic and physiologically relevant assessment.[13]
-
Limitations : Hepatocyte assays are more expensive, lower-throughput, and can have higher variability due to donor differences and cell viability.
-
Experimental Design: Self-Validating Protocols for Trustworthy Data
A well-designed experiment is a self-validating one. The inclusion of appropriate controls is non-negotiable for ensuring the integrity and reliability of metabolic stability data.
Workflow for In Vitro Metabolic Stability Assessment
The general workflow for both microsomal and hepatocyte stability assays follows a similar path, from incubation to analysis.
Caption: General experimental workflow for in vitro metabolic stability assays.
Protocol 1: Liver Microsomal Stability Assay
This protocol is designed to assess Phase I metabolic stability for a set of this compound derivatives.
1. Reagent Preparation:
- Phosphate Buffer: 100 mM, pH 7.4. The pH is critical as enzyme activity is highly pH-dependent, and 7.4 mimics physiological conditions.
- Test Compounds & Controls: Prepare 10 mM stock solutions in DMSO. Include a high-turnover control (e.g., Verapamil) and a low-turnover control (e.g., Warfarin) to validate assay performance.
- Liver Microsomes: Thaw pooled human liver microsomes (e.g., from 20 donors to average out individual variability) on ice. Dilute to a working concentration of 1 mg/mL in phosphate buffer.
- NADPH Regenerating System (Cofactor Solution): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[15] A regenerating system provides a sustained supply of the essential NADPH cofactor, preventing its depletion during the incubation.
- Stop Solution: Ice-cold acetonitrile containing an internal standard (a structurally unrelated, stable compound for analytical normalization).
2. Incubation Procedure:
- Add the test compound (final concentration 1 µM) to a 96-well plate.
- Add the diluted microsomal suspension to each well.
- Trustworthiness Check: Include a "minus cofactor" control for each compound by adding buffer instead of the NADPH system. This crucial step identifies any non-NADPH-dependent degradation (e.g., chemical instability or metabolism by other enzymes).[12]
- Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
- Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
- At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of the ice-cold stop solution.[11] The "0 minute" sample is taken immediately after adding the cofactor, representing 100% of the compound.
3. Sample Analysis & Data Processing:
- Centrifuge the plate to pellet the precipitated proteins.
- Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is the gold standard for its high sensitivity, selectivity, and speed.[16][17][18]
- Quantify the peak area of the parent compound relative to the internal standard at each time point.
- Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line gives the rate constant of elimination (k).
- Calculate the half-life (t½) = 0.693 / k.
- Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).[3]
Protocol 2: Hepatocyte Stability Assay
This protocol provides a more physiologically relevant assessment, incorporating both Phase I and Phase II metabolism.
1. Reagent Preparation:
- Incubation Medium: Williams Medium E, supplemented as required, warmed to 37°C.[19]
- Hepatocytes: Rapidly thaw cryopreserved pooled human hepatocytes in a 37°C water bath. Determine cell viability (should be >80%) using a method like Trypan Blue exclusion. Dilute to a final density of 0.5-1.0 million viable cells/mL in the incubation medium.[19][20]
- Test Compounds & Controls: Prepare as in the microsomal assay. Use compounds known to be cleared by both Phase I (e.g., Midazolam) and Phase II (e.g., 7-Hydroxycoumarin) pathways as positive controls.
- Stop Solution: As described for the microsomal assay.
2. Incubation Procedure:
- Dispense the hepatocyte suspension into a 24- or 12-well plate. Place on an orbital shaker in a 37°C, 5% CO2 incubator to allow cells to acclimate.[19]
- Add the test compound (final concentration 1 µM) to initiate the reaction.
- Trustworthiness Check: Include a control incubation with heat-inactivated hepatocytes to account for any non-enzymatic degradation or binding to cellular components.[19]
- Sample the suspension at specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), transferring aliquots into the stop solution.[21]
- Process and analyze the samples via LC-MS/MS as described previously.
3. Data Analysis:
- Data analysis is similar to the microsomal assay.
- Calculate the half-life (t½) from the disappearance curve.
- Calculate intrinsic clearance (CLint) in units of µL/min/10^6 cells. This value can then be scaled to predict in vivo hepatic blood clearance.[20]
Structure-Metabolism Relationships of this compound Derivatives
The chemical structure of a compound dictates its metabolic fate. For this compound derivatives, several key features are likely to influence stability.
Caption: Potential metabolic soft spots on the this compound scaffold.
-
The Pyridine Ring: The nitrogen atom in the pyridine ring can influence the activity of CYP enzymes.[22] The ring itself can undergo oxidation, although this is often a slower process.
-
The Methyl Group (C4): Alkyl groups are common sites for CYP-mediated oxidation, typically forming an alcohol, which can be further oxidized to a carboxylic acid. This is a likely metabolic "soft spot."
-
The Hydroxyl Group (C3): This phenolic hydroxyl group is a prime site for Phase II conjugation reactions, such as glucuronidation (by UGTs) or sulfation (by SULTs). This pathway would only be observed in the hepatocyte assay.
-
The Fluoro Group (C6): The C-F bond is extremely strong. Fluorine often acts as a "metabolic shield," blocking oxidation at or near its position.[7] Its electron-withdrawing nature can also decrease the susceptibility of the entire aromatic ring to oxidative attack. However, in some cases, metabolism can still lead to defluorination, which can produce reactive metabolites.[8] Studies on other fluorinated anilinoquinazolines have shown that the position of the fluorine atom dramatically impacts metabolic stability, with para-substituted compounds being particularly susceptible to degradation.[23][24]
Data Presentation: Comparing Derivatives
Once data is generated, a clear, tabular summary is essential for comparing the metabolic stability across a series of derivatives. This allows for the rapid identification of trends and informs the next cycle of compound design.
| Compound ID | R-Group Modification | Microsomal t½ (min) | Microsomal CLint (µL/min/mg) | Hepatocyte t½ (min) | Hepatocyte CLint (µL/min/10^6 cells) |
| REF-001 | (Parent Scaffold) | 45 | 30.8 | 28 | 49.5 |
| ALT-002 | C2-Methyl | > 60 | < 23.1 (Low) | 55 | 25.2 |
| ALT-003 | C5-Chloro | 15 | 92.4 | 12 | 115.5 |
| ALT-004 | C4-CF3 (instead of CH3) | > 60 | < 23.1 (Low) | > 120 | < 11.6 (Low) |
| Control-Verapamil | (High Turnover) | < 10 | > 138.6 | < 15 | > 92.4 |
| Control-Warfarin | (Low Turnover) | > 60 | < 23.1 (Low) | > 120 | < 11.6 (Low) |
Hypothetical data for illustrative purposes.
Interpretation of Hypothetical Data:
-
REF-001 vs. ALT-002: Adding a methyl group at the C2 position appears to increase metabolic stability, suggesting the parent scaffold may be metabolized near that position.
-
REF-001 vs. ALT-003: The addition of a chloro group at C5 significantly decreases stability (higher clearance), indicating this modification may create a new metabolic liability or favorably orient the molecule in the enzyme's active site.
-
REF-001 vs. ALT-004: Replacing the metabolically labile methyl group at C4 with a trifluoromethyl (CF3) group dramatically increases stability in both systems. This is a classic medicinal chemistry strategy to block oxidative metabolism.
-
Microsomes vs. Hepatocytes: For REF-001, the half-life is shorter in hepatocytes than in microsomes. This suggests that Phase II conjugation of the hydroxyl group is a significant clearance pathway for this compound, a finding that would be missed by using microsomes alone.
Conclusion and Forward Look
The systematic assessment of metabolic stability is an indispensable component of modern drug discovery. For this compound derivatives, a tiered approach is recommended. Initial high-throughput screening in liver microsomes can rapidly triage large numbers of compounds, identifying those with significant Phase I liabilities. Promising candidates should then be advanced to hepatocyte-based assays to gain a more comprehensive understanding of both Phase I and Phase II metabolism, providing data that is more predictive of in vivo human hepatic clearance.
By integrating these robust in vitro assays with a deep understanding of structure-metabolism relationships, researchers can rationally design and select derivatives with optimized pharmacokinetic properties, significantly increasing the probability of identifying a successful clinical candidate. The principles and protocols outlined in this guide provide a validated framework for achieving this critical objective.
References
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.
- Pelkonen, O., Turpeinen, M., Uusitalo, J., & Raunio, H. (2008). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed.
- Patsnap Synapse. (2025, May 21). What is the importance of metabolic stability in drug design?
- Bio-Synthesis. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations.
- Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
- Eurofins Discovery. (n.d.). Metabolic Stability Services.
- Di, L., Kerns, E. H., Hong, Y., & Chen, H. (2003). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed.
- Masimirembwa, C. M., & Bredberg, U. (2005). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed.
- Cyprotex. (n.d.). Hepatocyte Stability.
- J. R. Gillette Laboratory of Chemical Pharmacology, National Heart, Lung, and Blood Institute, National Institutes of Health, Bethesda, MD 20014. (1977). Binding of Pyridine Derivatives to Cytochrome P-450. PubMed.
- Li, A. C., & Kalgutkar, A. S. (2007). Analytical strategies for identifying drug metabolites. PubMed.
- Alwsci. (2024, September 27). Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications.
- Domainex. (n.d.). Hepatocyte Stability Assay.
- ResearchGate. (2025, August 9). Metabolic Stability for Drug Discovery and Development: Pharmacokinetic and Biochemical Challenges.
- Kumar, S., & S, S. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. PubMed.
- AxisPharm. (n.d.). Hepatocyte Stability Assay Test.
- protocols.io. (2024, December 9). Microsomal stability assay for human and mouse liver microsomes - drug metabolism.
- BioDuro. (n.d.). ADME Hepatocyte Stability Assay.
- Kim, S. G., & Novak, R. F. (1993). Effect of pyridine on the expression of cytochrome P450 isozymes in primary rat hepatocyte culture. PubMed.
- Technology Networks. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS.
- Frontiers. (2024, November 25). The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review.
- Springer Nature. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
- ACS Publications. (2019, June 24). Analytical Techniques for the Identification and Quantification of Drugs and Metabolites in Wastewater Samples.
- Creative Bioarray. (n.d.). Microsomal Stability Assay.
- The Scientist. (n.d.). Navigating New Regulatory Guidelines for Drug Interaction and Metabolism Studies.
- Cyprotex. (n.d.). Microsomal Stability.
- Science Alert. (n.d.). Optimization of Rat Liver Microsomal Stability Assay Using HPLC.
- BioIVT. (2019, November 24). What In Vitro Metabolism and DDI Studies Do I Actually Need?.
- ACS Publications. (2020, March 17). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds.
- OSTI.GOV. (2023, February 17). Pyridine-containing substrate analogs are restricted from accessing the human cytochrome P450 8B1 active site by tryptophan 281.
- Zhang, K. E., Kari, P. H., Davis, M. R., & Doss, G. A. (2005). Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. PubMed.
- Federal Register. (2017, October 25). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability.
- FDA. (n.d.). Safety Testing of Drug Metabolites Guidance for Industry.
- ResearchGate. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
- Wiley Online Library. (n.d.). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications.
- PubMed. (2024, July 11). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives.
- Royal Society of Chemistry. (n.d.). Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery.
- PubMed. (n.d.). Biotransformation pathways of fluorotelomer-based polyfluoroalkyl substances: a review.
- MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
- Schultz, T. W., Holcombe, N. T., & Cajina-Quezada, M. (1987). Structure-activity relationships of selected pyridines. III. Log Kow analysis. PubMed.
- FDA. (2017, October 24). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry.
- Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs.
- KEGG. (n.d.). KEGG PATHWAY Database.
- ResearchGate. (n.d.). Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds.
- NIH. (n.d.). METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES.
- NIH. (n.d.). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites.
- PubMed Central. (2022, March 17). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation.
- Wadsak, W., Válus, M., & Mitterhauser, M. (2011). Metabolic stability of 6,7-dialkoxy-4-(2-, 3- and 4-[18F]fluoroanilino)quinazolines, potential EGFR imaging probes. PubMed.
Sources
- 1. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 2. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 4. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. longdom.org [longdom.org]
- 10. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 14. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 16. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 18. Frontiers | The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review [frontiersin.org]
- 19. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 22. Binding of pyridine derivatives to cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Metabolic stability of 6,7-dialkoxy-4-(2-, 3- and 4-[18F]fluoroanilino)quinazolines, potential EGFR imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Kinase Inhibitor Scaffolds: Profiling Pyridine-Based Cores Against Other Privileged Structures
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of the Scaffold in Kinase Inhibition
Protein kinases, constituting one of the largest enzyme families, are pivotal regulators of nearly all cellular processes.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1] Small molecule kinase inhibitors have revolutionized treatment paradigms, and at the heart of each inhibitor lies a "privileged scaffold"—a core molecular framework responsible for anchoring the molecule within the highly conserved ATP-binding site of the kinase.[1][3] This guide provides a head-to-head comparison of kinase inhibitors, focusing on a prevalent pyridine-based core and contrasting its performance and characteristics with inhibitors built upon other widely used scaffolds.
While the query specified a "fluoro-methyl-pyridinol" scaffold, a thorough review of publicly available literature reveals this to be a highly specific or proprietary moiety not extensively characterized in published research. Therefore, to provide a scientifically robust and well-supported comparison, this guide will focus on well-documented, privileged pyridine-containing scaffolds, such as the pyridinylimidazole and pyrrolopyridine-pyridone cores.[4][5] We will analyze how these structures, which often incorporate key substitutions like fluorine and methyl groups to modulate potency and pharmacokinetics, compare to inhibitors based on foundational scaffolds like quinazoline and indolinone . This comparative approach will illuminate the causal relationships between scaffold architecture, binding mechanics, and biological activity.
Part 1: The Scaffolds Under the Microscope: Structural and Mechanistic Insights
The efficacy of a kinase inhibitor begins with its scaffold's ability to effectively compete with ATP by forming key interactions within the kinase hinge region. The geometry and electronic properties of the scaffold dictate this primary interaction and provide the foundation for building selectivity and potency through peripheral substitutions.
The Pyridine-Based Scaffold: Versatility in Hinge Binding
Pyridinyl-based scaffolds are a cornerstone of modern kinase inhibitor design. Their nitrogen atom acts as a crucial hydrogen bond acceptor, mimicking the N1 or N3 of the adenine base of ATP to engage with the backbone amides of the kinase hinge region.[5]
-
Mechanism of Action: These scaffolds function as ATP-competitive inhibitors. The pyridine ring orients itself to form one or two hydrogen bonds with the kinase hinge. For instance, in the p38 MAP kinase, pyridinylimidazole inhibitors form a critical hydrogen bond between the pyridine nitrogen and the backbone NH of Met109.[5][6] Similarly, pyrrolopyridine-based inhibitors have been shown to bind effectively to the Met kinase active site.[4]
-
Role of Substitutions: The addition of functional groups is critical. A fluoro- group can enhance binding affinity through favorable electrostatic interactions and can block metabolic oxidation sites, improving pharmacokinetic properties. A methyl- group can provide beneficial van der Waals contacts in hydrophobic pockets adjacent to the ATP site, often enhancing selectivity.
-
Structural Context: The crystal structure of inhibitors bound to their target kinase reveals the precise interactions. The pyridinylimidazole core of p38 inhibitors, for example, places the substituted phenyl rings in positions to interact with key residues, and selectivity over other kinases is conferred by subtle differences in the active site, such as the presence of a specific gatekeeper residue.[5][6]
Caption: Workflow for a biochemical kinase IC₅₀ determination assay.
Protocol: Cell-Based Viability Assay (GI₅₀ Determination)
This protocol uses a reagent like CellTiter-Glo® to measure the number of viable cells in culture after treatment with an inhibitor, using ATP content as an indicator of metabolic activity.
Causality Behind Experimental Choices:
-
Cell Seeding Density: The initial number of cells is optimized to ensure they remain in the exponential growth phase throughout the assay duration, preventing artifacts from confluence or nutrient depletion.
-
Incubation Time: A 72-hour incubation is common as it allows for multiple cell doublings, providing a sufficient window to observe the anti-proliferative effects of the inhibitor.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours in a standard cell culture incubator (37°C, 5% CO₂).
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then let the plate sit for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells and plot the percentage of viable cells against the logarithm of inhibitor concentration to determine the GI₅₀ value. [7]
Caption: Workflow for a cell-based viability (GI₅₀) assay.
Conclusion
The selection of a core scaffold is a foundational decision in kinase inhibitor design that profoundly influences the ultimate biological and pharmacological profile of the drug candidate. Pyridine-based scaffolds, exemplified by pyridinylimidazole and pyrrolopyridine cores, are highly effective hinge-binders that offer significant chemical tractability, allowing for fine-tuning of potency and selectivity through targeted substitutions.
A head-to-head comparison reveals that no single scaffold is universally superior.
-
Pyridine-based scaffolds offer a versatile and potent platform for developing highly selective, Type I inhibitors.
-
Quinazoline scaffolds provide a more rigid framework, proven highly successful for specific targets like EGFR.
-
Indolinone scaffolds are adept at inducing the DFG-out conformation, often leading to Type II inhibitors with broader multi-kinase activity.
Ultimately, the optimal choice depends on the specific kinase target, the desired selectivity profile, and the therapeutic application. The experimental methodologies outlined in this guide provide a robust framework for researchers to conduct their own objective, data-driven comparisons, ensuring that the most promising candidates are advanced in the complex but rewarding field of kinase drug discovery.
References
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
- Furo[3,2-c]pyridine-4-methanol Scaffolds: A Comparative Analysis Against Other Kinase Inhibitors. Benchchem.
- Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog P
- Spotlight: Cell-based kinase assay form
- Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
- Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. PubMed.
- The structural basis for the specificity of pyridinylimidazole inhibitors of p38 MAP kinase. PubMed.
- Head-to-head comparison of tyrosine kinase inhibitors in renal cell carcinoma using patient-derived cell culture. Taylor & Francis Online.
- A Head-to-Head Comparison of Tinodasertib and Other Kinase Inhibitors for Researchers. Benchchem.
- An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot.
- The Multifaceted Mechanisms of Action of Pyridinone Alkaloids: A Technical Guide. Benchchem.
- Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv.
- Structural basis for p38 MAP kinase quinazolinone and pyridol-pyrimidine inhibitor specificity.
- Furo[3,2- b ]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF.
- Cell-based Kinase Profiling Service. Kinase Logistics.
- Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping | Request PDF.
- IC 50 values (nM) or inhibition (%) determined in biochemical enzyme assays | Download Table.
- Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use
- Kinase inhibition profiles as a tool to identify kinases for specific phosphoryl
- Crystal structures of JNK3 in complex with inhibitors 38 (A) and 44 (B)...
- Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
- Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use
- Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery.
- Cell Based Kinase Assays. Luceome Biotechnologies.
- A Head-to-Head Comparison of Benzamide-Based Kinase Inhibitors: A Guide for Researchers. Benchchem.
- Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH.
Sources
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The structural basis for the specificity of pyridinylimidazole inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Guide to the Safe Disposal of 6-Fluoro-4-methylpyridin-3-ol for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 6-Fluoro-4-methylpyridin-3-ol, ensuring the protection of personnel and the environment.
Hazard Assessment & Risk Mitigation
While data for this specific molecule is limited, its structure—a fluorinated pyridine core—suggests a potential for significant health hazards. The fluorine atom can alter the compound's reactivity and toxicological profile compared to its non-fluorinated analogs. Based on similar compounds, this compound should be handled as a substance that is potentially irritating to the skin, eyes, and respiratory system, and may be harmful if ingested.[3][4][5]
Causality: The pyridine ring is a known feature in many biologically active and toxic compounds. Fluorination can increase the metabolic stability and membrane permeability of a molecule, potentially enhancing its toxic effects. Therefore, treating it with a high degree of caution is a scientifically sound, risk-averse approach.
Immediate Safety & Handling: The Pre-Disposal Phase
Proper disposal begins with proper handling. Before any procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are working in a controlled environment.
Engineering Controls: All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood to prevent the inhalation of vapors or dust.[1][6]
Personal Protective Equipment (PPE): The following table summarizes the minimum PPE requirements.
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant, such as Butyl rubber or Viton®. Nitrile may offer limited protection and should be double-gloved with frequent changes. | To prevent skin contact and systemic absorption. Fluorinated compounds can sometimes penetrate standard laboratory gloves.[1][6] |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards. | To protect eyes from splashes and vapors. |
| Lab Coat | Flame-resistant, fully buttoned lab coat with tight-fitting cuffs. | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Not typically required if work is performed in a fume hood. For spill cleanup outside a hood, a NIOSH-approved respirator may be necessary. | To avoid inhalation of vapors, especially in case of a spill.[7][8] |
Step-by-Step Disposal Protocol
Never dispose of this compound down the drain or in regular solid waste.[1] It must be managed as regulated hazardous waste from the point of generation to its final disposal.[9]
Step 1: Waste Segregation
-
Principle: Prevent accidental reactions by keeping waste streams separate.
-
Action: Collect waste this compound and materials contaminated with it (e.g., weighing paper, contaminated pipette tips) in a dedicated, compatible hazardous waste container.[6] Do not mix with other waste streams, particularly strong acids or oxidizing agents, as this can lead to hazardous reactions.[6][10]
Step 2: Container Selection and Labeling
-
Principle: Ensure secure containment and clear communication of hazards.
-
Action: Use a sealable, airtight, and chemically compatible container (e.g., high-density polyethylene or glass).[6] As soon as the first drop of waste is added, affix a "Hazardous Waste" label.
-
Label Details: The label must include:
-
The full chemical name: "Waste this compound"
-
The primary hazards (e.g., "Toxic," "Irritant")
-
The date accumulation started
-
The name of the principal investigator and laboratory location
-
Step 3: Waste Accumulation and Storage
-
Principle: Safe temporary storage is critical to prevent spills and exposure.
-
Action: Keep the waste container tightly sealed when not in use.[3][11] Store it in a designated satellite accumulation area within the lab, which should be a secondary containment bin to catch any potential leaks.[1] The storage area must be away from heat, open flames, and incompatible materials.[6][10]
Step 4: Arranging for Final Disposal
-
Principle: Ensure regulatory compliance through proper handover.
-
Action: Once the container is full or is no longer being used, complete a chemical collection request form as required by your institution's EHS department.[6] This will schedule a pickup by trained hazardous waste professionals for final disposal, which is typically high-temperature incineration.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Emergency Procedures
Spill Response:
-
Small Spill (inside a fume hood): If a small amount is spilled, it can be cleaned up by trained personnel.[6] Use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[1] Place the absorbent material into your hazardous waste container.
-
Large Spill (or any spill outside a fume hood): Immediately evacuate the area and alert others.[6] Close the laboratory door and contact your institution's EHS or emergency response team immediately.[6]
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][6] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]
By adhering to these rigorous safety and disposal protocols, you contribute to a safer laboratory environment and ensure that your research remains in full compliance with environmental regulations.
References
- Jubilant Ingrevia Limited. (2024, February 23).
- Agency for Toxic Substances and Disease Registry (ATSDR). (1989). Toxicological Profile for Pyridine.
- Washington State University.
- Guidechem. 6-Fluoro-4-methylpyridine-3-carbonitrile (CAS No. 1201192-60-0) SDS.
- BenchChem. (2025). Navigating the Safe Disposal of 2-Fluoro-6-hydroxymethylpyridine: A Procedural Guide.
- Occupational Safety and Health Administration (OSHA). 1910.1052 - Methylene chloride.
- U.S. Environmental Protection Agency (EPA). PYRIDINE - EPA OSC Response.
- Santa Cruz Biotechnology.
- Fisher Scientific. (2021, December 24).
- Sigma-Aldrich. 3-Amino-6-fluoro-4-methylpyridine 95%.
- Carl ROTH. (2020).
- Occupational Safety and Health Administration (OSHA).
- Amadis Chemical. 6-Fluoro-5-methylpyridin-3-ol,186593-50-0.
- Agency for Toxic Substances and Disease Registry (
- MilliporeSigma. (2025, November 6).
- Fisher Scientific. (2025, December 19).
- ChemicalBook. (2025, July 19).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. 3-氨基-6-氟-4-甲基吡啶 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. amadischem.com [amadischem.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. 1910.1052 - Methylene chloride. | Occupational Safety and Health Administration [osha.gov]
- 8. osha.gov [osha.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. carlroth.com [carlroth.com]
- 11. 2-Fluoro-6-methylpyridine - Safety Data Sheet [chemicalbook.com]
- 12. Page loading... [guidechem.com]
Comprehensive Safety and Handling Guide for 6-Fluoro-4-methylpyridin-3-ol
This guide provides essential safety protocols, handling procedures, and disposal plans for 6-Fluoro-4-methylpyridin-3-ol. As a professional in laboratory safety and chemical management, this document is designed to empower researchers, scientists, and drug development professionals with the knowledge to handle this compound responsibly, ensuring personal safety and experimental integrity. The information herein is synthesized from established safety data for structurally similar pyridine derivatives and general best practices in chemical handling.
Hazard Assessment and Core Principles
Anticipated Hazards:
-
Acute Toxicity: Likely to be harmful or toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3]
-
Skin and Eye Damage: Expected to be a skin irritant and to cause serious eye irritation or damage.[1][2]
-
Respiratory Irritation: May cause irritation to the respiratory tract upon inhalation of dust or vapors.[1][2]
-
Flammability: While some pyridine derivatives are solids, many are flammable liquids or have the potential to become flammable at elevated temperatures.[3]
Given these potential hazards, a proactive and conservative approach to safety is paramount. The "Hierarchy of Controls" should be applied, prioritizing engineering controls (like fume hoods) and administrative controls (procedural), supplemented by appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical for minimizing exposure risk. The following table outlines the recommended PPE for handling this compound, with explanations rooted in the anticipated chemical properties.
| Protection Type | Specific Recommendation | Rationale and Best Practices |
| Hand Protection | Chemical-resistant gloves (Butyl rubber or PVA recommended). | Nitrile gloves may not offer sufficient protection against pyridine-based compounds.[4] Always check the manufacturer's glove compatibility chart. Double-gloving is recommended for extended handling periods. |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles. Standard safety glasses are insufficient.[4][5] |
| Body Protection | A fully-buttoned lab coat, preferably flame-retardant. | Provides a barrier against accidental spills. Ensure the lab coat is clean and in good condition. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. | A fume hood is the primary engineering control to prevent inhalation exposure.[4] If a fume hood is not available or in the case of a large spill, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[4][6] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[4][7]
-
Ensure the storage area is clearly labeled with the appropriate hazard warnings.
Handling and Use
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation risk.[4]
Step-by-Step Handling Protocol:
-
Preparation: Before starting, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Dispensing: If the compound is a solid, use a spatula to transfer the required amount. If it is a liquid, use a calibrated pipette or a syringe. Avoid creating dust or aerosols.
-
During the Reaction: Keep all containers sealed when not actively in use. Monitor the reaction for any unexpected changes.
-
Post-Handling: Clean any contaminated surfaces with an appropriate solvent. Decontaminate all equipment that has come into contact with the chemical.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water after handling.[1][2]
Emergency Procedures: Spill and Exposure Management
Rapid and correct response to an emergency can significantly mitigate harm.
Chemical Spill Workflow
Caption: Workflow for responding to a chemical spill.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[4][5] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[5][8] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste containing this compound, including contaminated consumables (gloves, paper towels, etc.), should be collected in a designated, properly labeled, and sealed hazardous waste container.[4]
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Disposal Method: The waste must be disposed of through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for the disposal of toxic organic chemicals.[7]
Conclusion: A Culture of Safety
Handling this compound, like any potentially hazardous chemical, requires a combination of knowledge, preparation, and vigilance. By understanding the potential risks and adhering to the protocols outlined in this guide, you contribute to a safer laboratory environment for yourself and your colleagues. Always consult your institution's specific safety guidelines and EHS department for any additional requirements.
References
- Jubilant Ingrevia Limited.
- GOV.UK. Pyridine: incident management.
- Washington State University.
- Sigma-Aldrich.
- Sigma-Aldrich.
- Jubilant Ingrevia Limited. 2-Fluoro-6-(trifluoromethyl)
- Fisher Scientific.
- ChemSupply Australia.
- Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - Pyridine.
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. fishersci.com [fishersci.com]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 7. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
